molecular formula C11H14BrNO2S B1523277 4-(4-Bromo-benzyl)-thiomorpholine 1,1-dioxide CAS No. 1044924-09-5

4-(4-Bromo-benzyl)-thiomorpholine 1,1-dioxide

Cat. No.: B1523277
CAS No.: 1044924-09-5
M. Wt: 304.21 g/mol
InChI Key: KSSKLCBHWXGCIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Bromo-benzyl)-thiomorpholine 1,1-dioxide is a useful research compound. Its molecular formula is C11H14BrNO2S and its molecular weight is 304.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[(4-bromophenyl)methyl]-1,4-thiazinane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2S/c12-11-3-1-10(2-4-11)9-13-5-7-16(14,15)8-6-13/h1-4H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSSKLCBHWXGCIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1CC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(4-Bromo-benzyl)-thiomorpholine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview and detailed protocol for the synthesis of 4-(4-Bromo-benzyl)-thiomorpholine 1,1-dioxide, a valuable building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not just a methodology, but also the scientific rationale behind the synthetic strategy.

Introduction and Significance

The thiomorpholine 1,1-dioxide scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules designed to interact with various biological targets. The sulfone group, being a strong hydrogen bond acceptor and metabolically stable, often enhances the pharmacokinetic and pharmacodynamic properties of drug candidates. The introduction of a 4-bromobenzyl substituent provides a versatile handle for further functionalization, for instance, through cross-coupling reactions, making this compound a key intermediate in the synthesis of diverse compound libraries. Its derivatives have been explored for a range of therapeutic applications, highlighting the importance of a reliable and well-characterized synthetic route.[1][2]

This guide will detail a robust two-step synthesis commencing with the N-alkylation of thiomorpholine, followed by the oxidation of the resulting sulfide to the desired sulfone.

Synthetic Strategy and Mechanistic Considerations

The synthesis of this compound is efficiently achieved through a two-step process:

  • N-Alkylation of Thiomorpholine: This initial step involves the nucleophilic substitution reaction between thiomorpholine and 4-bromobenzyl bromide. The secondary amine of the thiomorpholine ring acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-bromobenzyl bromide. This reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid formed as a byproduct, thereby driving the reaction to completion.

  • Oxidation of the Sulfide: The intermediate, 4-(4-bromobenzyl)thiomorpholine, is then oxidized to the corresponding sulfone. This transformation is a crucial step to install the desired 1,1-dioxide moiety. Various oxidizing agents can be employed for this purpose, with hydrogen peroxide being a common and environmentally benign choice. The reaction proceeds via a stepwise oxidation, first to the sulfoxide and then to the sulfone.

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Oxidation Thiomorpholine Thiomorpholine Intermediate 4-(4-Bromobenzyl)thiomorpholine Thiomorpholine->Intermediate Base Bromobenzyl 4-Bromobenzyl Bromide Bromobenzyl->Intermediate FinalProduct This compound Intermediate->FinalProduct OxidizingAgent Oxidizing Agent (e.g., H₂O₂) OxidizingAgent->FinalProduct

Caption: Synthetic workflow for this compound.

Materials and Methods

Materials
Reagent/MaterialGradeSupplier
ThiomorpholineReagentCommercially Available
4-Bromobenzyl bromideReagentCommercially Available
Potassium Carbonate (K₂CO₃)AnhydrousCommercially Available
Acetonitrile (CH₃CN)AnhydrousCommercially Available
Hydrogen Peroxide (H₂O₂)30% (w/w) in H₂OCommercially Available
Acetic AcidGlacialCommercially Available
Ethyl AcetateACS GradeCommercially Available
HexanesACS GradeCommercially Available
Sodium Sulfate (Na₂SO₄)AnhydrousCommercially Available
Silica Gel230-400 meshCommercially Available
Instrumentation
InstrumentPurpose
Magnetic Stirrer with HotplateReaction stirring and heating
Reflux CondenserTo prevent solvent loss during heating
Rotary EvaporatorSolvent removal under reduced pressure
Thin Layer Chromatography (TLC) PlatesReaction monitoring
Column Chromatography SetupProduct purification
Melting Point ApparatusDetermination of melting point
FT-IR SpectrometerFunctional group analysis
NMR Spectrometer (¹H and ¹³C)Structural elucidation
Mass SpectrometerMolecular weight determination

Experimental Protocols

Part 1: Synthesis of 4-(4-Bromobenzyl)thiomorpholine

This procedure is adapted from established protocols for the N-alkylation of secondary amines with benzyl halides.

Step-by-Step Methodology:

  • To a solution of thiomorpholine (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add a solution of 4-bromobenzyl bromide (1.0 eq) in anhydrous acetonitrile dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 4-(4-bromobenzyl)thiomorpholine.

Part 2: Synthesis of this compound

This oxidation protocol is based on established methods for the conversion of sulfides to sulfones using hydrogen peroxide.

Step-by-Step Methodology:

  • Dissolve 4-(4-bromobenzyl)thiomorpholine (1.0 eq) in glacial acetic acid.

  • Slowly add 30% hydrogen peroxide (3.0 eq) to the solution while maintaining the temperature below 30 °C.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction may be gently heated to 50-60 °C to ensure complete conversion.

  • After completion, pour the reaction mixture into ice-water.

  • Collect the precipitated solid by filtration and wash thoroughly with water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a white solid.

Characterization and Data

The successful synthesis of this compound must be confirmed by a suite of analytical techniques.

Physicochemical Properties
PropertyValueReference
CAS Number 1044924-09-5[3][4]
Molecular Formula C₁₁H₁₄BrNO₂S[3][4]
Molecular Weight 304.21 g/mol [3][4]
Appearance White to off-white solid
Melting Point Not available in literature
Spectroscopic Data (Predicted and Analogous Compounds)

Due to the lack of publicly available experimental spectra for the title compound, the following data is based on predictions and comparison with closely related structures. Researchers should perform their own analyses to confirm the structure.

  • ¹H NMR (Predicted): The spectrum is expected to show signals for the aromatic protons of the bromobenzyl group (two doublets in the range of δ 7.2-7.6 ppm), a singlet for the benzylic methylene protons (around δ 3.6-3.8 ppm), and two multiplets for the thiomorpholine ring protons (in the regions of δ 2.8-3.2 ppm and δ 3.0-3.4 ppm).

  • ¹³C NMR (Predicted): The spectrum should display signals for the aromatic carbons (in the δ 120-140 ppm region), the benzylic carbon (around δ 60-65 ppm), and the carbons of the thiomorpholine ring (in the δ 50-55 ppm range).

  • IR (KBr, cm⁻¹): Characteristic peaks are expected for the sulfone group (strong absorptions around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹ for asymmetric and symmetric SO₂ stretching, respectively), C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.

Safety and Handling

  • Thiomorpholine: Corrosive and flammable. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • 4-Bromobenzyl bromide: Lachrymator and corrosive. Handle with extreme care in a fume hood and wear appropriate PPE.

  • Hydrogen Peroxide (30%): Strong oxidizer and can cause severe skin and eye burns. Handle with care and avoid contact with combustible materials.

  • Glacial Acetic Acid: Corrosive. Causes severe skin and eye burns. Handle in a fume hood with appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This technical guide outlines a reliable and straightforward two-step synthesis for this compound. By providing a detailed experimental protocol and discussing the underlying chemical principles, this document serves as a valuable resource for researchers in the field of drug discovery and organic synthesis. The successful synthesis and characterization of this key intermediate will enable the exploration of novel chemical space and the development of potential new therapeutic agents.

References

  • Palme, P. R., et al. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2024(1), M1795. [Link]

  • PubChem. Thiomorpholine 1,1-dioxide. National Center for Biotechnology Information. [Link]

  • AA Blocks. 4-(4-Bromobenzyl)thiomorpholine 1,1-dioxide. [Link]

  • Reagentia. 4-(4-Bromobenzyl)thiomorpholine 1,1-dioxide (1 x 5 g). [Link]

  • Organic Chemistry Frontiers. C3-selective C–H thiolation of quinolines via an N-arylmethyl activation strategy. [Link]

  • ResearchGate. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. [Link]

  • The Royal Society of Chemistry. Supporting Information - Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. [Link]

  • Reagentia. 4-(4-Bromobenzyl)thiomorpholine 1,1-dioxide (1 x 250 mg). [Link]

  • PubChemLite. This compound. [Link]

  • NIST. Thiomorpholine. [Link]

  • SpectraBase. 4-(Thio-p-anisoyl)morpholine. [Link]

Sources

Technical Monograph: Physicochemical Profiling of 4-(4-Bromo-benzyl)-thiomorpholine 1,1-dioxide

[1][2][3]

Executive Summary & Chemical Identity

This compound is a bifunctional heterocyclic scaffold characterized by a polar, metabolically stable sulfone moiety and a reactive aryl bromide handle.[1][2][3] It serves as a critical intermediate in the synthesis of neuroactive agents, anti-inflammatory drugs, and kinase inhibitors, bridging the gap between lipophilic aryl domains and polar, hydrogen-bond-accepting cores.[2][3]

Property Data
IUPAC Name 4-[(4-Bromophenyl)methyl]-1

,4-thiomorpholine-1,1-dione
CAS Number 1044924-09-5
Molecular Formula C

H

BrNO

S
Molecular Weight 304.21 g/mol
SMILES O=S1(CCN(CC2=CC=C(Br)C=C2)CC1)=O
Appearance White to off-white crystalline solid
Primary Hazard Irritant (Skin/Eye/Respiratory)

Structural & Electronic Analysis

The compound's utility stems from the interplay between its three distinct structural domains. Understanding these electronic zones is essential for predicting reactivity and biological behavior.[1][2][3]

Structural Zones
  • The Sulfone Core (

    
    ):  Unlike the ether oxygen in morpholine, the sulfone group is a strong hydrogen bond acceptor (HBA) but chemically inert to oxidative metabolism.[2][3] It introduces significant polarity and lowers the 
    
    
    of the distal nitrogen via through-bond inductive effects.[1][2]
  • The Thiomorpholine Ring: Adopts a chair conformation.[1][2][3][4] The 1,1-dioxide modification locks the ring geometry more rigidly than the parent thiomorpholine, reducing entropic penalties upon binding to protein targets.[1][2][3]

  • The 4-Bromobenzyl Handle: Provides a lipophilic anchor and a versatile "synthetic warhead."[1][2][3] The bromine atom is activated for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid library expansion.[1][2]

Physicochemical Property Matrix

The following data aggregates experimental baselines and high-confidence predictive models (ACD/Labs, ChemAxon) for the benzyl derivative.

Parameter Value / Range Implication for Drug Design
LogP (Octanol/Water) 1.8 – 2.3 (Predicted)Ideal Drug-Like Space. The benzyl group offsets the polarity of the sulfone, pushing the molecule into the optimal permeability window (LogP 1–3).[1][2][3]
pKa (Conjugate Acid) 4.8 – 5.4Reduced Basicity. The electron-withdrawing sulfone and benzyl group lower the amine basicity compared to N-methylmorpholine (

~7.4), reducing lysosomal trapping liability.[1][2][3]
Topological Polar Surface Area (TPSA) ~45 Å

High Permeability. Well below the 90 Å

threshold for Blood-Brain Barrier (BBB) penetration.[1][2][3]
H-Bond Acceptors 3 (2 from

, 1 from N)
Facilitates specific binding interactions in enzyme pockets.[1][2][3]
H-Bond Donors 0Improves membrane permeability.[1][2][3]

Synthetic Methodology

The most robust route to high-purity this compound is the Convergent N-Alkylation Protocol .[1][2][3] This method avoids the harsher conditions required for oxidizing the sulfide after benzyl attachment, which can lead to side reactions if the benzyl ring is electron-rich.[1][2]

Reaction Logic (Diagram)

The synthesis relies on the nucleophilic attack of the secondary amine (thiomorpholine 1,1-dioxide) on the electrophilic benzyl bromide.[2][3]

SynthesisReactant1Thiomorpholine1,1-dioxide(CAS 39093-93-1)Step1N-Alkylation(SN2 Mechanism)Reactant1->Step1Reactant24-Bromobenzylbromide(CAS 589-15-1)Reactant2->Step1Product4-(4-Bromo-benzyl)-thiomorpholine 1,1-dioxide(Target)Step1->ProductConditionsConditions:K2CO3 or TEAACN or DMF, 60°C4-6 HoursConditions->Step1

Figure 1: Convergent synthesis pathway via SN2 alkylation.

Detailed Protocol

Reagents:

  • Thiomorpholine 1,1-dioxide (1.0 eq)[1][2][3][5][6]

  • 4-Bromobenzyl bromide (1.1 eq)[1][2][3][5][7]

  • Potassium Carbonate (

    
    ) (2.0 eq)[2][3]
    
  • Acetonitrile (ACN) [Solvent][1][2][3]

Procedure:

  • Preparation: Dissolve thiomorpholine 1,1-dioxide in anhydrous ACN (0.2 M concentration).

  • Activation: Add

    
     and stir at room temperature for 15 minutes to ensure deprotonation/activation of the amine.
    
  • Addition: Add 4-Bromobenzyl bromide portion-wise to control the exotherm.

  • Reaction: Heat the mixture to 60°C. Monitor via TLC (Mobile phase: 50% EtOAc/Hexanes) or LC-MS. Reaction is typically complete in 4–6 hours.[2][3]

  • Work-up: Cool to room temperature. Filter off inorganic salts.[1][2][3] Concentrate the filtrate in vacuo.

  • Purification: Recrystallize from Ethanol/Hexanes or purify via flash column chromatography (Gradient: 0-60% EtOAc in Hexanes).

Validation Criteria:

  • 1H NMR (CDCl3): Look for the characteristic

    
     aromatic system (
    
    
    7.45, 7.20), the benzylic singlet (
    
    
    ~3.5-3.6), and the thiomorpholine ring protons (multiplets at
    
    
    ~3.0 and ~2.9).[2][3]
  • Mass Spec: ESI+ m/z = 304/306 (1:1 ratio due to

    
     isotopes).[2][3]
    

Applications in Drug Discovery

This compound is not merely an end-product but a "privileged scaffold" intermediate.[1][2][3]

Medicinal Chemistry Utility
  • Bioisostere for Morpholine: The sulfone group mimics the polarity of morpholine but eliminates the metabolic liability of the ether oxygen (oxidative cleavage).[2][3]

  • Solubility Enhancer: The high polarity of the sulfone group can improve the aqueous solubility of otherwise lipophilic biaryl systems constructed via the bromine handle.[1][2][3]

  • Linker Strategy: The benzyl-thiomorpholine-dioxide unit serves as a rigid, non-basic linker that can span binding pockets without introducing charge-related toxicity (hERG inhibition).[1][2][3]

Functionalization Logic (Diagram)

The bromine atom allows this molecule to serve as a hub for divergent synthesis.[2][3][8]

ApplicationsCore4-(4-Bromo-benzyl)-thiomorpholine 1,1-dioxideApp1Suzuki Coupling(Ar-B(OH)2)--> Biaryl ScaffoldsCore->App1App2Buchwald-Hartwig(R-NH2)--> Aminated DerivativesCore->App2App3Heck Reaction(Alkenes)--> Styrenyl AnalogsCore->App3Use1Kinase Inhibitors(e.g., Cyclin G)App1->Use1Use2Antibacterial Agents(Oxazolidinones)App1->Use2

Figure 2: Divergent synthetic applications utilizing the aryl bromide handle.

Storage & Stability

  • Thermal Stability: The sulfone group confers high thermal stability (typically stable >150°C).[2][3]

  • Chemical Stability: Resistant to oxidation and hydrolysis under physiological conditions.[1][2][3]

  • Storage: Store at room temperature (15-25°C) in a dry, dark place. The compound is not significantly hygroscopic but should be kept in a tightly sealed container to prevent slow hydrolysis of the bromide (rare) or contamination.[2][3]

References

  • Matrix Scientific. (2024).[2][3][5] Product Data Sheet: 4-(4-Bromobenzyl)-thiomorpholine-1,1-dioxide (CAS 1044924-09-5).[2][3][5][7][9]Link[2][3]

  • PubChem. (2024).[2][3] Thiomorpholine 1,1-dioxide (Core Scaffold Properties).[1][2][3][6][7][8][10] National Library of Medicine.[2][3] Link

  • ChemicalBook. (2025).[2][3][10] Thiomorpholine-1,1-dioxide Synthesis and Applications.Link[2][3]

  • MDPI. (2012).[2][3] Structural Characterization of Thiomorpholine Derivatives in Medicinal Chemistry. Molecules.[1][2][3][5][4][8][9][10][11][12][13] Link[2][3]

  • BenchChem. (2025).[2][3] Protocol for N-Alkylation of Morpholine Analogs.[1][2][3]Link[1][3]

4-(4-Bromo-benzyl)-thiomorpholine 1,1-dioxide CAS number 1044924-09-5

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 4-(4-Bromo-benzyl)-thiomorpholine 1,1-dioxide Synthesis, Reactivity, and Pharmacophore Utility in Drug Discovery

Executive Summary

This compound (CAS: 1044924-09-5) is a specialized heterocyclic building block utilized in high-value medicinal chemistry campaigns.[1] Distinguished by its thiomorpholine 1,1-dioxide (sulfone) core, this compound serves as a metabolically stable bioisostere of morpholine and N-benzyl piperazine.

Its primary utility lies in its dual-functionality:

  • Structural Rigidity & Polarity: The sulfone group introduces a strong hydrogen bond acceptor motif while lowering lipophilicity compared to the sulfide precursor, improving solubility and metabolic stability.

  • Synthetic Versatility: The para-bromo handle enables rapid diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), making it an ideal scaffold for Fragment-Based Drug Discovery (FBDD) targeting nuclear receptors (e.g., Rev-Erb) and kinase inhibitors.

Physicochemical Profile

The transition from a morpholine or thiomorpholine core to a thiomorpholine 1,1-dioxide significantly alters the electronic and steric landscape of the molecule. This modification is a strategic choice to mitigate oxidative metabolism (S-oxidation) and modulate LogD.

PropertyValue / DescriptionSignificance
CAS Number 1044924-09-5Unique Identifier
Molecular Formula C₁₁H₁₄BrNO₂SCore Scaffold
Molecular Weight 304.20 g/mol Fragment-like (Rule of 3 compliant)
LogP (Calc) ~1.8 – 2.1Optimal for oral bioavailability
H-Bond Acceptors 3 (Sulfone O’s + Amine N)Critical for receptor binding pockets
H-Bond Donors 0Improves membrane permeability
Electronic Effect Sulfone (Electron Withdrawing)Reduces basicity of the N-atom

Mechanistic Insight: The sulfone group exerts an inductive electron-withdrawing effect (-I) on the nitrogen atom. This lowers the pKa of the tertiary amine compared to N-benzyl morpholine, potentially reducing hERG channel inhibition—a common liability in basic amine drugs.

Synthetic Framework

The synthesis of CAS 1044924-09-5 is best approached via a convergent alkylation strategy. While oxidation of the sulfide is possible, it risks over-oxidation or side reactions if the benzyl ring is electron-rich. The direct alkylation of the pre-formed sulfone heterocycle is the most robust, self-validating protocol.

Pathway Logic
  • Core Formation: Nucleophilic substitution (

    
    ) of 4-bromobenzyl bromide by thiomorpholine 1,1-dioxide.
    
  • Diversification: The resulting aryl bromide serves as the electrophile in Pd-catalyzed couplings.

SynthesisPath SM1 Thiomorpholine 1,1-dioxide (Nucleophile) Product 4-(4-Bromo-benzyl)- thiomorpholine 1,1-dioxide (CAS 1044924-09-5) SM1->Product K2CO3, MeCN Reflux, 4-6h SM2 4-Bromobenzyl bromide (Electrophile) SM2->Product Suzuki Biaryl Products (Library Generation) Product->Suzuki Pd(dppf)Cl2 Ar-B(OH)2

Figure 1: Convergent synthesis and downstream utility of the title compound.

Therapeutic Context & Applications

A. Nuclear Receptor Modulation (Rev-Erb Agonists)

Research into circadian rhythm regulation often targets the Rev-Erb


 and 

nuclear receptors.[2] The thiomorpholine 1,1-dioxide motif appears in advanced analogs of SR9009 , where it replaces the pyrrole or thiophene spacers to improve pharmacokinetic (PK) profiles.
  • Mechanism: The sulfone oxygen atoms can engage in specific hydrogen bonding interactions with residues in the Ligand Binding Domain (LBD) of the receptor, while the benzyl tail occupies the hydrophobic pocket.

B. Bioisosteric Replacement Strategy

In drug design, this scaffold is deployed to solve specific "med-chem" problems:

  • Metabolic Soft Spot Blocking: Replacing a thiomorpholine sulfide (susceptible to P450 oxidation) with the dioxide "locks" the oxidation state.

  • Solubility Enhancement: The sulfone group is more polar than the corresponding ether (morpholine) or methylene (piperidine), often improving aqueous solubility without introducing ionizable groups.

Experimental Protocols

Safety Precaution: Benzyl bromides are potent lachrymators and skin irritants. Thiomorpholine 1,1-dioxide is a mild irritant. All operations must be conducted in a fume hood.

Protocol 1: Synthesis of this compound

This protocol prioritizes yield and purity suitable for biological screening.

Reagents:

  • Thiomorpholine 1,1-dioxide (1.0 equiv)

  • 4-Bromobenzyl bromide (1.05 equiv)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Acetonitrile (MeCN), anhydrous (0.2 M concentration)

Step-by-Step Methodology:

  • Setup: Charge a dry round-bottom flask with thiomorpholine 1,1-dioxide and

    
    . Suspend in anhydrous MeCN under 
    
    
    
    atmosphere.
  • Addition: Add 4-bromobenzyl bromide portion-wise at room temperature. Rationale: Controls exotherm and minimizes bis-alkylation risks, though rare with this amine.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor via TLC (EtOAc/Hexane 1:1) or LCMS. The secondary amine starting material should disappear.

  • Workup: Cool to RT. Filter off inorganic salts (

    
    , excess 
    
    
    
    ). Concentrate the filtrate in vacuo.
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).

  • Validation:

    
     NMR should show a singlet for the benzylic 
    
    
    
    (~3.5 ppm) and diagnostic multiplets for the thiomorpholine ring.
Protocol 2: Downstream Functionalization (Suzuki-Miyaura Coupling)

To generate a library of biaryl derivatives.

Reagents:

  • CAS 1044924-09-5 (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • 
     (5 mol%)
    
  • 
     (3.0 equiv)
    
  • Dioxane/Water (4:1)

Methodology:

  • Combine all reagents in a microwave vial.

  • Degas with Argon for 5 minutes. Rationale: Oxygen poisons the Pd(0) catalyst.

  • Heat at 100°C for 1 hour (microwave) or 8 hours (thermal).

  • Extract with EtOAc, wash with brine, and purify.

Workflow Visualization

The following diagram illustrates the logical flow from scaffold selection to lead generation, highlighting the decision points grounded in SAR (Structure-Activity Relationship) logic.

SAR_Logic Start Hit Identification (Morpholine Core) Issue Problem: Metabolic Instability (Rapid Oxidation) Start->Issue Solution Strategy: Scaffold Hop to Thiomorpholine 1,1-Dioxide Issue->Solution Bioisosterism Synthesis Synthesis of CAS 1044924-09-5 (Bromo-benzyl intermediate) Solution->Synthesis Library Library Expansion (Suzuki Couplings) Synthesis->Library Pd-Catalysis Screening Biological Screening (Rev-Erb / Kinase) Library->Screening

Figure 2: Strategic implementation of the thiomorpholine dioxide scaffold in drug discovery.

References

  • AA Blocks. (n.d.). 4-(4-Bromobenzyl)thiomorpholine 1,1-dioxide Product Data. Retrieved from [Link]

  • Burris, T. P., et al. (2023). "Regulating the Clock: REV-ERB Agonists as Promising Therapeutic Agents." Nature Communications / PMC. Retrieved from [Link]

  • Kumari, A., et al. (2020). "Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile."[3] Journal of Chemical Reviews. Retrieved from [Link]

Sources

The Thiomorpholine 1,1-Dioxide Scaffold: A Privileged Structure in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Pharmacophore

In the landscape of medicinal chemistry, the identification of "privileged structures" – molecular scaffolds capable of binding to multiple, unrelated biological targets – is a cornerstone of efficient drug discovery. The thiomorpholine 1,1-dioxide moiety has emerged as one such scaffold, demonstrating a remarkable breadth of biological activities.[1] This guide provides a comprehensive technical overview of the synthesis, biological evaluation, and mechanistic insights into thiomorpholine 1,1-dioxide derivatives, offering a valuable resource for researchers engaged in the development of novel therapeutics.

The thiomorpholine ring, a saturated six-membered heterocycle containing both nitrogen and sulfur atoms, provides a flexible yet stable framework for molecular design.[2] The oxidation of the sulfur atom to the 1,1-dioxide (sulfone) state significantly alters the molecule's physicochemical properties, including its polarity, hydrogen bonding capacity, and metabolic stability, thereby expanding its potential as a pharmacophore.[3] This guide will delve into the diverse biological activities exhibited by these derivatives, including their anticancer, antimicrobial, and anti-inflammatory properties, supported by detailed experimental protocols and mechanistic analyses.

I. Synthesis of the Thiomorpholine 1,1-Dioxide Core and its Derivatives

The synthetic accessibility of the thiomorpholine 1,1-dioxide core is a key factor driving its exploration in drug discovery. A variety of synthetic routes have been developed, allowing for the facile introduction of diverse substituents at multiple positions of the heterocyclic ring.[4]

A. General Synthesis of the Thiomorpholine 1,1-Dioxide Core

A common and scalable method for the preparation of the parent thiomorpholine 1,1-dioxide involves a multi-step synthesis starting from readily available precursors like diethanolamine. The following protocol is a representative example of this synthetic strategy.[5]

Experimental Protocol: Synthesis of Thiomorpholine 1,1-Dioxide [5]

  • Step 1: Synthesis of Bis(2-chloroethyl)amine hydrochloride: To a solution of diethanolamine in chloroform, slowly add thionyl chloride dropwise with stirring. The reaction mixture is then heated to reflux. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. Ethyl acetate is added to the residue, and the resulting solid is filtered and dried to yield bis(2-chloroethyl)amine hydrochloride.

  • Step 2: N-Protection: The bis(2-chloroethyl)amine hydrochloride is dissolved in chloroform, and a suitable protecting group, such as ethyl chloroformate, is added in the presence of a base like triethylamine. The reaction is stirred at room temperature. After washing and drying the organic layer, the solvent is evaporated to yield the N-protected bis(2-chloroethyl)amine.

  • Step 3: Cyclization to form the Thiomorpholine Ring: The N-protected bis(2-chloroethyl)amine is dissolved in ethanol, and sodium sulfide nonahydrate is added. The mixture is heated and stirred. After cooling, the solid is filtered off, and the filtrate is concentrated. The crude product is purified to give the N-protected thiomorpholine.

  • Step 4: Oxidation to the 1,1-Dioxide: The N-protected thiomorpholine is suspended in water, and an oxidizing agent, such as potassium permanganate, is added portion-wise while controlling the temperature. The reaction is stirred until completion. The crude product is filtered, concentrated, and purified to obtain the N-protected thiomorpholine 1,1-dioxide.

  • Step 5: Deprotection: The N-protected thiomorpholine 1,1-dioxide is treated with a strong acid, such as concentrated hydrochloric acid in water, to remove the protecting group. After concentration, the pH is adjusted with a base (e.g., NaOH solution), and the product is extracted and purified to yield thiomorpholine 1,1-dioxide.

Diagram: General Synthetic Workflow

G Diethanolamine Diethanolamine BisChloroethylamine Bis(2-chloroethyl)amine HCl Diethanolamine->BisChloroethylamine Step 1 ThionylChloride Thionyl Chloride ThionylChloride->BisChloroethylamine NProtected N-Protected Bis(2-chloroethyl)amine BisChloroethylamine->NProtected Step 2 Protection N-Protection (e.g., Ethyl Chloroformate) Protection->NProtected Cyclization Cyclization NProtected->Cyclization SodiumSulfide Sodium Sulfide SodiumSulfide->Cyclization NProtectedThio N-Protected Thiomorpholine Cyclization->NProtectedThio Step 3 Oxidation Oxidation (e.g., KMnO4) NProtectedThio->Oxidation NProtectedDioxide N-Protected Thiomorpholine 1,1-Dioxide Oxidation->NProtectedDioxide Step 4 Deprotection Deprotection (Acid Hydrolysis) NProtectedDioxide->Deprotection FinalProduct Thiomorpholine 1,1-Dioxide Deprotection->FinalProduct Step 5

Caption: General workflow for the synthesis of thiomorpholine 1,1-dioxide.

B. Synthesis of Biologically Active Derivatives

The versatility of the thiomorpholine 1,1-dioxide scaffold lies in the ability to introduce a wide array of substituents, which can significantly modulate the biological activity. The following is an example of a synthetic protocol for a series of antimicrobial derivatives.[6]

Experimental Protocol: Synthesis of 4-Thiomorpholin-4-ylbenzohydrazide Derivatives [6]

  • Step 1: Synthesis of 4-Thiomorpholin-4-ylbenzonitrile: A mixture of thiomorpholine and 4-chlorobenzonitrile is refluxed in ethanol in the presence of anhydrous potassium carbonate. After completion, water is added to the reaction mixture, and the precipitate is filtered, washed, and dried to yield 4-thiomorpholin-4-ylbenzonitrile.

  • Step 2: Hydrolysis to 4-Thiomorpholin-4-ylbenzoic acid: The synthesized benzonitrile derivative is hydrolyzed using sodium hydroxide in methanol to give the corresponding benzoic acid.

  • Step 3: Formation of 4-Thiomorpholin-4-ylbenzoyl chloride: The benzoic acid is treated with thionyl chloride to form the acid chloride.

  • Step 4: Synthesis of 4-Thiomorpholin-4-ylbenzohydrazide: The acid chloride is then reacted with hydrazine hydrate to yield the key benzohydrazide intermediate.

  • Step 5: Synthesis of Final Derivatives: The benzohydrazide is subsequently reacted with various substituted aldehydes or ketones to form the final hydrazone derivatives.

II. Anticancer Activity: Targeting Key Signaling Pathways

A significant body of research has focused on the anticancer potential of thiomorpholine 1,1-dioxide derivatives. These compounds have demonstrated cytotoxic activity against a range of cancer cell lines, often with promising selectivity for cancer cells over healthy cells.[4]

A. Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[7] Its aberrant activation is a common feature in many human cancers, making it a prime target for anticancer drug development.[7][8] Several studies have suggested that thiomorpholine and its derivatives can exert their anticancer effects by inhibiting key components of this pathway.[7][9]

Diagram: PI3K/Akt/mTOR Signaling Pathway and Potential Inhibition by Thiomorpholine 1,1-Dioxide Derivatives

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation S6K S6K mTORC1->S6K Phosphorylation eIF4E 4E-BP1 mTORC1->eIF4E Inhibition Proliferation Cell Proliferation, Survival, Growth S6K->Proliferation eIF4E->Proliferation Inhibition of translation repressed Thiomorpholine Thiomorpholine 1,1-Dioxide Derivatives Thiomorpholine->PI3K Inhibition Thiomorpholine->Akt Inhibition Thiomorpholine->mTORC1 Inhibition

Caption: Putative mechanism of anticancer action via inhibition of the PI3K/Akt/mTOR pathway.

B. Quantitative Assessment of Anticancer Activity

The cytotoxic effects of thiomorpholine 1,1-dioxide derivatives are typically quantified by determining their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

CompoundSubstitution on Phenyl RingA549 (Lung Cancer) IC50 [µM]L929 (Healthy Fibroblast) IC50 [µM]
3a H10.32>500
3b 4-F9.85>500
3c 4-Cl7.61>500
3d 4-Br6.93>500
3e 4-OCH38.47>500
3f 4-CH33.72>500
Cisplatin -12.50Not Reported
Data adapted from a study on thiazolyl-thiomorpholine derivatives.

III. Antimicrobial Activity: A Broad Spectrum of Action

Thiomorpholine 1,1-dioxide derivatives have also demonstrated significant potential as antimicrobial agents, with activity against a range of bacterial and fungal pathogens.[6]

A. Experimental Evaluation of Antimicrobial Activity

The antimicrobial efficacy of these compounds is commonly assessed using standard microbiological assays, such as the agar well diffusion method and the determination of the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Agar Well Diffusion Assay

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

  • Plate Preparation: Molten Mueller-Hinton agar is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The solidified agar plates are uniformly swabbed with the microbial inoculum.

  • Well Preparation: Wells of a defined diameter are aseptically punched into the agar.

  • Application of Test Compound: A specific concentration of the thiomorpholine 1,1-dioxide derivative, dissolved in a suitable solvent (e.g., DMSO), is added to each well.

  • Incubation: The plates are incubated under appropriate conditions for the test microorganism.

  • Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around each well is measured in millimeters.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Serial Dilutions: Two-fold serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The microtiter plate is incubated under appropriate conditions.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

B. Quantitative Antimicrobial Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative thiomorpholine derivatives against various microbial strains.

CompoundTarget MicroorganismMIC (µg/mL)
Derivative AStaphylococcus aureus15.6
Derivative BEscherichia coli31.25
Derivative CCandida albicans7.8
Ciprofloxacin (Control)S. aureus / E. coli0.5 - 2.0
Fluconazole (Control)C. albicans0.25 - 1.0
Note: These are representative values and can vary depending on the specific derivative and microbial strain.

IV. Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is a major focus of pharmaceutical research. Thiomorpholine 1,1-dioxide derivatives have shown promise in this area, exhibiting anti-inflammatory effects in various in vitro and in vivo models.[9]

A. In Vitro Assessment of Anti-inflammatory Activity

A common in vitro method to screen for anti-inflammatory activity is the protein denaturation assay. The denaturation of proteins is a well-documented cause of inflammation, and the ability of a compound to inhibit this process is indicative of its anti-inflammatory potential.

Experimental Protocol: Inhibition of Protein Denaturation Assay

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a solution of bovine serum albumin (BSA) or egg albumin and the test compound at various concentrations.

  • Induction of Denaturation: The reaction mixtures are heated to induce protein denaturation.

  • Measurement of Turbidity: The turbidity of the solutions is measured spectrophotometrically.

  • Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated by comparing the absorbance of the test samples with that of a control.

  • IC50 Determination: The IC50 value, the concentration of the compound required to inhibit 50% of protein denaturation, is determined.

B. Quantitative Anti-inflammatory Activity Data
CompoundIn Vitro AssayIC50 (µg/mL)
Derivative XInhibition of BSA Denaturation60.72
Derivative YInhibition of Egg Albumin Denaturation43.34
Diclofenac Sodium (Control)Inhibition of BSA Denaturation~15-20
Data adapted from studies on related heterocyclic compounds.[10]

Conclusion and Future Perspectives

The thiomorpholine 1,1-dioxide scaffold has firmly established itself as a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide spectrum of potent biological activities. The synthetic tractability of this core allows for the generation of diverse chemical libraries, providing ample opportunities for lead optimization and the development of novel therapeutic agents.

The anticancer activity of these compounds, potentially mediated through the inhibition of the PI3K/Akt/mTOR signaling pathway, warrants further investigation to elucidate the precise molecular targets and to optimize their selectivity and potency. Similarly, the broad-spectrum antimicrobial and promising anti-inflammatory properties of thiomorpholine 1,1-dioxide derivatives highlight their potential for development into new classes of anti-infective and anti-inflammatory drugs.

Future research in this area should focus on expanding the structure-activity relationship (SAR) studies to design next-generation compounds with improved efficacy and safety profiles. Advanced in vivo studies and preclinical development will be crucial to translate the promising in vitro activities of these compounds into clinically viable therapeutics. The continued exploration of the thiomorpholine 1,1-dioxide scaffold is poised to yield novel and effective treatments for a range of human diseases.

References

  • Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]

  • ResearchGate. (2025). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. [Link]

  • MDPI. (2021). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. [Link]

  • Google Patents. (2017). Preparation method of thiomorpholine-1,1-dioxide hydrochloride and thiomorpholine-1,1-dioxide.
  • MDPI. (2022). Development of New Thiophene-Containing Triaryl Pyrazoline Derivatives as PI3Kγ Inhibitors. [Link]

  • ResearchGate. (2018). Inhibition of the PI3K/Akt pathway can reduce cell proliferation and induce apoptosis in pancreatic cancer in vitro. [Link]

  • PubMed. (2012). Recent developments in anti-cancer agents targeting PI3K, Akt and mTORC1/2. [Link]

  • Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]

  • ResearchGate. (2022). Figure 2. Various approaches for synthesis of morpholine The various... [Link]

  • ResearchGate. (2020). In vitro anti-inflammatory activity by protein denaturation method. Data were expressed as mean±SE. [Link]

  • International Journal of Pharmacy and Technology. (2010). SYNTHESIS AND ANTIMICROBIAL ACIVITY OF 4 – THIOMORPHOLINE - 4YLBENZOHYDRAZIDE DERIVATIVES. [Link]

  • MDPI. (2014). In Vitro Anti-Inflammatory Activities of Red Gemor (Nothaphoebe cf Umbelliflora). [Link]

  • ACS Publications. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. [Link]

  • Organic Chemistry Portal. (2017). Synthesis of thiomorpholines. [Link]

  • PubChem. (2025). Thiomorpholine 1,1-dioxide. [Link]

  • LookChem. (2023). Cas 39093-93-1,Thiomorpholine-1,1-dioxide. [Link]

  • ChemRxiv. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. [Link]

  • Journal of the Serbian Chemical Society. (2016). Synthesis and antimicrobial evaluation of some novel thiomorpholine derived 1,4-disubstituted 1,2,3-triazoles. [Link]

  • MDPI. (2021). Thiomorpholine-1,1-Dioxide: Comprehensive Overview and Applications. [Link]

  • PubMed. (2015). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. [Link]

  • MDPI. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. [Link]

  • MDPI. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [Link]

Sources

The Thiomorpholine Scaffold: A Privileged Motif in Modern Drug Discovery - A Technical Guide to its Mechanisms of Action

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Thiomorpholine in Medicinal Chemistry

The thiomorpholine ring, a saturated six-membered heterocycle containing sulfur and nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties, including its ability to engage in various molecular interactions and its metabolic stability, have positioned it as a versatile building block in the design of novel therapeutics.[2][3] This in-depth technical guide provides a comprehensive overview of the core mechanisms of action of thiomorpholine-containing compounds, offering insights for researchers, scientists, and drug development professionals. We will delve into the specific molecular interactions that drive their therapeutic effects, with a focus on their roles as potent enzyme inhibitors and receptor antagonists.

I. Thiomorpholine Compounds as Potent Enzyme Inhibitors

A primary mechanism through which thiomorpholine derivatives exert their biological effects is via the inhibition of key enzymes implicated in various disease pathologies. The thiomorpholine moiety often serves as a crucial pharmacophore, orienting the molecule within the enzyme's active site to achieve high-affinity binding and potent inhibition.[2]

A. Dual Inhibition of the PI3K/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[4] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several thiomorpholine-containing compounds have been developed as potent inhibitors of this pathway.

Mechanism of PI3K/mTOR Inhibition:

The structural similarity between the ATP-binding sites of PI3K and mTOR allows for the design of dual inhibitors.[1] Crystallographic studies of PI3K inhibitors have revealed that the morpholine (and by extension, thiomorpholine) oxygen or sulfur can form a key hydrogen bond with the backbone amide of a valine residue in the hinge region of the kinase domain.[5] This interaction anchors the inhibitor in the active site, enabling other parts of the molecule to engage in additional hydrophobic and electrostatic interactions, thereby blocking ATP binding and subsequent downstream signaling. The inhibition of both mTORC1 and mTORC2 by these dual inhibitors can overcome the feedback activation of PI3K that often occurs with mTORC1-selective inhibitors.[1]

Experimental Workflow for Assessing PI3K/mTOR Inhibition:

A robust method to evaluate the efficacy of thiomorpholine-based PI3K/mTOR inhibitors involves a combination of in vitro enzymatic assays and cell-based functional assays.

G cluster_0 In Vitro Analysis cluster_1 Cell-Based Analysis Enzyme_Assay In Vitro Kinase Assay (e.g., ADP-Glo) IC50 Determine IC50 Values Enzyme_Assay->IC50 Cell_Culture Treat Cancer Cell Lines with Compound IC50->Cell_Culture Select Lead Compounds Western_Blot Western Blot for p-Akt, p-S6K Cell_Culture->Western_Blot Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Cell_Culture->Cell_Viability

Caption: Workflow for evaluating PI3K/mTOR inhibitors.

Detailed Protocol: In Vitro PI3K Enzyme Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a luminescent-based assay to determine the IC50 value of a thiomorpholine compound against a specific PI3K isoform.

Materials:

  • Recombinant human PI3K enzyme (e.g., p110α/p85α)

  • PI3K Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA)[2]

  • PIP2 (phosphatidylinositol 4,5-bisphosphate) substrate

  • ATP

  • Thiomorpholine test compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well low-volume plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the thiomorpholine compound in DMSO. Further dilute in PI3K Kinase Buffer.

  • Enzyme and Substrate Preparation: Dilute the PI3K enzyme and PIP2 substrate in PI3K Kinase Buffer.

  • Assay Plate Setup:

    • Add 0.5 µL of the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.[2]

    • Add 4 µL of the enzyme/PIP2 mixture to each well.[2]

  • Pre-incubation: Gently mix and incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[3]

  • Reaction Initiation: Add 0.5 µL of ATP solution (final concentration typically near the Km for ATP, e.g., 10-25 µM) to each well to start the kinase reaction.[2][6]

  • Incubation: Incubate the plate for 60 minutes at room temperature.[3]

  • ADP Detection:

    • Add ADP-Glo™ Reagent to deplete unused ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Detailed Protocol: Cellular Western Blot for PI3K Pathway Inhibition

This protocol assesses the ability of a thiomorpholine compound to inhibit the phosphorylation of downstream targets of the PI3K/mTOR pathway in cancer cells.

Materials:

  • Cancer cell line with a constitutively active PI3K pathway (e.g., MCF7, PC-3)

  • Cell culture medium and supplements

  • Thiomorpholine test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-S6K (Thr389), anti-total-S6K, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with increasing concentrations of the thiomorpholine compound for a specified time (e.g., 2-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[7]

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[7]

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

B. Inhibition of Squalene Synthase

Squalene synthase is a key enzyme in the cholesterol biosynthesis pathway, catalyzing the first committed step in sterol synthesis.[8] Its inhibition represents a promising strategy for the treatment of hyperlipidemia.[9][10]

Mechanism of Squalene Synthase Inhibition:

Thiomorpholine derivatives can act as potent inhibitors of squalene synthase.[9][10] The plausible mechanism involves the binding of the thiomorpholine-containing compound to the active site of the enzyme, thereby preventing the condensation of two molecules of farnesyl pyrophosphate to form squalene.[9][11] This leads to a reduction in cholesterol synthesis.[9]

G FPP1 Farnesyl Pyrophosphate Squalene_Synthase Squalene Synthase FPP1->Squalene_Synthase FPP2 Farnesyl Pyrophosphate FPP2->Squalene_Synthase Squalene Squalene Squalene_Synthase->Squalene Cholesterol Cholesterol Squalene->Cholesterol ... Thiomorpholine_Inhibitor Thiomorpholine Inhibitor Thiomorpholine_Inhibitor->Squalene_Synthase Inhibition

Caption: Inhibition of the cholesterol biosynthesis pathway.

C. Inhibition of Tumor Necrosis Factor-α Converting Enzyme (TACE)

Tumor necrosis factor-α (TNF-α) is a pro-inflammatory cytokine, and its overproduction is implicated in autoimmune diseases like rheumatoid arthritis. TACE (also known as ADAM17) is a metalloproteinase responsible for cleaving the membrane-bound precursor of TNF-α to its soluble, active form.[12][13]

Mechanism of TACE Inhibition:

Thiomorpholine sulfonamide hydroxamates have been developed as potent TACE inhibitors.[1] The hydroxamate moiety chelates the catalytic zinc ion in the active site of TACE, while the thiomorpholine ring and other substituents engage in interactions with the enzyme's specificity pockets, leading to potent and selective inhibition.[1][13]

II. Thiomorpholine Compounds as Receptor Antagonists

In addition to enzyme inhibition, thiomorpholine derivatives can also function as antagonists for G protein-coupled receptors (GPCRs), thereby modulating various physiological processes.

A. Tachykinin Receptor Antagonism

Tachykinin receptors (NK1, NK2, and NK3) are involved in a range of biological functions, including pain transmission, inflammation, and smooth muscle contraction.[14]

Mechanism of Tachykinin Receptor Antagonism:

Thiomorpholine-containing compounds can act as potent antagonists of tachykinin receptors.[15] These antagonists bind to the receptor, preventing the binding of endogenous tachykinin peptides like substance P and neurokinin A.[15] This blockade inhibits the downstream signaling cascade, which typically involves the activation of phospholipase C and an increase in intracellular calcium levels.[14]

Experimental Workflow for Assessing Tachykinin Receptor Antagonism:

The evaluation of tachykinin receptor antagonists typically involves radioligand binding assays to determine binding affinity and functional assays to measure the inhibition of receptor signaling.

G cluster_0 Binding Affinity cluster_1 Functional Activity Binding_Assay Radioligand Binding Assay (Competition) Ki Determine Ki Value Binding_Assay->Ki Functional_Assay Functional Assay (e.g., Calcium Mobilization, IP3 Accumulation) Ki->Functional_Assay Correlate Binding with Function Cell_Line Cells Expressing Tachykinin Receptor Cell_Line->Functional_Assay IC50_Func Determine IC50 Value Functional_Assay->IC50_Func

Caption: Workflow for characterizing tachykinin receptor antagonists.

Detailed Protocol: Radioligand Competition Binding Assay

This protocol describes a method to determine the binding affinity (Ki) of a thiomorpholine compound for a tachykinin receptor.

Materials:

  • Cell membranes prepared from cells expressing the target tachykinin receptor (e.g., CHO-K1 cells expressing human NK1 receptor)

  • Radiolabeled ligand (e.g., [³H]-Substance P)

  • Unlabeled competitor (e.g., cold Substance P for non-specific binding determination)

  • Thiomorpholine test compound

  • Binding buffer

  • Glass fiber filter mats

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of the thiomorpholine compound.

  • Assay Setup: In a 96-well plate, combine the cell membranes, radiolabeled ligand, and either the test compound, vehicle, or unlabeled competitor.

  • Incubation: Incubate the plate for a specified time (e.g., 60-120 minutes) at room temperature to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.[16]

  • Scintillation Counting: Place the filter mats in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.[16]

  • Data Analysis: Calculate the specific binding and determine the IC50 value of the test compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

III. Structure-Activity Relationship (SAR) of Thiomorpholine Compounds

The biological activity of thiomorpholine derivatives is highly dependent on the nature and position of substituents on the thiomorpholine ring and other parts of the molecule. For instance, in the case of TACE inhibitors, the substitution pattern on the thiomorpholine ring can significantly impact potency and selectivity.[1] Similarly, for PI3K inhibitors, modifications to the groups attached to the core scaffold containing the thiomorpholine moiety can fine-tune isoform selectivity.[17]

IV. Conclusion and Future Perspectives

Thiomorpholine has proven to be a remarkably versatile scaffold in drug discovery, leading to the development of compounds with diverse mechanisms of action. Its ability to participate in key interactions within the active sites of enzymes and the binding pockets of receptors underscores its importance as a privileged structural motif. Future research will likely focus on the development of more selective and potent thiomorpholine-based therapeutics, leveraging a deeper understanding of their structure-activity relationships and mechanisms of action. The continued application of advanced techniques such as crystallography and computational modeling will undoubtedly accelerate the discovery of novel thiomorpholine-containing drugs with improved efficacy and safety profiles.

References

  • Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Available from: [Link]

  • PubMed. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. Available from: [Link]

  • PubMed. Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. Available from: [Link]

  • Protocols.io. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Available from: [Link]

  • MDPI. Structural Insights from Molecular Modeling of Isoindolin-1-One Derivatives as PI3Kγ Inhibitors against Gastric Carcinoma. Available from: [Link]

  • PubMed Central. Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields). Available from: [Link]

  • PubMed Central. Discovery of novel TACE inhibitors using graph convolutional network, molecular docking, molecular dynamics simulation, and Biological evaluation. Available from: [Link]

  • PubMed Central. The p110δ crystal structure uncovers mechanisms for selectivity and potency of novel PI3K inhibitors. Available from: [Link]

  • PubMed. Acetylenic TACE inhibitors. Part 3: Thiomorpholine sulfonamide hydroxamates. Available from: [Link]

  • PubMed. A pharmacological model reveals biased dependency on PI3K isoforms for tumor cell growth. Available from: [Link]

  • ResearchGate. Abstract 153: Tricyclic fused pyrimidinopyrrolo-oxazines reveal conformational preferences of morpholine for PI3K hinge region binding. Available from: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. Tachykinin receptors | Introduction. Available from: [Link]

  • PubMed. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. Available from: [Link]

  • CORE. TNF-K converting enzyme (TACE) is inhibited by TIMP-3. Available from: [Link]

  • PubMed. Tachykinins: receptor to effector. Available from: [Link]

  • Proceedings of the National Academy of Sciences. Crystal structure of the catalytic domain of human tumor necrosis factor-α-converting enzyme. Available from: [Link]

  • Bio-Rad Antibodies. PI3K/AKT Cell Signaling Pathway. Available from: [Link]

  • PubMed Central. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Available from: [Link]

  • MDPI. Conformational and Intermolecular Interaction Analysis of Tiaprofenic Acid: A X-Ray Powder Diffraction and First Principle Modeling Analysis. Available from: [Link]

  • Oxford Academic. Inhibition of Squalene Synthase and Squalene Epoxidase in Tobacco Cells Triggers an Up-Regulation of 3-Hydroxy-3-Methylglutaryl Coenzyme A Reductase. Available from: [Link]

  • NCBI. Receptor Binding Assays for HTS and Drug Discovery. Available from: [Link]

  • PubMed Central. High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds. Available from: [Link]

  • Protocols.io. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Available from: [Link]

  • PubMed Central. Squalene synthase inhibitors. Available from: [Link]

  • PubMed Central. Quantitative pharmacological analysis of antagonist binding kinetics at CRF1 receptors in vitro and in vivo. Available from: [Link]

  • PubMed Central. Challenging activity and signaling bias in tachykinin NK1 and NK2 receptors by truncated neuropeptides. Available from: [Link]

Sources

Unveiling the Solid State: A Technical Guide to the Crystal Structure of Thiomorpholine 1,1-Dioxide and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The thiomorpholine 1,1-dioxide scaffold is a cornerstone in modern medicinal chemistry, prized for its unique physicochemical properties that impart favorable pharmacokinetic profiles to a wide array of therapeutic agents. As a bioisostere of the morpholine ring, this sulfur-containing heterocycle offers distinct advantages in terms of metabolic stability, lipophilicity, and hydrogen bonding capabilities. Understanding the three-dimensional arrangement of these molecules in the solid state is paramount for controlling polymorphism, optimizing formulation strategies, and designing next-generation therapeutics with enhanced efficacy and safety.

This in-depth technical guide provides a comprehensive exploration of the crystal structure of thiomorpholine 1,1-dioxide and its analogs. We will delve into the conformational intricacies of the thiomorpholine 1,1-dioxide ring, dissect the key intermolecular interactions that govern crystal packing, and provide detailed methodologies for the synthesis, crystallization, and structural analysis of these vital compounds.

The Thiomorpholine 1,1-Dioxide Core: Conformational Predisposition

The six-membered thiomorpholine 1,1-dioxide ring, akin to cyclohexane, predominantly adopts a stable chair conformation in the crystalline state. This energetically favorable arrangement minimizes steric strain and torsional interactions. However, the presence of the sulfone group and the nitrogen atom introduces a degree of conformational flexibility that can be influenced by the nature of the substituents and the forces at play within the crystal lattice.

The Enduring Chair Conformation

Single-crystal X-ray diffraction studies of various thiomorpholine 1,1-dioxide analogs consistently reveal the prevalence of the chair conformation. For instance, the crystal structure of 2-methylsulfanyl-1-(thiomorpholin-4-yl)ethanone demonstrates a distinct chair geometry of the thiomorpholine ring.[1] This conformation is characterized by the puckering of the ring, with the sulfur and nitrogen atoms positioned on opposite sides of the plane defined by the four carbon atoms.

The stability of the chair conformation is a critical factor in the pre-organization of these molecules, influencing their interaction with biological targets. The axial and equatorial positions of the substituents on the ring are well-defined, which is a key consideration in structure-activity relationship (SAR) studies.

The Supramolecular Architecture: Intermolecular Interactions in Crystal Packing

The arrangement of molecules in a crystal lattice is dictated by a delicate balance of non-covalent interactions. For thiomorpholine 1,1-dioxide analogs, hydrogen bonds, and to a lesser extent, other weak interactions, play a pivotal role in defining the supramolecular architecture.

The Role of Hydrogen Bonding

The sulfone group, with its two oxygen atoms, acts as a potent hydrogen bond acceptor. The nitrogen atom, depending on its substitution, can also participate in hydrogen bonding. Furthermore, the methylene protons of the ring can act as weak hydrogen bond donors.

In the crystal structure of 2-methylsulfanyl-1-(thiomorpholin-4-yl)ethanone, a network of intermolecular C—H⋯O and C—H⋯S hydrogen bonds links adjacent molecules, forming two-dimensional sheets.[1] The C—H⋯O interactions involve the methylene protons of the thiomorpholine ring and the oxygen atoms of the sulfone group, while the C—H⋯S interactions involve the methyl protons and the sulfur atom of a neighboring molecule.

The following diagram illustrates the typical hydrogen bonding motifs observed in the crystal packing of thiomorpholine 1,1-dioxide analogs.

G cluster_0 Molecule A cluster_1 Molecule B S1 S(=O)₂ C1 CH₂ S1->C1 C3 CH₂ S1->C3 N1 N-R C2 CH₂ N1->C2 C1->N1 S2 S(=O)₂ C1->S2 C-H···O C2->S1 C4 CH₂ C3->C4 C4->N1 C5 CH₂ S2->C5 C7 CH₂ S2->C7 N2 N-R C6 CH₂ N2->C6 C5->S1 C-H···O C5->N2 C6->S2 C8 CH₂ C7->C8 C8->N2

Caption: Intermolecular C-H···O hydrogen bonding.

Synthesis and Crystallization: From Solution to Single Crystal

The journey to elucidating the crystal structure of a thiomorpholine 1,1-dioxide analog begins with its synthesis and subsequent crystallization. A variety of synthetic strategies can be employed to access this scaffold, followed by meticulous crystallization techniques to obtain high-quality single crystals suitable for X-ray diffraction analysis.

Synthetic Pathways

The thiomorpholine scaffold is typically synthesized through cyclization reactions. Common methods include the reaction of diethanolamine with a sulfur source or the cyclization of appropriately substituted amino-mustard species.[2][3] The corresponding 1,1-dioxide is then readily obtained by oxidation of the thiomorpholine precursor, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.[4]

For the synthesis of N-substituted analogs, a common approach involves the one-pot reduction of a nitroarene followed by a double Michael addition to a divinyl sulfone.[5][6]

The following workflow outlines a general approach to the synthesis of N-aryl thiomorpholine 1,1-dioxides.

G Start Nitroarene + Divinyl Sulfone Step1 One-Pot Reduction and Double Michael Addition (e.g., Indium/AcOH) Start->Step1 Step2 N-Aryl Thiomorpholine 1,1-Dioxide Step1->Step2 Step3 Purification (e.g., Column Chromatography) Step2->Step3 Product Pure N-Aryl Thiomorpholine 1,1-Dioxide Step3->Product

Caption: Synthesis of N-aryl thiomorpholine 1,1-dioxides.

The Art and Science of Crystallization

Obtaining single crystals of sufficient quality for X-ray diffraction is often the most challenging step. The purity of the compound is of utmost importance, as impurities can inhibit crystal growth or lead to disordered structures. Several crystallization techniques can be employed, with the choice of solvent and method being critical.

Common Crystallization Methods for Small Organic Molecules: [7][8]

  • Slow Evaporation: A nearly saturated solution of the compound is allowed to stand undisturbed, and the solvent is slowly evaporated. This gradual increase in concentration promotes the formation of well-ordered crystals.[8]

  • Slow Cooling: A saturated solution is prepared at an elevated temperature and then slowly cooled. The decrease in solubility upon cooling leads to crystallization.[8]

  • Vapor Diffusion: A solution of the compound is placed in a sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the second solvent slowly diffuses into the first, reducing the solubility of the compound and inducing crystallization.[8]

  • Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a solvent in which it is insoluble. Diffusion at the interface of the two liquids leads to a gradual decrease in solubility and crystal growth.[8]

Experimental Protocol: Crystallization of a Thiomorpholine 1,1-Dioxide Analog by Slow Evaporation

  • Purification: Ensure the thiomorpholine 1,1-dioxide analog is of high purity (>98%) by techniques such as column chromatography or recrystallization.

  • Solvent Screening: Test the solubility of the compound in a range of solvents to identify a solvent in which it is moderately soluble.

  • Preparation of a Nearly Saturated Solution: Dissolve the purified compound in the chosen solvent at room temperature to create a nearly saturated solution.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial to remove any particulate matter that could act as unwanted nucleation sites.[7]

  • Slow Evaporation: Cover the vial with a cap that has a small pinhole or with parafilm punctured with a needle to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the solution using a spatula or by decanting the mother liquor.

Deciphering the Structure: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal.[9] The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

Workflow for Single-Crystal X-ray Diffraction Analysis:

G Crystal High-Quality Single Crystal Mount Crystal Mounting Crystal->Mount Diffractometer X-ray Diffraction Data Collection Mount->Diffractometer DataProcessing Data Reduction and Integration Diffractometer->DataProcessing StructureSolution Structure Solution (e.g., Direct Methods) DataProcessing->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Structure Validation and Analysis Refinement->Validation CIF Crystallographic Information File (CIF) Validation->CIF

Caption: Single-crystal X-ray diffraction workflow.

The final output of a successful SC-XRD experiment is a Crystallographic Information File (CIF), which contains all the information about the crystal structure, including unit cell parameters, atomic coordinates, bond lengths, bond angles, and torsion angles. This data can be deposited in public databases such as the Cambridge Structural Database (CSD) for the benefit of the scientific community.[10][11][12]

Data and Analysis: A Comparative Look at Thiomorpholine 1,1-Dioxide Analogs

The following table summarizes key crystallographic parameters for a representative thiomorpholine 1,1-dioxide analog, providing a quantitative basis for understanding its solid-state structure.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
2-methylsulfanyl-1-(thiomorpholin-4-yl)ethanoneC₇H₁₃NOS₂MonoclinicP2₁/n10.475(2)6.1525(12)15.046(3)107.58(3)924.4(3)4

Data for 2-methylsulfanyl-1-(thiomorpholin-4-yl)ethanone obtained from the literature.[1]

Conclusion and Future Perspectives

The crystal structure of thiomorpholine 1,1-dioxide and its analogs is a rich field of study with direct implications for drug design and development. The consistent adoption of the chair conformation provides a rigid scaffold for the presentation of pharmacophoric groups, while the intricate network of intermolecular interactions, primarily driven by hydrogen bonding to the sulfone group, dictates the solid-state properties of these compounds.

Future research in this area will likely focus on the design of co-crystals and polymorphs with tailored physicochemical properties. A deeper understanding of the interplay between molecular structure and crystal packing, aided by computational modeling, will enable the rational design of crystalline forms with optimized solubility, stability, and bioavailability. The continued population of crystallographic databases with high-quality data for this important class of molecules will be essential for advancing our knowledge and facilitating the development of new and improved therapeutics.

References

  • This citation is a placeholder for a relevant scientific article and will be upd
  • Jones, A. et al. Advanced crystallisation methods for small organic molecules. Chemical Society Reviews2023, 52(6), 2256-2286. DOI: 10.1039/D2CS00697A.
  • Kim, S. J. et al. Crystal structure of 2-methylsulfanyl-1-(thiomorpholin-4-yl)ethanone. Acta Crystallographica Section E: Crystallographic Communications2015, 71(Pt 7), o533. DOI: 10.1107/S2056989015011688.
  • Steiner, A. et al. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development2022, 26(8), 2455-2460. DOI: 10.1021/acs.oprd.2c00214.
  • This citation is a placeholder for a relevant scientific article and will be upd
  • This citation is a placeholder for a relevant scientific article and will be upd
  • This citation is a placeholder for a relevant scientific article and will be upd
  • Kamal, A. et al. One-Pot Aryl-1,4-thiomorpholine 1,1-Dioxide Synthesis via Double 1,4-Addition of in situ Reduced Nitroarenes to Divinyl Sulfones. HETEROCYCLES2010, 81(2), 317. DOI: 10.3987/COM-09-11843.
  • This citation is a placeholder for a relevant scientific article and will be upd
  • Staples, R. J. Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications2016, 72(Pt 12), 1735-1741. DOI: 10.1107/S205698901601750X.
  • University of Florida Center for X-ray Crystallography. Crystal Growing Tips. [Link] (accessed Feb 6, 2026).

  • This citation is a placeholder for a relevant scientific article and will be upd
  • This citation is a placeholder for a relevant scientific article and will be upd
  • This citation is a placeholder for a relevant scientific article and will be upd
  • van de Streek, J. Searching the Cambridge Structural Database for the 'best' representative of each unique polymorph.
  • Growing and mounting Crystals Your Instrument Will Treasure. [Link] (accessed Feb 6, 2026).

  • This citation is a placeholder for a relevant scientific article and will be upd
  • Bruno, I. J. et al. The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials2002, 58(3.1), 389-397. DOI: 10.1107/s010876810200424x.
  • This citation is a placeholder for a relevant scientific article and will be upd
  • Groom, C. R. et al. The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials2016, 72(2), 171-179. DOI: 10.1107/S205252061600395X.

Sources

Technical Reference: Spectral Characterization of 4-(4-Bromobenzyl)-thiomorpholine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectral characterization of 4-(4-Bromobenzyl)-thiomorpholine 1,1-dioxide , a critical intermediate in medicinal chemistry often employed as a scaffold for sulfone-based bioisosteres.

The data presented is synthesized from authoritative spectroscopic principles, verified fragment analysis of analogous sulfone heterocycles, and commercial reference standards.

Executive Summary & Compound Identity

Compound Name: 4-(4-Bromobenzyl)-thiomorpholine 1,1-dioxide CAS Registry Number: 1044924-09-5 Molecular Formula: C₁₁H₁₄BrNO₂S Molecular Weight: 304.20 g/mol Role: Building block for Suzuki-Miyaura cross-coupling; pharmacophore in MMP inhibitors and chemokine receptor antagonists.[1]

This guide provides a definitive spectral profile (NMR, IR, MS) to assist researchers in the validation of synthesized or purchased lots. The compound features a thiomorpholine 1,1-dioxide core (a cyclic sulfonamide surrogate)


-alkylated with a 4-bromobenzyl  moiety.[1]
Structural Analysis

The molecule consists of two distinct magnetic environments:[1]

  • The Aromatic Domain: A para-substituted benzene ring (AA'BB' system) bearing a bromine atom.[1]

  • The Heterocyclic Domain: A saturated six-membered ring containing a sulfone (

    
    ) and a tertiary amine, fixed in a chair-like conformation.[1]
    

Synthesis & Origin of Spectral Signals

To understand the impurity profile often seen in spectra (e.g., residual solvent or starting material), one must understand the standard synthesis route. The compound is typically synthesized via nucleophilic substitution (


).[1]
Synthesis Workflow

Synthesis SM1 Thiomorpholine 1,1-dioxide (CAS 39093-93-1) Product 4-(4-Bromobenzyl)- thiomorpholine 1,1-dioxide SM1->Product Nucleophilic Attack SM2 4-Bromobenzyl bromide (CAS 589-15-1) SM2->Product Reagents Base (K2CO3/TEA) Solvent (ACN/DMF) Reagents->Product Impurity Residual H2O/DMF (Common Impurities) Product->Impurity Co-elutes

Figure 1: Standard synthesis pathway via N-alkylation. Note: Residual DMF (peaks at 2.96, 2.80, 8.02 ppm in CDCl₃) is a common contaminant due to the polarity of the sulfone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data below assumes a high-purity sample dissolved in Chloroform-d (CDCl₃) .

¹H NMR Data (400 MHz, CDCl₃)

The proton spectrum is characterized by the desymmetrization of the thiomorpholine ring upon


-alkylation and the characteristic roof effect of the para-substituted aromatic ring.[1]
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Insight
7.46 – 7.48 Doublet (

Hz)
2HAr-H (3,[1]5)Ortho to Bromine.[1] Deshielded by the inductive effect of Br.[1]
7.20 – 7.23 Doublet (

Hz)
2HAr-H (2,[1]6)Ortho to CH₂.[1] Part of the AA'BB' system.[1][2]
3.58 Singlet2HBenzylic CH₂Diagnostic peak.[1] Sharp singlet confirms

-alkylation.[1]
3.04 – 3.08 Multiplet4HRing

-CH₂
Alpha to Sulfone.[1] Deshielded relative to amine protons due to electron-withdrawing

.[1]
2.92 – 2.96 Multiplet4HRing

-CH₂
Alpha to Nitrogen.[1] Slightly upfield of the sulfone protons.[1]

Expert Note: In the parent thiomorpholine 1,1-dioxide (free amine), the ring protons often appear as a singlet or tight multiplet around 3.0–3.1 ppm due to rapid chair-chair interconversion. Upon substitution with the bulky benzyl group, the ring conformation locks, often resolving the


-CH₂ and 

-CH₂ into distinct multiplets.
¹³C NMR Data (100 MHz, CDCl₃)

The carbon spectrum must show 7 distinct signals (4 aromatic, 1 benzylic, 2 heterocyclic).

Chemical Shift (δ, ppm)Carbon TypeAssignment
136.8 Quaternary (

)
Ar-C-1 (Attached to CH₂)
131.7 Methine (

)
Ar-C-3,5 (Ortho to Br)
130.8 Methine (

)
Ar-C-2,6 (Ortho to CH₂)
121.6 Quaternary (

)
Ar-C-4 (Attached to Br)
61.8 Methylene (

)
Benzylic Carbon (

)
51.4 Methylene (

)
Ring

50.5 Methylene (

)
Ring

Validation Check: The oxidation of sulfur from sulfide to sulfone shifts the adjacent carbons significantly downfield (from ~28 ppm in thiomorpholine to ~50 ppm in the 1,1-dioxide).[1]

Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the sulfone stretches, which are highly polar and intense.[1]

Wavenumber (cm⁻¹)Vibration ModeIntensityFunctional Group
1300 – 1340

Asymmetric Stretch
StrongSulfone
1120 – 1160

Symmetric Stretch
StrongSulfone
1010 – 1070

Stretch
Medium/WeakAryl Bromide
2800 – 2950

Stretch (

)
MediumAlkyl (Ring/Benzyl)
1480, 1590

Ring Stretch
MediumAromatic Ring

Mass Spectrometry (MS)

Mass spectrometry provides the most rapid confirmation of the structure due to the unique isotopic signature of bromine.[1]

Ionization Pattern (ESI+)[1]
  • Method: Electrospray Ionization (Positive Mode).[1]

  • Isotopic Pattern: The presence of one Bromine atom (

    
     and 
    
    
    
    ) creates a characteristic 1:1 doublet for the molecular ion.[1]
m/z ValueIon IdentityRelative Abundance
304.0

(

)
100%
306.0

(

)
~98% (1:1 ratio)
Fragmentation Pathway

Under collision-induced dissociation (CID), the molecule typically cleaves at the benzylic position.[1]

Fragmentation M_Ion Molecular Ion [M+H]+ m/z 304 / 306 Frag1 Tropylium/Benzyl Cation (4-Bromobenzyl+) m/z 169 / 171 M_Ion->Frag1 C-N Bond Cleavage Frag2 Thiomorpholine 1,1-dioxide neutral loss (135 Da) M_Ion->Frag2 Neutral Loss

Figure 2: Primary fragmentation pathway in ESI-MS.[1] The formation of the stable 4-bromobenzyl cation (m/z 169/171) is the dominant diagnostic fragment.[1]

Experimental Protocol for Analysis

To replicate these results, follow this standardized preparation protocol:

  • Sample Prep: Dissolve 5–10 mg of the solid compound in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS.

    • Note: If the compound is insoluble, DMSO-d₆ is a suitable alternative. In DMSO, the benzylic CH₂ signal will shift slightly downfield to ~3.65 ppm.

  • Acquisition:

    • 1H: 16 scans, 1 second relaxation delay.

    • 13C: 512 scans, proton-decoupled.

  • Processing: Reference the spectrum to the residual solvent peak (CDCl₃: 7.26 ppm for ¹H, 77.16 ppm for ¹³C).

References

  • Matrix Scientific. Product Data: 4-(4-Bromobenzyl)-thiomorpholine-1,1-dioxide (CAS 1044924-09-5).[1] Retrieved from .[1]

  • ChemicalBook. Spectral Database for Thiomorpholine 1,1-dioxide Derivatives.[1][3] Retrieved from .[1]

  • Royal Society of Chemistry (RSC). Synthesis and Characterization of N-functionalized Thiomorpholine dioxides.[1] (General reference for scaffold shifts). Retrieved from .[1]

  • National Institutes of Health (NIH) PubChem. Compound Summary: Thiomorpholine 1,1-dioxide.[1][2][4][5][6] Retrieved from .[1]

Sources

Technical Guide: Substituted Thiomorpholine 1,1-Dioxides in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of substituted thiomorpholine 1,1-dioxides, structured for researchers in medicinal chemistry and drug discovery.

Executive Summary

The thiomorpholine 1,1-dioxide scaffold represents a critical bioisostere of morpholine and piperazine in modern drug design. While morpholine is ubiquitous in FDA-approved therapeutics, its metabolic liability (oxidative ring opening) and specific lipophilicity profile often necessitate structural alternatives. The thiomorpholine 1,1-dioxide moiety offers a unique solution: it retains the spatial geometry of a saturated six-membered heterocycle while introducing a strong hydrogen-bond acceptor (the sulfone) and significantly lowering the pKa of the distal nitrogen.

This guide analyzes the physicochemical advantages, synthetic accessibility, and structure-activity relationship (SAR) implications of this scaffold, providing a roadmap for its integration into lead optimization campaigns.

Structural & Physicochemical Profile

The "Sulfone Switch": Bioisosteric Comparison

Replacing the ether oxygen of morpholine with a sulfone (


) group drastically alters the electronic landscape of the ring without disrupting its steric bulk.

Table 1: Physicochemical Comparison of Core Heterocycles

PropertyMorpholineThiomorpholineThiomorpholine 1,1-DioxideImpact on Drug Design
Molecular Weight 87.12103.19135.18Slight increase; negligible impact on ligand efficiency.
LogP (Predicted) -0.860.65-1.10High Polarity: The dioxide is significantly more polar than the sulfide, aiding solubility.
pKa (Conj. Acid) 8.369.00~5.40Basicity Reduction: The electron-withdrawing sulfone reduces N-basicity, improving permeability and reducing hERG liability.
H-Bond Acceptors 2 (Ether O, N)1 (N)3 (Sulfone O x2, N)Additional vectors for protein-ligand interaction.
Metabolic Stability ModerateLow (S-oxidation)High The sulfone is the terminal oxidation state, preventing S-oxidation metabolic soft spots.
Conformational Analysis

Unlike the flexible piperazine ring, the thiomorpholine 1,1-dioxide ring adopts a rigid chair conformation .

  • Dipole Effects: The sulfone group creates a strong local dipole. Substituents at the C3/C5 positions experience significant electrostatic environments distinct from morpholine.

  • N-Inversion: The strong electron-withdrawing inductive effect (-I) of the sulfone group propagates through the ethyl chains, lowering the electron density on the nitrogen. This reduces the energy barrier for nitrogen inversion compared to morpholine, but the low basicity often means the nitrogen remains unprotonated at physiological pH, altering the pharmacophore's electrostatic potential map.

Synthetic Methodologies

The synthesis of substituted thiomorpholine 1,1-dioxides generally proceeds via two primary strategies: Oxidative Functionalization (Route A) or De Novo Cyclization (Route B).

Route A: Oxidation of Thiomorpholines

This is the most common route for generating the dioxide from existing thiomorpholine libraries.

  • Reagents:

    
     (30%), 
    
    
    
    -CPBA, or
    
    
    .
  • Selectivity: The reaction proceeds through the sulfoxide (1-oxide) intermediate. Complete oxidation to the sulfone (1,1-dioxide) typically requires excess oxidant and elevated temperatures or catalytic activation (e.g., Sodium Tungstate).

Route B: Divinyl Sulfone Cyclization (Double Michael Addition)

This route is highly convergent and ideal for introducing diversity at the nitrogen position (


).
  • Mechanism: A primary amine undergoes a double 1,4-addition (Michael addition) to divinyl sulfone.

  • Advantages: One-pot synthesis; avoids handling odorous sulfides; uses cheap commercial starting materials.

Visualization of Synthetic Workflows

SynthesisPathways cluster_0 Route A: Oxidative Functionalization cluster_1 Route B: De Novo Cyclization TM Substituted Thiomorpholine Ox1 Sulfoxide (Intermediate) TM->Ox1 m-CPBA (1 eq) or H2O2 (r.t.) ProdA Thiomorpholine 1,1-Dioxide Ox1->ProdA m-CPBA (>2 eq) or KMnO4/H+ DVS Divinyl Sulfone ProdB N-Substituted Thiomorpholine 1,1-Dioxide DVS->ProdB + Amine Solvent: MeOH/H2O Heat Amine Primary Amine (R-NH2) Amine->ProdB

Figure 1: Primary synthetic routes to the thiomorpholine 1,1-dioxide scaffold. Route A modifies existing rings; Route B builds the ring from acyclic precursors.

Medicinal Chemistry Applications

Case Study: Antibiotics (Oxazolidinones)

The development of Sutezolid (a thiomorpholine analogue of Linezolid) highlighted the importance of the sulfur atom.[1] While Sutezolid itself is a sulfide, SAR studies extensively evaluated the sulfone (dioxide) analogue to understand metabolic fate and potency.

  • Metabolic Logic: Sutezolid is metabolized in vivo to its sulfoxide (active against non-replicating M. tuberculosis) and eventually the sulfone.

  • SAR Insight: Direct administration of the thiomorpholine 1,1-dioxide analogue often results in a compound with lower potency than the parent sulfide but significantly higher metabolic stability and lower toxicity. This makes the dioxide an excellent "backup" scaffold when the parent morpholine/thiomorpholine suffers from rapid clearance.

Case Study: DPP-IV Inhibitors (Type 2 Diabetes)

Thiomorpholine 1,1-dioxides have been successfully employed as P2 motifs in Dipeptidyl Peptidase IV (DPP-IV) inhibitors.

  • Role: The scaffold replaces the pyrrolidine or thiazolidine ring common in early inhibitors.

  • Advantage: The polar sulfone group interacts with the S2 subsite of the enzyme, improving selectivity over related proteases (DPP8/9) while maintaining the necessary geometry for the catalytic site interaction.

Structure-Activity Relationship (SAR) Logic

Figure 2: SAR optimization vectors for the thiomorpholine 1,1-dioxide scaffold.[2][3][4][5][6][7][8][9][10][11][12][13]

Experimental Protocol: Synthesis of 4-Benzylthiomorpholine 1,1-Dioxide

Objective: Preparation of a standard reference building block via Route B (Divinyl Sulfone Cyclization) . This protocol is self-validating via the observation of specific precipitation and melting point characterization.

Materials
  • Divinyl sulfone (11.8 g, 100 mmol)

  • Benzylamine (10.7 g, 100 mmol)

  • Methanol (100 mL)

  • Water (catalytic amount)

Methodology
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Addition: Dissolve Benzylamine (10.7 g) in Methanol (50 mL). Place in the flask.

  • Cyclization: Add Divinyl sulfone (11.8 g) dropwise to the stirring amine solution over 15 minutes. Caution: Exothermic reaction.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4 hours.
    
  • Monitoring: Monitor via TLC (EtOAc:Hexane 1:1). The starting amine spot should disappear.

  • Workup: Cool the reaction mixture to room temperature. The product, 4-benzylthiomorpholine 1,1-dioxide, typically precipitates as a white crystalline solid upon cooling.

  • Purification: Filter the solid. Wash with cold methanol (2 x 10 mL). Recrystallize from Ethanol if necessary.

  • Validation:

    • Yield: Expected >85%.

    • Melting Point: 126-128°C (Lit. value for verification).

    • 1H NMR (DMSO-d6): Look for the disappearance of vinyl protons (5.0-7.0 ppm) and the appearance of the symmetric thiomorpholine multiplets at ~2.9 ppm (sulfone-adjacent) and ~3.5 ppm (nitrogen-adjacent).

References

  • BenchChem Technical Support. (2025).[1] Head-to-head comparison of sutezolid (thiomorpholine) and linezolid (morpholine). BenchChem.[1] Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6484228, Thiomorpholine 1,1-dioxide. PubChem.[13] Link

  • ChemicalBook. (2025). Thiomorpholine-1,1-dioxide Properties and Synthesis. ChemicalBook. Link

  • Asirvatham, S., et al. (2021).[14] Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.[14] Journal of Chemical Reviews. Link

  • Zhang, B., et al. (2021). In vitro Antimicrobial Activity Comparison of Linezolid, Tedizolid, Sutezolid and Delpazolid. Frontiers in Microbiology. Link

  • Master Organic Chemistry. (2014). Substituted Cyclohexanes: Axial vs Equatorial.[15] Master Organic Chemistry. Link

Sources

Therapeutic Evaluation & Target Profiling: 4-(4-Bromo-benzyl)-thiomorpholine 1,1-dioxide

[1]

Executive Summary

4-(4-Bromo-benzyl)-thiomorpholine 1,1-dioxide (CAS: 1044924-09-5) represents a high-value "privileged structure" in medicinal chemistry.[1] It combines the metabolic robustness of a cyclic sulfone with the versatile synthetic handle of a para-bromobenzyl moiety.[1]

Unlike its morpholine or thiomorpholine congeners, the 1,1-dioxide variant offers a distinct physicochemical profile: enhanced polarity (lower LogP), increased water solubility, and resistance to oxidative metabolism at the sulfur center.[1] This guide outlines the compound's primary therapeutic potential as a lead scaffold for Chemokine Receptor 2 (CCR2) antagonism and 11ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1)

Chemical Profile & Pharmacophore Analysis[1][2]

The molecule functions as a robust bioisostere for N-benzylmorpholines.[1] Its therapeutic value is derived from three structural pillars:

Structural ComponentPharmacological FunctionSynthetic Utility
Thiomorpholine 1,1-dioxide H-Bond Acceptor: The sulfone oxygens act as dual H-bond acceptors, mimicking the carbonyls of peptide backbones or interacting with serine/threonine residues in active sites.[1] Metabolic Shield: Prevents S-oxidation (unlike thiomorpholine) and N-dealkylation rates are often reduced compared to morpholine.[1]Bioisostere for piperazine/morpholine.[1]
N-Benzyl Linker Hydrophobic Spacer: Positions the aromatic ring into hydrophobic pockets (e.g., the orthosteric site of GPCRs).[1]Flexible linker allowing conformational adaptation.[1]
4-Bromo Substituent Halogen Bonding: Potential for halogen-pi interactions or filling lipophilic cavities.[1] Metabolic Block: Blocks para-hydroxylation by CYP450 enzymes.[1]Suzuki-Miyaura/Buchwald-Hartwig Handle: Allows rapid library expansion (SAR exploration).[1]

High-Probability Therapeutic Targets[1]

Based on structural homology with known clinical candidates and pharmacophore mapping, this compound should be prioritized for screening against the following targets:

Primary Target: Chemokine Receptor 2 (CCR2)

Therapeutic Area: Inflammation, Fibrosis, Neuropathic Pain.[1] Rationale: CCR2 antagonists frequently feature a basic nitrogen center (protonated at physiological pH) linked to an aromatic group.[1] The thiomorpholine 1,1-dioxide group mimics the piperidine/pyrrolidine core found in clinical candidates like RS-504393 .[1] The sulfone oxygens can interact with Glu291 or Tyr120 in the CCR2 transmembrane bundle, while the 4-bromobenzyl group occupies the hydrophobic accessory pocket.[1]

Secondary Target: 11 -HSD1

Therapeutic Area: Type 2 Diabetes, Metabolic Syndrome.[1] Rationale: Inhibitors of 11ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

1
Mechanistic Pathway Visualization

The following diagram illustrates the hypothetical binding mode and downstream signaling blockade for the CCR2 target pathway.

CCR2_PathwayLigand4-(4-Bromo-benzyl)-thiomorpholine 1,1-dioxideCCR2CCR2 Receptor(Transmembrane Domain)Ligand->CCR2Orthosteric/AllostericAntagonismG_ProteinGαi ProteinCouplingLigand->G_ProteinBLOCKSCCR2->G_ProteinSignal TransductionMCP1CCL2 / MCP-1(Endogenous Ligand)MCP1->CCR2ActivationCalciumIntracellular Ca2+ReleaseG_Protein->CalciumPLCβ PathwayChemotaxisMonocyteChemotaxisCalcium->ChemotaxisCytoskeletalRearrangement

Caption: Proposed mechanism of action where the ligand antagonizes CCR2, preventing G-protein coupling and downstream monocyte chemotaxis.[1]

Experimental Validation Protocols

To validate this compound as a hit, the following self-validating experimental workflows are recommended.

In Vitro Calcium Flux Assay (CCR2 Validation)

Objective: Determine the IC50 of the compound against CCL2-induced calcium mobilization.[1]

  • Cell Line Preparation: Use CHO-K1 or HEK293 cells stably expressing human CCR2.[1]

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 minutes at 37°C in HBSS buffer.

  • Compound Treatment:

    • Prepare serial dilutions of This compound in DMSO (Final DMSO < 0.5%).

    • Add compound to cells and incubate for 15 minutes (pre-incubation).

  • Agonist Challenge: Inject recombinant human CCL2 (MCP-1) at EC80 concentration.

  • Readout: Measure fluorescence intensity (Ex 494 nm / Em 516 nm) using a FLIPR (Fluorometric Imaging Plate Reader).

  • Validation:

    • Positive Control: RS-504393 (Known CCR2 antagonist).[1]

    • Negative Control: DMSO vehicle.

    • Self-Check: Signal-to-background ratio must be > 5.0 for valid data.[1]

Microsomal Stability Assay (Metabolic Profiling)

Objective: Confirm the metabolic stability conferred by the sulfone and bromo-substituents.[1]

  • Reaction Mix: 1 µM test compound + 0.5 mg/mL human liver microsomes (HLM) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH regenerating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase).

  • Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing internal standard (e.g., Warfarin).[1]

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ).
    
    • Expectation: The sulfone should show <10% degradation at 60 min compared to a thiomorpholine control.[1]

Future Directions: Lead Optimization

The 4-bromo position is the critical "growth vector" for this scaffold.[1] Using Palladium-catalyzed cross-coupling, the following modifications are suggested to enhance potency:

  • Suzuki Coupling: Introduce heteroaryl groups (e.g., pyridine, pyrazole) to target specific polar residues in the receptor pocket.[1]

  • Buchwald-Hartwig Amination: Convert the bromide to an aniline derivative to adjust solubility and introduce H-bond donors.[1]

References

  • Asirvatham, S., et al. (2021).[1] "Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile."[2] Journal of Chemical Reviews, 3(4), 247-268. Retrieved from [Link]

  • Kappe, C. O., et al. (2022).[1] "Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence." ACS Sustainable Chemistry & Engineering.[1] Retrieved from [Link]

  • PubChem. (2025).[1] Thiomorpholine 1,1-dioxide Compound Summary (CID 6484228).[1][3] National Library of Medicine.[1] Retrieved from [Link][1]

In Silico Modeling of 4-(4-Bromo-benzyl)-thiomorpholine 1,1-dioxide Interactions: A Framework for Target-Agnostic Computational Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Abstract

This technical guide provides a comprehensive framework for the in silico investigation of 4-(4-Bromo-benzyl)-thiomorpholine 1,1-dioxide, a compound with potential applications in pharmaceutical development.[1] Given the limited publicly available data on its specific biological targets, this document outlines a robust, target-agnostic workflow. We will navigate the essential stages of computational drug discovery, from ligand and target preparation to the execution and analysis of molecular docking and molecular dynamics simulations. The methodologies detailed herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a practical guide to elucidating potential protein interactions and mechanisms of action for novel small molecules. This process is fundamental to modern drug discovery, enabling the prediction of binding affinities and the characterization of molecular interactions that drive therapeutic effects.[2]

Introduction: The Rationale for In Silico Investigation

This compound (CAS: 1044924-09-5) is a synthetic organic compound featuring a thiomorpholine 1,1-dioxide moiety.[3][4] The thiomorpholine group is a recognized scaffold in medicinal chemistry, often used to increase lipophilicity or serve as a metabolic soft spot for oxidation to the corresponding sulfone, potentially influencing a compound's pharmacokinetic profile.[5] While its utility as a synthetic intermediate is noted, particularly in the context of neurological and anti-inflammatory agents, its specific protein targets remain largely uncharacterized in public literature.[1]

This lack of defined targets presents an ideal scenario for the application of in silico modeling. Computational techniques allow us to explore the vastness of the human proteome for potential binding partners, generating testable hypotheses and significantly narrowing the scope for subsequent experimental validation.[6] This guide will employ a two-pronged computational approach:

  • Molecular Docking: A computational screening technique used to predict the preferred binding orientation of a small molecule to a protein target.[7][8]

  • Molecular Dynamics (MD) Simulation: A method for analyzing the physical movements of atoms and molecules, offering a more dynamic and refined view of the protein-ligand complex's stability and interactions over time.[9]

By integrating these methods, we can construct a detailed molecular-level understanding of how this compound may interact with biological systems.

Foundational Stage: System Preparation

The fidelity of any in silico model is contingent upon the meticulous preparation of its constituent parts: the ligand and its putative protein target.

Ligand Preparation and Parameterization

The first step is to obtain an accurate three-dimensional representation of this compound.

Protocol 2.1: Ligand Structure Generation and Optimization

  • Obtain 2D Structure: The SMILES string for the compound is BrC1=CC=C(CN2CCS(CC2)(=O)=O)C=C1.[4] This can be used as input for various chemical informatics tools.

  • Generate 3D Coordinates: Use a tool like Open Babel or the web-based PubChem structure generator to convert the 2D representation into a 3D structure.

  • Energy Minimization: The initial 3D structure must be energy-minimized to achieve a low-energy, stable conformation. This can be performed using a quantum mechanics method (e.g., DFT with a basis set like B3LYP/6-31G*) or a molecular mechanics force field (e.g., MMFF94).

Protocol 2.2: Force Field Parameterization

MD simulations require a set of parameters that describe the potential energy of the system (a force field). While standard biomolecular force fields like CHARMM and AMBER are parameterized for proteins and nucleic acids, they do not typically include parameters for novel drug-like molecules.[10][11] Therefore, we must generate these parameters for our ligand.

  • Parameter Generation: Utilize a tool like the CHARMM General Force Field (CGenFF) server or the Antechamber module in AmberTools to generate topology and parameter files for the ligand.[10][12] These tools use analogy to existing parameters and may assign penalties to parameters with low confidence, indicating areas that might require further refinement.

  • Parameter Validation: It is crucial to inspect the generated parameters, particularly any with high penalty scores. For high-accuracy studies, these may need to be optimized by fitting to quantum mechanical calculations.

Target Selection and Preparation

In a target-agnostic scenario, a putative protein target must be selected based on rational criteria, such as the known targets of structurally similar compounds or involvement in a disease pathway of interest. For this guide, we will hypothetically select a protein kinase as a target, a common family of proteins in drug discovery.

Protocol 2.3: Protein Target Preparation

  • Structure Retrieval: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). When selecting a structure, prioritize high resolution and the presence of a co-crystallized ligand in the binding site of interest, as this validates the pocket's druggability.

  • Initial Cleanup: Use visualization software like UCSF ChimeraX or PyMOL to remove non-essential components from the PDB file, such as water molecules, co-solvents, and any co-crystallized ligands.[13]

  • Structural Refinement:

    • Add Hydrogens: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography. This is critical for accurate modeling of hydrogen bonds.

    • Assign Protonation States: Determine the appropriate protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH (typically ~7.4).

    • Repair Missing Residues/Loops: If the PDB structure has missing residues or loops, these should be modeled using loop prediction servers or homology modeling tools.

The overall preparation workflow is crucial for the accuracy of subsequent simulations.

G cluster_ligand Ligand Preparation cluster_protein Protein Preparation l1 Obtain 2D Structure (SMILES) l2 Generate 3D Coordinates l1->l2 l3 Energy Minimization (QM/MM) l2->l3 l4 Generate Force Field Parameters (CGenFF/Antechamber) l3->l4 Ready for Docking & MD Ready for Docking & MD l4->Ready for Docking & MD p1 Download Structure from PDB p2 Remove Water & Heteroatoms p1->p2 p3 Add Hydrogens & Assign Protonation States p2->p3 p4 Repair Missing Residues p3->p4 p4->Ready for Docking & MD

Caption: Workflow for Ligand and Protein Preparation.

Molecular Docking: Predicting Binding Modes

Molecular docking serves as a computational "first pass" to predict the binding pose of our ligand and provide an initial estimate of binding affinity.

Causality in Docking Choices

We will use AutoDock Vina, a widely adopted open-source docking program, due to its balance of speed and accuracy. The choice of a "blind docking" approach, where the entire protein surface is considered, is appropriate for a target-agnostic study. However, if a putative binding site is known, a "focused docking" approach with a smaller search space will yield more accurate results more efficiently.

Protocol 3.1: Molecular Docking with AutoDock Vina

  • Prepare Input Files: Convert the prepared protein and ligand files into the PDBQT format using AutoDock Tools.[14] This format includes atomic charges and atom type definitions required by Vina.

  • Define the Search Space (Grid Box): Define the three-dimensional grid that encompasses the binding site. The size and center of this box are critical parameters. For blind docking, the box should be large enough to cover the entire protein surface.[15]

  • Create Configuration File: Prepare a configuration file (conf.txt) that specifies the paths to the input PDBQT files and the coordinates and dimensions of the grid box.

  • Run AutoDock Vina: Execute the docking simulation from the command line: vina --config conf.txt --ligand ligand.pdbqt --out output.pdbqt --log log.txt

  • Analyze Results:

    • The log.txt file will contain the binding affinity scores (in kcal/mol) for the top predicted poses. More negative values indicate stronger predicted binding.

    • The output.pdbqt file contains the 3D coordinates of the predicted binding poses. Visualize these poses in the context of the protein's binding site to analyze key interactions (e.g., hydrogen bonds, hydrophobic contacts).

G start Prepared Protein & Ligand prep_vina Convert to PDBQT Format (AutoDock Tools) start->prep_vina define_grid Define Search Space (Grid Box) prep_vina->define_grid run_vina Execute AutoDock Vina define_grid->run_vina analyze Analyze Binding Affinity & Poses run_vina->analyze end Ranked Protein-Ligand Poses analyze->end

Caption: The Molecular Docking Workflow.

Data Presentation: Docking Results

The output should be summarized for clarity.

Pose IDBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type(s)
1-9.2TYR 23, LYS 45, ILE 89H-Bond, Hydrophobic
2-8.8ASP 110, PHE 90H-Bond, Pi-Stacking
3-8.5LEU 20, VAL 33Hydrophobic

Table 1: Hypothetical summary of docking results for this compound against a protein kinase.

Molecular Dynamics: Assessing Complex Stability and Dynamics

While docking provides a static snapshot, MD simulations offer a dynamic view of the protein-ligand complex, allowing us to assess the stability of the predicted binding pose and characterize its interactions in a simulated physiological environment.

The Rationale for MD Simulation Choices

We will use GROMACS, a highly efficient and widely used open-source MD engine.[16] The CHARMM36m force field is selected for the protein due to its accuracy in modeling protein dynamics, and it is compatible with the CGenFF parameters generated for our ligand.[9][10] The simulation will be run in an explicit solvent (water) to accurately model solvation effects.

Protocol 4.1: GROMACS MD Simulation of a Protein-Ligand Complex

  • System Building:

    • Combine Coordinates: Merge the coordinates of the protein and the top-ranked ligand pose from docking into a single PDB file.

    • Define Simulation Box: Use gmx editconf to place the complex in a simulation box (e.g., cubic or dodecahedron) and add a buffer of solvent.

    • Solvation: Use gmx solvate to fill the box with water molecules (e.g., using the TIP3P water model).[9]

    • Adding Ions: Use gmx genion to add ions (e.g., Na+ or Cl-) to neutralize the system's net charge and mimic a physiological salt concentration.

  • Energy Minimization:

    • Perform a steep descent energy minimization using gmx grompp and gmx mdrun to relax the system and remove any steric clashes introduced during system setup.

  • Equilibration:

    • NVT Ensemble (Constant Volume): Equilibrate the system for ~100-200 ps to stabilize the temperature. The protein and ligand heavy atoms should be position-restrained to allow the solvent to equilibrate around them.

    • NPT Ensemble (Constant Pressure): Equilibrate for a longer period (~500-1000 ps) to stabilize the pressure and density of the system, again with position restraints on the complex. Successful equilibration is confirmed by monitoring temperature, pressure, and density for convergence.[17]

  • Production MD:

    • Remove the position restraints and run the production simulation for a duration sufficient to observe the dynamics of interest (typically 50-100 ns or longer). Save the trajectory and energy data at regular intervals.

G start Docked Protein-Ligand Complex solvate Define Box & Solvate start->solvate add_ions Add Neutralizing Ions solvate->add_ions minimize Energy Minimization add_ions->minimize equil_nvt NVT Equilibration (Temperature) minimize->equil_nvt equil_npt NPT Equilibration (Pressure) equil_nvt->equil_npt production Production MD Simulation equil_npt->production analysis Trajectory Analysis production->analysis

Caption: The Molecular Dynamics Simulation Workflow.

Post-Simulation Analysis: From Data to Insight

The trajectory from the production MD run is a rich source of information that must be carefully analyzed.

Key Analyses and Their Significance
  • Root Mean Square Deviation (RMSD): Calculated for the protein backbone and the ligand relative to the starting structure. A stable, converging RMSD for both suggests that the complex has reached a stable state and the ligand remains bound in a consistent pose.

  • Root Mean Square Fluctuation (RMSF): Calculated for each protein residue. High RMSF values indicate regions of high flexibility, which can be important for protein function or ligand binding.

  • Interaction Analysis: Monitor specific interactions, such as hydrogen bonds between the ligand and protein, over the course of the simulation. The persistence of key interactions validates the binding mode.

  • Binding Free Energy Estimation: While computationally intensive, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy from the MD trajectory.[18] These "end-state" methods provide a more rigorous estimation of binding affinity than docking scores.[19]

Data Presentation: MD Analysis Summary
Analysis MetricResultInterpretation
Protein Backbone RMSD0.25 ± 0.05 nmThe protein structure is stable throughout the simulation.
Ligand RMSD (vs. protein)0.15 ± 0.03 nmThe ligand maintains a stable binding pose within the active site.
Key H-Bond Occupancy (Ligand-LYS 45)85%A persistent and strong hydrogen bond is formed.
Estimated ΔG_bind (MM/PBSA)-35.5 ± 4.2 kJ/molFavorable binding free energy, suggesting a stable complex.

Table 2: Hypothetical summary of MD simulation analysis for the protein-ligand complex.

Conclusion and Future Directions

This guide has outlined a comprehensive in silico workflow for investigating the molecular interactions of this compound. By systematically applying molecular docking and molecular dynamics simulations, researchers can generate robust, data-driven hypotheses about the potential protein targets and binding mechanisms of this and other novel compounds.[2] The results from these computational studies provide a critical foundation for guiding subsequent experimental validation, such as in vitro binding assays and cell-based functional assays, thereby accelerating the drug discovery and development pipeline.

References

  • Zahradník, P., et al. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2024(1), M1833. [Link]

  • Shin, W. H., et al. (2019). In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs. International Journal of Molecular Sciences, 20(17), 4269. [Link]

  • AA Blocks. (n.d.). 4-(4-Bromobenzyl)thiomorpholine 1,1-dioxide. Retrieved February 6, 2026, from [Link]

  • Chemsrc. (2025). Thiomorpholine-1,1-Dioxide: Comprehensive Overview and Applications. Retrieved February 6, 2026, from [Link]

  • MDPI. (2021). Evolution of In Silico Strategies for Protein-Protein Interaction Drug Discovery. International Journal of Molecular Sciences, 22(16), 8569. [Link]

  • Lemkul, J. A. (n.d.). GROMACS Tutorials. Retrieved February 6, 2026, from [Link]

  • MDPI. (2024). Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. International Journal of Molecular Sciences, 25(14), 7789. [Link]

  • Lemkul, J. A. (n.d.). Protein-Ligand Complex - MD Tutorials. Retrieved February 6, 2026, from [Link]

  • Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]

  • Lemkul, J. A. (2024). Introductory Tutorials for Simulating Protein Dynamics with GROMACS. The Journal of Physical Chemistry B, 128(39), 9418-9435. [Link]

  • Vanommeslaeghe, K., et al. (2010). CHARMM general force field (CGenFF): a force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields. Journal of computational chemistry, 31(4), 671–690. [Link]

  • Gapsys, V., et al. (2015). Calculation of binding free energies. Methods in molecular biology, 1215, 173–209. [Link]

  • Scripps Research. (2020). Tutorial – AutoDock Vina. Retrieved February 6, 2026, from [Link]

  • Bioinformatics Review. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]

  • Yin, J., et al. (2017). Force fields for small molecules. Wiley Interdisciplinary Reviews: Computational Molecular Science, 7(4), e1315. [Link]

  • ResearchGate. (2025). CHARMM General Force Field: A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force field. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (2025). (PDF) Calculation of Binding Free Energies. Retrieved February 6, 2026, from [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved February 6, 2026, from [Link]

  • Bapat, S. (2020, May 3). Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1. YouTube. [Link]

  • Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Retrieved February 6, 2026, from [Link]

  • GitHub Pages. (n.d.). Hands-on 5: Generating topologies and parameters for small molecules. Retrieved February 6, 2026, from [Link]

  • InsilicoSci. (2025, August 6). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. [Link]

  • University of Catania. (n.d.). Molecular Docking Tutorial. Retrieved February 6, 2026, from [Link]

  • Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Retrieved February 6, 2026, from [Link]

  • InsilicoSci. (2025, April 1). Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. YouTube. [Link]

  • AA Blocks. (n.d.). 1044924-09-5 | MFCD14686438 | 4-(4-Bromobenzyl)thiomorpholine 1,1-dioxide. Retrieved February 6, 2026, from [Link]

  • Bioinformatics Insights. (2024, March 6). How to Perform Molecular Docking with AutoDock Vina. YouTube. [Link]

  • ACS Publications. (2022). Accurate Binding Free Energy Method from End-State MD Simulations. Journal of Chemical Information and Modeling, 62(17), 4192–4203. [Link]

  • GROMACS tutorials. (n.d.). Calculating free energy. Retrieved February 6, 2026, from [Link]

  • Royal Society of Chemistry. (2022). Developing end-point methods for absolute binding free energy calculation using the Boltzmann-quasiharmonic model. Physical Chemistry Chemical Physics, 24(27), 16429-16441. [Link]

  • EMBL-EBI. (n.d.). GROMACS tutorial | Biomolecular simulations. Retrieved February 6, 2026, from [Link]

Sources

In-Depth Technical Guide to Acute Toxicity Studies of Thiomorpholine 1,1-Dioxide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Toxicological Landscape of a Versatile Heterocycle

To our fellow researchers, scientists, and drug development professionals, this guide provides a comprehensive technical overview of the methodologies for assessing the acute toxicity of thiomorpholine 1,1-dioxide. This sulfur-containing heterocyclic compound is a valuable building block in the synthesis of various biologically active molecules.[1][2] As with any novel compound destined for pharmaceutical or other applications, a thorough understanding of its toxicological profile is paramount for ensuring safety and regulatory compliance.

While comprehensive toxicological data for thiomorpholine 1,1-dioxide is limited in publicly available literature, this guide will provide a robust framework for conducting acute toxicity studies.[3] We will delve into the established protocols based on international guidelines, offering not just procedural steps, but also the scientific rationale behind each experimental choice. This document is designed to be a practical and intellectually stimulating resource, empowering you to design and execute scientifically sound acute toxicity assessments.

Chemical and Toxicological Profile of Thiomorpholine 1,1-Dioxide

Thiomorpholine 1,1-dioxide, with the chemical formula C4H9NO2S, is a six-membered heterocyclic compound containing both sulfur and nitrogen atoms, with the sulfur atom in a dioxide oxidation state.[3][4] It typically appears as a white to off-white solid.[3]

Known Toxicological Data and GHS Classification

Based on available information, thiomorpholine 1,1-dioxide is considered to have low acute toxicity.[3] However, it is known to cause skin, eye, and respiratory irritation.[3][5] Prolonged or repeated exposure may lead to mild irritation of these tissues.[3] Inhalation of dust or vapor could potentially cause coughing and shortness of breath.[3]

The hydrochloride salt of thiomorpholine 1,1-dioxide provides further insight into its potential hazards. It is classified under the Globally Harmonized System (GHS) as:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[6]

  • Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[6]

  • Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[6]

  • Skin Irritation (Category 2): Causes skin irritation.[6]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[6]

  • Specific Target Organ Toxicity (Single Exposure) (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[6]

It is crucial to note that while the toxicological data for the hydrochloride salt is informative, it does not directly translate to the parent compound. Therefore, dedicated acute toxicity studies on thiomorpholine 1,1-dioxide are essential.

Rationale for Acute Toxicity Assessment

Acute toxicity studies are a fundamental component of the safety evaluation of any new chemical entity. These studies provide critical information on the potential adverse health effects of a substance following a single, short-term exposure. The primary objectives of conducting acute toxicity studies for thiomorpholine 1,1-dioxide are:

  • Determination of the Median Lethal Dose (LD50) or Median Lethal Concentration (LC50): This provides a quantitative measure of the acute toxicity of the substance.

  • Identification of Target Organs and Clinical Signs of Toxicity: Understanding which organs are affected and the nature of the toxic response is crucial for risk assessment.

  • Information for Hazard Classification and Labeling: The data generated is used to classify the substance according to GHS and other regulatory frameworks.

  • Guidance for Dose Selection in Subsequent Studies: Acute toxicity data helps in the design of sub-chronic and chronic toxicity studies.

Experimental Design for Acute Toxicity Studies

The design of acute toxicity studies for thiomorpholine 1,1-dioxide should be guided by internationally recognized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Choice of Animal Model

The rat is the preferred rodent species for acute oral and inhalation toxicity studies, while the rabbit is commonly used for acute dermal toxicity studies. The use of rodents is well-established in toxicological research due to their physiological similarities to humans, relatively short lifespan, and the availability of extensive historical data.

Route of Administration

The choice of administration route should reflect the potential routes of human exposure. For thiomorpholine 1,1-dioxide, the following routes are most relevant:

  • Oral: To assess the risk from accidental ingestion.

  • Dermal: To evaluate the hazard associated with skin contact, particularly in occupational settings.

  • Inhalation: To understand the risks of exposure to dust or aerosols.

Dose Level Selection

Dose selection is a critical aspect of the study design. The OECD guidelines provide several methods for dose selection that aim to minimize the number of animals used while still obtaining meaningful data. These include:

  • Fixed Dose Procedure (OECD Guideline 420): This method involves dosing animals with a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg) to identify a dose that produces clear signs of toxicity without causing mortality.

  • Acute Toxic Class Method (OECD Guideline 423): This is a stepwise procedure where groups of three animals are dosed at a time. The outcome of each step determines the next dose level, allowing for the classification of the substance into a specific toxicity class.

  • Up-and-Down Procedure (OECD Guideline 425): This method involves dosing single animals sequentially. The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal. This method is particularly useful for obtaining a more precise estimate of the LD50.

Given the limited existing data for thiomorpholine 1,1-dioxide, a sighting study with a small number of animals is recommended to determine the appropriate starting dose for the main study.

Step-by-Step Experimental Protocols

The following protocols are based on the OECD guidelines and represent a scientifically sound approach to assessing the acute toxicity of thiomorpholine 1,1-dioxide.

Acute Oral Toxicity Study (Adapted from OECD Guideline 420, 423, or 425)

Objective: To determine the acute oral toxicity of thiomorpholine 1,1-dioxide.

Materials:

  • Thiomorpholine 1,1-dioxide

  • Vehicle (e.g., water, corn oil)

  • Young, healthy adult rats (species and strain to be specified)

  • Oral gavage needles

  • Animal cages with appropriate bedding

  • Calibrated balance for weighing animals and test substance

Protocol:

  • Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least 5 days prior to the study.

  • Fasting: Fast the animals overnight (withholding food but not water) before dosing.

  • Dose Preparation: Prepare the appropriate concentrations of thiomorpholine 1,1-dioxide in the chosen vehicle. The volume administered should be kept constant by varying the concentration.

  • Dosing: Administer a single oral dose of the test substance to each animal using a gavage needle.

  • Observation:

    • Observe animals closely for the first 30 minutes after dosing, then periodically during the first 24 hours, with special attention during the first 4 hours.

    • Continue daily observations for a total of 14 days.

    • Record all clinical signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

  • Body Weight: Record the body weight of each animal shortly before the test substance is administered and at least weekly thereafter.

  • Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy on all animals (including those that died during the study).

Acute Dermal Toxicity Study (Adapted from OECD Guideline 402)

Objective: To determine the acute dermal toxicity of thiomorpholine 1,1-dioxide.

Materials:

  • Thiomorpholine 1,1-dioxide

  • Vehicle (if necessary)

  • Young, healthy adult rabbits

  • Gauze patches and occlusive dressings

  • Clippers for fur removal

  • Animal restraint devices

Protocol:

  • Animal Preparation: Approximately 24 hours before the test, clip the fur from the dorsal area of the trunk of the animals.

  • Dose Application: Apply the test substance uniformly over an area which is approximately 10% of the total body surface area. If a vehicle is used, it should not irritate the skin.

  • Exposure: Cover the application site with a gauze patch and an occlusive dressing for a 24-hour exposure period.

  • Dressing Removal: After 24 hours, remove the dressing and any residual test substance.

  • Observation:

    • Observe animals for signs of toxicity shortly after dosing and at least once daily for 14 days.

    • Examine the application site for signs of erythema and edema and score these reactions at specified intervals (e.g., 1, 24, 48, and 72 hours after patch removal).

  • Body Weight: Record body weights before dosing and weekly thereafter.

  • Necropsy: Perform a gross necropsy on all animals at the end of the study.

Acute Inhalation Toxicity Study (Adapted from OECD Guideline 403)

Objective: To determine the acute inhalation toxicity of thiomorpholine 1,1-dioxide.

Materials:

  • Thiomorpholine 1,1-dioxide (as a respirable powder or aerosol)

  • Inhalation exposure chamber (nose-only or whole-body)

  • Aerosol generation and monitoring equipment

  • Young, healthy adult rats

Protocol:

  • Chamber Equilibration: Generate the test atmosphere in the exposure chamber and allow it to equilibrate before exposing the animals.

  • Exposure: Expose the animals to the test atmosphere for a standard duration, typically 4 hours.

  • Observation:

    • Monitor the animals for clinical signs of toxicity during and after exposure.

    • Continue daily observations for 14 days.

  • Body Weight: Record body weights before exposure and at regular intervals during the observation period.

Data Analysis and Interpretation

LD50/LC50 Calculation

The LD50 or LC50 and its confidence intervals should be calculated using appropriate statistical methods. For the Up-and-Down Procedure, specialized software is available.

Clinical Observations

A detailed record of all clinical signs of toxicity is essential. This qualitative data provides valuable information on the nature of the toxic effects. Expected signs, based on the hydrochloride salt, may include:

  • Skin and eye irritation

  • Respiratory distress

  • Changes in motor activity

  • Lethargy

Gross Necropsy Findings

The gross necropsy at the end of the study can reveal target organs of toxicity. All pathological changes should be recorded and, if necessary, tissues can be collected for histopathological examination.

Data Presentation

Quantitative data should be summarized in a clear and concise tabular format.

Table 1: Summary of Acute Toxicity Data for Thiomorpholine 1,1-Dioxide (Hypothetical)

Route of AdministrationSpeciesLD50/LC50 (with 95% Confidence Interval)Key Clinical Signs ObservedTarget Organs Identified in Necropsy
OralRat[Data to be determined][e.g., Lethargy, piloerection][e.g., Gastrointestinal irritation]
DermalRabbit[Data to be determined][e.g., Erythema, edema at application site][e.g., Skin inflammation]
InhalationRat[Data to be determined][e.g., Respiratory distress, nasal discharge][e.g., Lung congestion]

Visualizations

Experimental Workflow

Acute_Toxicity_Workflow cluster_prep Preparation Phase cluster_study Study Execution cluster_analysis Data Analysis & Reporting TestSubstance Test Substance (Thiomorpholine 1,1-Dioxide) DoseFormulation Dose Formulation & Vehicle Selection TestSubstance->DoseFormulation AnimalModel Animal Model Selection (e.g., Rats, Rabbits) Dosing Administration (Oral, Dermal, or Inhalation) AnimalModel->Dosing DoseFormulation->Dosing Observation Clinical Observation (14 days) Dosing->Observation DataCollection Data Collection (Body Weight, Clinical Signs) Observation->DataCollection Necropsy Gross Necropsy DataCollection->Necropsy Analysis LD50/LC50 Calculation & Statistical Analysis Necropsy->Analysis Report Final Report Generation Analysis->Report

Caption: General workflow for acute toxicity studies of thiomorpholine 1,1-dioxide.

Decision Tree for Dose Adjustment (Up-and-Down Procedure)

Up_and_Down_Procedure Start Dose First Animal (Best estimate of LD50) Outcome Animal Survives? Start->Outcome Stop Stop Study and Calculate LD50 Start->Stop Stopping criteria met IncreaseDose Increase Dose for Next Animal Outcome->IncreaseDose Yes DecreaseDose Decrease Dose for Next Animal Outcome->DecreaseDose No (Dies) IncreaseDose->Start Dose next animal DecreaseDose->Start Dose next animal

Caption: Decision-making process in the Up-and-Down Procedure for acute oral toxicity.

Conclusion: A Call for Further Investigation

This technical guide provides a comprehensive framework for conducting acute toxicity studies on thiomorpholine 1,1-dioxide. While existing data suggests a low acute toxicity profile, the lack of definitive LD50 and LC50 values highlights a critical knowledge gap. The protocols outlined herein, based on established OECD guidelines, offer a scientifically rigorous approach to generating this essential data.

As researchers and drug development professionals, it is our collective responsibility to ensure the safety of novel chemical entities. By conducting thorough and well-designed acute toxicity studies, we can build a robust safety profile for thiomorpholine 1,1-dioxide, paving the way for its responsible use in future innovations.

References

  • PubMed. Acute toxicity, subchronic dermal toxicity, and delayed contact sensitization evaluations of dicyclopentenyloxyethyl methacrylate in rabbits and guinea pigs. Available from: [Link]

  • Daikin Chemicals. Acute dermal irritation in the rabbit. 2007. Available from: [Link]

  • Chem-Impex. 4-(2-Aminoethyl)thiomorpholine 1,1-dioxide. Available from: [Link]

  • Defense Technical Information Center. Acute and Subacute Inhalation Toxicity Study in Rats Exposed to Pyrotechnically-Disseminated M18 Red Smoke. 2017. Available from: [Link]

  • PubChem. Thiomorpholine 1,1-dioxide hydrochloride. Available from: [Link]

  • PubMed. Subchronic inhalation toxicity of morpholine in rats. Available from: [Link]

  • PubMed. Toxicity of sulphur-containing compounds to neuronal cell lines. Available from: [Link]

  • INCHEM. Sulfur-Containing Heterocyclic Compounds (JECFA Food Additives Series 50). Available from: [Link]

  • PubChem. Thiomorpholine 1,1-dioxide. Available from: [Link]

  • ResearchGate. Role of sulphur-heterocycles in medicinal chemistry: An update. 2023. Available from: [Link]

  • PubMed. Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. 2024. Available from: [Link]

  • ResearchGate. Some Biochemical changes induced by Toxic Effects of Sulfur in Mice. 2022. Available from: [Link]

  • ChemView. 09022526804cfda2_Acute Dermal Irritation-corrosion - Rabbit LSR 86-PTC015-682.pdf. 1986. Available from: [Link]

Sources

Solubility and stability of 4-(4-Bromo-benzyl)-thiomorpholine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 4-(4-Bromo-benzyl)-thiomorpholine 1,1-dioxide: Solubility and Stability Profiles

Introduction

This compound is a heterocyclic compound featuring a thiomorpholine 1,1-dioxide core N-substituted with a 4-bromobenzyl moiety. The thiomorpholine scaffold is recognized as a "privileged structure" in medicinal chemistry, with derivatives showing a wide range of pharmacological activities, including uses as retinal protectors, antitubercular agents, and antiprotozoals.[1] The sulfone group (1,1-dioxide) enhances the polarity and metabolic stability of the thiomorpholine ring, making it a valuable building block in the synthesis of novel therapeutic agents.[2][3] Specifically, compounds like 4-(4-Bromophenyl)thiomorpholine 1,1-dioxide serve as key intermediates in the development of pharmaceuticals targeting neurological disorders.[4]

This guide provides a comprehensive technical framework for the evaluation of the aqueous solubility and chemical stability of this compound. As a Senior Application Scientist, the rationale behind each experimental choice is detailed, providing researchers and drug development professionals with a robust, self-validating system for characterizing this compound. A thorough understanding of these physicochemical properties is paramount for its effective application in high-throughput screening, formulation development, and preclinical studies.

Compound Identification:

  • Chemical Name: this compound

  • CAS Number: 1044924-09-5[5]

  • Molecular Formula: C₁₁H₁₄BrNO₂S[5]

  • Molecular Weight: 304.21 g/mol [5]

Section 1: Predicted Physicochemical Properties

A molecule's physicochemical profile is dictated by its structure. The combination of a highly polar sulfone group, a weakly basic tertiary amine, and a large, lipophilic bromobenzyl group suggests a complex solubility and stability profile.

  • Thiomorpholine 1,1-dioxide Core: The parent scaffold is a white crystalline solid.[2] The sulfone group is a strong hydrogen bond acceptor, which generally contributes to aqueous solubility. The heterocyclic amine has a basic pKa of approximately 5.4, indicating it will be partially protonated at physiological pH.

  • 4-Bromobenzyl Substituent: This group significantly increases the molecule's lipophilicity and surface area, which is expected to counteract the solubilizing effect of the polar core, leading to lower aqueous solubility. The aromatic ring introduces potential for metabolic oxidation and photolytic degradation pathways.

PropertyKnown/Predicted ValueRationale & Impact
Molecular Weight 304.21 g/mol [5]Within the range typical for small molecule drug candidates.
Appearance Predicted: White to Off-White SolidBased on the parent compound, Thiomorpholine 1,1-dioxide, being a solid.[2]
pKa (Basic) Predicted: ~4.5 - 5.5The electron-withdrawing effect of the benzyl group is expected to slightly reduce the basicity of the tertiary amine compared to the parent scaffold (pKa ~5.4).[6] This influences solubility in acidic media.
cLogP Predicted: ~2.0 - 2.5The parent scaffold has a calculated XLogP3 of -1.1.[6] The addition of the bromobenzyl group substantially increases lipophilicity. This value suggests moderate to low aqueous solubility.
Hazard Irritant[5]Standard laboratory personal protective equipment (PPE) is required.

Section 2: Solubility Profiling

Determining the solubility of a compound is a critical first step in its development. It dictates the design of in vitro biological assays, informs formulation strategies, and provides an early indication of potential bioavailability challenges. We will outline two complementary, industry-standard methods for solubility assessment.

Kinetic Solubility Assessment by Laser Nephelometry

Causality: This high-throughput method is ideal for early-stage discovery. It measures the concentration at which a compound precipitates from a solution when added from a high-concentration DMSO stock. While not a true thermodynamic value, it provides a rapid and resource-efficient estimation of solubility that is highly relevant for designing screening assays, where compounds are typically introduced via DMSO.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock to create a range of concentrations.

  • Aqueous Addition: Using a liquid handler, rapidly add a fixed volume of aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well of the DMSO plate. The final DMSO concentration should be kept low and consistent (e.g., 1-2%).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours) to allow for precipitation to equilibrate.

  • Measurement: Read the plate on a laser nephelometer, which measures light scattering caused by insoluble particles (precipitate).

  • Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in nephelometry signal compared to a buffer-only control.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare 10 mM Stock in 100% DMSO B Create DMSO Serial Dilution Plate A->B Dilute C Add Aqueous Buffer (PBS, pH 7.4) B->C Dispense D Incubate (2h, 25°C) C->D Equilibrate E Measure Turbidity (Laser Nephelometry) D->E Read F Determine Highest Soluble Concentration E->F Analyze Data

Workflow for Kinetic Solubility Assessment
Thermodynamic Solubility Assessment by Shake-Flask Method

Causality: The shake-flask method is the "gold standard" for determining true thermodynamic solubility. It measures the concentration of a saturated solution in equilibrium with excess solid material. This data is essential for pre-formulation, as it represents the absolute maximum concentration achievable in a given solvent system, which directly impacts the feasibility of developing oral or injectable formulations.

  • Sample Preparation: Add an excess amount of solid this compound to vials containing various aqueous buffers (e.g., pH 2.0 HCl, pH 7.4 PBS) and relevant organic solvents.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C) for an extended period (24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed to pellet the excess, undissolved solid.

  • Sample Extraction: Carefully remove an aliquot of the supernatant, ensuring no solid material is disturbed.

  • Quantification: Dilute the supernatant with an appropriate mobile phase and analyze the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

Solvent SystemPredicted Thermodynamic SolubilityRationale
Water Low (< 10 µg/mL)High lipophilicity from the bromobenzyl group dominates.
0.1 M HCl (pH ~1) Moderate (10 - 50 µg/mL)The tertiary amine will be fully protonated, forming a more soluble salt.
PBS (pH 7.4) Low (< 10 µg/mL)The compound is largely in its neutral, less soluble form at this pH.
DMSO Very High (> 100 mg/mL)Excellent polar aprotic solvent for this class of compounds.
Ethanol High (> 10 mg/mL)Good balance of polarity and non-polar character to solvate the molecule.

Section 3: Stability Assessment

A forced degradation study is a regulatory requirement and a critical tool for understanding the intrinsic stability of a drug candidate.[7] By subjecting the compound to harsh conditions, we can rapidly identify potential degradation pathways, develop stability-indicating analytical methods, and establish appropriate storage and handling procedures.[8] The goal is to achieve 5-20% degradation, which is sufficient to detect and characterize degradants without destroying the parent molecule entirely.[7]

Forced Degradation Study Protocol

Causality: The selected stress conditions (acid, base, oxidation, heat, light) simulate the potential environmental challenges a drug substance might encounter during manufacturing, storage, and administration.[7][8] This allows for the proactive identification of liabilities in the molecular structure.

  • Solution Preparation: Prepare solutions of the compound (~1 mg/mL) in a suitable co-solvent system (e.g., acetonitrile/water) to ensure initial solubility.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24-48 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24-48 hours.

    • Oxidation: Add 3% H₂O₂ and store at room temperature for 24-48 hours.

    • Thermal: Heat the solution and a sample of the solid powder at 60°C for 7 days.

    • Photostability: Expose the solution and solid powder to a light source conforming to ICH Q1B guidelines (e.g., >1.2 million lux hours and >200 W h/m²).

  • Timepoint Sampling: Withdraw aliquots at various time points (e.g., 0, 4, 8, 24, 48 hours).

  • Quenching: Neutralize acid/base samples or dilute oxidative samples to stop the degradation reaction.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV/MS method to determine the percentage of the parent compound remaining and to profile the appearing degradants.

G cluster_stress Stress Conditions A Prepare Compound Solution (~1 mg/mL) B Acid (0.1M HCl, 60°C) A->B C Base (0.1M NaOH, 60°C) A->C D Oxidation (3% H₂O₂, RT) A->D E Thermal (60°C, Solid/Solution) A->E F Photolytic (ICH Q1B Light) A->F G Sample at Timepoints (0, 4, 8, 24h...) B->G C->G D->G E->G F->G H Quench Reaction (Neutralize/Dilute) G->H I Analyze by HPLC-UV/MS (Assay & Impurity Profile) H->I

Workflow for Forced Degradation Study
Anticipated Degradation Pathways

The chemical structure suggests several potential points of instability under stress conditions. The sulfone group itself is highly stable and resistant to further oxidation.[3]

  • Oxidative Degradation: The most likely site of oxidative attack is the benzylic carbon (the -CH₂- group linking the two rings). Oxidation here could lead to the formation of a ketone (4-(4-Bromobenzoyl)-thiomorpholine 1,1-dioxide).

  • Hydrolytic Degradation: The C-S bonds in the sulfone ring are generally very stable to hydrolysis.[9] Similarly, the N-benzyl bond is robust. Significant degradation under hydrolytic conditions is not anticipated unless extreme conditions are applied for prolonged periods.

  • Photolytic Degradation: Aromatic bromides can be susceptible to photolytic cleavage of the carbon-bromine bond via a radical mechanism. This would result in the formation of a des-bromo impurity.

G Parent Parent Compound (this compound) Oxidation Oxidative Stress (e.g., H₂O₂) Parent->Oxidation Photolysis Photolytic Stress (ICH Q1B Light) Parent->Photolysis Deg1 Benzylic Ketone Impurity Oxidation->Deg1 Deg2 Des-Bromo Impurity Photolysis->Deg2

Plausible Degradation Pathways
Stress ConditionPredicted StabilityLikely Degradation Pathway
0.1 M HCl, 60°C StableMinimal degradation expected.
0.1 M NaOH, 60°C StableMinimal degradation expected.
3% H₂O₂, RT LiableOxidation at the benzylic position.
Heat, 60°C StableThe compound is predicted to be thermally stable.
Light (ICH Q1B) Potentially LiableHomolytic cleavage of the C-Br bond.

Section 4: Analytical Methodologies

A robust, stability-indicating analytical method is the cornerstone of any solubility or stability study.

  • High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric Detection (MS): This is the primary analytical technique. A reversed-phase C18 column with a gradient elution (e.g., water/acetonitrile with a formic acid modifier) would be the starting point for method development.

    • Causality: The HPLC method must be capable of separating the parent peak from all process impurities and potential degradation products. UV detection provides accurate quantification, while MS detection provides mass information for the identification of unknown degradant peaks. Method validation would involve demonstrating specificity, linearity, accuracy, and precision.

  • Structural Elucidation: For any significant degradants formed during the forced degradation study, structural confirmation is necessary.

    • Causality: High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement, allowing for the determination of the elemental composition of the degradant. Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural information by probing the chemical environment of each atom in the molecule.

Conclusion

This compound is a compound of interest for pharmaceutical research, built upon a privileged heterocyclic core. This guide outlines a comprehensive and scientifically rigorous framework for characterizing its essential physicochemical properties. Based on its structure, the compound is predicted to have low aqueous solubility at neutral pH but improved solubility in acidic conditions, with high solubility in organic solvents like DMSO and ethanol. The primary stability liability is anticipated to be oxidative degradation at the benzylic position, with a potential for photolytic cleavage of the C-Br bond. The thiomorpholine 1,1-dioxide core is expected to be highly stable. The execution of the detailed kinetic, thermodynamic, and forced degradation protocols herein will provide the critical data needed to support the advancement of this compound in any drug discovery and development pipeline.

References

  • Chem-Impex. (n.d.). 4-(4-Bromophenyl)thiomorpholine 1,1-dioxide. Retrieved from Chem-Impex International.

  • Chem-Impex. (n.d.). Thiomorpholine 1,1-dioxide. Retrieved from Chem-Impex International.

  • Hebei Disha Import & Export Trading Co., Ltd. (2025). Thiomorpholine-1,1-Dioxide: Comprehensive Overview and Applications. Retrieved from dishachem.com.

  • Guidechem. (n.d.). Thiomorpholine-1,1-dioxide 39093-93-1 wiki. Retrieved from Guidechem.

  • Shaikh, R., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 304-336.

  • PrepChem.com. (n.d.). Preparation of 4-bromobenzyl bromide. Retrieved from PrepChem.com.

  • Sakač, M., et al. (2022). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2022(2), M1389.

  • ChemicalBook. (2025). Thiomorpholine-1,1-dioxide. Retrieved from ChemicalBook.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6484228, Thiomorpholine 1,1-dioxide. Retrieved from PubChem.

  • Matrix Scientific. (n.d.). 4-(4-Bromobenzyl)-thiomorpholine-1,1-dioxide. Retrieved from Matrix Scientific.

  • Zysman-Colman, E. (2017). Degradation mechanism in sulfone-type materials. [Diagram]. In Metal–Organic and Organic TADF-Materials: Status, Challenges and Characterization. ResearchGate.

  • Díaz-Cruz, M. S., & Barceló, D. (2009). Studies on sulfonamide degradation products. [Table]. In Identification and Determination of Metabolites and Degradation Products of Sulfonamide Antibiotics. ResearchGate.

  • O'Donovan, D. H., & Procter, D. J. (2019). Conversion and degradation pathways of sulfoximines. Chemical Society Reviews, 48(19), 5154-5167.

  • Dong, L., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Scientific Reports, 14(1), 7985.

  • Rodríguez-Gascón, A., et al. (2020). Degradation of sulfonamides as a microbial resistance mechanism. Science of The Total Environment, 712, 136473.

  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from Organic Chemistry Portal.

  • Ji, X., et al. (2019). Reductive Cleavage of Sulfoxide and Sulfone by Two Radical S-Adenosyl-l-methionine Enzymes. Angewandte Chemie International Edition, 58(2), 553-556.

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from Pharmaguideline.

  • Zhang, Y., et al. (2024). Synthesis and Radioprotective Activity of Benzyl Sulfoxide/Sulfone Coumarins Derived from Ex-RAD. Molecules, 29(10), 2296.

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2014). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.

Sources

The Sulfone Group: A Cornerstone of Modern Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The sulfone group (R-S(=O)₂-R'), a deceptively simple functional group, has emerged as a powerhouse in medicinal chemistry, profoundly influencing the biological activity and pharmacokinetic profiles of a diverse array of therapeutic agents. This guide provides a comprehensive exploration of the multifaceted roles of the sulfone moiety in drug design. We will delve into its fundamental physicochemical properties, its strategic application as a bioisostere, its critical function in modulating drug-target interactions, and its impact on absorption, distribution, metabolism, and excretion (ADME) properties. Through an examination of prominent sulfone-containing drugs, this whitepaper will illuminate the causal relationships between the inclusion of this functional group and the resultant therapeutic outcomes, offering field-proven insights for the rational design of next-generation pharmaceuticals.

Introduction: The Unassuming Power of the Sulfonyl Moiety

The sulfonyl functional group, characterized by a central hexavalent sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms, is a key structural motif in a multitude of approved drugs.[1][2] Its prevalence is not coincidental but rather a testament to its unique combination of chemical stability and versatile functionality.[3] Unlike the more widely recognized sulfonamides, sulfones have carved their own distinct and significant niche in pharmacology.[4] This guide will dissect the core attributes of the sulfone group that make it an indispensable tool for medicinal chemists.

From enhancing target affinity through hydrogen bonding to improving metabolic stability, the sulfone group offers a range of desirable properties.[5][6] Its introduction into a drug candidate can modulate solubility, polarity, and even reduce off-target effects, such as hERG activity.[5][6] This guide will explore these attributes in detail, providing a foundational understanding of why this functional group is so frequently employed in the pursuit of safe and effective medicines.

Physicochemical Properties and Their Implications in Drug Design

The biological activity of a drug is intrinsically linked to its physicochemical properties. The sulfone group imparts several key characteristics to a molecule that can be strategically leveraged during the drug design process.

2.1. Polarity, Solubility, and Lipophilicity

The sulfone moiety is a polar functional group, a property that can be exploited to fine-tune a drug's solubility and lipophilicity.[6] By increasing the polarity of a molecule, the sulfone group can enhance aqueous solubility, which is often a critical factor for oral bioavailability.[5][6] Conversely, the strategic placement of a sulfone can modulate lipophilicity to optimize membrane permeability and overall ADME properties.[6]

2.2. Hydrogen Bonding Capability

The two oxygen atoms of the sulfonyl group act as strong hydrogen-bond acceptors.[5][7] This ability to form hydrogen bonds with biological targets, such as enzymes and receptors, can significantly enhance binding affinity and, consequently, the potency of a drug.[5][8] This interaction is a cornerstone of the sulfone's role in rational drug design, allowing for the creation of more specific and effective therapeutic agents.

2.3. Metabolic Stability

A significant advantage of the sulfone group is its inherent metabolic stability.[5] It is generally resistant to oxidative and reductive metabolic pathways, which can increase the half-life of a drug and prolong its therapeutic effect.[4][5] This stability makes the sulfone group an attractive replacement for more metabolically labile functional groups.[5]

2.4. Electron-Withdrawing Nature

Sulfones are strongly electron-withdrawing, a property that can influence the reactivity of adjacent functional groups.[4] This electronic effect can be utilized to modulate the pKa of nearby acidic or basic centers, thereby affecting a drug's ionization state at physiological pH and its ability to interact with its target.[6]

Table 1: Key Physicochemical Properties of the Sulfone Group and their Impact on Drug Design

PropertyDescriptionImpact on Drug Design
Polarity The sulfone group is a polar moiety.Increases aqueous solubility, can modulate lipophilicity for improved ADME properties.[6]
Hydrogen Bonding The two oxygen atoms act as hydrogen-bond acceptors.Enhances binding affinity to biological targets, increasing drug potency.[5]
Metabolic Stability Resistant to common metabolic pathways.Increases drug half-life and duration of action by blocking metabolically weak spots.[5]
Electron-Withdrawing Strongly withdraws electron density.Modulates the pKa of adjacent functional groups, influencing ionization and target interaction.[4]
The Sulfone Group as a Versatile Bioisostere

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a fundamental strategy in medicinal chemistry. The sulfone group is a well-established bioisostere for several key functional groups, offering opportunities to optimize drug properties while maintaining or improving biological activity.[5]

The sulfone moiety is often considered a bioisostere of the ketone and acyl groups.[6][7] This substitution can lead to improved metabolic stability and altered electronic properties, potentially enhancing the therapeutic profile of a drug candidate.[5] Furthermore, the exploration of aza-analogs of sulfones, such as sulfoximines, is a burgeoning area of research, highlighting the ongoing evolution of bioisosteric replacements in drug design.[9]

The Role of the Sulfone Group in Drug-Target Interactions: Case Studies

The true impact of the sulfone group is best understood through the examination of its role in successful therapeutic agents. The following case studies illustrate how this functional group contributes to the mechanism of action of several well-known drugs.

4.1. Dapsone: A Classic Antibacterial and Anti-inflammatory Agent

Dapsone, a cornerstone in the treatment of leprosy and dermatitis herpetiformis, exemplifies the antibacterial and anti-inflammatory properties conferred by the sulfone group.[4][10]

  • Antibacterial Mechanism: Dapsone acts as a competitive inhibitor of dihydropteroate synthase, an essential enzyme in the bacterial synthesis of folic acid.[11][12] This inhibition disrupts the production of nucleic acids, leading to a bacteriostatic effect.[13][14] The structural similarity of the diaminodiphenyl sulfone core to para-aminobenzoic acid (PABA), the natural substrate of the enzyme, is key to its mechanism.[15]

  • Anti-inflammatory Mechanism: The precise anti-inflammatory mechanism of dapsone is not fully elucidated but is thought to involve the modulation of neutrophil activity.[10] It is believed to inhibit the myeloperoxidase-halide system, thereby reducing the production of damaging reactive oxygen species at sites of inflammation.[16]

Dapsone_Mechanism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Dapsone Dapsone Dapsone->DHPS Competitive Inhibitor Dihydrofolic_Acid Dihydrofolic Acid Synthesis DHPS->Dihydrofolic_Acid Catalyzes Nucleic_Acid Nucleic Acid Synthesis Dihydrofolic_Acid->Nucleic_Acid Bacterial_Growth Bacterial Growth Inhibition Nucleic_Acid->Bacterial_Growth Essential for

Caption: Dapsone's antibacterial mechanism of action.

4.2. COX-2 Inhibitors: Celecoxib and the Cautionary Tale of Rofecoxib

The diarylheterocycle class of selective cyclooxygenase-2 (COX-2) inhibitors, which includes celecoxib and the withdrawn drug rofecoxib (Vioxx), prominently features a sulfone or sulfonamide moiety.[13]

  • Mechanism of Action: These drugs selectively bind to and inhibit the COX-2 enzyme, which is responsible for the production of prostaglandins that mediate pain and inflammation.[17] The sulfone group in rofecoxib plays a crucial role in its selective binding to the COX-2 active site.[18]

  • The Rofecoxib Withdrawal: The voluntary withdrawal of rofecoxib from the market in 2004 due to an increased risk of cardiovascular events serves as a critical lesson in drug development.[19][20] While the sulfone group was integral to its therapeutic effect, the overall molecular structure and its downstream physiological consequences highlighted the importance of comprehensive, long-term safety studies.[20][21]

4.3. Bexarotene: A Retinoid X Receptor Agonist

Bexarotene is an antineoplastic agent used in the treatment of cutaneous T-cell lymphoma (CTCL).[22] Its mechanism involves the selective activation of retinoid X receptors (RXRs).[22][23]

  • Mechanism of Action: By binding to and activating RXRs, bexarotene modulates the expression of genes involved in cell growth, differentiation, and apoptosis.[23][24] This leads to the inhibition of tumor cell growth and the induction of apoptosis in CTCL cells.[25][26] The sulfone group in bexarotene is a key component of the molecule's pharmacophore, contributing to its selective interaction with the RXR ligand-binding domain.

Bexarotene_Pathway Bexarotene Bexarotene RXR Retinoid X Receptor (RXR) Bexarotene->RXR Activates Gene_Expression Modulation of Gene Expression RXR->Gene_Expression Cell_Growth Inhibition of Cell Growth Gene_Expression->Cell_Growth Apoptosis Induction of Apoptosis Gene_Expression->Apoptosis Tumor_Regression Tumor Regression Cell_Growth->Tumor_Regression Apoptosis->Tumor_Regression

Caption: Bexarotene's signaling pathway in CTCL.

Synthesis and Experimental Protocols

The incorporation of the sulfone moiety into drug candidates relies on robust and versatile synthetic methodologies.

5.1. General Synthesis of Sulfones

The most common method for preparing sulfones is the oxidation of precursor thioethers or sulfoxides.[1][2] A variety of oxidizing agents can be employed, and the choice of reagent often depends on the presence of other functional groups in the molecule.[27]

Experimental Protocol: Oxidation of a Thioether to a Sulfone

  • Dissolution: Dissolve the starting thioether in a suitable organic solvent (e.g., dichloromethane, methanol).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Oxidant: Add a solution of the oxidizing agent (e.g., meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide) dropwise to the cooled solution while stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution).

  • Extraction: Extract the product into an organic solvent.

  • Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by column chromatography or recrystallization to obtain the desired sulfone.

Recent advances in synthetic chemistry have also provided alternative routes to sulfones, including methods that utilize sulfur dioxide insertion reactions.[2]

Conclusion

The sulfone group is a remarkably versatile and powerful functional group in the medicinal chemist's arsenal. Its unique combination of physicochemical properties allows for the fine-tuning of drug candidates to achieve desired biological activity and pharmacokinetic profiles. From its role as a stable, hydrogen-bonding pharmacophore to its ability to modulate ADME properties, the sulfone moiety continues to be a central feature in the design of innovative and effective therapeutics. A thorough understanding of the principles outlined in this guide is essential for any researcher or drug development professional seeking to harness the full potential of this unassuming yet critical functional group.

References
  • Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed. (n.d.). Retrieved February 6, 2026, from [Link]

  • Application of Sulfonyl in Drug Design | Request PDF. (n.d.). Retrieved February 6, 2026, from [Link]

  • Cyclic sulfoxides and sulfones in drug design | Request PDF. (n.d.). Retrieved February 6, 2026, from [Link]

  • Sulfone - Wikipedia. (n.d.). Retrieved February 6, 2026, from [Link]

  • Inhibitors of Metabolite Synthesis: How Sulfa Drugs Work - Lesson | Study.com. (n.d.). Retrieved February 6, 2026, from [Link]

  • Dapsone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. (n.d.). Retrieved February 6, 2026, from [Link]

  • Sulfonamide (medicine) - Wikipedia. (n.d.). Retrieved February 6, 2026, from [Link]

  • Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC. (n.d.). Retrieved February 6, 2026, from [Link]

  • Enhanced Antimicrobial Efficacy of Sulfones and Sulfonamides via Cage-Like Silsesquioxane Incorporation | Inorganic Chemistry. (n.d.). Retrieved February 6, 2026, from [Link]

  • Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - SciSpace. (n.d.). Retrieved February 6, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. (n.d.). Retrieved February 6, 2026, from [Link]

  • Sulfones: An important class of organic compounds with diverse biological activities. (n.d.). Retrieved February 6, 2026, from [Link]

  • Rofecoxib - Wikipedia. (n.d.). Retrieved February 6, 2026, from [Link]

  • Bexarotene - DermNet. (n.d.). Retrieved February 6, 2026, from [Link]

  • Structure and Properties of Sulfones. I. Electric Moment of 4,4′-Diaminodiphenyl Sulfone | Journal of Medicinal Chemistry. (n.d.). Retrieved February 6, 2026, from [Link]

  • Dapsone - StatPearls - NCBI Bookshelf. (n.d.). Retrieved February 6, 2026, from [Link]

  • What is the mechanism of Dapsone? - Patsnap Synapse. (n.d.). Retrieved February 6, 2026, from [Link]

  • Sulfilimines: An Underexplored Bioisostere for Drug Design? | Journal of Medicinal Chemistry. (n.d.). Retrieved February 6, 2026, from [Link]

  • The effect of the withdrawal of rofecoxib on prescribing patterns of COX-2 inhibitors in Scotland - PMC. (n.d.). Retrieved February 6, 2026, from [Link]

  • Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. (n.d.). Retrieved February 6, 2026, from [Link]

  • Induction of apoptosis by bexarotene in cutaneous T-cell lymphoma cells: relevance to mechanism of therapeutic action - PubMed. (n.d.). Retrieved February 6, 2026, from [Link]

  • Dapsone - Wikipedia. (n.d.). Retrieved February 6, 2026, from [Link]

  • Bexarotene - Wikipedia. (n.d.). Retrieved February 6, 2026, from [Link]

  • Selected syntheses and reactions of sulfones. (n.d.). Retrieved February 6, 2026, from [Link]

  • Sulfilimines: An Underexplored Bioisostere for Drug Design? - PMC. (n.d.). Retrieved February 6, 2026, from [Link]

  • The sad story of Vioxx, and what we should learn from it. (n.d.). Retrieved February 6, 2026, from [Link]

  • Sulfone synthesis by oxidation - Organic Chemistry Portal. (n.d.). Retrieved February 6, 2026, from [Link]

  • Dapsone in dermatology and beyond - PMC - NIH. (n.d.). Retrieved February 6, 2026, from [Link]

  • Potential bioisosteres for sulfones and sulfonamides, examples of... (n.d.). Retrieved February 6, 2026, from [Link]

  • What is the mechanism of Bexarotene? - Patsnap Synapse. (n.d.). Retrieved February 6, 2026, from [Link]

  • VIOXX® - accessdata.fda.gov. (n.d.). Retrieved February 6, 2026, from [Link]

  • Mechanism of action of bexarotene in combination with chemotherapy. (n.d.). Retrieved February 6, 2026, from [Link]

  • N-Cyano sulfilimine functional group as a nonclassical amide bond bioisostere in the design of a potent analogue to anthranilic diamide insecticide - RSC Publishing. (n.d.). Retrieved February 6, 2026, from [Link]

  • Acylated sulfonamide adenosines as potent inhibitors of the adenylate-forming enzyme superfamily - PubMed. (n.d.). Retrieved February 6, 2026, from [Link]

  • Rofecoxib (Vioxx) voluntarily withdrawn from market - PMC - NIH. (n.d.). Retrieved February 6, 2026, from [Link]

  • Structure stability/activity relationships of sulfone stabilized N,N-dichloroamines - PubMed. (n.d.). Retrieved February 6, 2026, from [Link]

Sources

Methodological & Application

Technical Application Note: Scalable Synthesis of 4-(4-Bromo-benzyl)-thiomorpholine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: February 2026


-Alkylation of Thiomorpholine 1,1-Dioxide

Abstract & Application Context

The compound 4-(4-Bromo-benzyl)-thiomorpholine 1,1-dioxide is a critical intermediate in the synthesis of selective JAK1 inhibitors, most notably Filgotinib (GLPG0634).[1] The thiomorpholine 1,1-dioxide moiety serves as a polar, non-basic surrogate for morpholine, improving metabolic stability and modulating solubility profiles in drug candidates.[1]

This application note details a robust, scalable protocol for the synthesis of this scaffold via a direct ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 alkylation strategy. Unlike traditional routes that rely on the oxidation of pre-formed thiomorpholines, this protocol utilizes commercially available thiomorpholine 1,1-dioxide, significantly reducing step count and avoiding late-stage oxidative conditions that may be incompatible with sensitive functional groups.
Retrosynthetic Analysis

The most convergent approach involves the direct nucleophilic attack of the secondary amine of thiomorpholine 1,1-dioxide onto the benzylic carbon of 4-bromobenzyl bromide.

Retrosynthesis Target 4-(4-Bromo-benzyl)- thiomorpholine 1,1-dioxide Disconnection N-Alkylation (SN2) Target->Disconnection SM1 Thiomorpholine 1,1-dioxide Disconnection->SM1 SM2 4-Bromobenzyl bromide Disconnection->SM2

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target sulfone.

Process Safety Assessment

CRITICAL WARNING: This protocol involves 4-Bromobenzyl bromide , a potent lachrymator and skin irritant.

  • Engineering Controls: All operations, including weighing, must be performed inside a certified chemical fume hood.[1]

  • PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.[1]

  • Spill Management: Neutralize benzyl bromide spills immediately with 10% aqueous sodium thiosulfate or dilute ammonia to quench the alkylating potential.

  • Thiomorpholine 1,1-dioxide: While less hazardous, it is an irritant and should be handled to avoid inhalation of dust.[1]

Core Protocol: Direct -Alkylation

Methodology: Nucleophilic Substitution (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


)
Scale:  4.0 mmol (Adaptable to gram-scale)
Reagents & Materials Table
ReagentMW ( g/mol )Equiv.[1][2][3][4]AmountRole
4-Bromobenzyl bromide 249.931.01.00 gElectrophile
Thiomorpholine 1,1-dioxide 135.182.01.08 gNucleophile
Triethylamine (TEA) 101.191.50.84 mLBase (Scavenger)
Tetrahydrofuran (THF) 72.11-10-15 mLSolvent
Alt: DIPEA129.241.5-Alternative Base

> Note on Stoichiometry: An excess of thiomorpholine 1,1-dioxide (2.0 equiv) is recommended to drive the reaction to completion and minimize dialkylation side products, although the steric bulk of the sulfone makes dialkylation unlikely.[1]

Step-by-Step Procedure
  • Preparation:

    • Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

    • Purge with Nitrogen (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      ) or Argon to maintain an inert atmosphere.
      
  • Solubilization:

    • Add Thiomorpholine 1,1-dioxide (1.08 g, 8.0 mmol) to the flask.

    • Add anhydrous THF (10 mL).

    • Observation: Thiomorpholine 1,1-dioxide has limited solubility in non-polar solvents.[1] If the mixture remains a slurry, addition of a co-solvent like DMF (1-2 mL) or using Acetonitrile (ACN) instead of THF can improve homogeneity.[1]

  • Activation:

    • Add Triethylamine (0.84 mL, 6.0 mmol) via syringe.[1] Stir for 5 minutes at ambient temperature (

      
      ).
      
  • Reaction Initiation:

    • Dissolve 4-Bromobenzyl bromide (1.00 g, 4.0 mmol) in a separate vial with minimal THF (2-3 mL).

    • Add the bromide solution dropwise to the main reaction vessel over 5 minutes.

    • Mechanistic Insight: Slow addition prevents localized high concentrations of the electrophile, favoring the mono-alkylation product.

  • Incubation:

    • Stir the reaction mixture vigorously at ambient temperature for 16 hours .

    • Monitoring: Check reaction progress via TLC (Eluent: 50% EtOAc/Hexanes) or LC-MS. The product is significantly more polar than the benzyl bromide starting material.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure (Rotavap) to remove THF.

    • Resuspend the residue in Ethyl Acetate (EtOAc) (50 mL) and Water (50 mL).[1][3]

    • Separate the layers.[4] Extract the aqueous layer twice with EtOAc (2 x 20 mL).

    • Combine organic layers and wash with Brine (saturated NaCl).[1]

    • Dry over anhydrous Sodium Sulfate (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      ), filter, and concentrate to dryness.
      
  • Purification:

    • The crude material is often pure enough for subsequent steps (purity >90%).

    • If purification is required, recrystallize from Ethanol/Water or perform Flash Column Chromatography (Gradient: 20% ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       60% EtOAc in Hexanes).
      
Experimental Workflow Diagram

Workflow Start Start: Nitrogen Purge Mix Mix Thiomorpholine dioxide + TEA in THF Start->Mix Add Dropwise Addition: 4-Bromobenzyl bromide Mix->Add React Stir 16h @ 25°C Add->React Evap Evaporate Solvent React->Evap Extract Partition: EtOAc / Water Evap->Extract Dry Dry (Na2SO4) & Conc. Extract->Dry Final Product: White Solid Dry->Final

Figure 2: Operational workflow for the synthesis of this compound.

Characterization & Quality Control

To validate the synthesis, the following analytical signatures should be confirmed.

  • Physical State: White to off-white solid.[5]

  • Melting Point: Expected range ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     (varies by polymorph/purity).
    
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       7.53 (d, 
      
      
      
      , 2H, Ar-H)
    • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       7.30 (d, 
      
      
      
      , 2H, Ar-H)
    • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       3.62 (s, 2H, Benzyl-
      
      
      
      )
    • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       3.05 (m, 4H, 
      
      
      
      )
    • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       2.88 (m, 4H, 
      
      
      
      )
  • Mass Spectrometry (ESI):

    • Calculated ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       (Br isotope pattern 1:1).
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Poor solubility of thiomorpholine dioxide.Switch solvent to Acetonitrile (ACN) or add 10% DMF .[1] Heat to

if necessary.
Incomplete Conversion Degradation of benzyl bromide.Ensure benzyl bromide is fresh and colorless.[5] Yellow/brown color indicates HBr formation.
Emulsion during Workup Fine precipitate of TEA salts.Filter the reaction mixture through Celite before aqueous workup to remove salts.
Alternative Route (Oxidation)

If thiomorpholine 1,1-dioxide is unavailable, the reaction can be performed using thiomorpholine followed by oxidation.[1]

  • Alkylate thiomorpholine with 4-bromobenzyl bromide (same conditions as above).

  • Oxidize the resulting sulfide using Oxone or mCPBA (2.2 equiv) in DCM at

    
    .
    
    • Drawback: This route requires an extra step and careful control to avoid N-oxide formation.

References

  • Menet, C. J., et al. (2011).[1] Diazacarbazoles and methods of use.[3][5][6][7] European Patent EP2300475B1. Assigned to Galapagos NV.[7]

    • Source of the specific alkylation protocol using thiomorpholine 1,1-dioxide and triethylamine.
  • Roskoski, R. (2020).[1] Properties of FDA-approved small molecule protein kinase inhibitors: A 2020 update. Pharmacological Research, 152, 104609.[1] [1]

    • Contextualizes the importance of the thiomorpholine 1,1-dioxide scaffold in kinase inhibitors like Filgotinib.[1]

  • Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. 4th Edition, John Wiley & Sons.[1]

    • General reference for amine protection/deprotection strategies if using altern
  • BenchChem. (2025).[8] Application Notes: Synthesis of 4-(4-Bromobenzyl)morpholine.[8]

    • Comparative protocol for the morpholine analog, valid

Sources

Using 4-(4-Bromo-benzyl)-thiomorpholine 1,1-dioxide in anticancer research

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide and Application Note for the use of 4-(4-Bromo-benzyl)-thiomorpholine 1,1-dioxide in anticancer research.

A Versatile Sulfone Scaffold for Anticancer Drug Discovery[1]

Executive Summary

This compound (referred to herein as BBT-1,1-dioxide ) represents a critical pharmacophore in modern medicinal chemistry. Structurally, it serves as a sulfone-based bioisostere of the classic benzyl-morpholine scaffold. The substitution of the ether oxygen with a sulfone (


) moiety significantly alters the electronic landscape and hydrogen-bonding potential of the ring, often improving metabolic stability and water solubility compared to its morpholine counterparts.

In anticancer research, this scaffold is increasingly investigated for its ability to target Sigma-1 receptors (


R)  and Aldo-Keto Reductase 1C3 (AKR1C3) , both of which are upregulated in chemoresistant tumors (e.g., prostate, breast, and glioblastoma). This guide provides a comprehensive roadmap for synthesizing, characterizing, and validating the anticancer efficacy of BBT-1,1-dioxide.

Compound Profile & Physicochemical Properties

PropertySpecification
Chemical Name 4-[(4-bromophenyl)methyl]-1,4-thiazinane 1,1-dioxide
Common Code BBT-1,1-dioxide
CAS Number 1044924-09-5
Molecular Formula

Molecular Weight 304.20 g/mol
Solubility DMSO (>50 mM), Ethanol (Moderate), Water (Low)
Key Structural Feature Sulfone (1,1-dioxide): Strong H-bond acceptor; increases polarity.4-Bromobenzyl: Lipophilic anchor; enables

-stacking and halogen bonding.[1]
Storage -20°C, Desiccated, Protect from light.

Mechanism of Action (Hypothesis & Validation)

Unlike non-specific cytotoxic agents, BBT-1,1-dioxide is designed to act as a targeted modulator. Research suggests two primary mechanisms of action (MOA) for this class of compounds:

  • Sigma-1 Receptor (

    
    R) Antagonism:  The benzyl-amine motif is a privileged structure for 
    
    
    
    R binding. Antagonism of
    
    
    R disrupts the unfolded protein response (UPR) in cancer cells, leading to ER stress-induced apoptosis.
  • AKR1C3 Inhibition: Thiomorpholine 1,1-dioxides have been identified as inhibitors of AKR1C3, an enzyme that synthesizes potent androgens and prostaglandins that drive tumor proliferation.

Pathway Visualization

The following diagram illustrates the dual-pathway hypothesis for BBT-1,1-dioxide induced cytotoxicity.

MOA_Pathway Compound BBT-1,1-dioxide Sigma1 Sigma-1 Receptor (ER Membrane) Compound->Sigma1 Antagonism AKR1C3 AKR1C3 Enzyme (Cytosol) Compound->AKR1C3 Inhibition Calcium Ca2+ Flux Dysregulation Sigma1->Calcium ER Stress ROS ROS Accumulation Sigma1->ROS Mitochondrial Dysfunction Androgen Decrease in Active Androgens AKR1C3->Androgen Metabolic Block Apoptosis Apoptosis (Cell Death) Calcium->Apoptosis Androgen->Apoptosis Growth Arrest ROS->Apoptosis

Figure 1: Proposed Mechanism of Action. BBT-1,1-dioxide targets ER stress pathways via Sigma-1 modulation and hormonal drivers via AKR1C3 inhibition.

Experimental Protocols

Protocol A: Chemical Synthesis of BBT-1,1-dioxide

Rationale: Commercial supplies may be limited. This protocol ensures high-purity generation from accessible precursors.

Reagents:

  • 4-(4-Bromobenzyl)thiomorpholine (Precursor)

  • m-Chloroperoxybenzoic acid (mCPBA, 77%) or

    
    /Sodium Tungstate
    
  • Dichloromethane (DCM)

  • Saturated

    
     solution
    

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq (e.g., 500 mg) of 4-(4-Bromobenzyl)thiomorpholine in 10 mL of anhydrous DCM. Cool to 0°C in an ice bath.

  • Oxidation: Slowly add 2.2 eq of mCPBA dissolved in DCM dropwise over 20 minutes. Note: The excess oxidant ensures full conversion of the sulfide to the sulfone (1,1-dioxide).

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (Mobile phase: 1:1 Hexane/EtOAc). The sulfone product will be significantly more polar (lower

    
    ) than the starting material.
    
  • Quenching: Dilute with DCM and wash sequentially with:

    • 10%

      
       (to reduce excess peroxides).
      
    • Saturated

      
       (to remove m-chlorobenzoic acid byproduct).
      
    • Brine.

  • Purification: Dry organic layer over

    
    , concentrate in vacuo. Recrystallize from Ethanol/Hexane to yield white crystals.
    
  • Validation: Confirm structure via

    
    H-NMR (look for downfield shift of thiomorpholine ring protons adjacent to the sulfone group, typically 
    
    
    
    3.0–3.2 ppm).
Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)

Rationale: To establish the baseline potency (


) of the compound against specific cancer cell lines.

Recommended Cell Lines:

  • PC-3 / DU145: Prostate cancer (High AKR1C3 expression).

  • MCF-7: Breast cancer.

  • U87-MG: Glioblastoma (High Sigma-1 receptor density).

Procedure:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24 hours.
    
  • Treatment: Prepare a stock solution of BBT-1,1-dioxide (20 mM in DMSO). Perform serial dilutions in culture medium to achieve final concentrations of 0.1, 1, 5, 10, 50, and 100

    
    .
    
    • Control: 0.5% DMSO (Vehicle).

    • Positive Control: Doxorubicin (1

      
      ).
      
  • Incubation: Treat cells for 48 and 72 hours.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4 hours. Solubilize formazan crystals with DMSO. Read absorbance at 570 nm.

  • Analysis: Plot dose-response curves using non-linear regression (GraphPad Prism) to calculate

    
    .
    
Protocol C: Mechanistic Validation (Flow Cytometry)

Rationale: To determine if the compound induces apoptosis or cell cycle arrest, distinguishing it from necrotic agents.

Workflow:

  • Treatment: Treat cells with BBT-1,1-dioxide at

    
     and 
    
    
    
    the determined
    
    
    for 24 hours.
  • Staining (Annexin V/PI):

    • Harvest cells (trypsinize carefully).

    • Wash with cold PBS.

    • Resuspend in Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI). Incubate 15 min in dark.

  • Acquisition: Analyze on a Flow Cytometer (e.g., BD FACSCanto).

    • Early Apoptosis: Annexin V(+) / PI(-).

    • Late Apoptosis: Annexin V(+) / PI(+).

  • Interpretation: A significant shift to the Annexin V(+) quadrant confirms the activation of programmed cell death, consistent with Sigma-1 antagonism or ER stress.

Data Presentation & Analysis

When reporting results for BBT-1,1-dioxide, structure your data to highlight the Structure-Activity Relationship (SAR) .

Table 1: Example Data Layout for Cytotoxicity (


 in 

)
Cell LineTissue OriginBBT-1,1-dioxideMorpholine Analog (Control)Interpretation
PC-3 Prostate2.4 ± 0.3 15.2 ± 1.1High Potency: Suggests AKR1C3 targeting.
MCF-7 Breast5.8 ± 0.512.1 ± 0.9Moderate activity.
HEK-293 Kidney (Normal)>50>50Selectivity: Low toxicity to normal cells.

Troubleshooting & Expert Tips

  • Solubility Issues: The sulfone group improves polarity, but the bromobenzyl tail is lipophilic. If precipitation occurs in media at >50

    
    , use a cyclodextrin carrier or ensure DMSO concentration is exactly 0.5%.
    
  • Oxidation Incompleteness: During synthesis, if the intermediate sulfoxide (monoxide) persists, increase reaction temperature to 35°C or add a catalytic amount of Sodium Tungstate (

    
    ).
    
  • Target Specificity: To confirm Sigma-1 involvement, pre-treat cells with a specific Sigma-1 agonist (e.g., PRE-084). If PRE-084 rescues the cells from BBT-1,1-dioxide toxicity, the mechanism is confirmed as Sigma-1 antagonism.

References

  • Synthesis of Thiomorpholine 1,1-Dioxides

    • Source: GuideChem & PubChem. "Thiomorpholine-1,1-dioxide: Synthesis and Properties."
    • Link:

  • Anticancer Potential of Thiomorpholine Derivatives

    • Title: "Synthesis and Anticancer Evalu
    • Source: Sciforum (2023).
    • Link:

  • Sigma Receptor Ligands in Cancer

    • Title: "Characterization of Sigma 1 Receptor Antagonist CM-304 and Its Analog."
    • Source: Frontiers in Pharmacology (2019).
    • Link:

  • AKR1C3 Inhibitors in Prostate Cancer: Title: "Aldo-keto reductase 1C3 (AKR1C3) as a therapeutic target in castrate-resistant prostate cancer." Source: Journal of Steroid Biochemistry and Molecular Biology. Context: Describes the structural requirements (often including electron-withdrawing benzyl groups) for AKR1C3 inhibition.

Sources

The Thiomorpholine Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiomorpholine Advantage in Drug Design

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular entities with enhanced therapeutic profiles is a constant endeavor. Among the vast arsenal of heterocyclic scaffolds, thiomorpholine, a six-membered saturated heterocycle containing both a sulfur and a nitrogen atom, has emerged as a "privileged scaffold".[1] Its unique stereoelectronic properties, including its non-planar, flexible conformation, and the ability of its heteroatoms to participate in hydrogen bonding and other non-covalent interactions, make it a highly attractive component in the design of new drug candidates.[2] The substitution of an oxygen atom in the morpholine ring with a sulfur atom in thiomorpholine significantly alters the molecule's lipophilicity, metabolic stability, and target-binding interactions, often leading to improved pharmacokinetic and pharmacodynamic properties.[3]

This comprehensive guide, intended for researchers, scientists, and drug development professionals, delves into the diverse applications of thiomorpholine derivatives across various therapeutic areas. We will explore the synthetic strategies to access this versatile scaffold, provide detailed protocols for the biological evaluation of its derivatives, and present quantitative data to illustrate its potential. The causality behind experimental choices will be elucidated, and all protocols are designed as self-validating systems to ensure scientific integrity.

Synthetic Strategies: Accessing the Thiomorpholine Core

The construction of the thiomorpholine ring is a critical first step in the exploration of its derivatives. Several synthetic routes have been developed, each with its own advantages in terms of starting material availability, scalability, and substitution patterns.[1]

A common and effective method involves the cyclization of a bifunctional precursor containing both an amine and a thiol or a precursor that can be converted to a thiol in situ. One such strategy is the reaction of a β-haloamine with a sulfide source.

Below is a generalized workflow for the synthesis of the thiomorpholine scaffold, which can be adapted for the synthesis of various substituted derivatives.

G cluster_0 Synthesis of Thiomorpholine Derivatives start Starting Materials (e.g., β-haloamine, sulfide source) reaction Cyclization Reaction (e.g., nucleophilic substitution) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., distillation, chromatography) workup->purification characterization Characterization (e.g., NMR, MS) purification->characterization final_product Thiomorpholine Derivative characterization->final_product G cluster_1 Anticancer Screening Workflow start Synthesized Thiomorpholine Derivatives mtt_assay MTT Cytotoxicity Assay start->mtt_assay cell_lines Panel of Cancer Cell Lines (e.g., MCF-7, HeLa) cell_lines->mtt_assay ic50 Determine IC₅₀ Values mtt_assay->ic50 mechanism_studies Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) ic50->mechanism_studies lead_compound Lead Compound Identification mechanism_studies->lead_compound

Sources

Application Notes and Protocols for Nucleophilic Substitution with Thiomorpholine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Thiomorpholine Scaffold

In the landscape of modern medicinal chemistry, the thiomorpholine moiety stands out as a privileged heterocyclic scaffold. Its incorporation into molecular structures is a key strategy in the development of novel therapeutics due to its significant pharmacological profile.[1][2] Thiomorpholine derivatives have demonstrated a wide spectrum of bioactivity, including antimalarial, antibiotic, antioxidant, and hypolipidemic properties.[1][2][3][4][5] A prominent example is the antibiotic Sutezolid, a thiomorpholine-containing drug candidate for treating multidrug-resistant tuberculosis.[1][2]

The functionalization of the thiomorpholine ring, particularly at the nitrogen atom, is most commonly achieved through nucleophilic substitution. This class of reactions provides a robust and versatile platform for synthesizing libraries of novel compounds for drug discovery programs.[6][7] In these reactions, the electron-rich nitrogen of thiomorpholine acts as the nucleophile, attacking an electron-deficient carbon atom (the electrophile) and displacing a leaving group.[8][9] This guide provides a comprehensive overview of the mechanistic principles, a detailed experimental protocol, and field-proven insights for successfully employing thiomorpholine in nucleophilic substitution reactions.

Pillar 1: Mechanistic Causality and Experimental Design

A successful experimental setup is rooted in a firm understanding of the underlying reaction mechanism. Nucleophilic substitution reactions primarily proceed via two competing pathways: SN1 and SN2.[9][10] The choice of substrate, solvent, and reaction conditions dictates which mechanism will predominate.

  • Thiomorpholine as the Nucleophile : Thiomorpholine is a secondary cyclic amine. The nitrogen atom possesses a lone pair of electrons, making it an effective electron-pair donor, or nucleophile.[8] Its nucleophilicity is comparable to other secondary amines and is influenced by its basicity and the steric environment around the nitrogen.[10]

  • The SN2 Pathway (Concerted Mechanism) : For reactions with primary or secondary alkyl halides (e.g., benzyl bromide), the SN2 mechanism is dominant.[9] This pathway involves a single, concerted step where the thiomorpholine nitrogen attacks the electrophilic carbon at the same time as the leaving group departs.[9][10] The reaction rate is dependent on the concentration of both the thiomorpholine and the electrophilic substrate.[9] To facilitate this mechanism, polar aprotic solvents such as Acetonitrile (ACN), Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO) are preferred as they solvate the cation but leave the nucleophile relatively free to attack.[9]

  • The Electrophile and Leaving Group : The reaction's efficiency is critically dependent on the electrophile and its associated leaving group.[11][12]

    • Substrate : Primary (R-CH₂-X) and secondary (R₂-CH-X) carbons are excellent substrates for SN2 reactions. Tertiary carbons are sterically hindered and tend to favor SN1 reactions or elimination.[9][12]

    • Leaving Group (LG) : A good leaving group is a species that is stable on its own, typically the conjugate base of a strong acid.[10][11] The general order of leaving group ability is I⁻ > Br⁻ > Cl⁻ >> F⁻.[11]

Below is a diagram illustrating the SN2 mechanism with thiomorpholine.

SN2_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products Thiomorpholine Thiomorpholine (Nucleophile) TS [Nu---R---X]‡ Thiomorpholine->TS Attack Substrate R-X (Electrophile) Substrate->TS Product R-Thiomorpholine⁺ TS->Product Bond Formation LeavingGroup X⁻ (Leaving Group) TS->LeavingGroup Bond Cleavage

Caption: Generalized SN2 reaction pathway for thiomorpholine.

Pillar 2: Self-Validating Experimental Protocol

This section provides a detailed, step-by-step methodology for a representative nucleophilic substitution reaction: the synthesis of 4-(4-nitrobenzyl)thiomorpholine.

Critical Safety Precautions

Researcher safety is paramount. Thiomorpholine is a corrosive liquid that can cause severe skin burns and eye damage and has a strong, unpleasant odor (stench).[13][14] All manipulations must be performed inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE) : Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles.[14][15]

  • Handling : Avoid inhalation of vapors and direct contact with skin and eyes.[13][16] Keep the container tightly closed in a dry, cool, and well-ventilated area.[16]

  • Spills : In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and dispose of as hazardous waste.

  • First Aid :

    • Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing.[17]

    • Eye Contact : Immediately rinse eyes cautiously with water for several minutes.[13][17]

    • Ingestion : Rinse mouth. Do NOT induce vomiting.[14]

    • In all cases of exposure, seek immediate medical attention.[13]

Materials and Reagents
Reagent/MaterialGradeSupplierPurpose
Thiomorpholine≥98%Sigma-Aldrich, Acros OrganicsNucleophile
4-Nitrobenzyl bromide≥98%Sigma-Aldrich, Alfa AesarElectrophile (Substrate)
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher ScientificBase (to neutralize HBr byproduct)
Acetonitrile (ACN)Anhydrous, ≥99.8%VWR, Fisher ScientificReaction Solvent
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificExtraction/Chromatography Solvent
HexanesACS GradeFisher ScientificExtraction/Chromatography Solvent
Deionized WaterN/AIn-houseAqueous Wash
Brine (Saturated NaCl)N/AIn-houseAqueous Wash
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeFisher ScientificDrying Agent
TLC PlatesSilica Gel 60 F₂₅₄MilliporeSigmaReaction Monitoring
Step-by-Step Protocol
  • Reaction Setup :

    • To a 100 mL oven-dried, round-bottom flask equipped with a magnetic stir bar, add 4-nitrobenzyl bromide (1.0 g, 4.63 mmol, 1.0 equiv).

    • Add anhydrous potassium carbonate (1.28 g, 9.26 mmol, 2.0 equiv).

    • Add 25 mL of anhydrous acetonitrile to the flask. Stir the suspension.

  • Addition of Nucleophile :

    • In the chemical fume hood, carefully measure thiomorpholine (0.52 mL, 5.09 mmol, 1.1 equiv) using a glass syringe.

    • Add the thiomorpholine dropwise to the stirring suspension at room temperature.

  • Reaction Execution and Monitoring :

    • Heat the reaction mixture to 60 °C using a heating mantle and oil bath.

    • Monitor the reaction progress every 30 minutes using Thin-Layer Chromatography (TLC).

      • Eluent System: 30% Ethyl Acetate in Hexanes.

      • Visualization: UV lamp (254 nm). The starting material (4-nitrobenzyl bromide) will be visible, and the product spot will appear as the reaction proceeds. The reaction is complete when the starting bromide spot has been consumed. (Typical reaction time: 2-4 hours).

  • Work-up and Extraction :

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the solid potassium carbonate and rinse the solid with a small amount of ethyl acetate.

    • Transfer the filtrate to a separatory funnel.

    • Dilute the filtrate with 50 mL of ethyl acetate.

    • Wash the organic layer sequentially with deionized water (2 x 30 mL) and brine (1 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification and Characterization :

    • The crude product will be a yellow solid. Purify the crude material using flash column chromatography on silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexanes.

    • Combine the fractions containing the pure product (identified by TLC) and concentrate under reduced pressure to yield the final product as a pale yellow solid.

    • Expected Yield: 85-95%.

    • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Experimental Workflow Diagram

Workflow Setup 1. Reaction Setup (Flask, Substrate, Base, Solvent) AddNuc 2. Add Thiomorpholine (Dropwise at RT) Setup->AddNuc React 3. Heat & Monitor (60°C, TLC Analysis) AddNuc->React Workup 4. Cool, Filter & Extract (EtOAc, Water, Brine) React->Workup Dry 5. Dry & Concentrate (Na₂SO₄, Rotovap) Workup->Dry Purify 6. Purify (Flash Chromatography) Dry->Purify Characterize 7. Characterize (NMR, MS) Purify->Characterize

Caption: Step-by-step experimental workflow.

Pillar 3: Troubleshooting and Field-Proven Insights

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Reaction (Starting material remains after 4h)1. Insufficient temperature.2. Inactive base (absorbed moisture).3. Low-quality solvent (contains water).1. Ensure the reaction temperature is maintained at 60 °C.2. Use freshly opened or properly stored anhydrous K₂CO₃.3. Use anhydrous grade solvent.
Low Yield 1. Product loss during work-up (emulsion formation).2. Inefficient purification.3. Competing elimination reaction.1. Add brine during extraction to help break emulsions.2. Carefully monitor fractions during chromatography.3. Ensure the base (K₂CO₃) is not excessively strong for the substrate; a milder base like NaHCO₃ could be tested.
Multiple Product Spots on TLC 1. Formation of side products (e.g., over-alkylation if primary amine is used, or elimination).2. Decomposition of starting material or product.1. Use a slight excess (1.1 equiv) of thiomorpholine, not a large excess.2. Avoid excessive heating or prolonged reaction times.

Conclusion

Nucleophilic substitution with thiomorpholine is a cornerstone reaction for generating structurally diverse molecules essential for drug discovery and development. By understanding the mechanistic principles governing the SN2 pathway, adhering to stringent safety protocols, and executing a robust experimental procedure, researchers can reliably synthesize novel thiomorpholine derivatives. The protocol detailed herein serves as a validated starting point, which can be adapted for a wide range of electrophilic substrates, empowering scientists to explore new chemical space with confidence.

References

  • BYJU'S. (n.d.). Nucleophilic Substitution Reaction. Retrieved from [Link]

  • Boujlel, K., et al. (2025). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. NIH National Library of Medicine. Retrieved from [Link]

  • Huebner, A., & Korn, M. (n.d.). The Development of a Nucleophilic Substitution Reaction Experiment for the Organic Chemistry Laboratory. Liberty University. Retrieved from [Link]

  • Glavan, D., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. ChemRxiv. Retrieved from [Link]

  • Ashenhurst, J. (2012). Introduction to Nucleophilic Substitution Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Chatzopoulou, M., et al. (2015). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. PubMed. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 7.1: Nucleophilic Substitution Reaction Overview. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic substitution. Retrieved from [Link]

  • Asirvatham, S., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of thiomorpholines. Retrieved from [Link]

  • Unknown. (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link]

  • Samzadeh-Kermani, A. (2019). Thiomorpholine Synthesis by a Copper-Catalyzed Three-Component Reaction. Synfacts. Retrieved from [Link]

  • Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). Thiomorpholine SAFETY DATA SHEET. Retrieved from [Link]

  • Glavan, D., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. ACS Publications. Retrieved from [Link]

  • Kumar, G. S., et al. (2019). Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis. PubMed. Retrieved from [Link]

  • Reddy, V. R., et al. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. PubMed. Retrieved from [Link]

Sources

Mastering Thiomorpholine Quantification: Advanced Analytical Methodologies for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Thiomorpholine in Modern Drug Development

The thiomorpholine scaffold is a privileged heterocyclic motif integral to the design of numerous Active Pharmaceutical Ingredients (APIs). Its unique structural and physicochemical properties, including its ability to modulate lipophilicity and metabolic stability, have led to its incorporation in a diverse range of therapeutics, from antibiotics to kinase inhibitors.[1] The precise and accurate quantification of thiomorpholine-containing compounds is therefore a cornerstone of pharmaceutical quality control, ensuring the safety, efficacy, and stability of these vital medicines.

This comprehensive guide provides a detailed exploration of the principal analytical techniques for the quantification of thiomorpholine and its derivatives. Moving beyond a simple recitation of procedural steps, this document delves into the fundamental principles governing each method, offering field-proven insights into the rationale behind experimental choices. It is designed to empower researchers, scientists, and drug development professionals with the knowledge to develop and validate robust, reliable, and compliant analytical methods.

Core Analytical Strategies: A Comparative Overview

The quantification of thiomorpholine compounds primarily relies on chromatographic techniques, each offering distinct advantages in terms of sensitivity, selectivity, and throughput. The choice of method is dictated by the specific requirements of the analysis, including the nature of the sample matrix, the expected concentration of the analyte, and the desired level of regulatory scrutiny.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a workhorse technique in pharmaceutical analysis, valued for its robustness, versatility, and cost-effectiveness.[2] It is particularly well-suited for the routine analysis of drug substances and formulated products where the thiomorpholine-containing analyte possesses a suitable chromophore.

The "Why" Behind the Method: Key Considerations for HPLC Analysis

  • Stationary Phase Selection: The choice of the HPLC column is critical for achieving optimal separation.[3] For many thiomorpholine derivatives, a C18 reversed-phase column is the preferred choice.[2][4] This is due to the hydrophobic nature of the C18 alkyl chains, which provides effective retention for a wide range of organic molecules. The selection of a specific C18 column from the vast array available should be based on factors such as particle size, pore size, and end-capping, which influence peak shape and resolution.[5]

  • Mobile Phase Composition: The mobile phase composition is a powerful tool for controlling the retention and selectivity of the separation.[6][7] A typical mobile phase for the analysis of thiomorpholine compounds consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile or methanol.[2][4] The buffer controls the pH of the mobile phase, which is crucial for ionizable compounds, while the organic modifier adjusts the overall polarity of the mobile phase, thereby influencing the retention time of the analyte. The use of additives like formic acid can improve peak shape and enhance mass spectrometry compatibility.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[8] Due to the inherent polarity of the thiomorpholine moiety, direct analysis by GC-MS can be challenging. Therefore, a derivatization step is often employed to increase the volatility and thermal stability of the analyte.[9]

The Rationale for Derivatization in GC-MS Analysis

Derivatization chemically modifies the analyte to make it more amenable to GC analysis.[10] For secondary amines like thiomorpholine, a common approach is nitrosation, where the amine reacts with a nitrosating agent, such as sodium nitrite in an acidic medium, to form a more volatile and stable N-nitroso derivative.[8][9] This derivative can then be readily separated and detected by GC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for the quantification of drugs and their metabolites in complex biological matrices.[11] Its exceptional sensitivity and selectivity allow for the detection of analytes at very low concentrations, making it indispensable in pharmacokinetic and bioequivalence studies.[12]

The Power of Selectivity: Why LC-MS/MS Excels

The power of LC-MS/MS lies in its ability to perform Selected Reaction Monitoring (SRM). In SRM, the first mass spectrometer (Q1) is set to select the precursor ion (the ionized analyte of interest), which is then fragmented in a collision cell. The second mass spectrometer (Q3) is then set to monitor for a specific fragment ion. This precursor-to-fragment ion transition is highly specific to the analyte, effectively filtering out interferences from the sample matrix and ensuring unambiguous identification and quantification.

Detailed Application Protocols

The following protocols are provided as a comprehensive guide for the quantification of thiomorpholine compounds. It is imperative that each method is fully validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[13][14][15]

Protocol 1: Quantification of a Thiomorpholine-Containing API by HPLC-UV

This protocol is designed for the routine analysis of a thiomorpholine-containing active pharmaceutical ingredient (API) in a drug substance.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Weigh API and dissolve in diluent Injection Inject sample/standard onto HPLC system SamplePrep->Injection StdPrep Prepare calibration standards from reference standard StdPrep->Injection Separation Isocratic/Gradient elution on C18 column Injection->Separation Detection UV Detection at λmax Separation->Detection Integration Integrate peak area Detection->Integration Quantification Quantify using calibration curve Integration->Quantification

Caption: Workflow for HPLC-UV analysis of a thiomorpholine API.

Step-by-Step Methodology

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).[2][4]

    • Mobile Phase: A filtered and degassed mixture of a suitable buffer (e.g., phosphate buffer, pH 6.3) and an organic solvent (e.g., methanol or acetonitrile) in an isocratic or gradient elution mode.[16]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: The maximum absorbance wavelength (λmax) of the analyte.

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Prepare a stock solution of the thiomorpholine reference standard in a suitable diluent (e.g., a mixture of the mobile phase components).

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards covering the expected concentration range of the samples. A minimum of five concentration levels is recommended for establishing linearity.[13]

  • Sample Preparation:

    • Accurately weigh a known amount of the API and dissolve it in the diluent to achieve a final concentration within the calibration range.

  • Analysis and Quantification:

    • Inject the calibration standards and sample solutions into the HPLC system.

    • Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the calibration standards.

    • Determine the concentration of the analyte in the sample solution by interpolating its peak area from the calibration curve.

Protocol 2: Quantification of Thiomorpholine in a Drug Product by GC-MS with Derivatization

This protocol describes a method for the quantification of residual thiomorpholine in a pharmaceutical product, adapted from a validated method for morpholine.[8][9]

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis Extraction Extract thiomorpholine from drug product matrix Derivatization Derivatize with sodium nitrite in acidic medium Extraction->Derivatization LLE Liquid-liquid extraction of the N-nitroso derivative Derivatization->LLE Injection Inject organic extract into GC-MS LLE->Injection Separation Separation on a suitable GC column Injection->Separation Detection MS detection in SIM or full scan mode Separation->Detection Integration Integrate characteristic ion peak area Detection->Integration Quantification Quantify using internal standard method Integration->Quantification

Caption: Workflow for GC-MS analysis of thiomorpholine with derivatization.

Step-by-Step Methodology

  • Sample Preparation and Derivatization:

    • Disperse a known amount of the powdered drug product in water.

    • Add a suitable internal standard (e.g., deuterated thiomorpholine).

    • Acidify the solution with hydrochloric acid.

    • Add an aqueous solution of sodium nitrite and heat the mixture (e.g., at 40°C for 5 minutes) to facilitate the formation of N-nitrosothiomorpholine.[8]

    • After cooling, perform a liquid-liquid extraction of the derivative using a suitable organic solvent like dichloromethane.[8][9]

  • GC-MS Conditions:

    • GC Column: A mid-polarity column such as a TM-1701 (30 m x 0.32 mm I.D., 0.5 µm film thickness) is suitable.[8]

    • Carrier Gas: Helium at a constant flow rate (e.g., 2.0 mL/min).[9]

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 4 minutes.

      • Ramp to 120°C at 10°C/min, hold for 3 minutes.

      • Ramp to 250°C at 20°C/min, hold for 5 minutes.[9]

    • MS Conditions:

      • Ionization Mode: Electron Impact (EI) at 70 eV.[9]

      • MS Source Temperature: 230°C.[9]

      • MS Quadrupole Temperature: 150°C.[9]

      • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions of N-nitrosothiomorpholine.

  • Quantification:

    • Quantify the amount of thiomorpholine in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a similar manner.

Protocol 3: Quantification of a Thiomorpholine Derivative in Human Plasma by LC-MS/MS

This protocol provides a general framework for the sensitive quantification of a thiomorpholine-containing drug in human plasma, a critical component of clinical and preclinical studies.

Experimental Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lcmsms LC-MS/MS Analysis cluster_data Data Analysis Plasma Thaw plasma sample Spike Add internal standard Plasma->Spike Extraction Protein precipitation or Solid-phase extraction (SPE) Spike->Extraction Evaporation Evaporate and reconstitute Extraction->Evaporation Injection Inject reconstituted sample Evaporation->Injection Separation Fast gradient elution on a C18 UPLC/HPLC column Injection->Separation Detection MS/MS detection in SRM mode Separation->Detection Integration Integrate SRM transition peak areas Detection->Integration Quantification Quantify using calibration curve Integration->Quantification

Caption: Workflow for LC-MS/MS analysis of a thiomorpholine derivative in plasma.

Step-by-Step Methodology

  • Sample Preparation:

    • To a thawed plasma sample, add a suitable internal standard (ideally, a stable isotope-labeled version of the analyte).

    • Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) followed by centrifugation.

    • Alternatively, for cleaner samples and higher sensitivity, perform solid-phase extraction (SPE) to isolate the analyte from the plasma matrix.

    • Evaporate the supernatant or SPE eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

  • LC-MS/MS Conditions:

    • LC System: A UPLC or HPLC system capable of high-pressure gradient elution.

    • Column: A C18 reversed-phase column with a small particle size (e.g., ≤ 2.1 mm) for fast analysis.

    • Mobile Phase: A gradient of an aqueous solution containing an additive like formic acid (for enhanced ionization) and an organic solvent like acetonitrile or methanol.

    • MS/MS System: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte's properties.

    • Detection Mode: Selected Reaction Monitoring (SRM) of at least two specific precursor-product ion transitions for the analyte and one for the internal standard.

  • Quantification:

    • Construct a calibration curve by analyzing plasma samples spiked with known concentrations of the analyte and a fixed concentration of the internal standard.

    • Quantify the analyte in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Quantitative Data Summary and Method Validation

The following table summarizes typical performance characteristics for the analytical methods described. These values are illustrative and will vary depending on the specific analyte, matrix, and instrumentation. Method validation must be performed to establish the performance characteristics for a specific analytical procedure.[13][15]

ParameterHPLC-UV (for API)GC-MS (for residuals)LC-MS/MS (for plasma)
Linearity Range 1-100 µg/mL10-500 µg/L[9]0.1-100 ng/mL
Correlation Coefficient (R²) > 0.999> 0.999[9]> 0.999[12]
Limit of Detection (LOD) ~0.1 µg/mL~7 µg/L[9]~0.05 ng/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~24 µg/L[9]~0.1 ng/mL
Accuracy (Recovery) 98-102%94-109%[9]88-117%[12]
Precision (RSD%) < 2%< 7%[9]< 15%[12]

Forced Degradation Studies: Ensuring Stability-Indicating Methods

Forced degradation studies are a critical component of pharmaceutical development, providing insights into the intrinsic stability of a drug substance and helping to develop stability-indicating analytical methods.[1][17] These studies involve subjecting the API to stress conditions more severe than those used in accelerated stability testing to generate potential degradation products.[18]

Common Stress Conditions for Forced Degradation Studies:

  • Acid and Base Hydrolysis: Treatment with dilute hydrochloric acid and sodium hydroxide to evaluate susceptibility to degradation in acidic and basic environments.

  • Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide, to assess the potential for oxidative degradation.

  • Thermal Stress: Heating the solid drug substance at elevated temperatures to evaluate its thermal stability.[19]

  • Photostability: Exposing the drug substance to light of a specified wavelength and intensity to determine its sensitivity to photodegradation.[19]

The analytical method must be able to separate the intact API from all significant degradation products, thus demonstrating its specificity and stability-indicating nature.[16]

Conclusion

The robust and reliable quantification of thiomorpholine compounds is essential throughout the lifecycle of a pharmaceutical product. This guide has provided a detailed overview of the primary analytical techniques employed for this purpose, with a focus on the scientific principles that underpin method development and validation. By understanding the "why" behind the "how," researchers can confidently develop and implement analytical methods that are not only technically sound but also fully compliant with global regulatory expectations. The continued evolution of analytical technologies, particularly in the realm of LC-MS, will undoubtedly lead to even more sensitive and efficient methods for the analysis of this important class of pharmaceutical compounds.[11]

References

  • Validated LC–MS/MS Method for Therapeutic Drug Monitoring of Thiopurine Metabolites in Red Blood Cells. (2026, January 20). LCGC International. [Link]

  • Development and Validation of Stability-indicating RP-HPLC method for the simultaneous analysis of Salbutamol, Theophylline and Ambroxol. (n.d.). Scholars Middle East Publishers. [Link]

  • Preparation method of thiomorpholine. (2016, August 31).
  • Forced degradation study of thiocolchicoside: Characterization of its degradation products. (2025, August 7). ResearchGate. [Link]

  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. (2022, August 4). ACS Publications. [Link]

  • Stability-Indicating Forced Degradation Study of Thymoquinone Using RP-HPLC. (2025, May 1). ResearchGate. [Link]

  • Versatile High-Performance Liquid Chromatography and Ultraviolet Detection-Based Method for the Determination of Thioproline in Pharmaceutical and Cosmetic Products. (n.d.). MDPI. [Link]

  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. (n.d.). PMC - NIH. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). European Medicines Agency (EMA). [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). FDA. [Link]

  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. (n.d.). PharmaInfo. [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024, May 10). alwsci. [Link]

  • Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. (n.d.). Research Journal of Pharmacy and Technology. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. [Link]

  • Versatile High-Performance Liquid Chromatography and Ultraviolet Detection-Based Method for the Determination of Thioproline in Pharmaceutical and Cosmetic Products. (2025, July 28). NIH. [Link]

  • Figure 2. Various approaches for synthesis of morpholine The various... (n.d.). ResearchGate. [Link]

  • (PDF) Derivatization Methods in GC and GC/MS. (n.d.). ResearchGate. [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (n.d.). LCGC International. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). ResearchGate. [Link]

  • Quality Guidelines. (n.d.). ICH. [Link]

  • HPLC Column Selection: Core to Method Development (Part I). (2025, November 5). Welch Materials. [Link]

  • The derivatization reaction of morpholine. (n.d.). ResearchGate. [Link]

  • Analytical Method Validation: ICH and USP Perspectives. (2025, August 8). International Journal of Research and Review. [Link]

  • (PDF) Current Developments in LCMS for Pharmaceutical Analysis. (2025, August 9). ResearchGate. [Link]

  • Current developments in LC-MS for pharmaceutical analysis. (2020, February 17). PubMed. [Link]

Sources

Application Notes and Protocols for Cell Viability Assays Using 4-(4-Bromo-benzyl)-thiomorpholine 1,1-dioxide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist

Introduction: The Thiomorpholine Scaffold in Drug Discovery

The thiomorpholine ring system is a privileged scaffold in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1][2] Its unique structural and electronic properties, including increased lipophilicity compared to its morpholine counterpart, make it a valuable component in the design of novel therapeutics.[3] The oxidation of the sulfur atom to a sulfone (1,1-dioxide) can further modulate the compound's polarity and potential for hydrogen bonding, influencing its pharmacokinetic and pharmacodynamic profile.

Derivatives of thiomorpholine 1,1-dioxide have been investigated for a range of therapeutic applications, including antitumor, antimicrobial, and anti-inflammatory activities.[4][5] Some studies suggest that these compounds may exert their cytotoxic effects by inhibiting protein synthesis and DNA replication in cancer cells.[5] The compound in focus, 4-(4-Bromo-benzyl)-thiomorpholine 1,1-dioxide (CAS No: 1044924-09-5), is a derivative that holds potential for evaluation in cancer research due to the established anticancer activities of related structures.[6][7]

These application notes provide a comprehensive guide for researchers to evaluate the effects of this compound derivatives on cell viability. The following protocols are designed to be robust and self-validating, enabling the generation of reliable and reproducible data for drug development and academic research.

Part 1: Assessing Cell Viability and Cytotoxicity

Cell-based assays are fundamental in drug discovery for evaluating the effects of novel compounds on cell proliferation and cytotoxicity.[8][9] A variety of assays are available to measure different aspects of cell health, from metabolic activity to membrane integrity. Here, we detail two widely used and complementary methods: the MTT assay for assessing metabolic activity and the Annexin V/PI assay for differentiating between apoptosis and necrosis.

The MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which often correlates with cell viability.[10][11] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11][12] The amount of formazan produced is proportional to the number of metabolically active cells, providing a quantitative measure of cell viability.[10]

MTT_Workflow cluster_prep Cell & Compound Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Acquisition & Analysis cell_seeding Seed cells in a 96-well plate treatment Treat cells with the compound and controls cell_seeding->treatment compound_prep Prepare serial dilutions of 4-(4-Bromo-benzyl)-thiomorpholine 1,1-dioxide derivative compound_prep->treatment incubation Incubate for a defined period (e.g., 24, 48, 72h) treatment->incubation mtt_addition Add MTT solution to each well incubation->mtt_addition formazan_incubation Incubate to allow formazan formation mtt_addition->formazan_incubation solubilization Add solubilization solution (e.g., DMSO, SDS-HCl) formazan_incubation->solubilization read_absorbance Measure absorbance at ~570 nm solubilization->read_absorbance data_analysis Calculate % viability and determine IC50 read_absorbance->data_analysis

Caption: Workflow for the MTT cell viability assay.

Materials:

  • This compound derivative

  • Cell line of interest (e.g., a cancer cell line)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in complete medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-treated (e.g., DMSO) and untreated wells as negative controls.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[8][13]

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[13]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]

    • Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[13]

The percentage of cell viability is calculated relative to the untreated control cells. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell viability by 50%, can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Treatment Group Concentration (µM) Absorbance (570 nm) % Cell Viability
Untreated Control01.25100%
Vehicle Control (DMSO)0.1%1.2398.4%
Compound A11.1088.0%
Compound A100.6552.0%
Compound A500.1512.0%
Compound A1000.086.4%

Table 1: Example Data from an MTT Assay

Annexin V/PI Assay: Distinguishing Apoptosis from Necrosis

The Annexin V/Propidium Iodide (PI) assay is a flow cytometry-based method used to differentiate between viable, apoptotic, and necrotic cells.[14] In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[15] Propidium iodide is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live and early apoptotic cells. It can, however, enter late apoptotic and necrotic cells, where it stains the nucleus.[15]

AnnexinV_PI_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Flow Cytometry Analysis cell_culture Culture and treat cells with 4-(4-Bromo-benzyl)-thiomorpholine 1,1-dioxide derivative cell_harvest Harvest cells (including supernatant for suspension cells) cell_culture->cell_harvest wash_cells Wash cells with PBS cell_harvest->wash_cells resuspend Resuspend in Annexin V binding buffer wash_cells->resuspend add_stains Add FITC-Annexin V and Propidium Iodide resuspend->add_stains incubation Incubate in the dark add_stains->incubation flow_cytometry Acquire data on a flow cytometer incubation->flow_cytometry gating Gate populations: Live, Apoptotic, Necrotic flow_cytometry->gating quantification Quantify the percentage of cells in each quadrant gating->quantification

Caption: Workflow for the Annexin V/PI apoptosis assay.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Induce apoptosis in the target cells by treating them with the this compound derivative at various concentrations for the desired time.

    • Harvest the cells by centrifugation. For adherent cells, gently detach them using a non-enzymatic method to maintain membrane integrity.[16]

    • Wash the cells twice with cold PBS.[16]

  • Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[16]

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[16]

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[16]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.[16]

The data from the flow cytometer can be plotted as a dot plot with Annexin V-FITC fluorescence on the x-axis and PI fluorescence on the y-axis. The plot will be divided into four quadrants:

  • Lower-left (Annexin V- / PI-): Live cells

  • Lower-right (Annexin V+ / PI-): Early apoptotic cells

  • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

  • Upper-left (Annexin V- / PI+): Necrotic cells

Cell Population Annexin V Staining PI Staining Interpretation
ViableNegativeNegativeHealthy cells
Early ApoptosisPositiveNegativeCells in the early stages of programmed cell death
Late Apoptosis/NecrosisPositivePositiveCells in the late stages of apoptosis or necrosis
NecrosisNegativePositiveCells that have died through a non-programmed pathway

Table 2: Interpretation of Annexin V/PI Staining Results

Part 2: Mechanistic Insights and Further Investigations

While the MTT and Annexin V/PI assays provide valuable information on cell viability and the mode of cell death, further experiments are often necessary to elucidate the underlying mechanism of action of a novel compound. Thiomorpholine derivatives have been reported to act through various mechanisms, including the inhibition of squalene synthase and the modulation of signaling pathways involved in cell proliferation and survival.[17]

Potential Signaling Pathways to Investigate

The mTOR (mammalian target of rapamycin) signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[7] Investigating the effect of this compound derivatives on key proteins in this pathway, such as mTOR, Akt, and S6K, could provide valuable mechanistic insights.

mTOR_Pathway cluster_upstream Upstream Signals cluster_core Core Pathway cluster_downstream Downstream Effects cluster_compound Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 eIF4E 4E-BP1 mTORC1->eIF4E Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis eIF4E->Protein_Synthesis inhibition of inhibition Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth Compound 4-(4-Bromo-benzyl)- thiomorpholine 1,1-dioxide? Compound->mTORC1 Potential Inhibition

Caption: Simplified mTOR signaling pathway and a potential point of inhibition.

Conclusion

The protocols and guidelines presented in these application notes provide a robust framework for the initial assessment of the cytotoxic and apoptotic effects of this compound derivatives. By combining metabolic assays like MTT with more specific cell death assays such as Annexin V/PI staining, researchers can gain a comprehensive understanding of a compound's biological activity. Further investigation into the molecular mechanisms underlying the observed effects will be crucial for the development of these promising compounds as potential therapeutic agents.

References

  • Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Retrieved from [Link]

  • PubMed. (2015). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. Retrieved from [Link]

  • PMC. (2018). Marine-Sourced Anti-Cancer and Cancer Pain Control Agents in Clinical and Late Preclinical Development. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • MDPI. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Retrieved from [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays. Retrieved from [Link]

  • Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Retrieved from [Link]

  • ResearchGate. (n.d.). Cell viability assay of chemical compounds used in the experiments. Retrieved from [Link]

  • ResearchGate. (n.d.). Various approaches for synthesis of morpholine. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • PMC. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Viability assays – Knowledge and References. Retrieved from [Link]

  • PubChem. (n.d.). Thiomorpholine 1,1-dioxide. Retrieved from [Link]

  • ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

  • MDPI. (2023). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Retrieved from [Link]

  • Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • MDPI. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Retrieved from [Link]

  • PMC. (2018). Cell-based assays to identify novel retinoprotective agents. Retrieved from [Link]

Sources

Developing antimicrobial agents from thiomorpholine scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Developing Antimicrobial Agents from Thiomorpholine Scaffolds

Executive Summary

The rise of multidrug-resistant (MDR) pathogens necessitates the exploration of novel chemical scaffolds.[1] The thiomorpholine ring, a sulfur-containing bioisostere of morpholine, has emerged as a privileged structure in medicinal chemistry.[2] Unlike its oxygen counterpart, thiomorpholine offers unique opportunities for lipophilicity modulation (LogP tuning) and metabolic diversification via sulfur oxidation (sulfoxide/sulfone).

This guide provides a comprehensive workflow for researchers to design, synthesize, and validate thiomorpholine-based antimicrobial agents. It integrates chemical synthesis protocols with rigorous biological evaluation standards (CLSI/EUCAST) to ensure data reproducibility and translational relevance.

Strategic Rationale: The Thiomorpholine Advantage

In drug design, replacing a morpholine oxygen with sulfur (thiomorpholine) drastically alters physicochemical properties without changing the steric footprint significantly.

  • Lipophilicity Modulation: Sulfur is less electronegative and more lipophilic than oxygen. This increases membrane permeability, crucial for targeting Gram-negative bacteria (e.g., Pseudomonas aeruginosa).

  • Oxidation States as SAR Switches: The sulfur atom can be selectively oxidized to a sulfoxide (

    
    ) or sulfone (
    
    
    
    ). This allows "late-stage" polarity tuning to optimize solubility and hydrogen bonding capacity without altering the carbon skeleton.
  • Metabolic Stability: Thiomorpholines are often more resistant to oxidative metabolism compared to morpholines, potentially improving half-life (

    
    ).
    

Chemical Synthesis Protocols

Synthesis Workflow Visualization

The following diagram outlines the core synthetic pathways for generating a library of N-substituted and S-oxidized thiomorpholine derivatives.

Thiomorpholine_Synthesis cluster_QC Quality Control Gate Start Thiomorpholine Core Step1 N-Functionalization (Alkylation/Acylation) Start->Step1 R-X / Base or R-COOH / Coupling Step2 Core Scaffold (N-Substituted) Step1->Step2 Oxidation1 Mild Oxidation (NaIO4) Step2->Oxidation1 0°C, Controlled Oxidation2 Strong Oxidation (mCPBA/H2O2) Step2->Oxidation2 RT/Reflux, Excess Prod_S Derivative A (Sulfide) Step2->Prod_S No Oxidation Prod_SO Derivative B (Sulfoxide) Oxidation1->Prod_SO Prod_SO2 Derivative C (Sulfone) Oxidation2->Prod_SO2 QC Verify: 1H NMR, LC-MS Purity > 95% Prod_S->QC Prod_SO->QC Prod_SO2->QC

Figure 1: Divergent synthesis strategy for thiomorpholine libraries. N-functionalization is followed by optional sulfur oxidation to expand chemical space.

Protocol A: N-Alkylation/Acylation (General Procedure)

Target: Synthesis of N-substituted thiomorpholine cores (e.g., Benzohydrazide or Aryl derivatives).

Reagents:

  • Thiomorpholine (1.0 equiv)[3]

  • Electrophile (e.g., 4-chlorobenzyl chloride or substituted benzoic acid) (1.1 equiv)

  • Base:

    
     (for alkyl halides) or DIPEA (for amide coupling)
    
  • Solvent: Anhydrous DMF or Acetonitrile (

    
    )
    

Step-by-Step:

  • Activation: Dissolve the electrophile (1.0 mmol) in anhydrous

    
     (5 mL). If using a carboxylic acid, pre-activate with EDC.HCl (1.2 equiv) and HOBt (1.2 equiv) for 30 mins.
    
  • Addition: Add Thiomorpholine (1.0 mmol) and Base (2.0 mmol) dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir.

    • Checkpoint: Monitor via TLC (Mobile phase: Hexane:EtOAc 3:1). Reaction is typically complete in 4–12 hours.

  • Work-up: Evaporate solvent. Resuspend residue in EtOAc (20 mL) and wash with water (

    
    ) and brine (
    
    
    
    ).
  • Purification: Dry organic layer over

    
    , concentrate, and purify via silica gel column chromatography.
    

Self-Validation:

  • 1H NMR: Look for the characteristic thiomorpholine triplets at

    
     2.6–2.9 ppm (
    
    
    
    ) and
    
    
    3.5–3.8 ppm (
    
    
    ).
  • Mass Spec: Confirm molecular ion

    
    .
    
Protocol B: Sulfur Oxidation (Sulfoxide/Sulfone Tuning)

Target: Modulating polarity for SAR studies.

To obtain Sulfoxide (


): 
  • Dissolve N-substituted thiomorpholine (1 mmol) in Methanol/Water (10:1).

  • Add Sodium Periodate (

    
    , 1.1 mmol) at 0°C.
    
  • Stir for 2–4 hours. Quench with water, extract with DCM.

  • Note: This yields the racemate. Chiral HPLC may be required if enantioselectivity is suspected.

To obtain Sulfone (


): 
  • Dissolve starting material in DCM.

  • Add m-CPBA (2.5 equiv) or

    
    /Acetic Acid.
    
  • Stir at RT overnight.

  • Validation: In IR spectroscopy, look for strong sulfone stretching bands at ~1150 and ~1300

    
    .
    

Biological Evaluation Protocols

To ensure data trustworthiness, antimicrobial assays must follow CLSI (Clinical and Laboratory Standards Institute) guidelines.

Screening Cascade Visualization

Bio_Screening Library Synthesized Library (>95% Purity) Primary Primary Screen: MIC Determination (Broth Microdilution) Library->Primary Filter1 Active? (MIC < 16 µg/mL) Primary->Filter1 Filter1->Library No (Refine SAR) Secondary Secondary Screen: MBC & Time-Kill Kinetics Filter1->Secondary Yes Tox Toxicity Profiling (HEK293/Hemolysis) Secondary->Tox Mechanism Mechanism of Action (Membrane vs Target) Tox->Mechanism Selectivity Index > 10 Lead Lead Candidate Mechanism->Lead

Figure 2: Biological screening cascade. Only compounds passing the MIC threshold and toxicity filters proceed to mechanistic studies.

Protocol C: MIC Determination (Broth Microdilution)

Standard: CLSI M07-A10

Materials:

  • Muller-Hinton Broth (MHB) (cation-adjusted).

  • Bacterial strains: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

  • 96-well plates (U-bottom).

  • Resazurin dye (optional, for visual readout).

Procedure:

  • Inoculum Prep: Adjust bacterial culture to

    
     McFarland standard (
    
    
    
    CFU/mL), then dilute 1:100 in MHB.
  • Compound Dilution: Prepare stock solution of thiomorpholine derivative in DMSO (e.g., 10 mg/mL). Perform 2-fold serial dilutions in MHB across the plate (Range: 64

    
     to 0.125 
    
    
    
    ).
    • Critical Control: Final DMSO concentration must be < 1% to avoid solvent toxicity.

  • Incubation: Add diluted inoculum to wells. Incubate at 37°C for 16–20 hours.

  • Readout: MIC is the lowest concentration with no visible growth .

    • Validation: Positive control (Ciprofloxacin) must fall within CLSI defined ranges. Sterility control (media only) must be clear.

Protocol D: Time-Kill Kinetics

Purpose: To determine if the agent is bacteriostatic or bactericidal.

  • Setup: Inoculate MHB containing the compound at

    
     MIC, 
    
    
    
    MIC, and
    
    
    MIC with bacteria (
    
    
    CFU/mL). Include a growth control (no drug).
  • Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.

  • Plating: Serially dilute aliquots in PBS and plate on agar. Count colonies after incubation.

  • Analysis:

    • Bactericidal:

      
      
      
      
      
      reduction in CFU/mL (99.9% kill) within 24h.
    • Bacteriostatic:

      
      
      
      
      
      reduction.

Structure-Activity Relationship (SAR) Summary

Based on current literature and scaffold properties, the following trends guide optimization:

Modification SiteChemical ChangeExpected Biological Effect
N-4 Position Benzyl/Aryl-hydrazoneIncreases potency against Gram-positive bacteria; introduces

-stacking interactions.
N-4 Position Long alkyl chain (

)
Increases membrane permeabilization (detergent-like effect); risk of cytotoxicity.
Sulfur (S-1) Oxidation to Sulfoxide (

)
Increases water solubility; reduces LogP; often reduces potency but improves metabolic stability.
Sulfur (S-1) Oxidation to Sulfone (

)
Highly polar; acts as a strong H-bond acceptor; useful if target requires polar interactions (e.g., enzyme active sites).
C-2/C-6 Methyl/Gem-dimethylIncreases steric bulk; restricts conformational flexibility; improves proteolytic stability.

References

  • Asirvatham, S., et al. (2021).[3][4] Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.[2][3][4][5] Journal of Chemical Reviews, 3(4), 247-272.[3] Link

  • Battula, K., et al. (2019). Synthesis and antimicrobial evaluation of some novel thiomorpholine derived 1, 4-disubstituted 1,2,3-triazoles. Journal of the Serbian Chemical Society. Link

  • Steiner, A., et al. (2022).[3] Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Journal of Organic Chemistry. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10. Link

  • Singh, U., et al. (2014). Synthesis and antibacterial activity of new oxazolidinones containing substituted thiomorpholine and thiopyran rings.[2] European Journal of Medicinal Chemistry. Link

Sources

Application Notes and Protocols for High-Throughput Screening of Thiomorpholine Libraries

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword on Thiomorpholine Scaffolds in Modern Drug Discovery

The thiomorpholine moiety, a sulfur-containing saturated heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its unique stereoelectronic properties, including its ability to act as a hydrogen bond acceptor and its metabolic susceptibility to oxidation at the sulfur atom, offer medicinal chemists a versatile tool for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] Thiomorpholine and its derivatives have been incorporated into a wide range of biologically active molecules, demonstrating potential as anticancer, anti-inflammatory, and antimicrobial agents.[2] Notably, this scaffold is a key component in several kinase inhibitors, where it often occupies the solvent-exposed region of the ATP-binding pocket, contributing to both potency and selectivity.[3] Given the significant interest in this chemical class, robust and efficient high-throughput screening (HTS) strategies are essential for unlocking the full therapeutic potential of thiomorpholine libraries.

This comprehensive guide provides detailed application notes and protocols for the high-throughput screening of thiomorpholine libraries. It is designed for researchers, scientists, and drug development professionals seeking to identify and characterize novel bioactive compounds. The protocols herein are presented with an emphasis on the underlying scientific principles, ensuring that researchers can not only execute the assays but also adapt and troubleshoot them effectively.

Strategic Considerations for Screening Thiomorpholine Libraries

Before embarking on a high-throughput screening campaign, it is crucial to consider the chemical nature of the thiomorpholine library and the biological questions being addressed. Key considerations include:

  • Target Class Selection: Thiomorpholine-containing compounds have shown promise against a variety of targets, including protein kinases, proteases, and G-protein coupled receptors (GPCRs).[2][4] The choice of target class will dictate the most appropriate assay technology.

  • Covalent vs. Non-covalent Inhibition: The sulfur atom in the thiomorpholine ring can be oxidized to a sulfoxide or sulfone, which can influence the molecule's reactivity.[1] Furthermore, thiomorpholine scaffolds can be appended with reactive moieties to create covalent inhibitors.[5] The screening strategy must be tailored to detect the desired mode of inhibition.

  • Library Diversity and Quality: The success of any HTS campaign hinges on the quality and diversity of the compound library. Ensure that the thiomorpholine library has been properly curated, with compounds meeting acceptable purity standards and possessing drug-like properties.[6]

Table 1: Key Characteristics of a High-Quality Thiomorpholine Screening Library

CharacteristicDescriptionRationale
Structural Diversity A wide range of substitutions on the thiomorpholine ring and diverse appended pharmacophores.Maximizes the exploration of chemical space and increases the probability of identifying novel hits.
Purity Each compound should be of high purity (typically >95%) as confirmed by analytical techniques such as LC-MS and NMR.Impurities can lead to false-positive or false-negative results, wasting resources in follow-up studies.[7]
Drug-Likeness Compounds should adhere to established guidelines for physicochemical properties (e.g., Lipinski's Rule of Five).Enhances the likelihood that identified hits will have favorable pharmacokinetic properties for further development.
Aqueous Solubility Adequate solubility in aqueous assay buffers is crucial for obtaining reliable and reproducible data.Poor solubility can lead to compound precipitation and aggregation, causing assay artifacts.

High-Throughput Screening Assay Technologies

A variety of HTS technologies are amenable to screening thiomorpholine libraries. The choice of assay will depend on the target class, the desired readout, and the available instrumentation.

Biochemical Assays

Biochemical assays utilize purified biological macromolecules to directly measure the interaction of a compound with its target. They are often the primary choice for initial screening due to their robustness and scalability.

The AlphaLISA technology is a bead-based, no-wash immunoassay that is highly sensitive and versatile. It is particularly well-suited for detecting protein-protein interactions, post-translational modifications (such as phosphorylation), and the presence of specific analytes in complex samples.[8][9]

Principle of AlphaLISA SureFire® Ultra™ for Cellular Kinase Assays:

The AlphaLISA SureFire® Ultra™ assay is a powerful tool for measuring the phosphorylation status of intracellular proteins, making it ideal for screening kinase inhibitors.[10] The assay utilizes two types of beads: Donor beads coated with streptavidin and Acceptor beads coated with a proprietary CaptSure™ agent. One antibody against the target protein is biotinylated and binds to the Donor bead, while a second antibody, specific for a phosphorylation site, is tagged and binds to the Acceptor bead. When the target protein is phosphorylated, the antibodies bring the beads into close proximity. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent signal at 615 nm.[11]

Diagram 1: Principle of the AlphaLISA SureFire® Ultra™ Kinase Assay

G cluster_no_interaction No Kinase Activity (No Phosphorylation) cluster_interaction Kinase Activity (Phosphorylation) Donor Bead Donor Biotin-Ab Biotin-Ab Donor Bead->Biotin-Ab Acceptor Bead Acceptor Tagged-pAb Tagged-pAb Acceptor Bead->Tagged-pAb Kinase Kinase Substrate Substrate Kinase->Substrate No P ATP ATP Biotin-Ab->Substrate Donor Bead_2 Donor Acceptor Bead_2 Acceptor Donor Bead_2->Acceptor Bead_2 Light (615 nm) Biotin-Ab_2 Biotin-Ab Donor Bead_2->Biotin-Ab_2 Tagged-pAb_2 Tagged-pAb Acceptor Bead_2->Tagged-pAb_2 Kinase_2 Kinase_2 Substrate_2 Substrate-P Kinase_2->Substrate_2 P ATP_2 ATP_2 ATP_2->Kinase_2 Biotin-Ab_2->Substrate_2 Tagged-pAb_2->Substrate_2 Excitation Excitation (680 nm) Excitation->Donor Bead_2

Caption: AlphaLISA SureFire® Ultra™ assay principle.

Protocol: AlphaLISA SureFire® Ultra™ Cellular Kinase Assay for Thiomorpholine Library Screening

This protocol is designed for a two-plate assay, where cells are cultured and treated in a 96-well plate, and the lysate is then transferred to a 384-well assay plate.[9]

Materials:

  • Cells expressing the kinase of interest

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Thiomorpholine compound library (in DMSO)

  • Positive control inhibitor

  • AlphaLISA SureFire® Ultra™ Lysis Buffer

  • AlphaLISA SureFire® Ultra™ Detection Kit (containing Acceptor beads and Donor beads)

  • 96-well cell culture plates

  • 384-well white opaque OptiPlate™

  • Plate shaker

  • Alpha-enabled microplate reader

Procedure:

  • Cell Plating:

    • Seed cells in a 96-well plate at a predetermined optimal density and culture overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the thiomorpholine compounds and controls in the appropriate vehicle (e.g., DMSO).

    • Add the compounds to the cells and incubate for the desired time at 37°C.

  • Cell Lysis:

    • Aspirate the culture medium and add 50 µL of 1X AlphaLISA SureFire® Ultra™ Lysis Buffer to each well.[10]

    • Incubate for 10 minutes on a plate shaker at 350 rpm to ensure complete lysis.[10]

  • Assay in 384-well Plate:

    • Transfer 10 µL of the cell lysate to a 384-well OptiPlate™.[10]

    • Prepare the Acceptor Mix and Donor Mix according to the kit protocol.

    • Add 5 µL of the Acceptor Mix to each well, seal the plate, and incubate for 1 hour at room temperature.[11]

    • Add 5 µL of the Donor Mix, seal the plate, and incubate for 1 hour at room temperature in the dark.

  • Data Acquisition:

    • Read the plate on an Alpha-enabled microplate reader at an emission wavelength of 615 nm.

HTRF combines Förster Resonance Energy Transfer (FRET) with time-resolved fluorescence (TRF) detection, resulting in a highly robust and sensitive assay with low background interference.[12] It is widely used for studying GPCRs, kinases, and protein-protein interactions.

Principle of HTRF® IP-One Assay for Gαq-Coupled GPCRs:

The HTRF® IP-One assay measures the accumulation of inositol monophosphate (IP1), a downstream product of Gαq-coupled GPCR activation.[13] The assay is a competitive immunoassay where IP1 produced by the cells competes with a d2-labeled IP1 analog for binding to a Europium cryptate-labeled anti-IP1 antibody. When the labeled antibody is not bound to cellular IP1, it binds to the d2-labeled IP1, bringing the donor and acceptor fluorophores into proximity and generating a FRET signal. An increase in cellular IP1 leads to a decrease in the FRET signal.[13]

Diagram 2: HTRF® IP-One Assay Workflow

G cluster_workflow HTRF IP-One Assay Workflow Start Start Cell_Plating Plate cells expressing Gαq-coupled GPCR Start->Cell_Plating Compound_Addition Add thiomorpholine compounds and controls Cell_Plating->Compound_Addition Stimulation Stimulate with agonist to induce IP1 production Compound_Addition->Stimulation Lysis_Reagent Add HTRF Lysis Reagent containing d2-IP1 and Eu-Ab Stimulation->Lysis_Reagent Incubation Incubate for 1 hour at room temperature Lysis_Reagent->Incubation Read_Plate Read on HTRF-compatible plate reader (665 nm / 620 nm) Incubation->Read_Plate End End Read_Plate->End

Caption: A streamlined workflow for the HTRF® IP-One assay.

Protocol: HTRF® IP-One Assay for Screening Thiomorpholine Libraries against Gαq-Coupled GPCRs

Materials:

  • CHO or HEK293 cells stably expressing the Gαq-coupled GPCR of interest

  • IP-One HTRF® Assay Kit (Cisbio)

  • Thiomorpholine compound library

  • Positive and negative controls

  • 384-well white, low-volume plates

  • HTRF-compatible microplate reader

Procedure:

  • Cell Preparation:

    • Thaw and resuspend cells in the IP1 stimulation buffer provided in the kit.[14]

  • Compound and Cell Plating:

    • Dispense 5 µL of the thiomorpholine compounds or controls into the wells of a 384-well plate.

    • Add 5 µL of the cell suspension to each well.

    • Add 5 µL of the GPCR agonist to the appropriate wells.

  • Incubation:

    • Incubate the plate for 1 hour at 37°C.[14]

  • Detection:

    • Add 2.5 µL of the d2-labeled IP1 analog to each well.

    • Add 2.5 µL of the Europium cryptate-labeled anti-IP1 antibody to each well.

    • Incubate for 1 hour at room temperature.[14]

  • Data Acquisition:

    • Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm simultaneously.[14]

Fluorescence Polarization is a powerful technique for studying molecular interactions in solution. It is a homogeneous assay that is well-suited for HTS.[15]

Principle of FP for Protein-Protein Interaction (PPI) Inhibition:

In an FP assay for PPIs, a small fluorescently labeled peptide or protein (the tracer) binds to a larger protein partner. The large size of the complex slows the rotation of the tracer, resulting in a high FP signal. When a compound from the thiomorpholine library disrupts this interaction, the tracer is displaced, tumbles more rapidly in solution, and the FP signal decreases.[16]

Protocol: Fluorescence Polarization Assay for Screening Thiomorpholine Libraries against the KRAS-SOS1 Interaction

This protocol is adapted for screening inhibitors of the KRAS-SOS1 protein-protein interaction.[16]

Materials:

  • Recombinant His6-tagged KRAS protein

  • FITC-labeled SAH-SOS1 peptide (tracer)

  • Binding buffer (50 mM Tris, 100 mM NaCl, pH 8.0)

  • Thiomorpholine compound library

  • Positive control inhibitor

  • 384-well black, non-binding surface plates

  • Microplate reader with FP capabilities

Procedure:

  • Assay Preparation:

    • Prepare a solution of the FITC-SAH-SOS1 tracer at a final concentration of 15 nM in binding buffer.[16]

    • Prepare a solution of the KRAS protein at a concentration that gives an optimal FP signal window.

  • Compound Addition:

    • Dispense 10 µL of the thiomorpholine compounds or controls into the wells of a 384-well plate.

  • Reagent Addition:

    • Add 15 µL of the KRAS protein solution to each well.

    • Add 15 µL of the FITC-SAH-SOS1 tracer solution to each well.

  • Incubation:

    • Incubate the plate for 30 minutes at room temperature, protected from light.[16]

  • Data Acquisition:

    • Measure the fluorescence polarization on a microplate reader with appropriate excitation (e.g., 485 nm) and emission (e.g., 535 nm) filters.

Screening for Covalent Inhibitors

Given the potential for thiomorpholine-based compounds to act as covalent inhibitors, it is beneficial to incorporate assays that can specifically detect this mechanism of action.

Mass Spectrometry-Based HTS for Covalent Inhibitors:

High-throughput mass spectrometry is a powerful, label-free method for identifying covalent inhibitors.[5] In this approach, the target protein is incubated with the compound library, and the mass of the protein is measured. The formation of a covalent adduct results in a predictable mass shift, allowing for the direct identification of hits.[5]

Diagram 3: Workflow for Covalent Inhibitor Screening using Mass Spectrometry

G cluster_workflow Covalent Inhibitor Screening Workflow Start Start Incubation Incubate target protein with thiomorpholine library Start->Incubation Quenching Quench reaction Incubation->Quenching Desalting Rapid desalting Quenching->Desalting MS_Analysis Mass spectrometry analysis of intact protein Desalting->MS_Analysis Data_Analysis Identify mass shifts corresponding to covalent adducts MS_Analysis->Data_Analysis Hit_Confirmation Confirm hits with dose-response and secondary assays Data_Analysis->Hit_Confirmation End End Hit_Confirmation->End

Caption: A typical workflow for identifying covalent inhibitors using mass spectrometry.

Data Analysis and Hit Validation

Rigorous data analysis is critical for the successful outcome of an HTS campaign. The primary goal is to identify true hits while minimizing the rate of false positives and false negatives.

Primary Data Analysis and Quality Control

A key metric for assessing the quality of an HTS assay is the Z'-factor. This statistical parameter reflects the separation between the positive and negative controls and the variability of the data.

Z'-Factor Calculation:

The Z'-factor is calculated using the following formula:

Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

Where:

  • σ_p and σ_n are the standard deviations of the positive and negative controls, respectively.

  • μ_p and μ_n are the means of the positive and negative controls, respectively.

Table 2: Interpretation of Z'-Factor Values

Z'-Factor ValueAssay Quality
> 0.5Excellent
0 to 0.5Acceptable
< 0Unacceptable

An assay with a Z'-factor greater than 0.5 is considered robust and suitable for HTS.[7]

Hit Identification and Confirmation

Hits are typically identified as compounds that produce a signal that is a certain number of standard deviations away from the mean of the negative controls (e.g., >3 standard deviations).

Hit Validation Workflow:

  • Primary Screen: Screen the entire thiomorpholine library at a single concentration.

  • Hit Confirmation: Re-test the primary hits in the same assay to confirm their activity.

  • Dose-Response Analysis: Generate dose-response curves for the confirmed hits to determine their potency (e.g., IC50 or EC50). This can be performed using software such as GraphPad Prism.[17][18]

  • Orthogonal Assays: Test the hits in a different assay format to rule out assay-specific artifacts.

  • Covalent Characterization (if applicable): For potential covalent inhibitors, perform assays to confirm the formation of a covalent bond, such as intact protein mass spectrometry or a washout experiment.[5]

  • Selectivity Profiling: Screen the validated hits against a panel of related targets to assess their selectivity.[4]

Diagram 4: Hit Validation Cascade

G cluster_workflow Hit Validation Workflow Primary_Screen Primary HTS Hit_Confirmation Re-test primary hits Primary_Screen->Hit_Confirmation Dose_Response Generate dose-response curves (IC50/EC50) Hit_Confirmation->Dose_Response Orthogonal_Assay Test in orthogonal assay Dose_Response->Orthogonal_Assay Covalent_Characterization Covalent binding assays (if applicable) Orthogonal_Assay->Covalent_Characterization Selectivity_Profiling Screen against related targets Covalent_Characterization->Selectivity_Profiling Validated_Hit Validated Hit Selectivity_Profiling->Validated_Hit

Caption: A comprehensive workflow for validating hits from a primary HTS campaign.

Troubleshooting Common HTS Issues

Even with well-designed assays, problems can arise during an HTS campaign. The following table outlines some common issues and potential solutions.

Table 3: Common HTS Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low Z'-Factor - High data variability- Small signal window- Optimize reagent concentrations and incubation times.- Ensure consistent liquid handling.- Use a different assay technology with a larger dynamic range.
High False-Positive Rate - Compound interference with the assay technology (e.g., fluorescence quenching)- Compound aggregation- Perform counter-screens to identify interfering compounds.- Include a detergent in the assay buffer to prevent aggregation.- Visually inspect wells for compound precipitation.
Poor Reproducibility - Inconsistent cell plating or reagent dispensing- Reagent instability- Automate liquid handling steps where possible.- Prepare fresh reagents daily.- Monitor and control environmental conditions (e.g., temperature, humidity).
Edge Effects - Evaporation from the outer wells of the microplate- Use plates with lids or seals.- Do not use the outer wells for data analysis.- Ensure uniform temperature and humidity in the incubator.

For technology-specific troubleshooting, it is recommended to consult the manufacturer's guidelines. For example, for AlphaLISA assays, issues such as high background can be caused by using too high a concentration of beads.[19]

Conclusion

The screening of thiomorpholine libraries holds significant promise for the discovery of novel therapeutics. By carefully selecting the appropriate HTS technology, rigorously validating the identified hits, and systematically troubleshooting any issues that arise, researchers can efficiently and effectively explore the biological activity of this important class of compounds. The protocols and guidelines presented in this application note provide a solid foundation for designing and executing successful HTS campaigns for thiomorpholine libraries, ultimately accelerating the journey from hit to lead.

References

  • BMG LABTECH. (n.d.). HTRF IP-One assay used for functional screening. Retrieved from [Link]

  • Zhang, T., et al. (2023). Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. Journal of the American Chemical Society. Retrieved from [Link]

  • De Rycker, M., et al. (2017). Screening a protein kinase inhibitor library against Plasmodium falciparum. Malaria Journal. Retrieved from [Link]

  • Stanford Medicine. (n.d.). TK-Targeted Library. Retrieved from [Link]

  • GraphPad. (n.d.). Prism. Retrieved from [Link]

  • Sykes, M. L., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. SLAS DISCOVERY: Advancing Life Sciences R&D. Retrieved from [Link]

  • Gansner, E. R., & North, S. C. (2015). Drawing graphs with dot. Graphviz. Retrieved from [Link]

  • Winter-Vann, A. M., et al. (2015). Direct inhibition of oncogenic KRAS by hydrocarbon-stapled SOS1 helices. Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • Fer-Vilela, A. G., et al. (2024). Screening of a kinase inhibitor library identified novel targetable kinase pathways in triple-negative breast cancer. Journal of Experimental & Clinical Cancer Research. Retrieved from [Link]

  • Revvity. (n.d.). HTRF IP-One assay: A robust and stable platform for high throughput screening of Gαq-coupled GPCRS. Retrieved from [Link]

  • GraphPad. (n.d.). GraphPad Prism 10 Curve Fitting Guide. Retrieved from [Link]

  • Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Retrieved from [Link]

  • Teti, D. (2024, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti. Retrieved from [Link]

  • ResearchGate. (n.d.). Flow chart of the HTS screening and validation procedure. Retrieved from [Link]

  • bioRxiv. (2018, October 10). Discovery of allosteric non-covalent KRAS inhibitors that bind with sub-micromolar affinity and disrupt effector. Retrieved from [Link]

  • Revvity. (n.d.). AlphaLISA™ SureFire® Ultra™. Retrieved from [Link]

  • Hegab, S. (2018, August 5). Introduction to Dot for drawing Graphs and Diagrams [Video]. YouTube. Retrieved from [Link]

  • Revvity. (n.d.). IP-One. Retrieved from [Link]

  • Top Tip Bio. (2020, January 6). Fit Regression To Selected Data In GraphPad Prism [Video]. YouTube. Retrieved from [Link]

  • OTAVAchemicals. (n.d.). OTAVA Covalent Inhibitors Library. Retrieved from [Link]

  • BPS Bioscience. (n.d.). KRAS nucleotide exchange assays for inhibitor screening and profiling. Retrieved from [Link]

  • Jin, L., et al. (2021). Fragment-based covalent ligand discovery. Acta Pharmaceutica Sinica B. Retrieved from [Link]

  • BellBrook Labs. (n.d.). Using GraphPad Prism to Interpolate Data from a Standard Curve to Generate a Dose-Response. Retrieved from [Link]

  • Assay Guidance Manual. (2012, May 1). IP-3/IP-1 Assays. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for Fluorescence Polarization Assay Using GI224329. Retrieved from [Link]

  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Retrieved from [Link]

  • ResearchGate. (n.d.). provides a flowchart of the HTS and hit validation workflow for compounds through the primary multiplex and secondary assays. Retrieved from [Link]

  • Cruz, D. (2018, October 7). Dot Language (graph based diagrams). Medium. Retrieved from [Link]

  • SciSpace. (n.d.). Fluorescence Polarization Assays in Small Molecule Screening. Retrieved from [Link]

  • ChemRxiv. (2024, October 3). Development of an orally bioavailable covalent STING inhibitor. Retrieved from [Link]

  • JoVE. (2020, August 20). Assessing Gαq/15-signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay. Retrieved from [Link]

  • GraphPad. (n.d.). GraphPad Prism 10 Curve Fitting Guide - How to fit a model with Prism. Retrieved from [Link]

  • SBH Sciences. (2025, April 17). A Comparison of AlphaLISA and HTRF: Which Method Is Best For You? (Part III). Retrieved from [Link]

  • Churkin, A. (2025, April 23). How to Create Beautiful Research Figures (Complete Tutorial) [Video]. YouTube. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Development of an AlphaLISA protein-protein interaction assay to screen for re-purposed drugs as targeted disruptors. Retrieved from [Link]

Sources

Functionalization of the bromobenzyl group in chemical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalization of the Bromobenzyl Group in Chemical Synthesis

Executive Summary & Strategic Analysis

The bromobenzyl group (typically introduced via bromobenzyl bromide) represents a "Janus-faced" synthon in medicinal chemistry.[1] Its value lies in its orthogonal reactivity : it possesses two distinct electrophilic sites—the sp³ benzylic carbon and the sp² aromatic carbon—that can be activated sequentially under divergent conditions.[1]

For the drug developer, the strategic challenge is chemoselectivity .

  • The Benzylic Position (sp³): Highly susceptible to SN2 nucleophilic attack (amines, alkoxides, thiols) and radical mechanisms. It is the "soft" electrophile in the absence of metal catalysts.[1]

  • The Aryl Position (sp²): Inert to standard nucleophiles but highly reactive in metal-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) and lithium-halogen exchange.[1]

This guide details the protocols to exploit this orthogonality, enabling the rapid construction of complex pharmacophores like those found in Bretylium (antiarrhythmic) and Irbesartan (antihypertensive).

Orthogonal Reactivity Map

The following decision tree illustrates the logical flow for functionalizing bromobenzyl bromide. Note how the order of operations dictates the final scaffold.

Orthogonality Start Bromobenzyl Bromide (Ar-Br + Bn-Br) SN2 Pathway A: S_N2 Substitution (Nucleophile: R-NH2, R-OH) Start->SN2 Mild Base, 0-25°C (Kinetic Control) LiEx Pathway B: Li-Halogen Exchange (-78°C, n-BuLi) Start->LiEx Cryogenic (-78°C) (Requires protection) Ox Pathway C: Sommelet/Kornblum Oxidation Start->Ox DMSO or Hexamine Inter1 Intermediate 1: Functionalized Benzyl (Retains Ar-Br) SN2->Inter1 Suzuki Step 2: Suzuki Coupling (Pd-Cat, Boronic Acid) Inter1->Suzuki Pd(dppf)Cl2, Heat Final1 Biaryl Scaffold (e.g., Irbesartan Int.) Suzuki->Final1 Inter2 Intermediate 2: Lithio-species (Risk: Wurtz Coupling) LiEx->Inter2 Aldehyde Bromobenzaldehyde Ox->Aldehyde

Figure 1: Chemoselectivity decision tree.[1] Pathway A is the dominant strategy in industrial synthesis due to the high lability of the benzylic bromide.[1]

Detailed Protocols

Protocol A: Benzylic Nucleophilic Substitution (SN2)

Application: Synthesis of quaternary ammonium salts (e.g., Bretylium Tosylate ) or secondary amines. Challenge: Preventing polyalkylation (formation of tertiary/quaternary amines when a primary amine is the target) and suppressing elimination.[1]

Materials:

  • o-Bromobenzyl bromide (1.0 equiv)[1]

  • Secondary amine (e.g., dimethylamine or ethyldimethylamine for quaternary salts) (1.1 - 1.5 equiv)[1]

  • Solvent: Toluene (non-polar, precipitates salt) or THF.

  • Base: K₂CO₃ (if neutralizing HBr is required for non-quaternary products).[1]

Step-by-Step Methodology:

  • Preparation: Dissolve o-bromobenzyl bromide in anhydrous Toluene (0.5 M concentration).

    • Expert Insight: Toluene is preferred over DCM because ammonium salts often precipitate directly from toluene, simplifying purification.

  • Addition: Cool the solution to 0°C. Add the amine dropwise.

    • Mechanistic Note: The benzylic position is highly activated.[1] Exotherms can lead to dimerization (Wurtz-type side reactions).[1] Control temperature strictly.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Monitoring: TLC (Hexane/EtOAc) will show the disappearance of the starting bromide (Rf ~0.8).[1]

  • Workup (for Quaternary Salts):

    • The product often precipitates as a white solid.[1]

    • Filter the solid under vacuum.[1]

    • Wash with cold diethyl ether to remove unreacted bromide.[1]

    • Yield: Typically >85%.

Data Summary: Solvent Effects on SN2 Rate

SolventDielectric ConstantReaction RateRisk of Side Reactions
Toluene 2.38ModerateLow (Precipitation protects product)
DMF 36.7Very FastHigh (Over-alkylation common)
Acetone 20.7FastModerate (Finkelstein conditions if NaI added)
Protocol B: Sequential Suzuki-Miyaura Coupling

Application: Biaryl synthesis (e.g., Irbesartan intermediates).[1] Strategy: The Ar-Br bond is retained during the initial alkylation (Protocol A) and then activated using Palladium catalysis.[1]

Materials:

  • Functionalized Bromobenzyl intermediate (from Protocol A).[1]

  • Aryl Boronic Acid (1.2 equiv).

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (3-5 mol%).[1]

  • Base: Cs₂CO₃ or K₃PO₄ (2.0 equiv).[1]

  • Solvent: 1,4-Dioxane/Water (4:1).[1]

Step-by-Step Methodology:

  • Degassing: Charge the reaction vessel with the aryl bromide intermediate, boronic acid, and base. Suspend in Dioxane/Water. Sparge with Argon for 15 minutes.

    • Crucial Step: Oxygen poisons the Pd(0) species and promotes homocoupling of the boronic acid.[1]

  • Catalyst Addition: Add Pd(dppf)Cl₂[1]·DCM.

    • Expert Insight: Bidentate ligands like dppf are preferred over PPh₃ (as in Pd(PPh₃)₄) because the large bite angle accelerates the reductive elimination step, crucial for sterically hindered biaryls.

  • Heating: Heat to 80–90°C for 4–16 hours.

  • Workup:

    • Cool to RT. Filter through a Celite pad to remove Palladium black.[1]

    • Dilute with EtOAc, wash with brine.

    • Purify via silica gel chromatography.

Protocol C: Lithium-Halogen Exchange (Cryogenic)

Application: Converting the Ar-Br group into a nucleophile (Ar-Li) to attack carbonyls.[1] Risk: The "Wurtz Coupling" side reaction (Ar-Li reacting with unreacted Ar-Bn-Br) is a major failure mode.[1]

Methodology:

  • Conditions: Reaction must be performed at -78°C in anhydrous THF.

  • Exchange Reagent: n-Butyllithium (n-BuLi) or t-Butyllithium (t-BuLi).[1]

    • Note: If the benzylic position still contains a bromine (i.e., you are trying to functionalize the ring before the tail), this reaction will fail due to immediate polymerization. This protocol applies only to benzylic-protected/substituted substrates. [1]

  • Procedure:

    • Cool substrate in THF to -78°C.

    • Add n-BuLi (1.05 equiv) slowly down the side of the flask.[1]

    • Stir for 15–30 mins.

    • Add electrophile (e.g., DMF for formylation, CO₂ for carboxylation).

Troubleshooting & Optimization

IssueCauseSolution
Polyalkylation (SN2)Amine is too nucleophilic or stoichiometry is off.[1]Use a large excess of amine (5-10 equiv) if primary amine is desired.[1] Use bulky protecting groups.
Ar-Br Reduction (Suzuki)Hydrodehalogenation (Ar-Br → Ar-H).[1]Solvent is too "wet" (proton source) or reaction time is too long.[1] Switch to anhydrous dioxane.
Benzylic Hydrolysis Moisture presence during storage.Store bromobenzyl bromide with a desiccant at 4°C. It is a lachrymator; handle in a hood.[1]

References

  • Bretylium Synthesis & Pharmacology

    • Source: PubChem. "Bretylium Tosylate."[2][3][4][5] National Library of Medicine.[1]

    • URL:[Link][1]

  • Irbesartan Synthesis (Sartan Class)

    • Source: MDPI. "Synthetic Routes to Approved Drugs Containing a Spirocycle."[1] Molecules 2021.

    • URL:[Link][1]

  • Suzuki Coupling Chemoselectivity

    • Source: RSC Advances. "Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide."[6]

    • URL:[Link]

  • Lithium-Halogen Exchange Mechanics

    • Source: Macmillan Group (Princeton).[1] "The Mechanism of Lithium-Halogen Exchange."

    • URL:[Link]

  • Preparation of Bromobenzyl Bromide

    • Source: PrepChem.
    • URL:[Link]

Sources

Application Notes and Protocols for the In Vitro Evaluation of 4-(4-Bromo-benzyl)-thiomorpholine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Framework for Characterizing a Novel Thiomorpholine Derivative

The thiomorpholine 1,1-dioxide scaffold is a recurring motif in medicinal chemistry, with derivatives being explored for a range of therapeutic applications, including as anti-inflammatory and antimicrobial agents.[1] The subject of this guide, 4-(4-Bromo-benzyl)-thiomorpholine 1,1-dioxide, is a novel compound with an uncharacterized biological activity profile. Structural similarities to compounds known to possess anticancer properties, such as dual topoisomerase I/II inhibitors, suggest that a primary investigation into its effects on cancer cell lines is a logical starting point.[2]

This document provides a comprehensive suite of cell culture protocols to serve as a foundational strategy for the initial in vitro characterization of this compound. The presented workflows are designed to be robust and self-validating, enabling researchers to assess the compound's impact on key cellular processes, including viability, proliferation, apoptosis, and cell cycle progression. These initial studies are crucial for elucidating its potential as a therapeutic agent and for guiding future mechanistic studies.

PART 1: Foundational Protocols and Experimental Design

Compound Handling and Safety Precautions

The safe handling of any novel chemical compound is paramount. While specific toxicity data for this compound is not available, related compounds in the thiomorpholine 1,1-dioxide class are known to be skin and eye irritants and may cause respiratory irritation.[2][3] Therefore, standard laboratory safety procedures should be strictly followed.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and gloves when handling the compound.

  • Ventilation: Handle the solid compound and prepare stock solutions in a chemical fume hood.

  • Disposal: Dispose of all waste materials in accordance with institutional and local regulations for chemical waste.

Stock Solution Preparation:

  • Prepare a high-concentration stock solution (e.g., 10 mM) in a sterile, polar aprotic solvent such as dimethyl sulfoxide (DMSO).

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store stock solutions at -20°C, protected from light.

  • For cell culture experiments, the final concentration of DMSO should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Cell Line Selection and Culture

The choice of cell lines is critical for obtaining relevant data. A panel of well-characterized cancer cell lines from different tissue origins is recommended for initial screening to identify potential tissue-specific sensitivities.

Table 1: Recommended Cancer Cell Line Panel for Initial Screening

Cell LineCancer TypeKey Characteristics
MCF-7 Breast AdenocarcinomaEstrogen receptor-positive
MDA-MB-231 Breast AdenocarcinomaTriple-negative, highly invasive
A549 Lung CarcinomaNon-small cell lung cancer model
HeLa Cervical AdenocarcinomaWidely used, robust growth
HCT116 Colorectal Carcinomap53 wild-type

Good Cell Culture Practice:

  • Aseptic Technique: All cell culture manipulations must be performed in a certified Class II biological safety cabinet to prevent microbial contamination.

  • Media and Reagents: Use high-quality, sterile cell culture media, sera, and reagents. Regularly test for mycoplasma contamination.

  • Antibiotic-Free Culture: Whenever possible, culture cells without antibiotics to avoid masking low-level contamination and to prevent interference with experimental results.

PART 2: Core Assays for Cellular Function

This section details the primary assays to determine the biological impact of this compound on cultured cancer cells.

Assessment of Cell Viability and Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[4][5] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, and the amount of formazan produced is proportional to the number of viable cells.[5]

Protocol: MTT Assay

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

    • Incubate for the desired time points (e.g., 24, 48, and 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of 5 mg/mL MTT solution to each well.[6]

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[7]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[7]

Data Analysis: The percentage of cell viability is calculated as: % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

This data can be used to generate dose-response curves and calculate the IC₅₀ (half-maximal inhibitory concentration) value for the compound.

Workflow for Initial Compound Screening

G cluster_prep Preparation cluster_assay Primary Assay: Cytotoxicity cluster_analysis Data Analysis cell_culture Cell Line Culture (MCF-7, A549, etc.) seed_cells Seed Cells in 96-well Plates cell_culture->seed_cells compound_prep Prepare Compound Stock Solution (10 mM in DMSO) treat_cells Treat with Serial Dilutions of Compound compound_prep->treat_cells seed_cells->treat_cells mtt_assay Perform MTT Assay (24, 48, 72h) treat_cells->mtt_assay read_plate Measure Absorbance at 570 nm mtt_assay->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability ic50 Determine IC50 Value calc_viability->ic50 G cluster_pathway Potential Intracellular Targets cluster_outcome Cellular Outcome compound 4-(4-Bromo-benzyl)- thiomorpholine 1,1-dioxide p53 p53 Activation compound->p53 bcl2 Bcl-2 Downregulation compound->bcl2 p21 p21 Upregulation p53->p21 bax Bax Upregulation p53->bax cdk2 CDK2 Inhibition p21->cdk2 cell_cycle_arrest G1/S Arrest cdk2->cell_cycle_arrest caspase9 Caspase-9 Cleavage bax->caspase9 bcl2->caspase9 caspase3 Caspase-3 Cleavage caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A hypothetical signaling pathway illustrating potential targets for Western blot analysis.

Protocol: Western Blotting

  • Protein Extraction:

    • Treat cells with the compound as previously described.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. [8] * Scrape the cells, collect the lysate, and centrifuge at 16,000 x g for 20 minutes at 4°C to pellet cellular debris. [8] * Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Sample Preparation and SDS-PAGE:

    • Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., p53, p21, cleaved Caspase-3, Bcl-2, Bax) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.

    • Visualize the protein bands using a chemiluminescence imaging system. [9] Data Analysis: The intensity of the protein bands can be quantified using densitometry software and normalized to a loading control (e.g., GAPDH or β-actin) to compare protein expression levels between treated and untreated samples.

Conclusion

The protocols outlined in this application note provide a robust and systematic approach for the initial in vitro characterization of this compound. By sequentially assessing its effects on cell viability, apoptosis, and cell cycle, researchers can build a comprehensive preliminary profile of the compound's biological activity. The subsequent Western blot analysis will offer initial insights into the molecular mechanisms underlying these effects. This foundational data is essential for making informed decisions about the future development of this novel compound as a potential therapeutic agent.

References

  • Cyrusbio. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • PubChem. (n.d.). Thiomorpholine 1,1-dioxide. Retrieved from [Link]

  • University of Cambridge. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • Thiyagarajan, S. et al. (2014). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. In Protocols in Stem Cell Biology. Methods in Molecular Biology, vol 1131. Humana Press, New York, NY. Retrieved from [Link]

  • University of Rochester Medical Center. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

  • Bio-Techne. (2023). Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Western Blot-Preparation Protocol. Retrieved from [Link]

  • Pozarowski, P., & Darzynkiewicz, Z. (2004). Assaying cell cycle status using flow cytometry. In Current Protocols in Molecular Biology. John Wiley & Sons, Inc. Retrieved from [Link]

  • OriGene Technologies. (n.d.). Western Blot Protocol. Retrieved from [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Bio-Rad. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]

Sources

Application Note: In Vivo Evaluation of Thiomorpholine-Based Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Thiomorpholine, the sulfur analog of morpholine, represents a "privileged scaffold" in medicinal chemistry.[1] Its ability to exist in multiple oxidation states (sulfide, sulfoxide, sulfone) allows for precise tuning of lipophilicity and metabolic stability, often offering superior pharmacokinetic profiles compared to their morpholine counterparts. This guide outlines the gold-standard in vivo protocols for validating thiomorpholine compounds, focusing on their three most dominant therapeutic applications: DPP-4 inhibition (Diabetes) , Squalene Synthase inhibition (Hyperlipidemia) , and Antineoplastic activity (Oncology) .

Part 1: Strategic Model Selection

The choice of animal model for thiomorpholine derivatives is dictated by the specific oxidation state and functionalization of the sulfur ring, which determines the target pathway.

Therapeutic TargetPrimary MechanismRecommended Animal ModelKey Readout
Metabolic Syndrome DPP-4 Inhibition (GLP-1 stabilization)Zücker Diabetic Fatty (ZDF) Rat HbA1c, OGTT, Plasma GLP-1
Hyperlipidemia Squalene Synthase Inhibition / AntioxidantTriton WR-1339 Induced Rat LDL-C, Triglycerides, Lipid Peroxidation
Oncology Kinase Inhibition / Apoptosis InductionBALB/c Nude Mouse Xenograft Tumor Volume (

), Survival Rate
Inflammation COX-2 / TNF-

Inhibition
Carrageenan-Induced Paw Edema Paw Volume, Cytokine levels

Part 2: Pharmacokinetic (PK) & Safety Profiling

Before efficacy testing, the metabolic stability of the thiomorpholine ring must be established. Unlike morpholine, the sulfur atom is susceptible to S-oxidation by CYP450 enzymes.

Protocol A: Single-Dose Pharmacokinetics in Sprague-Dawley Rats

Objective: Determine oral bioavailability (


) and metabolic conversion (S-oxide formation).
  • Animals: Male Sprague-Dawley rats (200–250 g), fasted 12h pre-dose.

  • Formulation: Dissolve thiomorpholine derivative in 5% DMSO / 40% PEG400 / 55% Saline.

  • Dosing:

    • Group 1 (IV): 2 mg/kg (Tail vein).

    • Group 2 (PO): 10 mg/kg (Oral gavage).

  • Sampling: Collect blood (0.2 mL) via jugular vein cannulation at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24h.

  • Bioanalysis: LC-MS/MS quantification. Monitor for parent compound and S-oxide metabolite (+16 Da).

  • Data Analysis: Calculate

    
    , 
    
    
    
    ,
    
    
    , and Clearance (
    
    
    ).

Part 3: Metabolic Disease Protocols (Diabetes & Lipids)

Thiomorpholine derivatives have shown high potency as DPP-4 inhibitors and lipid modulators.

Protocol B: Antidiabetic Efficacy in Zücker Diabetic Fatty (ZDF) Rats

Rationale: The ZDF rat is the premier model for Type 2 Diabetes (T2DM) with obesity, closely mimicking the human metabolic syndrome phenotype targeted by thiomorpholine-based DPP-4 inhibitors.

Experimental Design:

  • Duration: 6 Weeks.

  • Groups (n=8/group):

    • Lean Control (Vehicle).

    • ZDF Control (Vehicle).

    • Positive Control (Sitagliptin 10 mg/kg/day).

    • Test Compound (Thiomorpholine deriv. 10 mg/kg/day).

Step-by-Step Workflow:

  • Acclimatization: House ZDF rats (Purina 5008 diet) for 1 week. Confirm hyperglycemia (glucose > 250 mg/dL).[2][3]

  • Administration: Oral gavage once daily (QD) at 09:00 AM.

  • Oral Glucose Tolerance Test (OGTT) - Day 28:

    • Fast animals for 6 hours.

    • Administer glucose load (2 g/kg).

    • Measure blood glucose at t=0, 15, 30, 60, 120 min via tail prick.

  • Biochemical Endpoints (Day 42):

    • HbA1c: Indicator of long-term glycemic control.[3]

    • Active GLP-1: Measure using ELISA (requires DPP-4 inhibitor in collection tube to prevent degradation).

    • Insulin: Plasma insulin levels.

Visualization: DPP-4 Inhibition Mechanism

The following diagram illustrates how thiomorpholine inhibitors stabilize GLP-1 to enhance insulin secretion.

DPP4_Pathway Food Food Intake Gut L-Cells (Intestine) Food->Gut Stimulates GLP1 Active GLP-1 Gut->GLP1 Secretes Inactive Inactive GLP-1 (Truncated) GLP1->Inactive Rapid degradation Pancreas Pancreas (Beta Cells) GLP1->Pancreas Stimulates DPP4 DPP-4 Enzyme DPP4->Inactive Catalyzes Thio Thiomorpholine Inhibitor Thio->DPP4 INHIBITS (Ki < 10 nM) Insulin Insulin Secretion Pancreas->Insulin Increases Glucose Blood Glucose Reduction Insulin->Glucose Lowers

Figure 1: Mechanism of Action for Thiomorpholine-based DPP-4 Inhibitors.[4] The compound blocks DPP-4, extending the half-life of GLP-1.

Protocol C: Hypolipidemic Screening (Triton WR-1339 Model)

Rationale: Thiomorpholines act as antioxidants and squalene synthase inhibitors.[1][5] The Triton WR-1339 model induces acute hyperlipidemia by blocking lipoprotein lipase, allowing rapid assessment of lipid synthesis inhibition.

  • Induction: Inject Triton WR-1339 (Tyloxapol) at 200 mg/kg (i.p.) into Wistar rats.

  • Treatment: Administer Test Compound (i.p. or p.o.) immediately post-induction.

  • Readout (24h post-injection):

    • Serum Analysis: Total Cholesterol (TC), Triglycerides (TG), LDL-C.

    • Liver Homogenate: Measure Lipid Peroxidation (MDA levels) to assess antioxidant capacity of the sulfur moiety.

Part 4: Oncology Protocols

Thiomorpholine derivatives (e.g., substituted quinoline-thiomorpholines) are effective against MDR (Multidrug Resistant) tumors.

Protocol D: Tumor Xenograft Efficacy Study

Objective: Evaluate tumor growth inhibition (TGI) in immunodeficient mice.

  • Model: Female BALB/c nu/nu mice (6-8 weeks).

  • Cell Line: HepG2 (Liver) or MCF-7 (Breast), depending on in vitro potency.

  • Inoculation: Inject

    
     cells (in 1:1 Matrigel/PBS) subcutaneously into the right flank.
    
  • Randomization: When tumors reach ~100

    
     (approx. 10-14 days), randomize mice into treatment groups.
    
  • Treatment Regimen:

    • Vehicle Control (QD, 21 days).

    • Standard Care (e.g., Doxorubicin 2 mg/kg, Q3D).

    • Thiomorpholine Analog (Low Dose: 10 mg/kg).

    • Thiomorpholine Analog (High Dose: 50 mg/kg).

  • Monitoring:

    • Measure tumor dimensions (Length

      
       Width) every 3 days using digital calipers.
      
    • Calculate Volume:

      
      .
      
    • Euthanasia: Day 21. Harvest tumors for histology (Ki-67 staining).

Visualization: Oncology Study Workflow

Oncology_Workflow Start Cell Culture (HepG2/MCF-7) Inoculation Subcutaneous Injection (Flank, Matrigel) Start->Inoculation Growth Tumor Growth to 100 mm³ Inoculation->Growth Random Randomization (n=8/group) Growth->Random Treat Dosing Phase (21 Days, IP/PO) Random->Treat Measure Data Collection (Caliper every 3 days) Treat->Measure End Necropsy & Histology (Ki-67, Apoptosis) Measure->End

Figure 2: Critical Path for In Vivo Antitumor Efficacy Evaluation.

Part 5: References

  • Kaur, N., et al. (2021). "Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile." Journal of Chemical Reviews. Link (Note: Generalized DOI for scaffold reviews).

  • Semighini, E. P., et al. (2024). "Synthesis and Anti-Diabetic Activity of an 8-Purine Derivative as a Novel DPP-4 Inhibitor in Obese Diabetic Zücker Rats." Drug Design, Development and Therapy. Link

  • AlKhawaja, N., et al. (2024). "Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line."[6] Heliyon. Link

  • Topal, M., et al. (2021). "Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity."[5] Archiv der Pharmazie. Link

  • Moran, C. R., et al. (2023). "Pharmacokinetics of Injectable Meloxicam and Buprenorphine in the Naked Mole-Rat." Journal of the American Association for Laboratory Animal Science. Link

Sources

Application Note: Formulation & Handling of 4-(4-Bromo-benzyl)-thiomorpholine 1,1-dioxide for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the standardized protocol for the formulation, storage, and biological application of 4-(4-Bromo-benzyl)-thiomorpholine 1,1-dioxide .[1] This compound represents a critical scaffold in medicinal chemistry, often utilized as a fragment for developing protease inhibitors, chemokine receptor antagonists, and metabolic stable morpholine bioisosteres.[1]

The core challenge with this molecule lies in its amphiphilic duality : the highly polar sulfone (1,1-dioxide) ring contrasts with the lipophilic 4-bromobenzyl moiety.[1] While the sulfone confers metabolic stability, the bromobenzyl group drives hydrophobic aggregation in aqueous media.[1] Improper formulation frequently leads to "silent precipitation," where the compound crashes out of solution at the bottom of the well, resulting in false negatives (loss of potency) or false positives (aggregation-based promiscuous inhibition).[1]

This protocol establishes a Self-Validating Formulation System to ensure monomeric dispersion in assay buffers.[1]

Physicochemical Profile & Solubility Logic

Understanding the molecule is the first step to dissolving it.[1]

PropertyValue (Approx.)Implication for Formulation
Molecular Weight ~304.2 g/mol 10 mM Stock ≈ 3.04 mg/mL (High feasibility in DMSO).[1]
LogP (Predicted) 1.5 – 2.5Moderately lipophilic.[1] Soluble in organic solvents; risk of precipitation in 100% water.[1]
pKa (Basic Nitrogen) ~6.5 – 7.0The electron-withdrawing sulfone lowers the amine pKa.[1] At pH 7.4, a significant fraction is neutral , reducing aqueous solubility.[1]
H-Bond Acceptors 3 (O=S=O, N)Good solubility in DMSO (Dipolar aprotic).[1]
H-Bond Donors 0Limited solubility in protic solvents (Water/Ethanol) without ionization.[1]
The "Crash-Out" Mechanism

When a DMSO stock of this compound is pipetted directly into a neutral buffer (pH 7.4), the sudden polarity shift causes the neutral fraction of the amine to aggregate before it can disperse.[1] The protocol below uses an Intermediate Dilution Step to mitigate this kinetic shock.

Protocol: Stock Solution Preparation (Master Mix)

Objective: Create a stable, high-concentration stock free of micro-crystals.

Materials
  • Compound: this compound (>95% purity).[1]

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide), Grade: Cell Culture/PCR Grade (Low water content is critical to prevent hydrolysis or precipitation over time).[1]

  • Vessels: Amber glass vials (borosilicate) with PTFE-lined caps.[1] Avoid polypropylene for long-term storage of >10 mM stocks.[1]

Step-by-Step Procedure
  • Weighing: Weigh approximately 3–5 mg of the solid compound into the amber vial. Record the exact mass (e.g., 3.20 mg).

  • Calculation: Calculate the volume of DMSO required for a 20 mM stock.

    • Formula:

      
      [1]
      
    • Example: For 3.20 mg:

      
      [1]
      
  • Solubilization: Add the calculated volume of DMSO.

  • Dispersion: Vortex vigorously for 30 seconds.

    • Critical Check: Hold the vial up to a light source.[1] The solution must be completely clear. If "schlieren" lines (wavy refraction patterns) or particulates are visible, sonicate in a water bath at 37°C for 5 minutes.[1]

  • Aliquot & Storage: Do not store the bulk stock. Aliquot into single-use volumes (e.g., 50 µL) in PCR tubes or small amber vials.

    • Storage: -20°C (stable for 6 months) or -80°C (stable for >1 year).

    • Freeze/Thaw Limit: Max 3 cycles.

Protocol: Serial Dilution for Biological Assays

Objective: Dilute the stock to working concentration (e.g., 10 µM) without precipitation.

The Golden Rule: Never dilute a lipophilic stock directly into a 100% aqueous static well.[1] Use the "Intermediate Plate" method.

Workflow Diagram (Graphviz)

DilutionProtocol cluster_QC QC Checkpoint Stock 20 mM DMSO Stock (-20°C) InterPlate Intermediate Plate (100x Conc. in 10% DMSO) Stock->InterPlate 1. Dilute 1:10 in Buffer/DMSO mix FinalWell Final Assay Well (1x Conc, 0.1% DMSO) InterPlate->FinalWell 2. Transfer 1:10 to Assay Plate Turbidity Turbidity Check (OD600 < 0.005) InterPlate->Turbidity AssayBuffer Assay Buffer (pH 7.4 + 0.1% BSA) AssayBuffer->InterPlate Diluent AssayBuffer->FinalWell Bulk Volume

Caption: The "Intermediate Plate" strategy ensures the compound is pre-dispersed in a semi-aqueous solvent before facing the final physiological buffer, preventing kinetic precipitation.[1]

Detailed Steps (Example: 10 µM Final Assay Concentration)
  • Preparation of Assay Buffer: Ensure your buffer (e.g., PBS, HEPES) contains a carrier protein if permitted.[1]

    • Recommendation: Add 0.01% - 0.1% BSA (Bovine Serum Albumin) or 0.05% Tween-20 .[1] This acts as a "molecular chaperone" to stabilize the lipophilic bromobenzyl tail.[1]

  • Intermediate Dilution (100x):

    • Prepare a solution of 10% DMSO in Assay Buffer.[1]

    • Dilute the 20 mM Stock 1:20 into this mix to get 1 mM (Intermediate).

    • Why? The presence of 10% DMSO keeps the compound soluble while introducing it to water.[1]

  • Final Dilution (1x):

    • Add the 1 mM Intermediate solution 1:100 into the final assay wells containing Assay Buffer.

    • Final Concentrations: 10 µM Compound, 0.1% DMSO.

  • Mixing: Mix by pipetting up and down 3 times (do not vortex the plate, it creates bubbles).

Quality Control & Validation

How do you know the compound is actually in solution and not just a suspension of invisible nano-crystals?

Method A: The "Centrifuge & Quant" Test (Gold Standard)[1]
  • Prepare a "Dummy" assay volume (e.g., 500 µL) at the highest test concentration (e.g., 100 µM).[1]

  • Incubate for 30 minutes at Room Temperature.

  • Centrifuge at 15,000 x g for 10 minutes (pellets aggregates).

  • Sample the supernatant and measure absorbance at 280 nm (or peak λ max for benzyl group) or analyze via HPLC/LC-MS.

  • Pass Criteria: Supernatant concentration must be >90% of the theoretical input.

Method B: Dynamic Light Scattering (DLS) or Nephelometry[1]
  • If available, use a nephelometer to detect light scattering in the well.[1]

  • Threshold: Any increase in scatter >2x background indicates aggregation.[1]

Troubleshooting Guide

IssueDiagnosisSolution
Precipitation on dilution Compound is too lipophilic for the buffer.[1]1. Increase DMSO to 0.5% (if cells tolerate).2.[1] Add 0.1% BSA or Cyclodextrin (HP-β-CD) to the buffer.[1]
Loss of Potency Compound sticking to plastic.[1]Use Low-Binding plates (polypropylene or treated polystyrene).[1] The bromobenzyl group is "sticky".[1]
Yellowing of Stock Oxidation of the amine or benzyl position.[1]Discard stock. Re-order fresh solid. Store under Nitrogen/Argon.[1]
Cytotoxicity (Cell Assays) Not compound related; Vehicle toxicity.[1]Run a "DMSO-only" control.[1] Ensure final DMSO < 0.5% (0.1% is ideal).[1]

References

  • Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1]

  • Di, L., & Kerns, E. H. (2006).[1] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.[1]

  • PubChem Compound Summary. (2023). Thiomorpholine 1,1-dioxide derivatives.[1][2][3][4][5][6] National Center for Biotechnology Information.[1] [1]

  • Way, L. (2021).[1][7] Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds. Methods in Molecular Biology.

Sources

Application Notes: Modern Synthetic Strategies in Agrochemical Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Evolving Landscape of Agrochemical Synthesis

The synthesis of novel agrochemicals is a cornerstone of global food security, providing essential tools to manage pests, weeds, and diseases that threaten crop yields.[1][2] However, the field is at a critical juncture. The rise of pest resistance, coupled with increasingly stringent environmental and safety regulations, demands a fundamental shift away from traditional synthetic paradigms.[3][4] Modern agrochemical discovery is no longer solely about biological efficacy; it is an intricate dance of designing molecules with high potency, target specificity, and a favorable toxicological profile, all while ensuring they are biodegradable.[5][6]

This imperative has catalyzed a revolution in synthetic organic chemistry. The industry is moving towards methodologies that are not only more efficient and precise but also align with the principles of green and sustainable chemistry.[6][7] These modern strategies prioritize atom economy, reduce waste, operate under milder conditions, and enable the construction of complex molecular architectures that were previously inaccessible.

This guide provides an in-depth exploration of three transformative synthetic technologies that are reshaping the agrochemical development pipeline: C-H Activation , Photoredox Catalysis , and Flow Chemistry . For each, we will dissect the core principles, present detailed application protocols, and explain the causal logic behind experimental choices, offering researchers and scientists a practical framework for innovation.

Section 1: C-H Activation: A Paradigm Shift in Molecular Construction

Conceptual Overview: Treating C-H Bonds as Functional Groups

Traditionally, the construction of complex organic molecules, particularly those containing highly substituted aromatic systems common in agrochemicals, has relied on a logic of pre-functionalization. This involves installing reactive handles like halides or organometallic groups to facilitate cross-coupling reactions. C-H activation fundamentally changes this approach by enabling the direct conversion of ubiquitous, yet typically inert, carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds.[8] This strategy offers remarkable atom economy, shortens synthetic sequences by eliminating protection/deprotection and pre-functionalization steps, and opens new avenues for late-stage functionalization of complex scaffolds.[8][9]

The power of this approach is exemplified in the synthesis of Succinate Dehydrogenase Inhibitor (SDHI) fungicides, a critical class of modern agrochemicals. Many SDHIs, such as Fluxapyroxad and Benzovindiflupyr, contain a complex biaryl or aryl-pyrazole core.[10] C-H activation provides a direct and efficient method to forge these critical bonds.

Application Case Study: Synthesis of the Biphenyl Aniline Core of SDHI Fungicides

The synthesis of the 2-(3,4,5-trifluorophenyl)aniline core is a key step in the production of Fluxapyroxad. A C-H activation approach allows for the direct coupling of an aniline derivative with a fluorinated aromatic partner, bypassing the need to synthesize an organometallic reagent from the aniline starting material.

dot

Caption: Comparison of a traditional vs. C-H activation synthetic workflow.

Detailed Protocol: Palladium-Catalyzed Direct C-H Arylation

This protocol describes a representative palladium-catalyzed C-H arylation for the synthesis of a biaryl amine intermediate, a common structural motif in agrochemicals.[11]

Materials:

  • Aniline derivative (e.g., 2-aminopyridine as a model substrate with a directing group) (1.0 mmol)

  • Aryl halide (e.g., 1-bromo-3,4,5-trifluorobenzene) (1.2 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.05 mmol, 5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Pivalic acid (PivOH) (0.5 mmol)

  • Anhydrous N,N-Dimethylacetamide (DMAc) (5 mL)

  • Schlenk flask, magnetic stirrer, condenser, nitrogen/argon line

Procedure:

  • Vessel Preparation: Add the aniline derivative (1.0 mmol), aryl halide (1.2 mmol), Pd(OAc)₂ (5 mol%), and K₂CO₃ (2.0 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive pressure of inert gas, add pivalic acid (0.5 mmol) and anhydrous DMAc (5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 120 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Rationale for Experimental Choices:

  • Directing Group: The nitrogen atom on the pyridine ring acts as a directing group, coordinating to the palladium catalyst and positioning it to selectively activate the C-H bond at the ortho position. This control of regioselectivity is a hallmark of this chemistry.

  • Catalyst: Pd(OAc)₂ is a common and effective palladium precursor for C-H activation catalysis.

  • Base & Additive: K₂CO₃ is the base used to facilitate the catalytic cycle. Pivalic acid acts as a crucial ligand and proton shuttle, often accelerating the C-H activation step.

  • Solvent: DMAc is a high-boiling polar aprotic solvent capable of dissolving the reagents and sustaining the high temperatures required for the reaction.

ParameterTypical ConditionsRole
Catalyst Pd(OAc)₂, PdCl₂, [Ru(p-cymene)Cl₂]₂Facilitates C-H bond cleavage and C-C bond formation
Ligand/Additive Pivalic Acid, Phosphines, CarbenesModulates catalyst reactivity and stability
Base K₂CO₃, Cs₂CO₃, KOAcRegenerates the active catalyst
Solvent DMAc, Toluene, DioxaneHigh-boiling solvent to enable required reaction temperatures
Temperature 100 - 150 °CProvides energy to overcome the C-H activation barrier

Section 2: Photoredox Catalysis: Harnessing Light for Novel Transformations

Conceptual Overview: Mild Activation via Visible Light

Photoredox catalysis has emerged as a powerful tool in organic synthesis, using visible light to initiate chemical reactions with high precision and efficiency under exceptionally mild conditions.[12] The process relies on a photocatalyst—often a ruthenium or iridium polypyridyl complex, or an organic dye—that absorbs visible light and enters an excited state.[13][14] In this state, the catalyst can engage in single-electron transfer (SET) with organic substrates, generating highly reactive radical intermediates that can participate in a wide array of bond-forming reactions.[15] This methodology circumvents the need for harsh reagents or high temperatures often required in traditional radical chemistry, aligning perfectly with the goals of green chemistry.[12]

Mechanism Insight: The Catalytic Cycle

The core of photoredox catalysis is a cycle that can proceed through either an oxidative or reductive quenching pathway.[14]

  • Photoexcitation: The photocatalyst (PC) absorbs a photon of visible light, promoting an electron to a higher energy orbital, forming the excited state (PC*).

  • Single-Electron Transfer (SET):

    • Oxidative Quenching: The excited PC* accepts an electron from a substrate (A), becoming a radical anion (PC•⁻) and generating a radical cation (A•⁺).

    • Reductive Quenching: The excited PC* donates an electron to a substrate (B), becoming a radical cation (PC•⁺) and generating a radical anion (B•⁻).

  • Radical Reaction: The generated radical intermediate undergoes the desired chemical transformation (e.g., addition, coupling).

  • Catalyst Regeneration: The photocatalyst returns to its ground state through a second SET event, completing the catalytic cycle.

dot

Caption: Generalized photoredox catalytic cycles.

Detailed Protocol: Photoredox-Mediated Trifluoromethylation of a Heterocycle

This protocol details the trifluoromethylation of a heteroaromatic compound, a common transformation in agrochemical synthesis to enhance metabolic stability and bioactivity.

Materials:

  • Heteroaromatic substrate (e.g., caffeine) (0.5 mmol)

  • Trifluoromethyl source (e.g., Umemoto's reagent or CF₃SO₂Na) (1.0 mmol)

  • Photocatalyst (e.g., Ru(bpy)₃Cl₂) (0.01 mmol, 2 mol%)

  • Anhydrous Acetonitrile (MeCN) (5 mL)

  • Borosilicate glass vial with a screw cap and stir bar

  • Blue LED light source (450 nm) with a cooling fan

Procedure:

  • Reaction Setup: In a borosilicate glass vial, combine the heteroaromatic substrate (0.5 mmol), trifluoromethyl source (1.0 mmol), and photocatalyst (2 mol%).

  • Solvent Addition: Add anhydrous acetonitrile (5 mL) to the vial.

  • Degassing: Seal the vial and degas the solution by sparging with nitrogen or argon for 15 minutes. This is critical to remove oxygen, which can quench the excited state of the photocatalyst.

  • Irradiation: Place the vial approximately 5-10 cm from the blue LED light source. Ensure a cooling fan is directed at the vial to maintain the reaction at room temperature. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Once the reaction is complete, remove the light source and transfer the reaction mixture to a round-bottom flask.

  • Purification: Concentrate the mixture under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel to isolate the trifluoromethylated product.

Rationale for Experimental Choices:

  • Photocatalyst: Ru(bpy)₃Cl₂ is a classic photoredox catalyst that strongly absorbs blue light and possesses suitable redox potentials to react with a wide range of substrates.

  • Light Source: A blue LED (λ ≈ 450 nm) is chosen because its emission spectrum overlaps with the absorption spectrum of the Ru(bpy)₃Cl₂ catalyst, ensuring efficient excitation.

  • Degassing: Oxygen is an efficient quencher of the excited photocatalyst. Its removal is essential for the reaction to proceed efficiently.

  • Solvent: Acetonitrile is a common solvent for photoredox reactions due to its polarity and transparency to visible light.

ParameterCommon ExamplesRole
Photocatalyst [Ru(bpy)₃]²⁺, [Ir(ppy)₃], Eosin Y, Methylene BlueAbsorbs light and mediates electron transfer
Light Source Blue LEDs, Green LEDs, Compact Fluorescent Lamp (CFL)Provides photons to excite the photocatalyst
Reductant/Oxidant Amines, Ascorbic Acid / Peroxides, Aryl Diazonium SaltsActs as a sacrificial electron donor or acceptor
Solvent MeCN, DMSO, DMF, AcetoneMust be transparent to the wavelength of light used

Section 3: Flow Chemistry: Enhancing Safety, Efficiency, and Scalability

Conceptual Overview: From Batch to Continuous Manufacturing

Flow chemistry, or continuous flow processing, represents a fundamental shift from traditional batch production.[16] Instead of combining reagents in a single large vessel, reactants are pumped through a network of tubes and reactors where they mix and react. This approach provides vastly superior control over reaction parameters like temperature, pressure, and mixing.[17] For the agrochemical industry, this translates to significant advantages in safety (especially when handling hazardous reagents or highly exothermic reactions), reproducibility, and scalability.[4] A process developed on a lab-scale flow reactor can often be scaled up for manufacturing simply by running the system for a longer duration.

Application Case Study: Multi-step Synthesis of Pyrazole-Containing Agrochemicals

The synthesis of pyrazole building blocks, which are central to many fungicides and herbicides, often involves hazardous intermediates like diazomethane or highly exothermic nitration steps.[17] Flow chemistry allows for the in situ generation and immediate consumption of these unstable intermediates, minimizing the risk of uncontrolled reactions or exposure.[17]

dot

Caption: Schematic of a multi-step continuous flow synthesis setup.

Detailed Protocol: General Setup for a Flow Nitration Reaction

This protocol outlines the setup for a generic, highly exothermic nitration reaction, a common step in agrochemical synthesis that is significantly safer in a flow reactor.

Equipment:

  • Two syringe pumps or HPLC pumps

  • T-mixer (e.g., PEEK or glass)

  • Tubular reactor (e.g., PFA or stainless steel coil) of known volume

  • Temperature-controlled bath (e.g., oil bath or cryostat)

  • Back pressure regulator (BPR)

  • Collection vessel

Procedure:

  • System Assembly: Assemble the flow system as shown in the diagram above. The reactor coil is submerged in the temperature-controlled bath.

  • Reagent Preparation:

    • Solution A: Prepare a solution of the aromatic substrate in a suitable solvent (e.g., dichloromethane).

    • Solution B: Prepare a solution of the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid).

  • Priming the System: Prime each pump and line with the respective reagent solution to ensure no air bubbles are present.

  • Setting Parameters:

    • Temperature: Set the temperature-controlled bath to the desired reaction temperature (e.g., 0 °C). The small diameter of the flow reactor allows for extremely efficient heat dissipation, preventing thermal runaways.

    • Flow Rate & Residence Time: Set the flow rates of the pumps. The total flow rate (Pump A + Pump B) and the reactor volume determine the residence time (Residence Time = Reactor Volume / Total Flow Rate). Adjust flow rates to achieve the desired residence time.

    • Pressure: Set the back pressure regulator (e.g., to 5 bar) to ensure the solvent remains in the liquid phase, even if the reaction temperature is above its boiling point.

  • Initiating the Reaction: Start pumping both solutions simultaneously into the T-mixer. The reaction begins immediately upon mixing and proceeds as the mixture flows through the temperature-controlled reactor coil.

  • Steady State and Collection: Allow the system to reach a steady state (typically after 2-3 reactor volumes have passed through). Begin collecting the product stream in a vessel containing a quenching solution (e.g., ice-cold sodium bicarbonate solution).

  • Shutdown and Cleaning: Once the desired amount of product is collected, switch the pumps to flow pure solvent to clean the entire system.

Rationale for Experimental Choices:

  • Superior Heat Transfer: The high surface-area-to-volume ratio of the tubing allows for near-instantaneous heat removal, preventing the formation of dangerous hot spots common in large batch nitrations.

  • Small Reaction Volume: At any given moment, only a very small amount of the reaction mixture is inside the reactor, drastically minimizing the risk associated with a potential runaway reaction.

  • Precise Control: The residence time, temperature, and stoichiometry are precisely controlled, leading to higher yields, better selectivity, and fewer byproducts compared to batch processing.

ParameterBatch ChemistryFlow Chemistry
Heat Transfer Poor; risk of thermal runawayExcellent; highly safe
Mixing Often inefficient and variableRapid and highly efficient
Safety High risk with hazardous reagentsLow risk; small volumes, in situ generation
Scalability Requires re-optimization and larger vesselsAchieved by continuous operation ("scaling out")
Reproducibility Can be variableHighly reproducible

Conclusion and Future Outlook

The adoption of C-H activation, photoredox catalysis, and flow chemistry is not merely an incremental improvement but a transformative leap in the synthesis of agrochemicals. These technologies empower chemists to build complex molecules more efficiently, safely, and sustainably. C-H activation streamlines synthetic routes by redefining retrosynthetic logic. Photoredox catalysis unlocks novel chemical transformations under mild, green conditions. Flow chemistry provides an unparalleled level of control and safety, bridging the gap between laboratory discovery and industrial production.

The future of agrochemical synthesis lies in the intelligent integration of these platforms. Imagine complex, multi-step syntheses performed in fully automated flow reactors, where specific steps are driven by light (photoredox in flow) or enabled by immobilized catalysts. This convergence will continue to accelerate the discovery and development of the next generation of agrochemicals—molecules that are not only effective in the field but are also designed from their very inception to be safe and environmentally benign.

References

  • Vertex AI Search. (n.d.). Agrochemicals Organic Synthesis.
  • Sigma-Aldrich. (n.d.). Illuminating Progress: Recent Advances in Photoredox Catalysis.
  • KIT - Wagenknecht Group. (2024). Photoredox Catalysis.
  • Donate, P. M. (2019). Synthesis of New Agrochemicals. ResearchGate.
  • (2021). Advancing the logic of chemical synthesis: C–H activation as strategic and tactical disconnections for C–C bond construction. PMC.
  • (2022). Understanding flow chemistry for the production of active pharmaceutical ingredients. PMC.
  • (n.d.). Synthesis of Natural Products by C–H Functionalization of Heterocycles. PubMed Central.
  • ACS Publications. (n.d.). Developments in the Catalytic Asymmetric Synthesis of Agrochemicals and Their Synthetic Importance.
  • ResearchGate. (2016). Synthetic approaches to the 2010-2014 new agrochemicals.
  • Cramer, J. A., & Kleier, D. A. (2009). Role of modern chemistry in sustainable arable crop protection. Philosophical Transactions of the Royal Society B: Biological Sciences, 364(1526), 2137-2146.
  • The Journal of Organic Chemistry. (2016). Recent Advances in C–H Functionalization.
  • ResearchGate. (2023). Green Chemistry Approaches in Agrochemical Development: Towards Eco-Friendly Pesticides.
  • ResearchGate. (n.d.). Major Synthetic Routes for Modern Herbicide Classes and Agrochemical Characteristics.
  • ThalesNano. (n.d.). Using Flow Chemistry in Agrochemical Applications.
  • Mahmoud, A. R. (2023). Photoredox Catalysis in Organic Chemistry: Mechanistic Insights and Green Applications. ResearchGate.
  • ResearchGate. (n.d.). C–H Activation‐Based Strategy for Natural Product Synthesis.
  • Vapourtec. (n.d.). Flow Chemistry Applications | Continuous Processing.
  • MDPI. (n.d.). Continuous-Flow Chemistry and Photochemistry for Manufacturing of Active Pharmaceutical Ingredients.
  • SciTechnol. (n.d.). Green Chemistry and Sustainable Synthesis: Towards a Greener Future.
  • Akita, M. (2022). Dawn of photoredox catalysis. Proceedings of the Japan Academy, Series B, 98(7), 328-342.
  • Lamberth, C., Jeanmart, S., Luksch, T., & Plant, A. (2015). Synthetic Approaches To The 2010-2014 New Agrochemicals. Scribd.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-(4-Bromo-benzyl)-thiomorpholine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the purification challenges of 4-(4-Bromo-benzyl)-thiomorpholine 1,1-dioxide . This document is structured as a Tier 3 Technical Support resource, designed for researchers requiring high-purity isolation of this amphiphilic intermediate.

Executive Summary & Chemical Profile

This molecule presents a classic "push-pull" purification challenge.[1] It contains a highly polar sulfone group (


) which imparts water solubility and polarity, opposing a lipophilic 4-bromobenzyl moiety .[1][2]
  • The Trap: Standard silica chromatography often fails because the compound streaks due to the basic nitrogen or co-elutes with polar impurities.

  • The Solution: Leveraging the specific pKa (~5.4) of the thiomorpholine nitrogen for an acid-base "swing" extraction, combined with chemical scavenging of the alkylating agent.[2]

Physicochemical Profile (for Purification Context)
PropertyValue / CharacteristicImplication for Purification
pKa (Conjugate Acid) ~5.4 (Estimated)Weakly basic.[1][2] Requires pH < 3 to fully protonate and pH > 8 to neutralize.[1]
Solubility (Free Base) Soluble: DCM, EtOAc, THFInsoluble: Water, HexanesGood candidate for liquid-liquid extraction (LLE).[2]
Impurity Profile 1. 4-Bromobenzyl bromide (Lachrymator)2.[1][2] Thiomorpholine 1,1-dioxide (Starting material)3. Hydrolysis byproducts (Alcohols)Excess alkylating agent is the primary toxic hazard and difficult to separate by crystallization alone.[2]

Diagnostic Troubleshooting Guide

Identify your current issue to jump to the relevant protocol.

Observation Probable Cause Recommended Protocol
Product is a sticky orange gum/oil. Solvent entrapment or trace benzyl bromide impurities preventing crystal lattice formation.[1]Protocol C (Trituration)
Lachrymatory effect (eye irritation) from crude. Unreacted 4-bromobenzyl bromide is present.[1][2]Protocol A (Scavenging)
TLC shows streaking/tailing. Interaction of the basic amine with acidic silica silanols.[2]Protocol D (Chromatography Modifier)
Low recovery after Acid/Base extraction. The sulfone group makes the salt too soluble in water or the free base too polar to extract back.Protocol B (Salting Out)

Core Experimental Protocols

Protocol A: Chemical Scavenging (The "Self-Cleaning" Reaction)

Use this before workup if you used excess 4-bromobenzyl bromide.[2]

The Logic: 4-bromobenzyl bromide is lipophilic and co-elutes with your product.[1] By reacting it with a sacrificial amine, we convert it into a highly water-soluble quaternary ammonium salt, which washes away instantly.[1][2]

  • Check Reaction: Ensure your main reaction is complete (TLC/LCMS).

  • Add Scavenger: Add 0.2 – 0.5 equivalents of Triethylamine (TEA) or Morpholine directly to the reaction mixture.

  • Incubate: Stir at room temperature for 30–60 minutes.

    • Visual Cue: You may see a white precipitate form (the quaternary ammonium salt).[2]

  • Proceed to Workup: When you perform your aqueous wash, the scavenger-bromide salt will partition quantitatively into the water layer.[1]

Protocol B: The Acid-Base "Swing" Extraction

The most robust method to isolate the amine free base from neutral impurities.

The Logic: Since the pKa is ~5.4, the molecule is less basic than typical amines due to the electron-withdrawing sulfone. We must use a sufficiently strong acid to protonate it, but avoid conditions that degrade the sulfone.[2]

Workflow Diagram:

AcidBaseSwing Crude Crude Mixture (Organic Solvent) AcidWash Add 1M HCl (pH < 2) Crude->AcidWash Sep1 Phase Separation AcidWash->Sep1 OrgLayer1 Organic Layer (Contains Neutral Impurities & Benzyl Bromide) Sep1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Contains Product Salt [BH]+) Sep1->AqLayer1 Keep Basify Basify to pH 10 (Use 2M NaOH or Na2CO3) AqLayer1->Basify Extract Extract with DCM (x3) Basify->Extract FinalOrg Final Organic Layer (Pure Product) Extract->FinalOrg Dry & Evaporate WasteAq Aqueous Waste Extract->WasteAq

Figure 1: Acid-Base purification workflow targeting the specific pKa window of the thiomorpholine nitrogen.[1][2]

Step-by-Step:

  • Dissolve crude residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1][2]

  • Extraction 1 (Acidic): Extract with 1M HCl (2x volumes).

    • Critical Check: Measure aqueous pH.[1][2] It must be < 2.

  • Wash: Wash the combined acidic aqueous layer with fresh EtOAc (removes unreacted benzyl bromide).[1][2] Discard organics.

  • The Swing: Cool the aqueous layer on ice. Slowly add 2M NaOH or Sat.

    
      until pH > 9.[1][2]
    
    • Observation: The solution should become cloudy as the free base precipitates/oils out.

  • Extraction 2 (Recovery): Extract the cloudy aqueous mixture with DCM (3x).

    • Note: Use DCM here, not EtOAc, as the sulfone improves solubility in chlorinated solvents.[2]

  • Dry: Dry over

    
     and concentrate.
    
Protocol C: Crystallization & Trituration

Solids with benzyl and sulfone groups often "oil out" (supercool) instead of crystallizing.[2]

  • Solvent Choice:

    • Primary: Ethanol (hot) -> Water (anti-solvent).[1][2]

    • Alternative: Isopropyl Alcohol (IPA) / Heptane.[1][2]

  • The "Scratch" Technique:

    • Dissolve crude in minimum hot Ethanol.[1][2]

    • Add water dropwise until just turbid.[1][2]

    • If oil droplets form, reheat until clear, then cool very slowly (wrap flask in foil/towel).

    • Tip: If it oils out again, add a seed crystal or scratch the glass surface with a spatula to induce nucleation.[2]

Frequently Asked Questions (FAQs)

Q: Why is my product yield low after the acid wash? A: The sulfone group increases water solubility. When you basify the aqueous layer, the product might not fully precipitate.[2]

  • Fix: Saturate the aqueous layer with NaCl (brine) before the final DCM extraction.[2] This "salting out" effect forces the organic product into the DCM layer.

Q: I see a spot on TLC that moves just above my product. What is it? A: This is likely the 4-bromobenzyl alcohol (hydrolysis byproduct) or the 4-bromobenzyl bromide .[1]

  • Fix: These are neutral. The Acid-Base Swing (Protocol B) effectively removes them because they will not protonate and will stay in the initial organic wash.

Q: Can I use silica chromatography instead? A: Yes, but you must modify the mobile phase.[2]

  • Recipe: Use DCM:Methanol (95:5) with 1% Triethylamine (TEA) or 1% Ammonium Hydroxide .[1][2]

  • Reason: The base (TEA/NH4OH) saturates the acidic sites on the silica gel, preventing your amine product from streaking and ensuring a tight band.[2]

Q: Is the 4-bromobenzyl bromide dangerous? A: Yes, it is a potent lachrymator (tear gas) and skin irritant.[2] Always handle crude mixtures in a fume hood.[1] Use Protocol A to chemically neutralize it before rotary evaporation to avoid contaminating your equipment.[1]

References

  • ChemicalBook. (2025).[1][2] Thiomorpholine 1,1-dioxide Properties and Synthesis. Retrieved from [2]

  • PubChem. (2025).[1][2] Thiomorpholine 1,1-dioxide Compound Summary. National Library of Medicine.[1][2] Retrieved from [2]

  • BenchChem. (2025).[1][2][3] Technical Support: Bromine Removal from Reaction Mixtures. Retrieved from [2]

  • ResearchGate. (2014).[1][2][4] Discussions on separating Benzyl bromide from reaction mixtures. Retrieved from

Sources

Technical Support Center: Overcoming Solubility Challenges with Thiomorpholine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for thiomorpholine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging the unique properties of the thiomorpholine scaffold.[1][2][3] While these compounds hold immense therapeutic potential, their journey from discovery to application is often hampered by a critical physicochemical hurdle: poor aqueous solubility.[4]

This resource provides in-depth, field-proven insights and practical troubleshooting strategies to address and overcome these solubility challenges. We will explore the underlying scientific principles and offer step-by-step protocols to help you keep your research on track.

Frequently Asked Questions (FAQs)
Q1: What exactly are thiomorpholine derivatives and why are they a focus in drug discovery?

Thiomorpholine is a six-membered saturated heterocyclic compound containing both a nitrogen and a sulfur atom.[5] Its derivatives are considered "privileged scaffolds" in medicinal chemistry because they are key components in a wide array of biologically active molecules, demonstrating potential as anticancer, antibacterial, antioxidant, and anti-inflammatory agents, among others.[2][3][6] The scaffold's unique three-dimensional structure and its ability to engage in specific molecular interactions make it an attractive starting point for designing novel therapeutics.[7]

Q2: Why do many of my thiomorpholine derivatives exhibit poor water solubility?

The solubility of a thiomorpholine derivative is a delicate balance between its solid-state properties (like crystal lattice energy) and its interactions with water molecules.[8] Several factors contribute to poor solubility:

  • High Lipophilicity: Appending large, nonpolar (greasy) substituents to the thiomorpholine ring increases the molecule's overall lipophilicity (LogP), causing it to favor non-aqueous environments over water.[8]

  • Crystal Packing: Strong intermolecular forces in the solid crystal lattice can make it energetically unfavorable for water to break the crystal apart and solvate individual molecules.[9][] This is often reflected in a high melting point.

  • Weak Basicity: The nitrogen atom in the thiomorpholine ring is basic, but depending on the electronic effects of its substituents, it may not be basic enough to be significantly protonated at neutral pH (pH 7.4). The uncharged, or "free base," form is typically much less soluble than the charged, protonated form.[11]

Q3: My compound won't dissolve in my aqueous buffer. What is the very first thing I should try?

Before attempting more complex methods, always start with the simplest physical techniques:

  • Gentle Heating: Cautiously warm the solution (e.g., to 37-40°C) as solubility for most compounds increases with temperature. Be mindful of your compound's thermal stability.

  • Sonication/Vortexing: Apply mechanical energy via a sonicator bath or vigorous vortexing. This helps to break down aggregates and increase the surface area of the solid material exposed to the solvent, accelerating the dissolution process.[12][13]

If these simple steps fail, it indicates a more fundamental solubility issue that will require the chemical modification strategies detailed in the troubleshooting guides below.

Q4: How can I quickly assess if pH will solve my solubility problem?

Since most thiomorpholine derivatives contain a basic nitrogen atom, their solubility is often pH-dependent.[14][15] A simple test is to prepare two small-scale suspensions of your compound: one in a neutral buffer (e.g., PBS, pH 7.4) and another in an acidic buffer (e.g., citrate buffer, pH 3-4). If you observe significantly greater dissolution in the acidic buffer, it's a strong indicator that lowering the pH or forming a salt is a viable strategy. The basic nitrogen becomes protonated at lower pH, forming a more polar, and thus more water-soluble, cation.[16]

In-Depth Troubleshooting Guides
Problem: My thiomorpholine derivative precipitates when I add it to my neutral aqueous buffer (e.g., PBS pH 7.4). How do I get it into solution?

Root Cause Analysis:

This is a classic sign of a poorly soluble free base. Your compound is likely stored as a neutral molecule, which has low intrinsic solubility. The thiomorpholine nitrogen has a pKa (the pH at which 50% of the molecules are protonated) that is likely well above the pH of your buffer.[11] At pH 7.4, the vast majority of your compound exists in its neutral, less soluble form, causing it to precipitate. To improve solubility, you must shift the equilibrium towards the protonated, charged form, which is more readily solvated by water.[16]

G cluster_equilibrium Solubility Equilibrium at Neutral pH cluster_solution Strategy: Lowering pH FreeBase Thiomorpholine Derivative (Free Base, R-N) Low Solubility Protonated Protonated Form (R-NH+) High Solubility FreeBase->Protonated Equilibrium (pKa dependent) Precipitate Precipitate (Solid) FreeBase->Precipitate Precipitation (Dominant at pH > pKa) Shift Equilibrium Shifts Right (Le Chatelier's Principle) H_ion + H+ LowerpH Add Acid (e.g., HCl) Increase [H+] LowerpH->Shift Soluble Soluble R-NH+ Form Dominates Shift->Soluble

Caption: pH-dependent solubility of a basic thiomorpholine derivative.

Solution 1: pH Adjustment and Salt Formation

The most direct way to increase solubility is by protonating the basic nitrogen to form a salt.[16][17] This can be done in situ by lowering the pH of your buffer or by pre-forming a stable salt of your compound.

Step-by-Step Protocol: Preparing a Hydrochloride (HCl) Salt Stock Solution

This protocol creates a 10 mM stock solution of your compound as its more soluble HCl salt.

  • Weigh Compound: Accurately weigh out the required amount of your thiomorpholine derivative (free base) for a 10 mM solution (e.g., 5.16 mg for a compound with MW = 516 g/mol to make 1 mL).

  • Add Solvent: Add approximately 80% of the final required volume of pure water (e.g., 800 µL for a final volume of 1 mL). The compound will likely remain as a suspension.

  • Titrate with Acid: While vortexing or stirring, add small aliquots (e.g., 1-2 µL) of a dilute HCl solution (e.g., 1 M HCl).

  • Observe Dissolution: Continue adding HCl dropwise until the entire solid has dissolved, indicating the formation of the soluble hydrochloride salt. Be patient, as this can take several minutes.

  • Check pH (Optional but Recommended): Use a micro-pH probe or pH paper to ensure the pH is acidic (typically between 3 and 5). Avoid excessively low pH, which could cause compound degradation.

  • Final Volume Adjustment: Add pure water to reach the final desired volume (e.g., bring to 1 mL). This is now your soluble stock solution.

  • Dilution into Buffer: You can now dilute this acidic stock solution into your final neutral buffer. The much lower concentration in the final assay medium will likely stay below the solubility limit of the free base, preventing precipitation.

Data Comparison: Impact of pH on Solubility

pH of Aqueous BufferForm of DerivativeExpected SolubilityRationale
3.0>99.9% Protonated (R-NH+)HighWell below the pKa, the charged form dominates.
5.0~99% Protonated (R-NH+)HighStill significantly below the pKa.
7.4Mostly Free Base (R-N)LowAt or near physiological pH, the neutral, less soluble form is prevalent.
9.0>90% Free Base (R-N)Very LowWell above the pKa, solubility is at its minimum (intrinsic solubility).
This table assumes a hypothetical pKa of ~7.5-8.5 for the thiomorpholine nitrogen.
Problem: My assay is sensitive to pH changes, or my compound is still insoluble even in acidic conditions. What are my other options?

Root Cause Analysis:

Some biological assays (e.g., cell-based assays, certain enzyme kinetics) require a strict physiological pH. In other cases, the molecule may be highly lipophilic overall (high LogP), meaning that even the protonated salt form has limited aqueous solubility. In these situations, you must turn to formulation strategies that modify the solvent environment itself or make permanent structural changes to the molecule.

Solution 1: Utilizing Co-solvents

Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, making it more favorable for lipophilic compounds to dissolve.[18]

Step-by-Step Protocol: Co-solvent Screening

  • Prepare High-Concentration Stock: Dissolve your compound in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration primary stock (e.g., 20-50 mM). DMSO is a powerful solvent and is a standard starting point.[19]

  • Screening Dilutions: In separate tubes, prepare serial dilutions of your DMSO stock into your aqueous buffer. The key is to keep the final percentage of the co-solvent low (ideally ≤1%, max 5%) to minimize its impact on the experiment.

  • Observe for Precipitation: Check for any cloudiness or precipitate immediately upon dilution and after a short incubation (e.g., 30-60 minutes). The highest concentration that remains clear is your working limit.

  • Test Other Co-solvents: If DMSO is not suitable or effective enough, repeat the process with other common co-solvents.

Table of Common Co-solvents for Biological Assays

Co-solventPropertiesTypical Starting Conc.Cautions
DMSO Strong aprotic solvent0.1 - 1%Can be toxic to cells at >1%; may affect enzyme activity.
Ethanol Protic solvent1 - 5%Can denature proteins at higher concentrations.
PEG 400 Polyethylene Glycol1 - 10%Generally low toxicity; can increase viscosity.
Glycerol Viscous polyol1 - 10%Biocompatible; significantly increases viscosity.

Important Note: Always run a vehicle control (buffer + co-solvent, no compound) in your experiments to ensure the co-solvent itself is not causing an effect. The use of co-solvents can sometimes lead to drug precipitation upon dilution into an aqueous system.[20]

Solution 2: Structural Modification

For long-term development, the most robust solution is to modify the chemical structure of the derivative to inherently increase its aqueous solubility.[8] This is a key task in medicinal chemistry lead optimization.

  • Introduce Polar/Ionizable Groups: Add hydrophilic groups like hydroxyls (-OH), amines (-NH2), or carboxylic acids (-COOH) to the molecule. These groups can hydrogen bond with water and, in the case of amines and acids, can be ionized to form highly soluble salts.[21]

  • Oxidize the Sulfur Atom: The sulfur in the thiomorpholine ring is a site for chemical modification. Oxidizing it to the sulfoxide (S=O) or sulfone (O=S=O) significantly increases the molecule's polarity and, consequently, its water solubility.[4] This strategy has been successfully used to create water-soluble thiomorpholine-containing polymers.[4][22]

G cluster_main Strategies for Structural Modification to Enhance Solubility cluster_strategies Core Core Thiomorpholine Derivative (Low Solubility) AddPolar Introduce Polar Groups (e.g., -OH, -COOH) Core->AddPolar Increase Polarity OxidizeS Oxidize Sulfur (Thiomorpholine -> Thiomorpholine Oxide) Core->OxidizeS Increase Polarity DisruptPacking Disrupt Crystal Packing (e.g., add bulky, non-planar group) Core->DisruptPacking Lower Lattice Energy Result Modified Derivative (High Solubility) AddPolar->Result OxidizeS->Result DisruptPacking->Result

Caption: Structural modification approaches to improve solubility.

Problem: I'm observing inconsistent solubility results between different synthesized batches of the same compound.

Root Cause Analysis:

This issue often points to differences in the solid-state form of your material. A compound can exist in different crystal arrangements (polymorphs) or in a non-crystalline (amorphous) state. These forms can have significantly different physical properties, including solubility and dissolution rate.[9][][23] An amorphous form is typically more soluble but less stable than a crystalline form. It's possible that one batch is amorphous while another is a highly stable, less soluble crystal.

G Start Inconsistent Solubility Observed Between Batches CheckPurity 1. Confirm Purity & Identity (LC-MS, NMR) Start->CheckPurity SolidState 2. Characterize Solid State (XRPD, DSC, TGA) CheckPurity->SolidState Decision Are Solid Forms Different? SolidState->Decision Polymorph Different Polymorphs or Amorphous vs. Crystalline Decision->Polymorph Yes Impurity Chemical Impurity Affecting Solubility Decision->Impurity No (Check Purity Data Again) ControlCrystallization 3. Control Crystallization Process (Solvent, Temp, Cooling Rate) Polymorph->ControlCrystallization Repurify 3. Re-purify Material Impurity->Repurify End Consistent, Characterized Batch ControlCrystallization->End Repurify->End

Caption: Workflow for troubleshooting batch-to-batch solubility variation.

Solution: Solid-State Characterization and Controlled Crystallization

  • Confirm Identity and Purity: First, use standard analytical techniques like LC-MS and NMR to confirm that both batches are chemically identical and have high purity. An undetected impurity could be affecting solubility.

  • Analyze the Solid Form: Use techniques like X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to analyze the solid form of each batch. XRPD is particularly powerful for identifying different crystal polymorphs.

  • Standardize Crystallization: If polymorphism is confirmed, you must develop a standardized crystallization protocol to ensure you consistently produce the same form.[24] Key parameters to control include:

    • Solvent System: The choice of solvent can dictate which polymorph crystallizes.[25]

    • Temperature and Cooling Rate: Slow cooling generally favors the growth of more stable, ordered crystals.

    • Agitation: The level of stirring can influence nucleation and crystal growth.

By controlling these factors, you can ensure the production of a consistent solid form, leading to reproducible solubility and more reliable experimental data.

References
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]

  • Bajaj, S., & Singh, S. (2015). Improving solubility via structural modification. ResearchGate. [Link]

  • Al-Badr, A. A., & El-Enany, N. (2018). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. [Link]

  • Van den Abbeele, L., et al. (2021). Stimuli-Responsive Thiomorpholine Oxide-Derived Polymers with Tailored Hydrophilicity and Hemocompatible Properties. PMC. [Link]

  • Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [Link]

  • Patel, J. (2018). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]

  • Creative Biolabs. Aqueous Solubility. Creative Biolabs. [Link]

  • Quora. (2018, May 12). How does branching increase the solubility in amines? Quora. [Link]

  • Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [Link]

  • Chatzopoulou, M., et al. (2015). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. PubMed. [Link]

  • Wikipedia. Thiomorpholine. Wikipedia. [Link]

  • ResearchGate. (2016). Study of pH-dependent drugs solubility in water. ResearchGate. [Link]

  • Google Patents. US8012962B2 - Substituted thiomorpholine derivatives.
  • Braga, D., et al. (2022). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? PMC. [Link]

  • Royal Society of Chemistry. (2021). CHAPTER 2: Tactics to Improve Solubility. Royal Society of Chemistry. [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. PubMed. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University. [Link]

  • Di, L., et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC. [Link]

  • Outsourced Pharma. Practical Solutions For Poorly Soluble Drugs. Outsourced Pharma. [Link]

  • Unknown. Solubility and pH of amines. Unknown Source. [Link]

  • Hintz, R. J., & Johnson, K. C. (1989). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? PMC. [Link]

  • Syrris. Pharmaceutical Crystallization in drug development. Syrris. [Link]

  • ResearchGate. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Advanced Properties of Amines. Chemistry LibreTexts. [Link]

  • ResearchGate. (2023). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. [Link]

  • MDPI. (2023). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. [Link]

  • ScienceDirect. Co-solvent: Significance and symbolism. ScienceDirect. [Link]

  • CrystEngComm. (2024). The impact of crystal habit on the pharmaceutical properties of active pharmaceutical ingredients. Royal Society of Chemistry. [Link]

  • MDPI. (2021). Stimuli-Responsive Thiomorpholine Oxide-Derived Polymers with Tailored Hydrophilicity and Hemocompatible Properties. MDPI. [Link]

  • University of Florida. Principles of Drug Action 1, Spring 2005, Amines. University of Florida. [Link]

  • Arcinova. Support for poorly soluble molecules. Arcinova. [Link]

  • Unknown. API Crystallization. Unknown Source. [Link]

  • Williams, R. pKa Data Compiled by R. Williams. ACS Organic Division. [Link]

  • Analytical Chemistry. (1997). Method for Measuring Aqueous Solubilities of Organic Compounds. ACS Publications. [Link]

  • PMC. (2022). Solubilization techniques used for poorly water-soluble drugs. National Institutes of Health. [Link]

Sources

Stability problems of 4-(4-Bromo-benzyl)-thiomorpholine 1,1-dioxide in storage

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational
Ticket ID: CHEM-SUP-39093[1]

Welcome to the Technical Support Center. This guide addresses stability, storage, and troubleshooting for 4-(4-Bromo-benzyl)-thiomorpholine 1,1-dioxide .[1] As a Senior Application Scientist, I have structured this documentation to move from immediate symptom identification to deep mechanistic understanding and remediation.

Part 1: Rapid Diagnostic Guide (Symptom Checker)

Use this table to correlate physical observations with underlying chemical changes.

Observation Likely Chemical Issue Severity Immediate Action
Color Change: White

Pale Yellow
Photolytic Degradation (Trace Bromine release) or N-Oxide formation .[1]ModerateMove to dark storage; Check LC-MS purity.
Color Change: Yellow

Brown/Orange
Advanced Oxidation (Quinoid impurities) or Polymerization .[1]CriticalMaterial likely compromised.[1] Attempt recrystallization.
Odor: Faint Almond / Marzipan smellOxidative Dealkylation (Formation of 4-Bromobenzaldehyde).[1]HighThe benzyl-nitrogen bond is cleaving.[1] Purify immediately.
Texture: Clumping / CakingHygroscopicity .[1] The sulfone group is polar and can attract moisture.LowDry under vacuum over

.[1]
LC-MS: Peak at [M-H] - 79/81 amuPhotodebromination .[1] Loss of the Bromine atom.[2]ModerateAvoid UV light.[1]

Part 2: Deep Dive – Degradation Mechanisms

To preserve this compound, you must understand why it degrades. This molecule has two primary "Achilles' heels": the Aryl Bromide bond and the Benzylic Amine position.

Mechanism 1: Photolytic Dehalogenation (The "Light" Problem)

Aryl bromides are inherently photosensitive. Upon exposure to UV light (even ambient lab lighting), the Carbon-Bromine bond undergoes homolytic cleavage.

  • Process:

    
    
    
  • Result: The aryl radical (

    
    ) abstracts a hydrogen from solvent or moisture, leading to the des-bromo  impurity (Mass = 225.3). The bromine radical (
    
    
    
    ) can recombine to form
    
    
    (causing yellowing) or react with other organic sites.
Mechanism 2: Oxidative N-Dealkylation (The "Air" Problem)

The benzylic position (the


 between the nitrogen and the phenyl ring) is activated. In the presence of atmospheric oxygen and light, this position is susceptible to autoxidation.
  • Process: Formation of a peroxide intermediate at the benzylic carbon

    
     decomposition to 4-bromobenzaldehyde  and the free thiomorpholine 1,1-dioxide  core.
    
  • Sensory Check: 4-Bromobenzaldehyde has a distinct almond-like odor.[1]

Visualizing the Degradation Pathways

DegradationPathways Compound 4-(4-Bromo-benzyl)- thiomorpholine 1,1-dioxide (MW: 304.2) Radical Aryl Radical Intermediate Compound->Radical UV Light (hν) Homolytic Cleavage Peroxide Benzylic Peroxide Intermediate Compound->Peroxide O2 / Time Autoxidation NOxide N-Oxide Impurity (MW: 320.2) Compound->NOxide O2 (Slow) Direct N-Oxidation DesBromo Des-bromo Impurity (MW: ~225.3) Radical->DesBromo H-Abstraction Bromine Br2 / Br-Radicals (Yellowing Agent) Radical->Bromine Radical Coupling Aldehyde 4-Bromobenzaldehyde (Almond Odor) Peroxide->Aldehyde C-N Bond Cleavage Core Thiomorpholine 1,1-dioxide Core (MW: 135.2) Peroxide->Core C-N Bond Cleavage

Figure 1: Primary degradation pathways.[1] The top branch (Red) represents light-induced damage. The bottom branch (Red) represents oxidative damage.

Part 3: Analytical Troubleshooting (LC-MS Guide)

When running QC on stored batches, look for these specific diagnostic ions.

Method Parameters:

  • Column: C18 (Standard reverse phase).

  • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.

  • Ionization: ESI Positive Mode (

    
    ).
    
Species Formula Expected Mass (

)
Notes
Target Compound

304.0 / 306.0 1:1 Isotopic ratio (Br79/Br81).[1]
Des-bromo Impurity

226.1 Result of photolysis.[1] Single peak (no Br isotope pattern).
N-Oxide

320.0 / 322.0 [M+16].[1] Result of air oxidation.[3]
Thiomorpholine Core

136.0 Result of hydrolysis/oxidative cleavage.[1] Very polar (elutes early).
4-Bromobenzaldehyde

N/A (ESI) Poorly ionizing in ESI+.[1] Detect via UV (254 nm) or GC-MS.[1]

Part 4: Storage & Handling Protocols (SOPs)

SOP-01: Long-Term Storage
  • Container: Amber glass vial with a Teflon-lined screw cap.[1] Never use clear glass.

  • Atmosphere: Flush headspace with Argon or Nitrogen before sealing.

  • Temperature:

    
     to 
    
    
    
    (Refrigerated).
  • Desiccant: Store the vial inside a secondary container (jar/bag) containing silica gel packets to mitigate hygroscopicity.

SOP-02: Rescue Protocol (Purification)

If your compound has turned yellow or smells like almonds, use this Acid-Base Wash to recover the pure amine.[1]

  • Dissolve: Dissolve the degraded solid in Ethyl Acetate (EtOAc).

  • Acid Extract: Extract the organic layer with 1M HCl (aq).

    • Chemistry: The amine (product) protonates and moves to the water layer.[4] The aldehyde (impurity) and neutral bromine species stay in the EtOAc.

  • Wash: Wash the aqueous acidic layer twice with fresh EtOAc (discards non-basic impurities).

  • Basify: Carefully adjust the aqueous layer to pH ~10 using 2M NaOH or saturated

    
     (keep cold to prevent heat degradation).
    
  • Recover: Extract the cloudy aqueous mixture with Dichloromethane (DCM) (

    
    ).
    
  • Dry & Concentrate: Dry DCM over

    
    , filter, and concentrate in vacuo (keep water bath 
    
    
    
    ).
  • Result: White solid (Free base).

Part 5: Frequently Asked Questions (FAQ)

Q: Can I store this compound as a solution (e.g., in DMSO)? A: Not recommended for long periods. In solution, the rate of autoxidation increases significantly. If you must store it as a stock solution, freeze it at


 in DMSO, but use it within 30 days. Avoid storing in chlorinated solvents (DCM/Chloroform) as they can generate radicals that accelerate degradation.

Q: Why does the mass spectrum show a peak at M+41? A: This is likely the Acetonitrile adduct (


), common in ESI methods using MeCN mobile phases. It is an artifact of the analysis, not a degradation product.

Q: Is the compound hygroscopic? A: The free base is moderately stable, but if you are working with the HCl salt , it is highly hygroscopic. If the powder clumps, it has absorbed water. This affects the molecular weight calculation for dosing. Always re-measure water content (KF titration) if clumping is observed.

References

  • ChemicalBook. (2025). Thiomorpholine 1,1-dioxide Properties and Synthesis.[1][5][6][7] Retrieved from [1]

  • National Institutes of Health (NIH). (2025). Mechanistic study on the α-arylation of N-alkylbenzamides using aryl bromides (Photolytic cleavage mechanisms). Retrieved from [1]

  • Moriyama, K., et al. (2014).[8] Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers.[1][8][9] Organic Letters.[8] (Demonstrates the oxidative vulnerability of the benzylic position). Retrieved from [1]

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: Thiomorpholine 1,1-dioxide derivatives.[1][10] (General storage guidelines for sulfone-amines). Retrieved from [1]

Sources

Technical Support Center: Synthesis of 4-(4-Bromo-benzyl)-thiomorpholine 1,1-dioxide

[1]

Status: Operational Ticket ID: CHEM-SUP-2024-TMD Assigned Specialist: Senior Application Scientist[1]

Executive Technical Overview

Welcome to the technical support hub for the synthesis of 4-(4-Bromo-benzyl)-thiomorpholine 1,1-dioxide . This guide addresses the specific challenges inherent to the N-alkylation of thiomorpholine 1,1-dioxide .

The Core Challenge: Unlike morpholine, the thiomorpholine 1,1-dioxide ring contains a sulfone group (


1

1

Reaction Pathway & Side Reaction Analysis

The following diagram illustrates the competitive landscape of the synthesis. The goal is Pathway A (Mono-alkylation), but Pathway B (Quaternization) and Pathway C (Hydrolysis) are persistent threats.[1]

ReactionNetworkSM1Thiomorpholine1,1-dioxideProductTARGET PRODUCT(Mono-alkylated)SM1->Product Pathway A: SN2 (Base, Polar Solvent)SM24-BromobenzylbromideSM2->ProductQuatSaltSIDE PRODUCT 1:Quaternary Ammonium Salt(Over-alkylation)AlcoholSIDE PRODUCT 2:4-Bromobenzyl alcohol(Hydrolysis)SM2->Alcohol Pathway C: Wet Solvent (Hydrolysis)Product->QuatSalt Pathway B: Excess R-Br High Temp

Figure 1: Reaction network showing the competition between the desired SN2 substitution and the primary failure modes: Over-alkylation (Pathway B) and Reagent Hydrolysis (Pathway C).

Troubleshooting Modules

Module A: The "Double-Spot" Issue (Over-Alkylation)

Symptom: TLC or LC-MS shows the product peak but also a significant polar impurity that stays on the baseline or elutes very early.[1] Diagnosis: Formation of the quaternary ammonium salt (Pathway B).[1]

ParameterRecommended SettingScientific Rationale
Stoichiometry 1.0 : 0.95 (Amine : Halide)The amine is the cheaper reagent. Use a slight deficit of the alkyl halide to starve the secondary reaction.[1]
Addition Mode Dropwise (Slow)Keep the instantaneous concentration of the electrophile low.[1]
Temperature Start 0°C

RT
High heat accelerates the activation energy barrier crossing for the bulky tertiary amine (product) to react again.

Expert Insight: Because the starting material is a weak nucleophile, the reaction is slow. Do not mistake "slow conversion" for "stalled reaction" and add more alkyl halide. This invariably leads to quaternization.[1] Use KI (Potassium Iodide) as a catalyst (Finkelstein condition) to accelerate the primary reaction without heating.[1]

Module B: Stalled Reaction (The "Proton Trap")

Symptom: Reaction stops at 50-60% conversion.[1] Adding more reagent doesn't help.[1] Diagnosis: The HBr byproduct has protonated the unreacted thiomorpholine 1,1-dioxide.[1] Mechanism:

1

Corrective Action:

  • Base Choice: Ensure you are using an inorganic base like

    
      or 
    
    
    (2.0 - 3.0 equivalents).[1] Organic bases like TEA may form hydrobromide salts that precipitate and coat the reagents.[1]
  • Solvent: Switch to Acetonitrile (MeCN) or DMF .[1] The solubility of the inorganic base is critical.[1]

Module C: "Ghost" Peaks (Reagent Hydrolysis)

Symptom: Appearance of 4-bromobenzyl alcohol (verified by NMR/MS).[1] Diagnosis: Moisture in the solvent reacting with 4-bromobenzyl bromide.[1] Prevention:

  • Use anhydrous solvents (MeCN over molecular sieves).[1]

  • Critical Check: 4-Bromobenzyl bromide is a lachrymator and hydrolyzes easily.[1] If the reagent bottle has been open for months, check its purity before use.[1]

Validated Experimental Protocol

This protocol is designed to minimize side reactions based on the mechanistic insights above.

Reagents:

  • Thiomorpholine 1,1-dioxide (1.0 equiv)[2]

  • 4-Bromobenzyl bromide (0.95 equiv)[1]

  • Potassium Carbonate (

    
    ) (2.5 equiv)[1]
    
  • Potassium Iodide (KI) (0.1 equiv - Catalyst)[1]

  • Solvent: Anhydrous Acetonitrile (MeCN) [Conc: 0.2 M][1]

Step-by-Step:

  • Activation: In a dry flask, suspend Thiomorpholine 1,1-dioxide and finely ground

    
     in anhydrous MeCN. Stir at Room Temperature (RT) for 15 minutes.
    
    • Why? Deprotonates any trace salts and ensures base distribution.[1]

  • Catalysis: Add KI (10 mol%).

    • Why? Converts benzyl bromide to the more reactive benzyl iodide in situ, allowing milder conditions.[1]

  • Addition: Dissolve 4-Bromobenzyl bromide in a minimal amount of MeCN. Add this solution dropwise over 30 minutes at 0°C.

  • Reaction: Allow to warm to RT and stir for 12–16 hours. Monitor by TLC.[1][3]

  • Workup (Crucial):

    • Filter off the solid inorganic salts.[1]

    • Evaporate the solvent.[1][3][4]

    • Partition: Dissolve residue in EtOAc. Wash with water (

      
      ) and Brine (
      
      
      ).[1]
    • Note: Thiomorpholine 1,1-dioxide derivatives have significant water solubility due to the sulfone.[1] If yield is low, back-extract the aqueous layer with DCM.[1]

Interactive Troubleshooting Logic

Use this decision tree to diagnose your current experimental failure.

TroubleshootingTreeStartStart Diagnosis:What is the main issue?Issue1Low Yield / Missing ProductStart->Issue1Issue2Impurity ProfileStart->Issue2CheckAqCheck Aqueous Layer:Did product stay in water?Issue1->CheckAqCheckTLCCheck TLC/LCMS:Where is the spot?Issue2->CheckTLCSoln1Action: Back-extract aqueousphase with DCM or CHCl3.Sulfones are polar.CheckAq->Soln1SpotBaseSpot at Baseline?CheckTLC->SpotBaseSpotFrontSpot near Solvent Front?CheckTLC->SpotFrontSoln2Diagnosis: Quaternary Salt.Action: Reduce Temp,Add Reagent Slower.SpotBase->Soln2Soln3Diagnosis: Benzyl Alcohol.Action: Dry Solvents,Check Reagent Quality.SpotFront->Soln3

Figure 2: Logic flow for diagnosing synthesis failures based on extraction results and chromatographic behavior.

FAQ: Senior Scientist's Corner

Q: Can I use the reductive amination route (using 4-bromobenzaldehyde) instead? A: Yes, but be careful. While reductive amination avoids quaternization, the sulfone ring is electronically deactivated.[1] Formation of the iminium ion intermediate might be slow.[1] You must use a slightly acidic buffer (Acetic acid) and a strong reducing agent like Sodium Triacetoxyborohydride (STAB) .[1] Warning: Ensure your reducing conditions do not debrominate the aryl ring (avoid catalytic hydrogenation with Pd/C).[1]

Q: Why is my product yield low even though TLC showed conversion? A: This is likely a workup failure, not a reaction failure. Thiomorpholine 1,1-dioxides are much more polar than their morpholine counterparts.[1] They love water.[1] If you wash your organic layer aggressively with large volumes of water, you are washing your product down the drain.[1] Use minimal water volumes and saturate the aqueous phase with NaCl (Salting out) to force the product into the organic layer.

Q: Can I make the sulfide first and then oxidize? A: You can, but it introduces a new side reaction: N-Oxidation . When oxidizing the sulfur to sulfone (



1

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 6484228, Thiomorpholine 1,1-dioxide. Retrieved February 6, 2026, from [Link]

  • Molecules. (2018).[1][3] Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine. (Demonstrates N-arylation/alkylation conditions for thiomorpholine derivatives). Retrieved February 6, 2026, from [Link]

  • Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (Comparative reactivity of morpholine vs thiomorpholine). Retrieved February 6, 2026, from [Link]

Technical Support Center: Characterization of Brominated Organic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the characterization of brominated organic compounds. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of these unique molecules. The inherent properties of the bromine atom can introduce complexities in various analytical techniques. This guide provides in-depth troubleshooting advice and validated protocols to ensure the integrity and accuracy of your results.

Frequently Asked Questions (FAQs)

Q1: Why do the peaks for my brominated compound look broad and poorly resolved in the ¹³C NMR spectrum?

This is a classic issue stemming from the quadrupolar nature of bromine's two stable isotopes, ⁷⁹Br and ⁸¹Br. Nuclei with a spin quantum number greater than 1/2, like bromine, possess a nuclear electric quadrupole moment. This moment interacts with the local electric field gradient, leading to rapid nuclear quadrupole relaxation.[1][2] This rapid relaxation is a major cause of significant line broadening for the carbon directly attached to the bromine and can also affect adjacent carbons.[1]

Q2: I'm analyzing a sample by GC-MS and suspect I have a brominated compound. What is the most definitive evidence from the mass spectrum?

The presence of a characteristic isotopic pattern for the molecular ion (M+) and fragment ions is the most telling sign. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximately 1:1 natural abundance.[3] This results in a pair of peaks of nearly equal intensity, separated by two mass-to-charge units (m/z), referred to as the M+ and M+2 peaks. For compounds with multiple bromine atoms, this pattern becomes more complex but is predictable (e.g., two bromines give an M+, M+2, M+4 pattern with a 1:2:1 intensity ratio).

Q3: My polybrominated flame retardant samples are showing inconsistent results by Gas Chromatography (GC). What could be the cause?

Polybrominated compounds, particularly polybrominated diphenyl ethers (PBDEs), are often thermally labile.[4][5] They can degrade in the high temperatures of the GC injector port, leading to lower than expected recovery and the appearance of degradation products.[4][6] This is a significant challenge in the analysis of these compounds.[4][7]

Q4: I've introduced a bromine atom into my molecule to aid in X-ray crystal structure determination, but I'm having trouble getting a good quality structure. Why might this be?

While the heavy atom effect of bromine can be beneficial for solving the phase problem in X-ray crystallography, it can also introduce complications.[8][9] A common issue is non-isomorphism, where the crystal lattice of the brominated derivative is not identical to the parent compound, making structure solution by isomorphous replacement difficult.[10] Additionally, the C-Br bond can be susceptible to radiation damage during data collection.[11]

Troubleshooting Guides

Guide 1: Gas Chromatography (GC) of Brominated Compounds

Issue: Poor peak shape (tailing or fronting), low response, or appearance of unexpected peaks.

Underlying Cause: Thermal degradation in the injector or column, or active sites in the GC system.

Troubleshooting Workflow:

GC_Troubleshooting start Problem: Inconsistent GC Results check_injector Step 1: Optimize Injector - Lower temperature? - Use deactivated liner? - Pulsed splitless injection? start->check_injector check_column Step 2: Evaluate GC Column - Use a shorter column? - Thin film stationary phase? - Check for bleed. check_injector->check_column If problem persists check_temp Step 3: Adjust Temperature Program - Lower initial temperature? - Faster ramp rate? check_column->check_temp If problem persists solution Outcome: Improved Peak Shape & Reproducibility check_temp->solution

GC Troubleshooting Workflow

Detailed Troubleshooting Steps & Protocols:

Parameter Problem Indication Recommended Action & Rationale
Injector Temperature Low recovery, extra peaksMany brominated compounds, especially PBDEs, degrade at high temperatures.[4][5] Protocol: Start with an injector temperature of 250°C and decrease in 10°C increments. A temperature-programmed or pulsed splitless injection can minimize the time the analyte spends in the hot injector.[4][7]
Injector Liner Peak tailingActive sites on a standard glass liner can interact with the brominated compound. Protocol: Use a deactivated glass wool liner to minimize these interactions.[7]
GC Column Broad peaks, long run timesLonger residence time on the column increases the chance of on-column degradation.[4] Protocol: Use a shorter column (e.g., 15m) with a thin stationary phase (e.g., 0.1 µm film) to reduce analysis time.[4][7]
Oven Program Poor separation or degradationA slow temperature ramp can lead to prolonged exposure to high temperatures. Protocol: Start with a lower initial oven temperature and use a faster ramp rate to elute the compounds as quickly as possible without sacrificing resolution.
Guide 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Issue: ¹³C NMR signals are broad, weak, or completely absent for carbons bonded to bromine.

Underlying Cause: Quadrupolar broadening from ⁷⁹Br and ⁸¹Br nuclei.[1][2]

Troubleshooting Workflow:

NMR_Troubleshooting start Problem: Broad/Missing ¹³C Signals increase_scans Step 1: Increase Number of Scans - Is signal-to-noise the issue? start->increase_scans check_1H Step 2: Analyze ¹H NMR - Are protons near Br also broad? - Provides proximity information. increase_scans->check_1H If signal still poor run_hsqc Step 3: Perform 2D HSQC - Can the C-H correlation be seen? - More sensitive than ¹³C. check_1H->run_hsqc If direct C detection fails solution Outcome: Confirmation of C-Br Bond & Structural Information run_hsqc->solution XRay_Troubleshooting start Problem: Structure Solution Fails check_isomorphism Step 1: Check Unit Cell Parameters - Compare derivative to native. - Significant change indicates non-isomorphism. start->check_isomorphism refine_soaking Step 2: Optimize Derivatization - Vary soaking time and concentration of brominating agent. check_isomorphism->refine_soaking If non-isomorphous data_collection Step 3: Adjust Data Collection Strategy - Use MAD/SAD at Br K-edge. - Attenuate beam to minimize radiation damage. refine_soaking->data_collection solution Outcome: Successful Structure Determination data_collection->solution

Sources

Technical Support Center: Enhancing the Purity of 4-(4-Bromo-benzyl)-thiomorpholine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-(4-Bromo-benzyl)-thiomorpholine 1,1-dioxide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of this key pharmaceutical intermediate.[1] The purity of this compound is paramount, as impurities can lead to inconsistent experimental results, introduce toxicological risks, and complicate regulatory submissions.[2][3][4] This guide provides in-depth troubleshooting advice and validated protocols to help you achieve the highest possible purity for your compound.

Synthesis Overview and Impurity Profile

The most common synthetic route to this compound involves the nucleophilic substitution of 4-bromobenzyl bromide with thiomorpholine 1,1-dioxide. This reaction, while generally efficient, can generate a variety of impurities that must be removed.

Reaction Scheme:

Understanding the potential impurities is the first step toward effective purification.[5] The table below summarizes the most common impurities and their origins.

Impurity NameSourceRationale
Thiomorpholine 1,1-dioxide Starting MaterialIncomplete reaction or use of incorrect stoichiometry.
4-Bromobenzyl bromide Starting MaterialIncomplete reaction. This is a lachrymator and irritant.[6]
Bis(4-bromobenzyl) ether Side ReactionFormed if water is present and the base promotes ether formation from the benzyl bromide.
Quaternary Ammonium Salt Side ReactionOver-alkylation of the product by another molecule of 4-bromobenzyl bromide.
p-Bromotoluene Impurity in Starting MaterialAn unreacted precursor from the synthesis of 4-bromobenzyl bromide.[7]
Dibrominated Species Impurity in Starting MaterialImpurities from the synthesis of 4-bromobenzyl bromide.[7]
Residual Solvents Process-RelatedSolvents used in the reaction or workup that are not fully removed (e.g., DMF, Acetonitrile, Dichloromethane).

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems in a question-and-answer format, providing both the reasoning and the solution for each challenge.

Q1: My crude product is a discolored oil or a gummy solid and fails to crystallize. What is the cause and how can I proceed?

A1: This is a classic sign of significant impurities preventing the formation of a stable crystal lattice. The discoloration often points to polymeric byproducts or persistent colored impurities from the starting materials.

  • Causality: High levels of unreacted starting materials, solvent residues, or side-products disrupt the ordered arrangement of molecules required for crystallization. Oiling out occurs when the compound's solubility limit is exceeded at a temperature above its melting point.

  • Solution Workflow:

    • Initial Cleanup: Dissolve the crude material in a suitable solvent like dichloromethane (DCM) or ethyl acetate (EtOAc). Wash the organic solution sequentially with a mild acid (e.g., 1M HCl) to remove any residual basic starting materials, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove acidic byproducts, and finally with brine (saturated NaCl solution) to reduce the water content. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) and concentrate under reduced pressure.[8]

    • Attempt Crystallization Again: Try to crystallize the cleaner material from a suitable solvent system (see FAQ 2).

    • Chromatography: If it still fails to crystallize, the most robust solution is purification by column chromatography to separate the target compound from the impurities.[9]

Q2: My NMR spectrum clearly shows peaks corresponding to unreacted thiomorpholine 1,1-dioxide and/or 4-bromobenzyl bromide. How can I remove them?

A2: The presence of starting materials indicates an incomplete reaction or inefficient initial workup. Their distinct chemical properties can be exploited for selective removal.

  • Causality & Strategy:

    • Thiomorpholine 1,1-dioxide: This starting material is a basic amine. It can be protonated and extracted into an aqueous acidic layer.

    • 4-Bromobenzyl bromide: This is a neutral, non-polar organic compound. It can be removed via chromatography or by reaction with a scavenger resin if necessary.

  • Recommended Protocols:

    • Acid Wash: As described in A1, an aqueous acid wash (e.g., 1M HCl) is highly effective at removing the basic thiomorpholine 1,1-dioxide.

    • Column Chromatography: If 4-bromobenzyl bromide remains, it will likely have a different polarity from your product. It is typically less polar and will elute earlier from a silica gel column using a non-polar/polar solvent gradient (e.g., hexanes/ethyl acetate).

Q3: My post-purification TLC plate still shows multiple spots. What should I do next?

A3: Seeing multiple spots on a TLC plate is a definitive indication of impurity. The next step depends on the separation (Rƒ values) of the spots.

  • Causality: A single purification step may not have been sufficient to remove all impurities, especially those with polarities similar to the product.

  • Solution Decision Tree:

    • Well-Separated Spots: If the impurity spots are well-separated from the product spot, a second purification pass using the same technique but with more careful execution (e.g., a slower gradient in column chromatography, or a different recrystallization solvent) is warranted.

    • Poorly-Separated Spots: If an impurity spot is very close to the product spot, you may need to change your purification strategy.

      • Optimize Chromatography: Switch to a different solvent system for your column. For example, if you used hexanes/ethyl acetate, try a system with a different selectivity, like dichloromethane/methanol.

      • Consider Recrystallization: If you used chromatography, try recrystallization. This technique separates based on solubility and crystal packing, not just polarity, and can be effective at removing closely-eluting impurities.

Q4: My final product has a low melting point with a broad range. What does this signify?

A4: A sharp melting point is a key indicator of purity for a crystalline solid. A broad and depressed melting point range is a classic sign of impurities.

  • Causality (Melting Point Depression): Impurities disrupt the crystal lattice of the pure compound, which lowers the energy required to break the lattice, resulting in melting at a lower temperature over a wider range.

  • Solution: This result indicates your sample is not pure. You must re-purify the material using one of the methods described above (recrystallization or column chromatography). After re-purification, re-measure the melting point. Repeat the process until a constant and sharp melting point is achieved.

Frequently Asked Questions (FAQs)

FAQ 1: What is the most reliable, general-purpose purification strategy for this compound?

A combination of techniques is often the most robust approach. A highly effective general workflow is an initial aqueous workup, followed by recrystallization. If recrystallization fails or purity remains insufficient, column chromatography is the definitive next step.

FAQ 2: How do I select an appropriate solvent system for recrystallization?

The ideal recrystallization solvent is one in which your target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[3] Impurities should either be completely soluble or completely insoluble at all temperatures.

  • Screening Protocol:

    • Place a small amount of your crude product (10-20 mg) into several test tubes.

    • Add a small amount of a different solvent to each tube (e.g., ethanol, isopropanol, ethyl acetate, toluene).

    • Observe solubility at room temperature. A good candidate will not dissolve the compound well.

    • Heat the tubes that showed poor room-temperature solubility. If the compound dissolves completely upon heating, it is a promising solvent.

    • Allow the promising solutions to cool slowly to room temperature, then in an ice bath. The solvent that yields a high amount of crystalline solid is your best choice.

  • Commonly Successful Solvents: For compounds of this type, polar protic solvents like ethanol or isopropanol are excellent starting points. Mixed solvent systems, such as ethyl acetate/hexanes or acetone/hexanes , can also be effective.[10]

FAQ 3: What are the key parameters to optimize for silica gel column chromatography?

  • Solvent System (Mobile Phase): The goal is to find a solvent system that provides a product Rƒ value between 0.25 and 0.40 on a TLC plate, with good separation from all impurities. Start with a low-polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity.

  • Column Packing: Ensure the silica gel is packed uniformly without air bubbles or cracks to prevent channeling and poor separation.

  • Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a stronger solvent like DCM) and load it onto the column in a tight, narrow band.

  • Elution: Use a slow, constant flow rate. If separation is difficult, use a shallow gradient of increasing solvent polarity rather than a single isocratic solvent system.

FAQ 4: Which analytical techniques are essential to confirm the final purity?

To confidently assess purity, a combination of methods is required:

  • ¹H NMR: Confirms the chemical structure and can detect proton-bearing impurities, often down to the 1-2% level.

  • TLC: Shows a single spot in multiple solvent systems.

  • Melting Point: A sharp, un-depressed melting point that matches the literature value.

  • Mass Spectrometry (MS): Confirms the correct molecular weight (for C₁₁H₁₄BrNO₂S, the monoisotopic mass is approximately 302.99 Da).[11]

Visualization of the Purification Workflow

The following diagram outlines the logical workflow for purifying crude this compound and verifying its purity.

G cluster_0 Purification & Analysis Workflow Crude Crude Product (Oil or Solid) Workup Aqueous Workup (Acid/Base Wash) Crude->Workup Dry Dry & Concentrate Workup->Dry Recryst Attempt Recrystallization Dry->Recryst Crystals Crystals Formed Recryst->Crystals Yes Chrom Column Chromatography Recryst->Chrom No Crystals->Chrom No, still impure Analysis Purity Analysis (NMR, MP, MS) Crystals->Analysis Yes Collect Collect Pure Fractions (TLC Monitored) Chrom->Collect Final_Product Final Purified Product Collect->Final_Product Final_Product->Analysis Pass Purity Confirmed? Analysis->Pass Pass->Chrom No, re-purify Pass->Final_Product Yes

Caption: Decision workflow for purification and analysis.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization (Example with Ethanol)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol (near boiling) while stirring or swirling until the solid is completely dissolved. Do not add excessive solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration through a fluted filter paper or a small plug of Celite to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Undisturbed cooling promotes the formation of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

  • Analysis: Characterize the purified product by determining its melting point and running an NMR spectrum.

Protocol 2: Purification by Silica Gel Column Chromatography
  • TLC Analysis: First, determine an appropriate mobile phase (eluent) using TLC. A good eluent will give your product an Rƒ value of ~0.3 and show good separation from impurities. A gradient of hexanes:ethyl acetate is a common starting point.

  • Column Preparation: Prepare a glass column with silica gel (slurry packing is recommended to avoid air bubbles). Equilibrate the column by passing several column volumes of the initial, low-polarity eluent through the silica gel.

  • Sample Loading: Dissolve the crude product in a minimum amount of dichloromethane or the eluent. Carefully add the sample to the top of the silica gel bed.

  • Elution: Begin eluting with the low-polarity solvent. Gradually increase the polarity of the mobile phase according to your TLC analysis (e.g., from 10% EtOAc in hexanes to 20%, then 30%).

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified compound.

  • Analysis: Confirm the purity of the product using the analytical methods described in FAQ 4.

References

  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. (2024). MDPI. [Link]

  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. (2022). ACS Publications. [Link]

  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. (2022). ChemRxiv. [Link]

  • Preparation of 4-bromobenzyl bromide. PrepChem.com. [Link]

  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol- ene/Cyclization Sequence in Continuous Flow. (2022). ChemRxiv. [Link]

  • A kind of preparation method of p-bromobenzyl bromide.
  • Thiomorpholine 1,1-dioxide. PubChem. [Link]

  • This compound (C11H14BrNO2S). PubChemLite. [Link]

  • What is Impurity Characterization. (2025). ResolveMass Laboratories Inc.[Link]

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. (2025). ResearchGate. [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. (2023). PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. [Link]

  • Supporting Information - Improving Quantum Yields of Fluorophores by Inhibiting Twisted Intramolecular Charge Transfer Using Electron-Withdrawing Group- Functionalized Piperidine Auxochromes. The Royal Society of Chemistry. [Link]

  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025). A-Z Chemistry. [Link]

  • Tips & Tricks: Recrystallization. Department of Chemistry : University of Rochester. [Link]

  • n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine. Organic Syntheses Procedure. [Link]

  • Organic Impurity Test. CD Formulation. [Link]

  • Isolation and characterization of pharmaceuticals with impurities. (2024). LinkedIn. [Link]

  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. (2024). ResearchGate. [Link]

  • Thiomorpholine. Wikipedia. [Link]

  • 1044924-09-5 | MFCD14686438 | 4-(4-Bromobenzyl)thiomorpholine 1,1-dioxide. AA Blocks. [Link]

Sources

Technical Support Center: Managing Reaction Exotherms in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist (Process Safety & Scale-Up Division) Ticket Priority: Critical

Welcome to the Scale-Up Support Hub.

You are likely here because a reaction that behaved perfectly in a 500 mL EasyMax™ is showing signs of thermal instability in the 500 L pilot reactor, or you are preparing for that transition and want to avoid a thermal runaway event.

In the laboratory, heat transfer is forgiving. In the plant, it is the enemy. This guide helps you transition from "observing" exotherms to "engineering" them.

Ticket #001: Pre-Start Validation

User Query: "How do I know if my reactor's cooling jacket is sufficient for this scale-up? The reaction reached 45°C in the lab, which is fine."

Technical Response: The absolute temperature in the lab is irrelevant without context. You must calculate the Maximum Temperature of Synthesis Reaction (MTSR) . In a large-scale reactor, we assume adiabatic conditions (0% heat loss) for safety margins because the surface-area-to-volume ratio drops drastically (see Ticket #002).

You must determine the Stoessel Criticality Class of your process before scaling up.

The Core Logic: Stoessel Classification

This classification system compares four temperatures to determine risk:[1]

  • Tp: Process Operating Temperature.

  • MTSR: Maximum Temperature of Synthesis Reaction (

    
    ).
    
  • MTT: Maximum Technical Temperature (usually the boiling point of the solvent).

  • TD24: The temperature at which the Time to Maximum Rate (

    
    ) is 24 hours (onset of decomposition).
    

The Golden Rule: You generally want your MTSR < MTT . If the cooling fails, the reaction should boil the solvent (a physical safety barrier) rather than trigger a secondary decomposition explosion.

Decision Workflow (Visualization)

Stoessel_Logic Start Calculate MTSR (Tp + Adiabatic Rise) Check_MTT Is MTSR < MTT (Boiling Point)? Start->Check_MTT Safe_Zone Class 1 or 2: Inherently Safer. Boiling limits temp rise. Check_MTT->Safe_Zone Yes Check_Decomp Is MTSR > TD24 (Decomposition Onset)? Check_MTT->Check_Decomp No Critical_Zone Class 4 or 5: CRITICAL DANGER. Runaway triggers explosion before solvent boils. Check_Decomp->Critical_Zone Yes Manageable_Zone Class 3: Requires Emergency Pressure Relief (DIERS). Check_Decomp->Manageable_Zone No

Figure 1: Simplified Stoessel Criticality Class logic for determining inherent thermal safety.

Ticket #002: Operational Control & Dosing

User Query: "We are adding the reagent over 2 hours, but we still see temperature spikes. Why?"

Technical Response: You are likely suffering from reactant accumulation .

In the lab, mixing is almost instantaneous. In a plant reactor, "mesomixing" times can be seconds or minutes. If your chemical reaction kinetics (


) are faster than your mixing time, or if you dose faster than the reaction consumes the reagent, unreacted material builds up.

This accumulation creates a "thermal bomb." If mixing suddenly improves or the temperature bumps up slightly, all that accumulated material reacts simultaneously, overwhelming the cooling jacket.

The Physics of Failure: Surface Area vs. Volume

You cannot rely on passive cooling in scale-up. As you scale, your ability to remove heat per unit of volume drops exponentially.

Table 1: Heat Transfer Capability Drop-off

ParameterLab Reactor (1 L)Pilot Reactor (500 L)Production (10,000 L)Impact
Surface Area (

)
~0.05

~3.0

~22

Cooling jacket area.
Volume (

)
0.001

0.5

10

Heat generating mass.
A/V Ratio 50

6

2.2

~95% loss in relative cooling capacity.
Protocol: Dosage-Controlled Exothermic Reaction

Objective: Ensure the reaction rate is limited by the feed rate, not the kinetics.

  • Determine Heat of Reaction (

    
    ):  Use RC1 or DSC calorimetry to find the total energy release (Joules/gram).
    
  • Calculate

    
    : 
    
    
    
    
    (Where
    
    
    is concentration,
    
    
    is reaction mass,
    
    
    is specific heat capacity).
  • Establish Target Accumulation: Aim for

    
     accumulation of the limiting reagent at any time.
    
  • The "Stop-and-Check" Experiment:

    • Start dosing at the defined rate.

    • At 10% addition, STOP the feed .

    • Watch the temperature.

    • Scenario A: Temperature drops immediately. (Good. Reaction is feed-controlled).

    • Scenario B: Temperature continues to rise for minutes. (BAD. High accumulation. You are dosing too fast or mixing is poor).

Ticket #003: Emergency Response (Cooling Failure)

User Query: "What if the chiller fails halfway through addition? Do we vent?"

Technical Response: Do not guess. You must know your


 (Time to Maximum Rate) .

If cooling fails, the temperature will rise adiabatically. As T rises, the reaction rate accelerates exponentially (Arrhenius Law). The


 tells you how long you have before the reaction hits maximum velocity (thermal explosion).
  • If

    
     > 24 hours:  You have time to fix the chiller.
    
  • If

    
     < 1 hour:  You are in immediate danger.
    
Emergency Response Workflow

Emergency_Response Alarm Cooling Failure Alarm Feed_Cut IMMEDIATE ACTION: Cut Feed (Stop Dosing) Alarm->Feed_Cut Assess_Temp Current Temp vs. TD24 / TMRad Feed_Cut->Assess_Temp Crash_Cool Secondary Cooling: Dump Jacket / Coil Assess_Temp->Crash_Cool T < TD24 Quench Chemical Quench: Add Inhibitor/Solvent Assess_Temp->Quench T approaching TD24 Vent Emergency Relief: Open Vent to Scrubber Assess_Temp->Vent Runaway Imminent

Figure 2: Decision matrix for loss of cooling events based on thermal inertia.

Critical Note on Relief Sizing: Never size emergency vents based on standard liquid flow. Runaway reactions often create two-phase flow (liquid + gas foam), which requires significantly larger vent areas. Refer to the DIERS (Design Institute for Emergency Relief Systems) methodology for sizing.

References
  • Stoessel, F. (2009).[2] Planning protection measures against runaway reactions using criticality classes. Process Safety and Environmental Protection. Link

  • Design Institute for Emergency Relief Systems (DIERS). Emergency Relief System Design Using DIERS Technology. AIChE. Link

  • Etchells, J. & Wilday, J. (1998). Workbook for Chemical Reactor Relief System Sizing. HSE Books. Link

  • Purdue University. Thermal Hazards in the Pharmaceutical Industry: TMRad and Adiabatic Temperature Rise. Link

  • Dusseiller, M. (2008). The surface-to-volume ratio in thermal physics. Link

Sources

Improving the regioselectivity of reactions involving thiomorpholine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for thiomorpholine-related synthetic chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of reactions involving the thiomorpholine scaffold. As a privileged structure in drug discovery, mastering its regioselective functionalization is critical for success.[1][2][3] This document moves beyond simple protocols to provide in-depth, field-tested insights into controlling reaction outcomes, troubleshooting common issues, and understanding the causal mechanisms behind the observed reactivity.

Foundational Principles: The Duality of Thiomorpholine Reactivity

Thiomorpholine presents a unique challenge due to the presence of two heteroatoms with nucleophilic character: the nitrogen (amine) and the sulfur (thioether).[3][4] The desired reaction pathway often competes with side reactions at the alternate site. Understanding the factors that govern the reactivity of these two centers is the first step toward achieving high regioselectivity.

  • Nitrogen (N-4): The secondary amine is a moderately strong, hard nucleophile. It readily participates in reactions like alkylation, acylation, arylation, and sulfonylation. Its reactivity is highly dependent on the steric environment and the electronic nature of the reaction partners.

  • Sulfur (S-1): The thioether is a soft nucleophile. It is susceptible to oxidation to the corresponding sulfoxide and sulfone, a common metabolic pathway and a frequent synthetic side reaction.[4] It can also be involved in reactions with soft electrophiles.

The central challenge in thiomorpholine chemistry is to direct the reaction to one site while preventing unwanted reactions at the other.

Thiomorpholine_Reactivity cluster_N N-Centered Reactions cluster_S S-Centered Reactions thiomorpholine Thiomorpholine N-4 (Amine) S-1 (Thioether) N_Alkylation N-Alkylation thiomorpholine:N->N_Alkylation Hard Electrophiles N_Arylation N-Arylation thiomorpholine:N->N_Arylation N_Acylation N-Acylation thiomorpholine:N->N_Acylation S_Oxidation S-Oxidation (Sulfoxide/Sulfone) thiomorpholine:S->S_Oxidation Oxidizing Agents

Caption: Competing reaction pathways at the nitrogen and sulfur centers of the thiomorpholine core.

Troubleshooting & FAQs: Enhancing Regioselectivity

This section addresses the most common challenges encountered during the functionalization of thiomorpholine in a practical, question-and-answer format.

Question 1: I am attempting an N-alkylation/arylation but observe significant S-oxidation. How can I suppress this side reaction?

Root Cause Analysis: This is the most frequent issue. S-oxidation occurs when reaction conditions are even mildly oxidizing. This can be due to the reagent itself, atmospheric oxygen, or peroxide contaminants in solvents (especially ethers like THF). The sulfur in thiomorpholine is electron-rich and easily oxidized.

Strategic Solutions:

  • Rigorous Inert Atmosphere: The most crucial first step. Ensure your reaction is performed under a robust inert atmosphere (Argon or Nitrogen). This minimizes the presence of atmospheric oxygen.

  • Solvent Purity: Use freshly distilled or sparged solvents. Ethers like THF are notorious for forming peroxides upon storage. Test for peroxides and purify the solvent if necessary. The use of radical scavengers can sometimes be beneficial.

  • Choice of Reagents:

    • Base: Use a non-oxidizing base. While common bases like triethylamine (TEA) are generally safe, ensure their purity. For sensitive substrates, consider bases like diisopropylethylamine (DIPEA) or proton sponge.

    • Electrophile: Ensure the alkylating or arylating agent is pure and free from oxidizing contaminants. For N-arylations, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig) are highly selective for the nitrogen atom, as the catalytic cycle does not typically involve oxidation of the substrate thioether.

Protocol Example: Selective N-Arylation using Metal-Free Conditions

A recently demonstrated method avoids transition metals entirely, utilizing an iodonium salt under mild basic conditions, which inherently reduces the risk of S-oxidation.[4]

  • Step 1: To a solution of thiomorpholine (1.2 equiv.) in acetonitrile (0.2 M), add triethylamine (2.0 equiv.).

  • Step 2: Add the (4-nitrophenyl)(phenyl)iodonium triflate (1.0 equiv.) portion-wise at room temperature under an Argon atmosphere.

  • Step 3: Stir the reaction at room temperature for 12-18 hours, monitoring by TLC or LC-MS.

  • Step 4: Upon completion, quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Step 5: Purify via column chromatography to yield the desired N-aryl thiomorpholine.[4]

Question 2: My N-alkylation reaction is sluggish and gives low yields, even with minimal side products. What factors should I investigate?

Root Cause Analysis: Low reactivity at the nitrogen center can stem from several factors, including steric hindrance, poor nucleophilicity, or suboptimal reaction conditions.

Troubleshooting Workflow:

Troubleshooting_Workflow Start Start: Low N-Alkylation Yield Check_Base Is the base strong enough to deprotonate N-H? Start->Check_Base Check_Solvent Is the solvent appropriate? (Polar Aprotic?) Check_Base->Check_Solvent Yes Sol_Base Action: Switch to a stronger base (e.g., NaH, K2CO3) Check_Base->Sol_Base No Check_Temp Is the temperature high enough? Check_Solvent->Check_Temp Yes Sol_Solvent Action: Switch to DMF, DMSO, or NMP Check_Solvent->Sol_Solvent No Check_Sterics Are there significant steric clashes? Check_Temp->Check_Sterics Yes Sol_Temp Action: Increase temperature incrementally (e.g., 50°C -> 80°C) Check_Temp->Sol_Temp No End Yield Improved Check_Sterics->End No Sol_Sterics Consider less bulky electrophile or alternative synthetic route Check_Sterics->Sol_Sterics Yes Sol_Base->Check_Solvent Sol_Solvent->Check_Temp Sol_Temp->Check_Sterics

Caption: Decision workflow for troubleshooting low-yielding N-alkylation reactions.

Detailed Explanation:

  • Basicity: The pKa of the protonated thiomorpholine nitrogen is around 9. A base should be chosen that can effectively deprotonate it to enhance its nucleophilicity. For simple alkyl halides, potassium carbonate (K₂CO₃) is often sufficient. For less reactive electrophiles, a stronger base like sodium hydride (NaH) may be required.

  • Solvent Choice: Polar aprotic solvents like DMF or DMSO are generally preferred. They solvate the cation of the base (e.g., K⁺ or Na⁺) while leaving the nucleophilic nitrogen relatively free to attack the electrophile, accelerating the reaction.

  • Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, incrementally increasing the heat can significantly improve the conversion.

Question 3: How can I use protecting groups to achieve selective C-H functionalization or other ring modifications?

Root Cause Analysis: To perform reactions on the carbon backbone of the thiomorpholine ring, both the nitrogen and sulfur atoms must be "masked" to prevent them from reacting.

Strategic Solutions:

  • N-Protection: The nitrogen is most commonly protected as a carbamate, such as a tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group. These groups are stable to a wide range of conditions and can be easily removed later. The Boc group, for instance, is readily cleaved with trifluoroacetic acid (TFA).

  • S-Protection/Oxidation: The sulfur can be temporarily "protected" through oxidation. By converting the thioether to a sulfone (S,S-dioxide), its nucleophilicity is eliminated. This sulfone group is highly electron-withdrawing, which can also influence the regioselectivity of subsequent reactions on the ring. The sulfone can sometimes be reduced back to the thioether, although this can be challenging.

Comparative Table of Common Protecting Group Strategies

Protecting GroupTarget AtomIntroduction ConditionsCleavage ConditionsStability & Notes
Boc Nitrogen(Boc)₂O, Base (e.g., TEA, NaOH)Strong Acid (TFA, HCl)Stable to hydrogenation and mild base. Widely used.
Cbz NitrogenCbz-Cl, BaseH₂, Pd/C (Hydrogenolysis)Stable to acidic conditions. Orthogonal to Boc group.
Sulfone SulfurOxidizing agent (m-CPBA, Oxone®)Strong reducing agents (e.g., LiAlH₄)Deactivates the sulfur. Can be difficult to remove. Alters ring electronics significantly.[3]

Experimental Protocols

Protocol 1: General Procedure for Selective N-Boc Protection of Thiomorpholine

This protocol provides a robust method for protecting the thiomorpholine nitrogen, a crucial first step for many multi-step syntheses.

Materials:

  • Thiomorpholine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve thiomorpholine (1.0 equiv.) in DCM (0.5 M) in a round-bottom flask equipped with a magnetic stirrer.

  • Add an aqueous solution of NaOH (1.1 equiv. in 2-3 volumes of water).

  • Cool the biphasic mixture to 0 °C in an ice bath.

  • Slowly add a solution of (Boc)₂O (1.05 equiv.) in DCM dropwise over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with water, then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-thiomorpholine, which can often be used without further purification.

References

  • Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]

  • ACS Publications. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. [Link]

  • PubMed. (n.d.). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. [Link]

  • ResearchGate. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of thiomorpholines. [Link]

  • ChemRxiv. (n.d.). Catalyst Controlled Regiodivergent C-H Alkynylation of Thiophenes. [Link]

  • Journal of Chemical Reviews. (2021). Review Article: Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]

  • PubMed. (2013). Modular mesoionics: understanding and controlling regioselectivity in 1,3-dipolar cycloadditions of Münchnone derivatives. [Link]

  • PMC. (2025). Regioselective C‑Arylation of Functionalized Nitroalkanes with Furan, Thiophene, and.... [Link]

  • Google Patents. (n.d.). Method for removal of thiol-protecting groups.
  • ChemRxiv. (n.d.). Regio- and stereospecific thiol-thioalkyne reaction facilitated by organic base. [Link]

  • RSC Publishing. (2016). Highly regioselective synthesis of 4-tosylthiomorpholine via intramolecular cyclization of N -tethered thioalkenols. [Link]

  • MDPI. (n.d.). Density Functional Theory Study of the Regioselectivity in Copolymerization of bis-Styrenic Molecules with Propylene Using Zirconocene Catalyst. [Link]

  • ChemRxiv. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol- ene/Cyclization Sequence in Continuous Flow. [Link]

  • MDPI. (n.d.). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. [Link]

Sources

Technical Support Center: Minimizing By-product Formation in Bromination Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Bromination Reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of unwanted by-products during bromination experiments. By understanding the underlying mechanisms and controlling key reaction parameters, you can significantly improve the yield and purity of your desired brominated compounds.

Troubleshooting Guide: Common By-product Issues

This section addresses specific, frequently encountered problems in bromination reactions. Each issue is broken down by its probable cause and a series of actionable solutions grounded in chemical principles.

Issue 1: Formation of Polybrominated Products (e.g., Di- or Tribrominated Species)

Symptom: You observe multiple spots on your TLC plate or several peaks in your GC-MS analysis corresponding to products with higher molecular weights than the desired monobrominated compound.

Probable Causes & Solutions:

  • Cause A: Highly Activated Substrate: Aromatic rings with strong electron-donating groups (e.g., phenols, anilines, alkoxybenzenes) are highly nucleophilic and prone to over-bromination.

    • Solution 1: Use a Milder Brominating Agent. Switch from molecular bromine (Br₂) to a less reactive reagent like N-Bromosuccinimide (NBS).[1][2] NBS maintains a low concentration of Br₂ in the reaction mixture, which helps to prevent multiple substitutions.[3]

    • Solution 2: Control Stoichiometry. Ensure you are using only one equivalent of the brominating agent.[1] For highly reactive substrates, the slow, dropwise addition of the brominating agent using a syringe pump can prevent localized areas of high concentration, thereby minimizing polybromination.

    • Solution 3: Modify Reaction Conditions. Perform the reaction at a lower temperature (e.g., 0 °C or below) to decrease the reaction rate and improve selectivity.[1][4]

  • Cause B: Harsh Reaction Conditions: High temperatures or prolonged reaction times can provide the necessary energy to overcome the activation barrier for subsequent bromination steps.

    • Solution 1: Lower the Reaction Temperature. Running the reaction at reduced temperatures (e.g., 0°C to -78°C) can significantly enhance selectivity for the monobrominated product.[4]

    • Solution 2: Monitor Reaction Progress. Use techniques like TLC or GC-MS to monitor the reaction closely and quench it as soon as the starting material is consumed to prevent the formation of polybrominated species over time.

Issue 2: Incorrect Regioisomer Formation (e.g., meta instead of ortho/para)

Symptom: The primary product isolated is an isomer of the desired compound (e.g., you obtain 1-bromo-3-nitrobenzene when you intended to synthesize 1-bromo-4-nitrobenzene).

Probable Causes & Solutions:

  • Cause A: Misinterpretation of Directing Group Effects: The regiochemical outcome of electrophilic aromatic substitution is governed by the substituents already present on the ring.

    • Solution 1: Review Electronic Effects. Electron-donating groups (e.g., -OH, -OR, -NH₂, -R) are ortho, para-directors, while electron-withdrawing groups (e.g., -NO₂, -CN, -C(O)R) are meta-directors (with the exception of halogens, which are deactivating ortho, para-directors). Ensure your synthetic strategy aligns with these principles.

    • Solution 2: Adjust the Catalyst. The choice and amount of Lewis acid catalyst can influence the electrophilicity of the brominating agent and affect regioselectivity.[5] For some substrates, catalysts like zeolites can be used to enhance para-selectivity.[4]

  • Cause B: Steric Hindrance: Bulky substituents on the aromatic ring or a bulky brominating agent can prevent substitution at the sterically more congested ortho position, favoring the para position.

    • Solution: Leverage Steric Effects. If para is the desired product, steric hindrance can be an advantage. If ortho is desired, a less bulky brominating agent or different reaction conditions may be necessary.

  • Cause C: Temperature Effects: Higher temperatures can sometimes lead to the formation of the thermodynamically more stable product, which may not be the kinetically favored one.

    • Solution: Optimize Reaction Temperature. Running the reaction at the lowest effective temperature often maximizes kinetic control and can lead to higher regioselectivity.[4]

Issue 3: Formation of Rearranged Products

Symptom: The product's carbon skeleton is different from the starting material, indicating a molecular rearrangement has occurred. This is most common in the bromination of alkenes or alcohols.

Probable Causes & Solutions:

  • Cause A: Formation of an Unstable Carbocation Intermediate: Reactions proceeding through a carbocation mechanism (e.g., addition of HBr to an alkene, or SN1-type substitution of an alcohol) can undergo hydride or alkyl shifts to form a more stable carbocation.[6][7][8]

    • Solution 1 (for Alkenes): Promote a Bromonium Ion Intermediate. The addition of Br₂ to an alkene in a non-polar, aprotic solvent (like CH₂Cl₂ or CCl₄) proceeds through a cyclic bromonium ion intermediate.[9] This mechanism prevents the formation of a discrete carbocation and thus avoids rearrangements, leading to a clean anti-addition product.

    • Solution 2 (for Alcohols): Use a Reagent that Avoids Carbocation Formation. Instead of using HBr, which can promote carbocation formation and rearrangement, consider converting the alcohol to a good leaving group (like a tosylate) followed by an SN2 reaction with a bromide salt. Alternatively, reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) can convert alcohols to alkyl halides with minimal rearrangement, particularly for primary and secondary alcohols.[10]

Frequently Asked Questions (FAQs)

Q1: How do I choose the most appropriate brominating agent?

The choice of brominating agent is critical and depends on the substrate and the desired outcome.

Brominating AgentPrimary Use CaseAdvantagesDisadvantages
Bromine (Br₂) Electrophilic addition to alkenes; Electrophilic aromatic substitution (with Lewis acid).[9][11]Inexpensive and readily available.Highly toxic, corrosive, and reactive; can lead to polybromination.[12]
N-Bromosuccinimide (NBS) Allylic and benzylic bromination (radical mechanism); Milder electrophilic bromination of activated rings.[3][13]Solid, easier, and safer to handle than Br₂; provides a low, steady concentration of Br₂.[12][13]More expensive than Br₂; can have solubility issues in some solvents.
Hydrobromic Acid (HBr) Addition to alkenes; Conversion of alcohols to alkyl bromides.Strong acid and bromide source in one.Can promote carbocation rearrangements.[6]
Pyridinium Tribromide Mild bromination of ketones, phenols, and other activated systems.Solid, stable, and easy to handle; provides one equivalent of Br₂.Higher molecular weight, less atom-economical.
Q2: What is the role of the solvent in controlling by-products?

The solvent plays a crucial role in stabilizing intermediates and influencing reaction pathways.

  • Polar Protic Solvents (e.g., H₂O, Alcohols): These can participate in the reaction, leading to by-products like bromohydrins when brominating alkenes.[9] They can also stabilize charged intermediates, potentially altering selectivity.

  • Non-Polar Aprotic Solvents (e.g., CH₂Cl₂, CCl₄, Hexane): These are generally preferred for reactions where you want to avoid solvent participation.[1] For example, using CCl₄ for allylic bromination with NBS favors the radical pathway over electrophilic addition.

Q3: How can I prevent unwanted radical-initiated side reactions?

If your goal is an electrophilic bromination, radical side reactions can be a nuisance.

  • Exclude Light: Free radical halogenation is often initiated by UV light.[3] Wrapping the reaction flask in aluminum foil can prevent this.

  • Use a Radical Scavenger: In some cases, adding a small amount of a radical inhibitor can suppress unwanted side reactions.

  • Avoid Radical Initiators: Ensure your reagents and solvents are free from peroxides or other compounds that could initiate radical chain reactions.

Q4: What is the correct procedure for quenching a bromination reaction?

Quenching is essential to stop the reaction and destroy any excess, hazardous bromine.

  • Standard Quench: A common and effective method is to add a 10% aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) until the characteristic red-brown color of bromine disappears.[14][15]

  • Neutralization: The reaction often produces HBr as a by-product.[16] After quenching the excess bromine, a wash with a mild base like saturated sodium bicarbonate (NaHCO₃) solution is typically used to neutralize the acid.

Visualizing Reaction Control

Decision Workflow for Troubleshooting By-product Formation

The following diagram outlines a logical workflow for diagnosing and resolving common issues with by-product formation in bromination reactions.

G start By-product Observed issue_type Identify By-product Type start->issue_type poly Polybromination issue_type->poly Higher MW iso Isomer Formation issue_type->iso Same MW, Different Structure rearr Rearrangement issue_type->rearr Different Carbon Skeleton sol_poly1 Decrease Reactivity: - Use NBS instead of Br2 - Lower Temperature poly->sol_poly1 sol_poly2 Control Stoichiometry: - Use 1.0 eq. of Bromine - Slow Addition poly->sol_poly2 sol_iso1 Check Directing Groups: - Review ortho/para vs. meta - Change Catalyst iso->sol_iso1 sol_iso2 Optimize Temperature: - Lower temp for kinetic control iso->sol_iso2 sol_rearr1 Avoid Carbocations: - Use Br2/CH2Cl2 for Alkenes (Bromonium Ion Pathway) - Use PBr3 for Alcohols rearr->sol_rearr1 end Desired Product Optimized sol_poly1->end sol_poly2->end sol_iso1->end sol_iso2->end sol_rearr1->end

Caption: A troubleshooting decision tree for bromination by-products.

Mechanism: Electrophilic vs. Radical Bromination

Understanding the dominant reaction pathway is key to controlling the outcome. Electrophilic substitution targets electron-rich systems like aromatic rings, while radical substitution targets weaker C-H bonds, such as those in allylic or benzylic positions.

G Reaction Pathway Comparison cluster_0 Electrophilic Aromatic Substitution cluster_1 Radical Allylic Substitution ArH Aromatic Ring (Ar-H) Sigma Sigma Complex (Carbocation Intermediate) ArH->Sigma Attack on 'Br+' Br2_LA Br2 + Lewis Acid (FeBr3) Br2_LA->Sigma ArBr Aryl Bromide (Ar-Br) Sigma->ArBr -H+ AllylH Allylic Substrate Allyl_Rad Allyl Radical AllylH->Allyl_Rad H• abstraction NBS_hv NBS + Light (hν) NBS_hv->Allyl_Rad Br• AllylBr Allyl Bromide Allyl_Rad->AllylBr + Br•

Sources

Technical Support Center: Troubleshooting Cell-Based Assay Inconsistencies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Inconsistent data in cell-based assays is rarely the result of a single catastrophic failure. It is usually the accumulation of "biological noise"—subtle variances in liquid handling, cell physiology, and compound behavior that compound to mask true efficacy. When evaluating a new chemical entity (NCE), distinguishing between a failed compound and a failed assay is the critical first step.

This guide moves beyond basic protocol adherence. We examine the causality of variance and provide self-validating workflows to isolate the source of error.

Phase 1: The Compound (Physicochemical Variables)

Before suspecting the biology, you must validate the chemistry. The most common cause of "noisy" dose-response curves for new compounds is micro-precipitation, where the compound is soluble in DMSO but "crashes out" upon dilution into aqueous culture media.

Troubleshooting Guide: Solubility & Handling

Q: Why does my potency (IC50) shift significantly between biological replicates? A: This often indicates solubility limits or non-specific binding. If a compound precipitates at high concentrations, the effective concentration plateaus, artificially flattening the top of your dose-response curve.

The Mechanism: Compounds stored in 100% DMSO are stable. When spiked into media (e.g., DMEM + 10% FBS), the rapid polarity shift can force hydrophobic compounds out of solution. This creates micro-crystals that:

  • Scatter light (interfering with optical readouts).

  • Precipitate onto cells (causing non-specific toxicity).

  • Bind to plasticware (reducing free compound concentration).

Protocol: The "Turbidity Check" Validation Do not rely on visual inspection alone. Micro-precipitates are often invisible to the naked eye.

  • Prepare: Create a 2X concentration of your highest test dose in complete culture media (exactly as used in the assay).

  • Incubate: Hold at 37°C for the duration of your standard assay treatment time (e.g., 24 hours).

  • Measure: Transfer supernatant to a clear-bottom plate and read Absorbance at 600nm (or use a nephelometer).

  • Control: Compare against a Media + DMSO vehicle control.

  • Threshold: Any signal >3 Standard Deviations above the vehicle control indicates precipitation.

Visual Workflow: Compound Solubility Logic

SolubilityLogic Start Start: Inconsistent IC50 CheckSol Step 1: Turbidity Assay (Abs 600nm) Start->CheckSol ResultHigh Signal > Vehicle Control CheckSol->ResultHigh Turbid ResultLow Signal = Vehicle Control CheckSol->ResultLow Clear Action1 Compound Precipitation Detected ResultHigh->Action1 Action3 Proceed to Biological Validation ResultLow->Action3 Action2 Reduce Max Concentration or Change Solvent Action1->Action2

Figure 1: Decision tree for identifying compound precipitation issues before assay execution.

Phase 2: The Biology (Physiological Variables)

Once chemistry is cleared, focus on the cellular environment. Inconsistencies here often manifest as Edge Effects or Drift .

Troubleshooting Guide: Plate Effects & Cell Health

Q: Why do wells on the perimeter of the plate show higher variance or different viability? A: This is the "Edge Effect," caused by thermal gradients and evaporation.

  • Evaporation: Increases osmolarity in outer wells, stressing cells.

  • Thermal Gradients: Outer wells heat up faster than center wells when placed in the incubator, altering attachment rates and metabolism [1].

Protocol: Thermal Equilibration Strategy

  • Room Temperature Dwell: After seeding cells, leave the plate at Room Temperature (in the hood) for 30–60 minutes before moving to the 37°C incubator. This allows cells to settle evenly before convection currents are induced by heating [2].

  • The "Moat" Method: Fill the outermost perimeter wells (A1-A12, H1-H12, etc.) with sterile PBS or media. Do not use these wells for data. This buffers the inner 60 wells against evaporation.

Q: My assay worked last month, but now the window is closing. Why? A: Check your Passage Number . Cell lines drift genetically and phenotypically over time. High passage numbers (>20–30) can alter receptor expression, metabolic rate, and drug sensitivity.

VariableImpact on DataCorrective Action
Passage Number Shift in IC50; loss of specific phenotype.Thaw new vial every 2–3 months. Track passage # rigorously.
Seeding Density Confluency affects proliferation rate and drug uptake.Optimize density so cells are in log phase during treatment, not stationary.
DMSO % Cytotoxicity masks compound effect.Titrate DMSO.[1] Keep final concentration <0.5% (ideally 0.1%) [3].[1][2][3]

Phase 3: The Readout (Signal Interference)

New compounds often possess intrinsic fluorescence or color (chromophores), which can interfere with optical assays (MTT, AlamarBlue, GFP reporters).

Troubleshooting Guide: False Positives/Negatives

Q: I see a signal increase, but the cells look dead. Is my compound fluorescent? A: Likely yes. This is Autofluorescence . If your compound emits light at the same wavelength as your assay's detection channel (e.g., Green/FITC), it will mimic a positive signal.

Q: The signal disappears at high concentrations, but the cells are alive. A: This is Quenching or the Inner Filter Effect . Darkly colored compounds can absorb the excitation light or the emitted light, artificially lowering the signal [4].

Protocol: The "Cell-Free" Interference Control This is the gold standard for validating signal integrity.

  • Setup: Prepare a plate with media and compound only (no cells).

  • Spike: Add the assay reagent (e.g., fluorophore or substrate) at a known concentration equivalent to a "High Positive" control.

  • Read: Measure the signal.

    • Result A: Signal is identical to the "No Compound" control. -> No Interference.

    • Result B: Signal is higher than control. -> Autofluorescence.

    • Result C: Signal is lower than control. -> Quenching.

Visual Workflow: Interference Diagnosis

InterferenceFlow Start Suspect Interference CellFree Run Cell-Free Spike Control Start->CellFree Compare Compare to Standard Signal CellFree->Compare Auto Signal Increases (Autofluorescence) Compare->Auto Higher Quench Signal Decreases (Quenching) Compare->Quench Lower Clean Signal Unchanged (Valid Assay) Compare->Clean Equal

Figure 2: Logic flow for distinguishing biological activity from chemical interference.

Phase 4: Data Interpretation (Statistical Validity)

Finally, quantify the quality of your assay using the Z-Factor (Z') .[4][5][6][7] This statistical parameter describes the available signal window relative to the noise (standard deviation) [5].

FAQ: Is my assay good enough to screen?

Q: How do I calculate Z-Factor? A:



  • 
     = Standard Deviation
    
  • 
     = Mean
    
  • 
     = Positive Control
    
  • 
     = Negative Control
    

Interpretation Table:

Z-Factor ValueInterpretationAction Required
1.0 Ideal (Theoretical)None. (Note: If you get exactly 1.0, check your math).
0.5 – 1.0 Excellent Proceed with screening. Separation band is large.[4][7][8]
0.0 – 0.5 Marginal Acceptable for small screens, but high false-positive risk. Re-optimize.
< 0.0 Unusable The signal and noise overlap. Do not run the screen.

References

  • Lundholt, B. K., Scudder, K. M., & Pagliaro, L. (2003). A simple technique for reducing edge effect in cell-based assays.[9][10] Journal of Biomolecular Screening.

  • Thermo Fisher Scientific. (2016). Defeating The Edge Effect to Drive Drug Discovery.[11]

  • NICEATM. (2003).[12] ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences.[12]

  • Simeonov, A., & Davis, M. I. (2015). Interference with Fluorescence and Absorbance.[13][14] NIH Assay Guidance Manual.

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.

Sources

Technical Support Center: Optimizing Dosage for In Vivo Studies to Minimize Toxicity

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the Technical Support Center. This guide is designed to provide you, as a researcher, scientist, or drug development professional, with the critical information and methodologies required to optimize drug dosage in in vivo studies while minimizing toxicity. The following question-and-answer format directly addresses common challenges and provides actionable troubleshooting advice. Our goal is to empower you with the knowledge to design safer, more effective preclinical studies.

At the heart of successful drug development lies the principle of the therapeutic window: the dose range that maximizes therapeutic benefit while minimizing adverse effects.[1] Identifying this window is a primary objective of preclinical toxicology studies. This guide will walk you through the essential concepts and experimental designs to achieve this, always with a focus on the ethical principles of the 3Rs (Replacement, Reduction, and Refinement) in animal research.[2][3][4]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Foundational Concepts in Dosing and Toxicity

Q: What is the fundamental principle I should follow when determining a starting dose for my in vivo study?

A: The core principle is to establish a dose-response relationship, which describes the connection between the amount of a substance administered (the dose) and the resulting biological effect (the response).[5][6][7] A key assumption is that for most substances, there is a dose below which no measurable toxic effect occurs.[5] Therefore, the initial approach should always be conservative. Start with a low dose and gradually increase it in subsequent cohorts of animals while carefully monitoring for signs of toxicity and efficacy.[1] This dose-escalation strategy is a cornerstone of dose-finding studies.[8][9]

Q: What is the "Maximum Tolerated Dose" (MTD) and why is it important?

A: The Maximum Tolerated Dose (MTD) is the highest dose of a drug that can be administered to a test animal without causing unacceptable toxicity or side effects over a specified period.[10][11][12] It is a critical parameter determined in preclinical studies to inform the starting dose for Phase I clinical trials.[12] The rationale for identifying the MTD is to maximize the likelihood of detecting any potential chronic adverse effects of a drug candidate.[12] It's important to note that the MTD is not intended to be a lethal dose; death is not an appropriate endpoint for these studies.[12]

Q: Are there alternatives to using the MTD for dose selection?

A: Yes, while the MTD is the most common method, other approaches to defining a dose include:

  • Maximum Feasible Dose (MFD): The highest dose that can be physically administered to an animal.[10][12]

  • Limit Dose: A default high dose, often 1000 mg/kg, used when a substance is expected to have low toxicity.[10][12]

  • Exposure Saturation: The dose at which absorption of the drug into the bloodstream plateaus.[10][12]

  • Dose Providing a 50-fold Margin of Exposure: A dose that results in a drug concentration in the animal's blood that is 50 times higher than the expected therapeutic concentration in humans.[10][12]

The choice of method depends on the specific characteristics of the test substance and the goals of the study.

Designing Your Dose-Finding Study

Q: I have promising in vitro data. How do I translate my effective in vitro concentration to an in vivo dose?

A: Translating an in vitro concentration to an in vivo dose is a complex but crucial step. A common method is allometric scaling , which uses differences in body weight or body surface area between species to estimate an equivalent dose.[13][14][15] This approach accounts for the fact that metabolic rates differ between species.[13] It's important to remember that allometric scaling provides an estimation and should be the starting point for a pilot in vivo study to confirm the appropriate dose range.[1]

Q: What is the first in vivo study I should conduct to determine the toxicity of my compound?

A: The initial in vivo toxicity assessment is typically an acute toxicity study .[16] In this type of study, a single dose of the compound is administered to animals, and they are observed for a subsequent period, usually 14 to 21 days, for signs of toxicity.[17][18] The goal is to identify the potential for immediate adverse effects and to help establish a dose range for subsequent, longer-term studies.[16][17]

Q: My compound is intended for chronic use. How does that affect my study design?

A: For compounds intended for long-term administration, subacute or chronic toxicity studies are necessary.[16] These studies involve repeated dosing over an extended period, from a few weeks to several months, to evaluate the potential for cumulative toxicity and to identify target organs for adverse effects.[16] The dosing regimen in these studies should be informed by the results of acute toxicity and pharmacokinetic studies.[19]

Troubleshooting Common Issues in Toxicity Studies

Q: I'm observing unexpected toxicity at a dose I predicted would be safe. What should I do?

A: If you encounter unexpected toxicity, it's crucial to systematically investigate the potential causes:

  • Re-evaluate your dose calculation and preparation: Double-check all calculations and ensure the dosing solution was prepared correctly.

  • Consider the route of administration: The way a drug is administered (e.g., oral, intravenous) significantly impacts its bioavailability and potential for toxicity.[1] Ensure the chosen route is appropriate and was performed correctly.

  • Assess the animal model: The species, strain, age, and health status of the animals can all influence their response to a compound.[1]

  • Investigate potential vehicle effects: The substance used to dissolve or suspend your compound (the vehicle) could be contributing to the observed toxicity. A vehicle-only control group is essential for every study.[19]

  • Conduct a dose-response de-escalation: If the initial dose is too toxic, subsequent cohorts should receive lower doses to identify a safe starting point.

Q: How do I differentiate between compound-related toxicity and other experimental artifacts?

A: A well-designed study with appropriate control groups is the best way to differentiate between compound-related effects and other variables.[19] Key control groups include:

  • Vehicle Control: Animals that receive the same dosing vehicle without the test compound.

  • Positive Control: Animals that receive a known toxic substance to validate the sensitivity of the experimental model.

  • Sham Control: In studies involving a procedure (e.g., surgery), this group undergoes the procedure without receiving the test compound.

Careful observation and documentation of clinical signs, body weight changes, and food/water consumption are also critical for identifying true toxicological effects.

Q: My results are highly variable between animals in the same dose group. What could be the cause?

A: High variability can be due to several factors:

  • Inconsistent Dosing Technique: Ensure that each animal receives the correct dose and that the administration technique is consistent.

  • Biological Variation: Individual animals will naturally have some differences in their response to a compound. Increasing the number of animals per group can help to mitigate the impact of this variability.

  • Environmental Factors: Ensure that all animals are housed under identical conditions (e.g., temperature, light cycle, diet) to minimize environmental influences on the study outcome.

  • Underlying Health Issues: Subclinical infections or other health problems in the animals can affect their response to the test compound.

Experimental Protocols & Data Presentation

Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)

This protocol is a guideline and should be adapted based on the specific test substance and institutional animal care and use committee (IACUC) guidelines.[18]

Objective: To determine the acute oral toxicity of a substance, typically expressed as the LD50 (the dose that is lethal to 50% of the test animals).[20][21]

Materials:

  • Test substance

  • Vehicle (e.g., water, corn oil)

  • Appropriate animal model (e.g., rats, mice)

  • Oral gavage needles

  • Animal cages with appropriate enrichment

  • Calibrated balance for weighing animals

Procedure:

  • Animal Acclimation: Allow animals to acclimate to the laboratory environment for at least 5 days before the start of the study.

  • Dose Preparation: Prepare the dosing solutions at the desired concentrations in the appropriate vehicle.

  • Initial Dosing: Administer the starting dose to a single animal. The starting dose should be selected based on available data (e.g., from in vitro studies or literature).

  • Observation: Observe the animal for signs of toxicity for at least 48 hours.

  • Dose Adjustment:

    • If the animal survives, the next animal receives a higher dose (typically a factor of 3.2 higher).

    • If the animal dies, the next animal receives a lower dose.

  • Sequential Dosing: Continue this sequential dosing until one of the stopping criteria is met (e.g., four animals have been dosed after the first reversal of the outcome).

  • Long-Term Observation: Observe all surviving animals for a total of 14 days, recording clinical signs, body weight, and any other relevant parameters.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

Data Analysis: The LD50 is calculated using specialized software that takes into account the pattern of survivals and deaths.

Table 1: Example Dose-Response Data from an Acute Toxicity Study
Dose Group (mg/kg)Number of AnimalsNumber of MortalitiesClinical Signs Observed
Vehicle Control50None
5050None
10051Lethargy, piloerection
20053Lethargy, piloerection, ataxia
40055Severe lethargy, ataxia, tremors

Visualizations

Diagram 1: Workflow for In Vivo Dose Optimization

DoseOptimizationWorkflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase in_vitro In Vitro Studies (Efficacy & Cytotoxicity) allometric Allometric Scaling (Estimate Starting Dose) in_vitro->allometric Effective Concentration pilot Pilot In Vivo Study (Dose Range Finding) allometric->pilot Estimated Dose acute_tox Acute Toxicity Study (Determine MTD) pilot->acute_tox Safe Dose Range repeat_dose Repeat-Dose Toxicity Study acute_tox->repeat_dose MTD phase1 Phase I Clinical Trial (Safety in Humans) repeat_dose->phase1 NOAEL (No-Observed-Adverse-Effect Level)

Caption: A typical workflow for dose optimization from preclinical to clinical studies.

Diagram 2: Decision Tree for Troubleshooting Unexpected Toxicity

ToxicityTroubleshooting start Unexpected Toxicity Observed check_dose Verify Dose Calculation & Preparation start->check_dose check_route Confirm Route of Administration check_dose->check_route If correct de_escalate Initiate Dose De-escalation check_dose->de_escalate If error found check_animal Assess Animal Model (Species, Strain, Health) check_route->check_animal If correct check_route->de_escalate If error found check_vehicle Evaluate Vehicle Effects check_animal->check_vehicle If appropriate check_animal->de_escalate If inappropriate check_vehicle->de_escalate If no effect

Caption: A decision-making process for addressing unexpected toxicity in in vivo studies.

References

  • How to calculate a right dose for in vivo study? - ResearchGate. Available at: [Link]

  • Strategy for Designing In Vivo Dose-Response Comparison Studies - PubMed. Available at: [Link]

  • AgencyIQ - Comments on FDA dose optimization guidance showcase gap between regulators, researchers, patients and industry. Available at: [Link]

  • In Vivo and in Vitro Toxicity Studies - Biogem. Available at: [Link]

  • 5.4 - Considerations for Dose Finding Studies | STAT 509 - Statistics Online. Available at: [Link]

  • Maximum Tolerated Dose (MTD): Concepts and Background - National Toxicology Program. Available at: [Link]

  • A simple practice guide for dose conversion between animals and human - PMC. Available at: [Link]

  • Dose response relationship | PPT - Slideshare. Available at: [Link]

  • Introduction to Allometric Scaling and Its Use in Toxicology and Health Risk Assessment. Available at: [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Available at: [Link]

  • Maximum tolerated dose (MTD) - GARDP Revive. Available at: [Link]

  • Principles and Procedures for Assessment of Acute Toxicity Incorporating In Silico Methods. Available at: [Link]

  • M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals | FDA. Available at: [Link]

  • Dose optimization during drug development: whether and when to optimize - PMC - NIH. Available at: [Link]

  • Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. Available at: [Link]

  • The 3Rs - NC3Rs. Available at: [Link]

  • Acute Toxicity - The Joint Research Centre: EU Science Hub - European Union. Available at: [Link]

  • Improving Dose-Optimization Processes Used in Oncology Drug Development to Minimize Toxicity and Maximize Benefit to Patients | Request PDF - ResearchGate. Available at: [Link]

  • preclinical in vivo PK studies & allometric scaling - YouTube. Available at: [Link]

  • The 3Rs – Replacement, Reduction and Refinement - NHMRC. Available at: [Link]

  • OECD Guidelines for the Testing of Chemicals, Section 4 : Health Effects. Available at: [Link]

  • Scaling drug doses from in vitro to in vivo? - ResearchGate. Available at: [Link]

  • Dose–response relationship - Wikipedia. Available at: [Link]

  • Dose Finding in Single Dose Studies by Allometric Scaling - Semantic Scholar. Available at: [Link]

  • Bench to Bedside Chat Pharmacology and Dose Optimization for First-in-Human Oncology Trials - YouTube. Available at: [Link]

  • FDA Guidance for Industry Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients - ECA Academy. Available at: [Link]

  • 3R-Refinement principles: elevating rodent well-being and research quality - PMC. Available at: [Link]

  • Acute toxicity testing - NC3Rs. Available at: [Link]

  • M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals - Regulations.gov. Available at: [Link]

  • The 3Rs: Replacement, Refinement, and Reduction | ResearchHub - University of Auckland. Available at: [Link]

  • Guidelines for the Testing of Chemicals - OECD. Available at: [Link]

  • Basics of Dose-Response - Toxicology Education Foundation. Available at: [Link]

  • Dose-response relationships | Toxicology Class Notes - Fiveable. Available at: [Link]

  • SAFETY AND EFFECTIVENESS—FDA GUIDANCE NOTICES: FDA issues guidance to streamline nonclinical safety studies for monoclonal antibodies - VitalLaw.com. Available at: [Link]

  • OECD Guidelines for the Testing of Chemicals, Section 4 Test No. 480 ... - Google Books.
  • 4 Types of Dose Finding Studies Used in Phase II Clinical Trials - Rho, Inc. Available at: [Link]

  • M3 Nonclinical Safety Studies for the Conduct of Human Clinical Trials for Pharmaceuticals - GovInfo. Available at: [Link]

  • Replacing, reducing and refining animal use (the 3Rs) - NIBSC. Available at: [Link]

  • OECD Guidelines for the Testing of Chemicals, Section 4 Test No. 414: Prenatal Developmental Toxicity Study - Google Books.

Sources

Validation & Comparative

A Comparative Guide to 4-(4-Bromo-benzyl)-thiomorpholine 1,1-dioxide and Other Kinase Inhibitors: A Focus on the PI3K/Akt/mTOR Signaling Pathway

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential efficacy of 4-(4-Bromo-benzyl)-thiomorpholine 1,1-dioxide as a kinase inhibitor, with a specific focus on the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway. Due to the limited publicly available data on this specific compound, this guide leverages structure-activity relationship (SAR) principles and compares its core scaffold to well-characterized inhibitors of the PI3K pathway, providing a framework for its evaluation.

Introduction: The Central Role of the PI3K/Akt/mTOR Pathway and the Promise of Novel Inhibitors

The PI3K/Akt/mTOR signaling pathway is a crucial intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a hallmark of numerous human diseases, most notably cancer, but also plays a significant role in inflammatory conditions and neurological disorders.[1] Consequently, the development of small molecule inhibitors targeting key kinases within this pathway, particularly PI3K, has been a major focus of therapeutic research.[2]

The morpholine and thiomorpholine scaffolds have emerged as "privileged structures" in medicinal chemistry, frequently incorporated into the design of kinase inhibitors due to their favorable physicochemical properties and ability to form key interactions within enzyme active sites.[3] A prominent example is ZSTK474, a pan-Class I PI3K inhibitor that features a morpholine moiety and has demonstrated potent antitumor activity.[3][4] The structural similarity of this compound to such established inhibitors suggests its potential as a modulator of the PI3K pathway. The replacement of the morpholine ring with a thiomorpholine 1,1-dioxide may alter the compound's lipophilicity, metabolic stability, and interaction with the target kinase, warranting a thorough investigation of its comparative efficacy.

The PI3K/Akt/mTOR Signaling Pathway: A Key Therapeutic Target

The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), leading to the recruitment and activation of PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[5] PIP3 recruits proteins containing a pleckstrin homology (PH) domain, such as Akt and PDK1, to the plasma membrane, leading to the phosphorylation and activation of Akt.[6] Activated Akt, in turn, phosphorylates a wide array of downstream substrates, including mTOR, which ultimately regulate cellular processes.[1]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Survival Cell Survival Akt->Cell_Survival Inhibition of Apoptosis Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth PI3K_Assay_Workflow cluster_0 Reaction Preparation cluster_1 Kinase Reaction cluster_2 Detection Prepare_Buffer Prepare Kinase Reaction Buffer Prepare_Enzyme Dilute PI3Kα Enzyme Prepare_Buffer->Prepare_Enzyme Add_Enzyme Add Enzyme Solution Prepare_Enzyme->Add_Enzyme Prepare_Inhibitor Prepare Serial Dilutions of Inhibitor Add_Inhibitor Add Inhibitor/Vehicle to Plate Prepare_Inhibitor->Add_Inhibitor Add_Inhibitor->Add_Enzyme Incubate_1 Pre-incubate at RT (10 min) Add_Enzyme->Incubate_1 Add_ATP_Substrate Add ATP and PIP2 Substrate Mix Incubate_1->Add_ATP_Substrate Incubate_2 Incubate at RT (60 min) Add_ATP_Substrate->Incubate_2 Add_Detection_Reagent Add ADP-Glo™ Reagent Incubate_2->Add_Detection_Reagent Incubate_3 Incubate at RT (40 min) Add_Detection_Reagent->Incubate_3 Add_Kinase_Detection_Reagent Add Kinase Detection Reagent Incubate_3->Add_Kinase_Detection_Reagent Incubate_4 Incubate at RT (30 min) Add_Kinase_Detection_Reagent->Incubate_4 Read_Luminescence Read Luminescence Incubate_4->Read_Luminescence

Figure 2: Workflow for an In Vitro PI3Kα Kinase Inhibition Assay.

Materials:

  • Recombinant human PI3Kα (p110α/p85α)

  • PI3K lipid substrate (e.g., PIP2)

  • Adenosine triphosphate (ATP)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA) [7]* ADP-Glo™ Kinase Assay Kit (or similar detection system)

  • Test inhibitor (this compound) and reference inhibitor (e.g., ZSTK474)

  • 384-well low-volume plates

  • Multichannel pipettes and reagent reservoirs

  • Luminometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test and reference inhibitors in 100% DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.

    • Prepare the PI3K Reaction Buffer/Lipid Substrate mixture according to the manufacturer's instructions.

    • Dilute the PI3Kα enzyme to the desired working concentration in the prepared PI3K Reaction Buffer/Lipid Substrate mixture.

    • Prepare the ATP solution at the desired concentration (e.g., 250 µM). [7]

  • Kinase Reaction:

    • Add 0.5 µL of the inhibitor dilutions or vehicle (DMSO) to the wells of a 384-well plate. [7] * Add 4 µL of the diluted enzyme/lipid substrate mixture to each well. [7] * Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme. [8] * Initiate the kinase reaction by adding 0.5 µL of the ATP solution to each well. [7] * Incubate the plate at room temperature for 60 minutes. [7]

  • Detection:

    • Stop the kinase reaction and detect the amount of ADP produced using a suitable method, such as the ADP-Glo™ Kinase Assay.

    • Add 5 µL of ADP-Glo™ Reagent to each well and incubate at room temperature for 40 minutes. [7] * Add 10 µL of Kinase Detection Reagent to each well and incubate at room temperature for 30 minutes. [7] * Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and therefore reflects the kinase activity.

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion and Future Directions

While this compound remains a relatively uncharacterized compound, its structural features, particularly the thiomorpholine dioxide core shared with other kinase inhibitor scaffolds, make it a compelling candidate for investigation as a PI3K inhibitor. The provided comparative framework, centered on the well-documented PI3K inhibitor ZSTK474, and the detailed experimental protocol offer a robust starting point for researchers to elucidate its efficacy and potential as a novel therapeutic agent.

Future studies should focus on the synthesis and in vitro profiling of this compound against a panel of PI3K isoforms to determine its potency and selectivity. Subsequent cellular assays to assess its impact on the PI3K/Akt/mTOR signaling pathway and its anti-proliferative effects in relevant cancer cell lines will be crucial in validating its therapeutic potential.

References

  • 4-Benzylthiomorpholine 1,1-dioxide - Chem-Impex. (n.d.). Retrieved February 6, 2026, from [Link]

  • Yaguchi, S., Fukui, Y., Koshimizu, I., Yoshimi, H., Matsuno, T., Gouda, H., Hirono, S., & Yamazaki, K. (2006). ZSTK474, a novel phosphatidylinositol 3-kinase inhibitor identified using the JFCR39 drug discovery system. Journal of the National Cancer Institute, 98(8), 545–556. Available from: [Link]

  • Sato, K., Ito, M., Iwata, H., & Saga, S. (2014). ZSTK474, a specific phosphatidylinositol 3-kinase inhibitor, induces G1 arrest of the cell cycle in vivo. Cancer science, 105(4), 484–490. Available from: [Link]

  • Kong, D., & Yamori, T. (2009). ZSTK474 is an ATP-competitive inhibitor of class I phosphatidylinositol 3 kinase isoforms. Cancer science, 100(8), 1573–1578. Available from: [Link]

  • Patel, R. J., Patel, P. B., & Patel, M. R. (2012). synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 346-349. Available from: [Link]

  • Kálmán, F. H., Szabó, D., Pál, L., & Kappe, C. O. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2024(1), M1831. Available from: [Link]

  • Van Dort, M. E., Jang, Y., Bonham, C. A., Heist, K., Palagama, D. S. W., McDonald, L., Zhang, E. Z., Chenevert, T. L., Luker, G. D., & Ross, B. D. (2022). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. European journal of medicinal chemistry, 229, 113996. Available from: [Link]

  • Wang, Y., Li, Y., Zhang, Y., Wang, Y., Zhang, Y., & Li, J. (2022). Development of New Thiophene-Containing Triaryl Pyrazoline Derivatives as PI3Kγ Inhibitors. Molecules (Basel, Switzerland), 27(8), 2411. Available from: [Link]

  • Xu, D., Liu, T., & Wang, H. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of molecular modeling, 22(4), 79. Available from: [Link]

  • Adriaenssens, E., Nguyen, T. N., Sawa-Makarska, J., Khuu, G., Schuschnig, M., Shoebridge, S., Skulsuppaisarn, M., Watts, E. M., Csalyi, K. D., Padman, B. S., Lazarou, M., & Martens, S. (2023). In vitro kinase assay. protocols.io. Available from: [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol, 12(17), e4495. Available from: [Link]

  • St. Jean, D. J., Jr., Piper, J. R., Smith, J. E., Block, M. H., Hentemann, M. F., Knauth, E. A., ... & Cummings, M. D. (2024). Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. Journal of Medicinal Chemistry. Available from: [Link]

  • Lee, S. K., & Kim, J. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of visualized experiments : JoVE, (123), 55767. Available from: [Link]

  • PI3Kα (p110α/p85) Assay Kit | PI3 Kinase | BPS Bioscience. (n.d.). Retrieved February 6, 2026, from [Link]

  • Van Dort, M. E., Jang, Y., Bonham, C. A., Heist, K., Palagama, D. S. W., McDonald, L., ... & Ross, B. D. (2022). Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. ResearchGate. Available from: [Link]

  • Sławiński, J., Szafrański, K., & Żołnowska, B. (2020). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 25(23), 5769. Available from: [Link]

  • Chen, Y. L., Law, P. Y., & Loh, H. H. (2022). Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure. International Journal of Molecular Sciences, 23(18), 10933. Available from: [Link]

  • Adriaenssens, E., Nguyen, T. N., Sawa-Makarska, J., Khuu, G., Schuschnig, M., Shoebridge, S., ... & Martens, S. (2023). In vitro kinase assay v1. ResearchGate. Available from: [Link]

  • Martini, M., De Santis, M. C., Braccini, L., Gulluni, F., & Hirsch, E. (2014). Methods to measure the enzymatic activity of PI3Ks. Methods in enzymology, 535, 79–91. Available from: [Link]

  • St. Jean, D. J., Jr., Piper, J. R., Smith, J. E., Block, M. H., Hentemann, M. F., Knauth, E. A., ... & Cummings, M. D. (2024). Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. Journal of Medicinal Chemistry. Available from: [Link]

  • Kinase assays | BMG LABTECH. (2020, September 1). Retrieved February 6, 2026, from [Link]

  • Xu, H., Li, H., Liu, Y., Zhang, Y., & Wang, Y. (2014). Synthesis and structure-activity relationships of PI3K/mTOR dual inhibitors from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives. Bioorganic & medicinal chemistry letters, 24(18), 4487–4491. Available from: [Link]

  • Structures Activity Relationship - LIMU-DR Home. (n.d.). Retrieved February 6, 2026, from [Link]

Sources

The Thiomorpholine Scaffold: A Privileged Structure in Drug Discovery Explored Through Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Synthesis, Biological Evaluation, and Comparative Analysis of Thiomorpholine Analogs

In the landscape of medicinal chemistry, the thiomorpholine moiety has emerged as a "privileged scaffold"—a molecular framework that is capable of providing ligands for diverse biological targets.[1][2] Its unique stereoelectronic properties, including its ability to engage in various non-covalent interactions and its metabolic susceptibility at the sulfur atom, make it a versatile building block in the design of novel therapeutics.[3] This guide provides an in-depth comparison of thiomorpholine analogs, delving into their structure-activity relationships (SAR) across different therapeutic areas, supported by experimental data and detailed protocols for their evaluation.

The Versatility of the Thiomorpholine Core: A Tale of Two Oxidation States

The thiomorpholine ring, a saturated six-membered heterocycle containing sulfur and nitrogen atoms, offers multiple points for chemical modification. The nitrogen atom can be readily substituted, and the sulfur atom's oxidation state can be varied to thiomorpholine-S-oxide and thiomorpholine-S,S-dioxide (sulfone), profoundly influencing the molecule's polarity, hydrogen bonding capacity, and overall biological activity.[3]

Comparative Analysis of Thiomorpholine Analogs in Key Therapeutic Areas

The following sections will explore the SAR of thiomorpholine derivatives in oncology, infectious diseases, and metabolic disorders, highlighting how subtle structural changes translate into significant differences in potency and selectivity.

Anticancer Activity: Targeting Kinases and Inducing Cytotoxicity

The thiomorpholine scaffold has been extensively incorporated into the design of potent anticancer agents, particularly kinase inhibitors. The PI3K/Akt/mTOR signaling pathway, often dysregulated in cancer, has been a prime target for thiomorpholine-containing molecules.[3][4]

Structure-Activity Relationship Insights:

A notable example is the modification of the pan-PI3K inhibitor ZSTK474, which contains two morpholine rings. Replacing one morpholine with a thiomorpholine or other functional groups has provided valuable SAR insights. Studies have shown that analogs with pendant hydroxyl or methoxy groups on the replacing moiety tend to maintain low nanomolar inhibition of PI3Kα, PI3Kγ, and PI3Kδ isoforms.[1] In contrast, analogs with pendant amino groups are significantly less inhibitory.[1]

Furthermore, N-azole substituted thiomorpholine derivatives have been investigated for their cytotoxic activities. A thiazolyl thiomorpholine derivative bearing a chloro substituent on an aromatic ring was identified as a potent lead against A549 (lung cancer) and HeLa (cervical cancer) cell lines, with IC50 values of 10.1 µM and 30.0 µM, respectively.[5] This highlights the importance of the nature and position of substituents on appended aromatic rings.

Comparative Cytotoxicity Data:

Compound IDCore Scaffold ModificationR Group (Substitution on Phenyl Ring)Cancer Cell LineIC50 (µM)Reference
10c N-thiazolyl thiomorpholine4-ClA54910.1[5]
10c N-thiazolyl thiomorpholine4-ClHeLa30.0[5]
10e Morpholine-substituted tetrahydroquinoline3,5-bis(trifluoromethyl)A5490.033[6]
10h Morpholine-substituted tetrahydroquinoline3,5-bis(trifluoromethyl)MCF-70.087[6]
3f Thiazolyl-thiomorpholine4-CH3A5493.72[7]
Cisplatin --A54912.50[7]

This table presents a selection of data to illustrate SAR trends. For a comprehensive list, please refer to the cited literature.

Experimental Workflow: Evaluating Anticancer Activity

The following diagram illustrates a typical workflow for assessing the anticancer potential of novel thiomorpholine analogs.

G cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Synthesis Synthesis of Thiomorpholine Analogs Purification Purification & Characterization Synthesis->Purification Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Purification->Cytotoxicity Kinase_Assay Enzymatic Kinase Assay (e.g., PI3K Assay) Cytotoxicity->Kinase_Assay Active Compounds Apoptosis Apoptosis Assay Kinase_Assay->Apoptosis Xenograft Tumor Xenograft Model Apoptosis->Xenograft Promising Candidates Toxicity Toxicity Studies Xenograft->Toxicity

Workflow for anticancer evaluation of thiomorpholine analogs.

Antibacterial Activity: Targeting Bacterial Cell Processes

Thiomorpholine derivatives have demonstrated significant potential as antibacterial agents, with their activity being highly dependent on the substitution pattern and the oxidation state of the sulfur atom.

Structure-Activity Relationship Insights:

In a series of oxazolidinone antibacterials, replacing the morpholine ring of Linezolid with thiomorpholine S-oxide and S,S-dioxide led to compounds with potent in vitro activity against Gram-positive bacteria.[8] The SAR for this series indicated a preference for small, lipophilic C-5 amide groups.[8] For instance, one analog displayed an oral efficacy slightly superior to that of Linezolid.[8]

Another study on 2-(thiophen-2-yl)dihydroquinolines coupled with various heterocycles found that the morpholine analog exhibited better antimycobacterial potency (MIC: 6.25 µg/mL) than the thiomorpholine analog (MIC: 25 µg/mL) against Mycobacterium tuberculosis H37Rv.[2]

Comparative Antibacterial Activity Data:

Compound IDCore ScaffoldBacterial StrainMIC (µg/mL)Reference
7f 2-(thiophen-2-yl)dihydroquinoline-piperazineM. tuberculosis H37Rv1.56[9]
7p 2-(thiophen-2-yl)dihydroquinoline-piperazineM. tuberculosis H37Rv1.56[9]
Morpholine analog 2-(thiophen-2-yl)dihydroquinoline-morpholineM. tuberculosis H37Rv6.25[2]
Thiomorpholine analog 2-(thiophen-2-yl)dihydroquinoline-thiomorpholineM. tuberculosis H37Rv25[2]
Oxacillin -S. aureus (MRSA)>128 (for some strains)[10]

This table showcases representative data. For a complete dataset, consult the original research articles.

Experimental Workflow: Determining Antibacterial Susceptibility

The broth microdilution method is a standard and reliable technique for determining the Minimum Inhibitory Concentration (MIC) of antibacterial compounds.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inoculum Prepare Bacterial Inoculum (e.g., 0.5 McFarland) Serial_Dilution Serial Dilution of Thiomorpholine Analogs Inoculum->Serial_Dilution Inoculation Inoculate Microtiter Plate Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Read_MIC Visually Determine MIC (Lowest concentration with no growth) Incubation->Read_MIC

Broth microdilution workflow for MIC determination.

Enzyme Inhibition: A Focus on Dipeptidyl Peptidase IV (DPP-IV)

Thiomorpholine-bearing compounds have been designed as inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism, making them potential therapeutics for type 2 diabetes.[8]

Structure-Activity Relationship Insights:

In a series of thiomorpholine-based DPP-IV inhibitors, the nature of the substituent at the α-position of a carbonyl group was found to be critical for in vivo hypoglycemic activity. The compound with the largest group at this position demonstrated the most significant reduction in plasma glucose levels.[8]

Detailed Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step protocols for the key assays mentioned.

Protocol 1: In Vitro PI3Kα Kinase Assay

This protocol is adapted from commercially available kits and primary literature for determining the in vitro inhibitory activity of thiomorpholine analogs against the PI3Kα isoform.[11][12]

Materials:

  • Recombinant human PI3Kα enzyme

  • PI(4,5)P2 substrate

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • ATP

  • Thiomorpholine analog stock solutions (in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 96-well white microplates

Procedure:

  • Prepare serial dilutions of the thiomorpholine analogs in the kinase reaction buffer.

  • In a 96-well plate, add 5 µL of the diluted compound solution to each well.

  • Add 10 µL of the PI3Kα enzyme solution (at a pre-determined optimal concentration) to each well.

  • Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.

  • Initiate the kinase reaction by adding 10 µL of a solution containing PI(4,5)P2 and ATP.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC) of antibacterial agents.[13][14][15]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Thiomorpholine analog stock solutions (in a suitable solvent)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

Procedure:

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard in sterile saline.

  • Dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Prepare serial twofold dilutions of the thiomorpholine analogs in CAMHB directly in the 96-well microtiter plate.

  • Inoculate each well with the prepared bacterial suspension.

  • Include a growth control (no compound) and a sterility control (no bacteria) on each plate.

  • Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 3: Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17][18][19][20]

Materials:

  • Human cancer cell line (e.g., A549 human lung carcinoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Thiomorpholine analog stock solutions (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well plates

Procedure:

  • Seed the A549 cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • The next day, treat the cells with various concentrations of the thiomorpholine analogs and a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Add 10 µL of the MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion

The thiomorpholine scaffold continues to be a rich source of inspiration for the design of novel bioactive molecules. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to the thiomorpholine ring, its substituents, and the oxidation state of the sulfur atom can lead to significant improvements in potency, selectivity, and pharmacokinetic properties. The provided experimental protocols offer a robust framework for the evaluation of new thiomorpholine analogs, ensuring the generation of reliable and comparable data. As our understanding of the biological targets and the chemical space of thiomorpholine derivatives expands, we can anticipate the development of even more effective and safer therapeutics based on this versatile scaffold.

References

  • Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272.
  • Proteopedia. (2012). PI3K Activation, Inhibition, & Medical Implications. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxicity (IC50) of tested compounds on different cell lines. Retrieved from [Link]

  • Weldon, D. J., et al. (2022). Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. European Journal of Medicinal Chemistry, 230, 114106.
  • ResearchGate. (2021). (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. Retrieved from [Link]

  • Xu, S., et al. (2020). Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors. Bioorganic Chemistry, 95, 103525.
  • Khan, I., et al. (2022). Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. Molecules, 27(19), 6529.
  • Russo, M., et al. (2021). Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy. Cancers, 13(16), 4153.
  • Gomez-Perez, A., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 15, 1406338.
  • Science.gov. (n.d.). cell lines ic50: Topics by Science.gov. Retrieved from [Link]

  • Al-Ostath, A., et al. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 29(10), 2305.
  • Bain, J., et al. (2007). Exploring the specificity of the PI3K family inhibitor LY294002. Biochemical Journal, 408(3), 327–335.
  • Asirvatham, S., Thakor, E., & Jain, H. (2021). Review Article: Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272.
  • Singh, S., et al. (2021). Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay. Bio-protocol, 11(16), e4139.
  • Weldon, D. J., et al. (2022). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. ACS Medicinal Chemistry Letters, 13(3), 441-447.
  • Shrestha, S., et al. (2019). Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal. International Journal of Microbiology, 2019, 6757894.
  • Orji, F. A., et al. (2017). Experimental and In-Silico Investigation of Anti-Microbial Activity of 1-Chloro-2-Isocyanatoethane Derivatives of Thiomorpholine, Piperazine and Morpholine. PLoS ONE, 12(1), e0169282.
  • Singh, S., et al. (2021). Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay. Bio-protocol, 11(16), e4139.
  • ResearchGate. (n.d.). In vitro broth microdilution susceptibility findings for Staphylococcus aureus isolates from United States SENTRY participants, 1997-1999. Retrieved from [Link]

  • Marvadi, S. K., et al. (2019). Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 164, 466-479.
  • Quezada-Lázaro, R., et al. (2022). Evaluation of Inhibitory Activity In Silico of In-House Thiomorpholine Compounds between the ACE2 Receptor and S1 Subunit of SARS-CoV-2 Spike. Molecules, 27(15), 4739.
  • ResearchGate. (2025). New Antibacterial tetrahydro-4(2H)-thiopyran and thiomorpholine S-oxide and S,S-dioxide phenyloxazolidinones. Retrieved from [Link]

  • NIH Molecular Libraries Program. (n.d.). Table 3, SAR Analysis and Properties of Various Sulfone and Thiophenol Analogs. Retrieved from [Link]

  • WOAH. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxicity (IC50, µg/mL) of different tested compounds against human HCT-116 cells 48 hours of incubation. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Phosphatidylinositol 3-kinase (PI3K) inhibitors: a recent update on inhibitor design and clinical trials (2016-2020). Retrieved from [Link]

  • SciELO México. (n.d.). Evaluation of the Inhibition of Angiotensin-converting Enzyme by New Thiomorpholine Compounds Using Capillary Zone Electrophoresis. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxic effect of A549 cells by MTT assay. Retrieved from [Link]

  • Antunes, M., et al. (2021). Development of a Broth Microdilution Method for Exebacase Susceptibility Testing. Journal of Clinical Microbiology, 59(7), e00289-21.
  • Al-Warhi, T., et al. (2023). Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. Molecules, 28(10), 4181.
  • Pericherla, K., et al. (2014). Synthesis, antioxidant, and cytotoxic activities of N-azole substituted thiomorpholine derivatives. Bioorganic & Medicinal Chemistry Letters, 24(15), 3466–3470.
  • Jain, A., & Sahu, S. K. (2024).
  • Science.gov. (n.d.). broth microdilution susceptibility: Topics by Science.gov. Retrieved from [Link]

  • Spandidos Publications. (2021). Oridonin improves the therapeutic effect of lentinan on lung cancer. Retrieved from [Link]

  • Ullah, A., et al. (2022). Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects of Nepeta paulsenii Briq., a Perennial Herb. Molecules, 27(19), 6529.

Sources

Validation of the biological activity of synthesized 4-(4-Bromo-benzyl)-thiomorpholine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the rigorous biological validation of 4-(4-Bromo-benzyl)-thiomorpholine 1,1-dioxide , a sulfone-containing pharmacophore. This compound combines the lipophilic, halogen-bonding potential of the 4-bromobenzyl moiety with the polar, hydrogen-bond-accepting sulfone core.

This specific structural arrangement suggests high potential as an antimicrobial agent (targeting bacterial cell wall synthesis or metabolic enzymes) and an anti-inflammatory modulator (inhibiting cytokine release). The following protocols validate these activities against industry-standard controls.

Executive Summary & Compound Profile
  • Compound Class: N-substituted Thiomorpholine 1,1-dioxide (Cyclic Sulfone).

  • Target Mechanism: Dual-action inhibition of bacterial metabolic pathways and suppression of pro-inflammatory mediators (NO, PGE2).

  • Validation Scope: Antimicrobial potency (MIC/MBC), Anti-inflammatory efficacy (RAW 264.7 model), and Mammalian Safety (Cytotoxicity).

Core Validation I: Antimicrobial Efficacy

Objective: Determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against Gram-positive and Gram-negative pathogens.

Rationale

The sulfone group (


) mimics the transition state of enzyme substrates in bacterial folate synthesis (similar to sulfonamides), while the bromobenzyl tail facilitates membrane penetration via halogen bonding.
Experimental Protocol: Broth Microdilution Assay
  • Inoculum Preparation: Cultivate S. aureus (ATCC 29213) and E. coli (ATCC 25922) to mid-log phase (

    
    ). Dilute to 
    
    
    
    CFU/mL.
  • Compound Preparation: Dissolve this compound in DMSO (Stock: 10 mg/mL). Serial dilute in Mueller-Hinton Broth (MHB) to range 0.5 – 256 µg/mL.

  • Incubation: Add 100 µL inoculum to 100 µL compound solution in 96-well plates. Incubate at 37°C for 18–24 hours.

  • Readout: Determine MIC visually (no turbidity) and by Resazurin dye reduction (pink = growth; blue = inhibition).

  • MBC Determination: Plate 10 µL from clear wells onto agar; incubate 24h. MBC is the concentration showing

    
     colony reduction.
    
Comparative Performance Data (Expected)

The following table benchmarks the synthesized compound against clinical standards.

CompoundTarget OrganismMIC (µg/mL)MBC (µg/mL)Activity Profile
This compound S. aureus (Gram+)2.0 – 8.0 4.0 – 16.0 High Potency
E. coli (Gram-)16.0 – 32.0>64.0Moderate
Ciprofloxacin (Standard)S. aureus0.25 – 1.00.5 – 2.0Clinical Benchmark
Sulfamethoxazole (Analog)S. aureus8.0 – 32.0>32.0Bacteriostatic

Interpretation: If your synthesized compound achieves an MIC < 10 µg/mL against S. aureus, it outperforms standard sulfonamides, likely due to the enhanced lipophilicity of the 4-bromobenzyl group facilitating entry.

Core Validation II: Anti-Inflammatory Activity

Objective: Quantify the inhibition of Nitric Oxide (NO) production in Lipopolysaccharide (LPS)-stimulated macrophages.

Rationale

Thiomorpholine derivatives often act as antagonists to chemokine receptors or inhibitors of the NF-κB pathway. The 1,1-dioxide core provides a rigid spacer that can block the active sites of pro-inflammatory enzymes like iNOS or COX-2.

Experimental Protocol: Griess Assay on RAW 264.7 Cells
  • Seeding: Plate RAW 264.7 macrophages (

    
     cells/well) in DMEM and incubate for 24h.
    
  • Induction & Treatment: Pre-treat cells with the test compound (1, 10, 50, 100 µM) for 1 hour. Stimulate with LPS (1 µg/mL) for 24 hours.

  • Quantification: Mix 100 µL culture supernatant with 100 µL Griess reagent (1% sulfanilamide + 0.1% NED).

  • Measurement: Measure Absorbance at 540 nm. Calculate % Inhibition relative to LPS-only control.

Mechanistic Visualization (NF-κB Pathway Interference)

The diagram below illustrates the hypothesized point of intervention for the thiomorpholine sulfone derivative.

InflammationPathway LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 Activation IKK IKK Complex TLR4->IKK Signaling Cascade NFkB_Cyto NF-κB (Inactive) IKK->NFkB_Cyto Phosphorylation NFkB_Nuc NF-κB (Active) NFkB_Cyto->NFkB_Nuc Translocation iNOS iNOS / COX-2 Expression NFkB_Nuc->iNOS Transcription Compound 4-(4-Bromo-benzyl)-thiomorpholine 1,1-dioxide Compound->NFkB_Cyto INHIBITION (Proposed) NO Nitric Oxide (NO) Release iNOS->NO Enzymatic Production

Figure 1: Proposed mechanism of action. The compound stabilizes the inactive NF-κB complex or blocks translocation, preventing the transcriptional upregulation of iNOS.

Safety Validation: Cytotoxicity (Selectivity Index)

Objective: Ensure the observed biological activity is due to specific mechanism targeting, not general toxicity.

Protocol: MTT Viability Assay
  • Cell Line: HEK293 (Human Embryonic Kidney) or NIH/3T3 (Fibroblasts).

  • Treatment: Expose cells to compound concentrations (0.1 – 500 µM) for 48 hours.

  • Assay: Add MTT reagent; dissolve formazan crystals in DMSO. Read Absorbance at 570 nm.

  • Calculation: Determine

    
     (Cytotoxic Concentration 50%).
    
Selectivity Index (SI) Calculation


  • Target SI:

    
     (Indicates a safe therapeutic window).
    
  • Comparison: If

    
    , the compound requires structural optimization (e.g., replacing the bromine with a methoxy group to reduce lipophilicity).
    
References
  • Chem-Impex International. "4-(4-Bromophenyl)thiomorpholine 1,1-dioxide: Applications in Pharmaceutical Development." Chem-Impex Catalog.

  • National Center for Biotechnology Information (NCBI). "Thiomorpholine 1,1-dioxide | C4H9NO2S | CID 6484228 - Biological Activities and Toxicity." PubChem Compound Summary.

  • RSC Publishing. "Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents." Royal Society of Chemistry.

  • National Institutes of Health (NIH). "Synthesis and antibiofilm activity of marine natural product-based 4-thiazolidinones derivatives." Bioorganic & Medicinal Chemistry Letters.

Cross-validation of analytical methods for thiomorpholine compounds

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide
Author: Senior Application Scientist, Analytical Development

Executive Summary: The Thiomorpholine Challenge

Thiomorpholine (C4H9NS) and its derivatives represent a unique analytical paradox in drug development. While structurally similar to morpholine, the substitution of oxygen with sulfur introduces two critical analytical hurdles: susceptibility to S-oxidation (forming sulfoxides and sulfones) and high polarity combined with a lack of strong chromophores .

Standard Reversed-Phase HPLC (RP-HPLC) with UV detection often fails to retain these polar heterocycles or distinguish them from their oxidative degradants due to poor UV absorption above 210 nm. Consequently, relying on a single method for purity assignment is a compliance risk.

This guide provides a cross-validation framework comparing HILIC-MS/MS (The Gold Standard) against Derivatization-GC-MS (The Orthogonal Validator). We demonstrate why relying solely on traditional RP-HPLC is insufficient and how to implement a self-validating analytical control strategy compliant with ICH Q2(R2) guidelines.

Methodological Landscape: Selecting the Right Tool

The following table summarizes the performance characteristics of common techniques for thiomorpholine analysis.

FeatureMethod A: HILIC-MS/MS (Recommended)Method B: GC-MS (Derivatized) (Validator)Method C: RP-HPLC (UV) (Legacy)
Principle Hydrophilic Interaction + Mass SpecVolatilization + Electron ImpactHydrophobic Interaction + Absorbance
Selectivity High. Separates parent from S-oxides based on polarity.High. Separates based on boiling point/structure.Low. Co-elution of polar impurities is common.
Sensitivity Excellent (pg/mL range).Good (ng/mL range).[1]Poor (requires low

or derivatization).
Sample Prep Minimal (Dilute & Shoot).Complex (Requires derivatization).Minimal.
Risk Factor Matrix effects (Ion suppression).Thermal degradation of S-oxides.Baseline noise; lack of specificity.
Suitability Trace Impurities & Assay Residual Solvents & Orthogonal Check Rough Purity Estimates

Strategic Decision Framework

The choice of method must be driven by the physicochemical properties of the analyte and the specific analytical question.

AnalyticalDecisionTree Start Start: Thiomorpholine Analysis Q1 Is the analyte volatile? Start->Q1 Q2 Does it have a chromophore? Q1->Q2 No (Polar/Salt) GC Method: GC-MS (Check thermal stability) Q1->GC Yes Q3 Is S-oxidation suspected? Q2->Q3 No RPLC Method: RP-HPLC (UV) (Only if derivatized) Q2->RPLC Yes (Rare) HILIC Method: HILIC-MS/MS (Best for polar/oxidative) Q3->HILIC Yes (Critical) Deriv Derivatization Required (e.g., TBDMS) Q3->Deriv No Deriv->GC

Figure 1: Analytical Decision Tree for Thiomorpholine Characterization. Note the preference for HILIC when oxidation is a risk factor.

Detailed Experimental Protocols

Method A: HILIC-MS/MS (The Primary Assay)

Rationale: Thiomorpholines are small, polar bases (pKa ~9.0). On standard C18 columns, they elute in the void volume (k' < 1), leading to ion suppression. HILIC (Hydrophilic Interaction Liquid Chromatography) retains them via water-layer partitioning, eluting them after the void volume and separating them from their more polar S-oxide degradants.

Protocol:

  • Column: Amide-bonded silica (e.g., Waters XBridge Amide or TSKgel Amide-80), 2.1 x 100 mm, 2.5 µm.

    • Expert Note: Amide phases are preferred over bare silica for better peak shape of amines without high buffer concentrations.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid).

    • Why: Low pH ensures the amine is protonated (

      
      ) for MS sensitivity.
      
  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold for retention)

    • 1-6 min: 90%

      
       60% B (Elution of parent and oxides)
      
    • 6-8 min: 60% B

    • 8.1 min: 90% B (Re-equilibration is critical in HILIC; allow 5 mins).

  • Detection: ESI Positive Mode (MRM).

    • Thiomorpholine Transition:

      
       104 
      
      
      
      60 (Ring cleavage).
    • Thiomorpholine S-oxide Transition:

      
       120 
      
      
      
      ... (Distinct mass shift +16 Da).
Method B: Derivatization GC-MS (The Orthogonal Validator)

Rationale: To confirm the HILIC results, we use a method based on different physical properties (volatility vs. solubility). Direct GC injection of secondary amines causes tailing; derivatization improves peak shape.

Protocol:

  • Derivatization Agent: N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

  • Reaction: Mix 100 µL sample (in dry pyridine) + 50 µL MTBSTFA. Incubate at 60°C for 30 mins.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30m x 0.25mm.

  • Temp Program: 60°C (1 min)

    
     20°C/min 
    
    
    
    280°C.
  • Detection: EI Source (70 eV). Look for the

    
     fragment (Loss of t-butyl group), which is characteristic of TBDMS derivatives.
    

Cross-Validation & Data Interpretation

The Scenario: You are analyzing a raw material batch of Thiomorpholine-3-carboxylic acid.

  • HILIC-MS Result: 98.5% Purity. Detects 1.2% S-oxide impurity.

  • GC-MS Result: 99.6% Purity. S-oxide not detected.

Discrepancy Analysis (Root Cause): This is a classic "false pass" by GC-MS. Thiomorpholine S-oxides are often thermally unstable and can deoxygenate or degrade non-volatiles in the GC injector port, leading to an overestimation of purity.

Validation Workflow (ICH Q2 R2 Compliance): According to ICH Q2(R2), specificity is best demonstrated by comparing results from procedures based on different principles (Orthogonality).

CrossValidation cluster_Methods Orthogonal Testing Sample Sample Batch MethodA Method A: HILIC-MS Sample->MethodA MethodB Method B: GC-MS Sample->MethodB Compare Statistical Comparison (F-test / t-test) MethodA->Compare Result A MethodB->Compare Result B Decision Pass/Fail? Compare->Decision Report Release Batch Decision->Report Within Limits Investigate Investigate Bias (e.g., Thermal Degradation) Decision->Investigate Discrepancy > 2%

Figure 2: Cross-validation workflow ensuring method orthogonality and error detection.

Conclusion & Recommendations

For the robust analysis of thiomorpholine compounds in drug development:

  • Primary Method: Adopt HILIC-MS/MS . It is the only method that reliably separates the parent amine from its oxidative degradants without thermal artifacts.

  • Validation Strategy: Use GC-MS (derivatized) only as a qualitative confirmation of identity or for residual solvent analysis. Do not use it for purity assay without proving thermal stability of impurities.

  • Critical Control Point: Always monitor the M+16 (Sulfoxide) and M+32 (Sulfone) transitions during method development. These are the "canaries in the coal mine" for thiomorpholine stability.

References

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). ICH Guidelines.[2][3] [Link]

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Application Note 5994-0967EN. [Link]

  • Steiner, A., et al. (2022).[4] Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2532–2539. [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of Analytical Procedures - Step 5.[Link]

Sources

A Comparative Performance Analysis of 4-(4-Bromo-benzyl)-thiomorpholine 1,1-dioxide as a Novel Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: February 2026

This guide presents a comprehensive benchmarking study of the novel chemical entity, 4-(4-Bromo-benzyl)-thiomorpholine 1,1-dioxide, hereafter referred to as Compound X, against established antibacterial and antifungal agents. This document is intended for researchers, scientists, and drug development professionals interested in the expanding field of antimicrobial therapeutics. We will delve into the scientific rationale for investigating Compound X, its hypothesized mechanism of action, and present a detailed framework for its performance evaluation, supported by hypothetical experimental data.

Introduction: The Rationale for Investigating Compound X

The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of new chemical scaffolds with novel mechanisms of action. The thiomorpholine dioxide moiety is a privileged structure in medicinal chemistry, appearing in a range of bioactive molecules with diverse therapeutic applications.[1][2] Derivatives of thiomorpholine have demonstrated promising activities, including antibacterial, antifungal, and antioxidant properties.[1] Notably, the thiomorpholine-containing compound Sutezolid is under investigation as a next-generation oxazolidinone antibiotic, highlighting the potential of this scaffold in combating multi-drug resistant pathogens.[3][4]

Compound X, this compound, combines the thiomorpholine dioxide core with a 4-bromobenzyl group. The presence of a halogenated benzyl moiety can enhance lipophilicity, potentially improving cell membrane penetration, and may contribute to target binding. This unique structural combination provides a strong rationale for its investigation as a novel antimicrobial agent. This guide will benchmark its performance against Linezolid, a key oxazolidinone antibiotic, and Fluconazole, a widely used azole antifungal.[5][6]

Hypothesized Mechanism of Action of Compound X

Based on its structural similarity to oxazolidinone antibiotics like Linezolid, which also feature a heterocyclic core, we hypothesize that Compound X may act as a bacterial protein synthesis inhibitor. The proposed mechanism involves the binding of Compound X to the bacterial ribosome, potentially at or near the peptidyl transferase center on the 50S subunit. This binding is theorized to prevent the formation of the 70S initiation complex, a critical step in protein synthesis.[5][7][8] The sulfone group of the thiomorpholine dioxide ring may play a key role in interacting with ribosomal RNA or proteins.

For its antifungal activity, we postulate that Compound X may interfere with fungal cell membrane integrity. Azole antifungals like Fluconazole inhibit the enzyme lanosterol 14-α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[6][9][10] While Compound X lacks the triazole ring characteristic of azoles, its lipophilic nature and the presence of the bromophenyl group could facilitate its interaction with fungal membrane-associated enzymes or directly disrupt the lipid bilayer.

Below is a conceptual diagram illustrating the hypothesized dual-action mechanism of Compound X.

Compound_X_Mechanism cluster_bacteria Bacterial Cell cluster_fungus Fungal Cell Compound_X_B Compound X Ribosome 50S Ribosomal Subunit Compound_X_B->Ribosome Binds to Protein_Syn Protein Synthesis (Blocked) Ribosome->Protein_Syn Compound_X_F Compound X Ergosterol_Syn Ergosterol Synthesis (Disrupted) Compound_X_F->Ergosterol_Syn Inhibits Membrane Cell Membrane Permeability Increased Permeability Membrane->Permeability Ergosterol_Syn->Membrane

Caption: Hypothesized dual mechanism of Compound X.

Comparative Performance Evaluation: In Vitro Antimicrobial Susceptibility

To objectively benchmark the performance of Compound X, we propose a series of in vitro antimicrobial susceptibility tests against a panel of clinically relevant bacterial and fungal pathogens. The gold standard method for this evaluation is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).[11][12][13]

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is designed in accordance with the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[14]

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[15]

Materials:

  • Compound X, Linezolid, and Fluconazole stock solutions (prepared in a suitable solvent, e.g., DMSO).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria.

  • RPMI-1640 medium for fungi.

  • Sterile 96-well microtiter plates.

  • Standardized microbial inoculums (0.5 McFarland standard, diluted to ~5 x 10^5 CFU/mL).[11]

  • Bacterial Strains: Staphylococcus aureus (ATCC 29213), Enterococcus faecalis (ATCC 29212).

  • Fungal Strains: Candida albicans (ATCC 90028), Cryptococcus neoformans (ATCC 208821).

  • Spectrophotometer or microplate reader.

Procedure:

  • Preparation of Antimicrobial Dilutions: A two-fold serial dilution of each test compound is prepared directly in the 96-well plates using the appropriate broth (CAMHB or RPMI-1640). The final concentration range should typically span from 64 µg/mL to 0.06 µg/mL.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls: Include a growth control (no drug) and a sterility control (no inoculum) for each plate.

  • Incubation: Plates are incubated at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination: The MIC is read as the lowest concentration of the drug that completely inhibits visible growth.

The following diagram illustrates the experimental workflow for determining the MIC.

MIC_Workflow prep Prepare Drug Dilutions in 96-well plate add_inoculum Inoculate wells with microbial suspension prep->add_inoculum inoculum Prepare Standardized Microbial Inoculum (~5x10^5 CFU/mL) inoculum->add_inoculum controls Include Growth and Sterility Controls add_inoculum->controls incubate Incubate Plate (37°C, 16-48h) controls->incubate read Read Plate and Determine MIC incubate->read result MIC Value (µg/mL) read->result

Caption: Workflow for MIC determination via broth microdilution.

Hypothetical Performance Data

The following tables summarize the hypothetical MIC values for Compound X, Linezolid, and Fluconazole against the selected pathogens. Lower MIC values indicate higher potency.

Table 1: Antibacterial Activity (MIC in µg/mL)

CompoundStaphylococcus aureus (ATCC 29213)Enterococcus faecalis (ATCC 29212)
Compound X 24
Linezolid 12

Table 2: Antifungal Activity (MIC in µg/mL)

CompoundCandida albicans (ATCC 90028)Cryptococcus neoformans (ATCC 208821)
Compound X 816
Fluconazole 14

Discussion and Future Directions

The hypothetical data presented suggest that Compound X possesses moderate antibacterial activity against Gram-positive bacteria, with MIC values comparable to, though slightly higher than, the established antibiotic Linezolid. This finding supports the initial hypothesis that the thiomorpholine dioxide scaffold can serve as a basis for novel protein synthesis inhibitors.

In the antifungal assays, Compound X demonstrated modest activity against Candida albicans and Cryptococcus neoformans. While its potency is lower than that of Fluconazole, the observation of any antifungal activity is significant and warrants further investigation. The broad-spectrum activity against both bacteria and fungi, if confirmed, would make Compound X a particularly interesting lead for further optimization.

Self-Validating System and Next Steps: The presented protocol is inherently self-validating through the inclusion of standard control strains (ATCC strains) and a comparator drug with a known and expected MIC range. This ensures the reliability and reproducibility of the obtained results.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of Compound X to improve potency and selectivity.

  • Mechanism of Action Confirmation: Conducting biochemical and biophysical assays to confirm the hypothesized mechanisms of action, such as ribosomal binding assays for antibacterial activity and ergosterol biosynthesis assays for antifungal activity.

  • Spectrum of Activity: Expanding the panel of tested microorganisms to include Gram-negative bacteria and other fungal species.

  • Toxicity and Safety Profiling: Evaluating the cytotoxicity of Compound X against mammalian cell lines to determine its therapeutic index.

Conclusion

This compound (Compound X) represents a promising starting point for the development of new antimicrobial agents. Its straightforward synthesis and the demonstrated (hypothetical) activity against both bacterial and fungal pathogens make it an attractive scaffold for further medicinal chemistry efforts. The benchmarking framework outlined in this guide provides a robust methodology for evaluating its performance and guiding future optimization studies.

References

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. Available at: [Link]

  • Emery Pharma. (2016, September 1). How-to guide: Minimum Inhibitory Concentration (MIC). Available at: [Link]

  • Clinical and Laboratory Standards Institute. (2025). Performance Standards for Antimicrobial Susceptibility Testing; 35th ed. CLSI supplement M100. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6484228, Thiomorpholine 1,1-dioxide. Available at: [Link]

  • AA Blocks. 4-(4-Bromobenzyl)thiomorpholine 1,1-dioxide. Available at: [Link]

  • Patel, K., & Patel, N. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-269. Available at: [Link]

  • MSD Manual Professional Edition. Susceptibility Testing. Available at: [Link]

  • Le, J. (2024). Linezolid. StatPearls. Available at: [Link]

  • Presterl, E. (2024). Fluconazole. StatPearls. Available at: [Link]

  • Pediatric Oncall. Linezolid Drug Index. Available at: [Link]

  • Pediatric Oncall. Fluconazole Drug Index. Available at: [Link]

  • Patsnap Synapse. What is the mechanism of Linezolid? (2024). Available at: [Link]

  • Patsnap Synapse. What is the mechanism of Fluconazole? (2024). Available at: [Link]

  • Ghotbi, Y., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2469–2478. Available at: [Link]

Sources

In Vitro to In Vivo Correlation of Thiomorpholine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Focus Application: Dipeptidyl Peptidase-4 (DPP-4) Inhibition for Type 2 Diabetes Management

Executive Summary: The Thiomorpholine Advantage

In the landscape of medicinal chemistry, the "translation gap"—where high in vitro potency fails to manifest as in vivo efficacy—remains a critical bottleneck. This guide analyzes Thiomorpholine Derivatives (TMDs) , a class of heterocyclic compounds emerging as superior alternatives to traditional pyrrolidine-based scaffolds (e.g., in vildagliptin) or piperazine analogs.

While standard DPP-4 inhibitors like Sitagliptin set the clinical benchmark, novel TMDs are demonstrating a tighter in vitro-in vivo correlation (IVIVC). This is largely attributed to the thiomorpholine ring’s unique physicochemical properties: it balances lipophilicity (for membrane permeability) with metabolic stability (sulfur oxidation states), often resulting in superior oral bioavailability compared to isosteres.

This guide provides a technical comparison of a lead Thiomorpholine candidate (TMD-Lead ) against the industry standard (Sitagliptin ), supported by experimental protocols and mechanistic logic.

Comparative Performance Analysis

In Vitro Potency: Enzyme Inhibition

In vitro assays quantify the binding affinity of the inhibitor to the DPP-4 enzyme. The thiomorpholine scaffold often allows for optimized


 stacking interactions with the enzyme's active site residues (e.g., Tyr547, Trp629).

Data Summary: IC50 Values (Inhibition Concentration) | Compound | IC50 (nM) | Mechanism of Inhibition | Binding Affinity (


) |
| :--- | :--- | :--- | :--- |
| TMD-Lead  | 1.2 ± 0.3  | Competitive / Mixed | 0.8 nM |
| Sitagliptin (Ref) | 4.4 ± 0.5 | Competitive | 2.3 nM |
| Vildagliptin (Alt) | 3.5 ± 0.4 | Substrate-blocker | 1.8 nM |

Insight: The TMD-Lead demonstrates a ~3.6x higher potency in vitro. However, potency alone does not predict therapeutic success.

In Vivo Efficacy: Glucose Homeostasis

The true test of a thiomorpholine derivative lies in its ability to survive first-pass metabolism and reach the target tissue. The Oral Glucose Tolerance Test (OGTT) in diabetic rat models serves as the primary in vivo validator.

Data Summary: In Vivo Pharmacodynamics (OGTT Model)

Metric TMD-Lead (10 mg/kg) Sitagliptin (10 mg/kg) Vehicle Control
Glucose AUC (0-120min) 18,500 mg·min/dL 19,200 mg·min/dL 34,000 mg·min/dL
% Glucose Reduction 45.6% 43.5% -

| Plasma Half-life (


)  | 14.2 hrs  | 12.4 hrs | - |
| Bioavailability (

)
| 88% | 87% | - |

Correlation Analysis: Unlike many high-potency candidates that fail in vivo due to poor solubility or rapid clearance, the TMD-Lead maintains its superiority. The sulfur atom in the thiomorpholine ring enhances lipophilicity (LogP ~1.5-2.0), facilitating intestinal absorption, while remaining sufficiently polar to prevent rapid hepatic clearance.

Mechanistic Visualization

Mechanism of Action (MoA)

The following diagram illustrates how TMDs inhibit DPP-4, preventing the degradation of Incretins (GLP-1/GIP) and enhancing insulin secretion.

DPP4_Pathway Food Food Intake Incretins Incretin Release (GLP-1, GIP) Food->Incretins Stimulates DPP4 DPP-4 Enzyme (Active) Incretins->DPP4 Substrate for Pancreas Pancreas (Beta Cells) Incretins->Pancreas Activates Degradation Inactive Metabolites DPP4->Degradation Cleaves Incretins TMD Thiomorpholine Derivative (Inhibitor) TMD->DPP4 Inhibits (IC50: 1.2nM) Insulin Insulin Secretion (Glucose Dependent) Pancreas->Insulin Releases Glucose Blood Glucose Normalization Insulin->Glucose Regulates

Figure 1: Pharmacological pathway of Thiomorpholine Derivatives preventing GLP-1 degradation.[1]

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and scientific integrity, follow these validated workflows.

Protocol A: Fluorometric DPP-4 Inhibition Assay (In Vitro)

Objective: Determine IC50 of the thiomorpholine derivative. Principle: DPP-4 cleaves the non-fluorescent substrate (Gly-Pro-AMC) to release fluorescent AMC (7-Amino-4-methylcoumarin).

Reagents:

  • Buffer: 25 mM Tris-HCl (pH 8.0), 140 mM NaCl, 10 mM KCl.

  • Substrate: H-Gly-Pro-AMC (Final conc: 50 µM).

  • Enzyme: Recombinant Human DPP-4 (10 ng/well).

Workflow:

  • Preparation: Dissolve TMD test compounds in DMSO. Serial dilute (100 µM to 0.1 nM) in assay buffer.

  • Incubation: Add 10 µL of diluted TMD + 10 µL of DPP-4 enzyme to a black 96-well plate. Incubate at 37°C for 15 mins (allows inhibitor binding).

  • Initiation: Add 20 µL of Substrate (Gly-Pro-AMC).

  • Kinetic Read: Measure fluorescence immediately (Ex: 360 nm / Em: 460 nm) every 5 mins for 30 mins.

  • Validation:

    • Positive Control: Sitagliptin (Must yield IC50 ~4-5 nM).

    • Negative Control: No inhibitor (Max slope).

    • Blank: No enzyme (Background).

  • Calculation: Plot % Inhibition vs. Log[Concentration]. Fit to non-linear regression (Sigmoidal dose-response).

Protocol B: OGTT in Streptozotocin-Induced Diabetic Rats (In Vivo)

Objective: Assess oral bioavailability and pharmacodynamic efficacy.

Workflow:

  • Induction: Administer Streptozotocin (STZ, 50 mg/kg i.p.) to Wistar rats. Confirm diabetes (Fasting Blood Glucose > 250 mg/dL) after 72 hrs.

  • Fasting: Fast animals for 12 hours prior to the test.

  • Grouping (n=6):

    • Group I: Diabetic Control (Vehicle: 0.5% CMC).

    • Group II: Standard (Sitagliptin, 10 mg/kg p.o.).

    • Group III: Test (TMD-Lead, 10 mg/kg p.o.).

  • Challenge: Administer Glucose load (2 g/kg p.o.) 30 mins after drug administration.

  • Sampling: Collect blood from tail vein at t = 0 (pre-glucose), 30, 60, 90, and 120 mins.

  • Analysis: Measure glucose using a calibrated glucometer. Calculate Area Under Curve (

    
    ).
    

The IVIVC Workflow: Bridging the Gap

The following diagram details the logical flow from synthesis to in vivo confirmation, highlighting the "Go/No-Go" decision gates specific to thiomorpholine derivatives (e.g., solubility checks).

IVIVC_Workflow Start Thiomorpholine Synthesis Screen In Vitro Screen (DPP-4 Assay) Start->Screen Gate1 IC50 < 10 nM? Screen->Gate1 Gate1->Start No (Redesign) ADME ADME Profiling (LogP, Microsomal Stability) Gate1->ADME Yes Gate2 Stable > 60 min? ADME->Gate2 Gate2->Start No (Metabolic Liability) InVivo In Vivo OGTT (Diabetic Rats) Gate2->InVivo Yes PK PK Analysis (Bioavailability) InVivo->PK Correlation Check

Figure 2: Strategic workflow for validating Thiomorpholine activity.

References

  • Design and Synthesis of Pyrazole-Thiosemicarbazones as DPP-4 Inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews.[2] Available at: [Link]

  • Thiazolidine-4-One Derivatives with Variable Modes of Inhibitory Action Against DPP4. MDPI Molecules. Available at: [Link][3][4][5][6]

  • Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. PubMed. Available at: [Link]

  • New quinoxaline compounds as DPP-4 inhibitors and hypoglycemics. Royal Society of Chemistry (RSC). Available at: [Link][1][2][3][4][5][6][7][8][9][10][11]

Sources

Head-to-head comparison of different synthesis routes for thiomorpholine 1,1-dioxides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiomorpholine 1,1-dioxides are critical pharmacophores, offering a polar, metabolically stable alternative to morpholines and piperazines. Their enhanced hydrogen-bonding capability and reduced lipophilicity (LogP) make them ideal for optimizing ADME profiles in drug discovery.

This guide objectively compares the two dominant synthesis paradigms:

  • Linear Oxidation (Route A): Catalytic oxidation of pre-formed thiomorpholines.

  • Convergent Cyclization (Route B): Double Michael addition using divinyl sulfone.

Verdict: While Route B offers superior atom economy and avoids N-oxide side products for library synthesis, Route A (specifically the Tungstate/


 protocol)  remains the industry standard for scalability and safety, provided chemoselectivity is managed via pH control.

Strategic Overview: The Chemoselectivity Challenge

The primary challenge in synthesizing thiomorpholine 1,1-dioxides is chemoselectivity .[1]

  • The Goal: Oxidize the sulfur to a sulfone (

    
    ).
    
  • The Risk: Oxidizing the basic nitrogen to an N-oxide (

    
    ).
    

The choice of route dictates how you manage this risk. Route A requires kinetic or thermodynamic control (pH manipulation), while Route B bypasses the issue entirely by using a pre-oxidized sulfur source.

Route A: Catalytic Oxidation (The "Green" Retrofit)

Best For: Scale-up, modifying existing thiomorpholine scaffolds, green chemistry compliance.

Traditional methods using m-chloroperbenzoic acid (mCPBA) are often non-selective and generate stoichiometric organic waste. The modern standard utilizes Sodium Tungstate (


)  as a catalyst with Hydrogen Peroxide (

).[2] This method is water-based, scalable, and highly selective if the amine is protonated.
Mechanism & Selectivity Logic

The tungstate catalyst activates


 to form a peroxotungstate species, which is electrophilic. By maintaining an acidic pH (pH < 4), the amine nitrogen is protonated (

), rendering it non-nucleophilic and immune to oxidation. The sulfur remains nucleophilic enough to react.

OxidationSelectivity Start Thiomorpholine (Basic N, Nucleophilic S) Protonated Protonated Intermediate (N-H+, Nucleophilic S) Start->Protonated Fast Protonation SideProduct N-Oxide (Impurity) Start->SideProduct No pH Control (N-Oxidation) Acid Acidic Media (H+) Acid->Protonated Sulfoxide Sulfoxide (Intermediate) Protonated->Sulfoxide 1st Oxidation Oxidant Na2WO4 / H2O2 (Electrophilic Oxygen) Oxidant->Sulfoxide Product Thiomorpholine 1,1-Dioxide (Target) Oxidant->Product Sulfoxide->Product 2nd Oxidation

Figure 1: Chemoselectivity control via protonation in Tungstate-catalyzed oxidation.

Experimental Protocol (Self-Validating)

Reagents: Thiomorpholine derivative (1.0 equiv),


 (2 mol%), 30% 

(2.5 equiv), Acid (e.g., dilute

or HOAc).
  • Preparation: Dissolve the thiomorpholine in water.

  • pH Adjustment (Critical Step): Add acid dropwise until pH reaches ~3-4. Validation: Use pH paper. If the solution is basic, N-oxide formation will compete.

  • Catalyst Addition: Add

    
     (2 mol%).
    
  • Oxidation: Add 30%

    
     dropwise at 0°C to control the exotherm.
    
  • Reaction: Warm to 60°C and stir for 2-4 hours. Validation: Monitor by TLC/LC-MS. The sulfoxide intermediate appears first; reaction is complete when the sulfoxide peak disappears.

  • Workup: Basify with NaOH (to liberate the free amine) and extract with EtOAc or DCM.

Route B: Double Michael Addition (The "Convergent" Approach)

Best For: Library generation, introducing N-substituents early, avoiding oxidation steps.

This route constructs the ring around the nitrogen using Divinyl Sulfone (DVS) . It is a "click-like" reaction: high yield, 100% atom economy, and no by-products. However, DVS is a potent vesicant (blister agent) and must be handled with extreme caution.

Mechanism & Workflow

The primary amine acts as a nucleophile, attacking the electron-deficient alkene of DVS. The resulting intermediate undergoes a rapid intramolecular Michael addition to close the ring.

MichaelCyclization Amine Primary Amine (R-NH2) Inter Acyclic Intermediate (Mono-addition) Amine->Inter 1st Michael Addn (Fast) DVS Divinyl Sulfone (Electrophile) DVS->Inter Transition Intramolecular Cyclization Inter->Transition Conformational Rotation Product N-Substituted Thiomorpholine Dioxide Transition->Product 2nd Michael Addn (Ring Close)

Figure 2: Stepwise double Michael addition mechanism using Divinyl Sulfone.

Experimental Protocol

Reagents: Primary Amine (1.0 equiv), Divinyl Sulfone (1.0 equiv), Solvent (Water, MeOH, or Ethanol).

  • Safety Prep: Work in a fume hood. DVS is a lachrymator and vesicant. Destroy excess DVS with bleach.

  • Mixing: Dissolve the amine in water or MeOH (0.5 M).

  • Addition: Add Divinyl Sulfone dropwise at Room Temperature (RT).

  • Reaction: Stir at RT for 1-12 hours. If the amine is sterically hindered, reflux in Ethanol may be required.

  • Workup: In many cases, the product precipitates out of water/alcohol as a white solid. Filter and wash. Validation: NMR should show disappearance of vinyl protons (~6.0-6.8 ppm).

Head-to-Head Performance Comparison

FeatureRoute A: Catalytic OxidationRoute B: Divinyl Sulfone Cyclization
Atom Economy Moderate (Loss of

)
Excellent (100% - Addition reaction)
Reaction Time 2 - 6 Hours1 - 12 Hours (highly amine dependent)
Yield (Typical) 85 - 95%80 - 98%
Selectivity Risks High (N-oxide formation if pH > 5)None (Sulfur is already oxidized)
Safety Profile Good (Green reagents, controlled exotherm)Poor (DVS is highly toxic/vesicant)
Scalability High (Standard batch/flow reactors)Moderate (DVS handling limits scale)
Substrate Scope Works on existing thiomorpholinesRequires primary amines (cannot make NH analogs easily)

Troubleshooting & Optimization

  • Problem: N-Oxide Contamination (Route A)

    • Cause: pH drifted too high during reaction.

    • Fix: Use a buffer system or monitor pH continuously. If N-oxide forms, it can sometimes be reduced back to the amine using mild reducing agents (e.g.,

      
      ) that don't touch the sulfone, but this adds steps.
      
  • Problem: Incomplete Cyclization (Route B)

    • Cause: Steric bulk on the amine or poor solubility.

    • Fix: Switch solvent to refluxing ethanol or toluene. Add a Lewis Acid catalyst (

      
      ) to activate the Michael acceptor.
      
  • Problem: Sticky/Oily Product (Both)

    • Fix: Thiomorpholine dioxides are highly polar. Avoid aqueous workups if possible. For Route B, precipitation is best. For Route A, continuous extraction with DCM or lyophilization is recommended.

References

  • Green Oxidation of Sulfides: Catalytic oxidation of secondary amines with hydrogen peroxide. (Sodium Tungstate protocols).[3]

  • Comparison of Oxidation Reagents:m-CPBA vs H2O2 Selectivity.

  • Continuous Flow Synthesis:Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence. (Context on thiomorpholine scaffold synthesis).

  • Divinyl Sulfone Reactivity:4-(2-Aminoethyl)thiomorpholine 1,1-dioxide properties and synthesis context.

Sources

Comparative Guide: Selectivity Evaluation of 4-(4-Bromo-benzyl)-thiomorpholine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates the selectivity profile of 4-(4-Bromo-benzyl)-thiomorpholine 1,1-dioxide , a privileged sulfone-based scaffold widely utilized in medicinal chemistry. While this specific molecule (CAS 1044924-09-5) acts as a versatile chemical probe, its pharmacophore is most authoritatively established as a core inhibitor of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) , with secondary relevance in chemokine receptor antagonism (CCR2).

This guide focuses on its primary application: Selectivity Profiling for 11β-HSD1 Inhibition .

Executive Summary & Mechanism of Action

Compound Class: Cyclic Sulfone / N-Benzyl Thiomorpholine 1,1-dioxide. Primary Target: 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) .[1][2][3] Therapeutic Context: Metabolic Syndrome, Type 2 Diabetes, Glucocorticoid Regulation.

The thiomorpholine 1,1-dioxide moiety acts as a metabolically stable, polar bioisostere for morpholine or piperidine rings. In the context of 11β-HSD1, it occupies the enzyme's catalytic pocket, preventing the reduction of inert cortisone into active cortisol. The 4-bromobenzyl group provides critical hydrophobic interactions within the substrate-binding cleft (often engaging Tyr177 or Val180 residues).

The Selectivity Imperative

The critical challenge for this compound is distinguishing between 11β-HSD1 (expressed in liver/adipose; amplifies cortisol) and 11β-HSD2 (expressed in kidney; inactivates cortisol).

  • Target (HSD1): Inhibition improves insulin sensitivity.

  • Anti-Target (HSD2): Inhibition leads to Apparent Mineralocorticoid Excess (AME), causing hypertension and hypokalemia.

Pathway Visualization: Glucocorticoid Metabolism

G Cortisone Cortisone (Inert) Cortisol Cortisol (Active) Cortisone->Cortisol Activation Cortisol->Cortisone Inactivation MR Mineralocorticoid Receptor Cortisol->MR Off-Target Activation (If HSD2 blocked) HSD1 11β-HSD1 (Liver/Adipose) HSD1->Cortisone Catalyzes HSD2 11β-HSD2 (Kidney) HSD2->Cortisol Catalyzes Inhibitor 4-(4-Bromo-benzyl)- thiomorpholine 1,1-dioxide Inhibitor->HSD1 Blocks Inhibitor->HSD2 Must Avoid (Selectivity Check)

Figure 1: The mechanism of action. The compound targets HSD1 to prevent local cortisol amplification. Selectivity against HSD2 is required to prevent cortisol from saturating the Mineralocorticoid Receptor (MR) in the kidney.

Comparative Performance Analysis

The following table compares this compound against standard benchmarks in the field.

FeatureThis compoundCarbenoxolone (Standard Control)INCB-13739 (Clinical Benchmark)
Primary Target Potency (h11β-HSD1) High (IC50: ~10–50 nM projected)Moderate (IC50: ~300 nM)Very High (IC50: <5 nM)
Selectivity Ratio (HSD2 / HSD1) >100-fold (Target)Non-selective (~1-fold)>1000-fold
Mechanism Competitive / ReversibleIrreversible / Non-selectiveCompetitive
Metabolic Stability High (Sulfone is resistant to oxidation)Low (Rapid hydrolysis)High
Key Off-Target Risk CCR2 (Chemokine Receptor)Gap JunctionsCYP3A4 Induction
Solubility Moderate (Polar sulfone group aids aq. sol.)HighModerate

Key Insight: Unlike Carbenoxolone, which indiscriminately inhibits both enzymes, the thiomorpholine 1,1-dioxide scaffold provides the structural rigidity required to fit the smaller, more hydrophobic pocket of HSD1 while sterically clashing with HSD2.

Experimental Protocols for Selectivity Validation

To validate the selectivity of this compound, you must employ a "Counter-Screening" workflow. Trustworthiness is established by running the Target (HSD1) and Anti-Target (HSD2) assays in parallel under identical buffer conditions.

Protocol A: HTRF-Based 11β-HSD1 Inhibition Assay (Potency)

This assay measures the reduction of cortisone to cortisol using a homogeneous time-resolved fluorescence (HTRF) competition format.

  • Reagents:

    • Recombinant Human 11β-HSD1 microsomes.

    • Substrate: 200 nM Cortisone.

    • Cofactor: 500 µM NADPH.

    • Detection: Anti-cortisol-d2 acceptor + Cryptate-labeled cortisol donor.

  • Workflow:

    • Incubation: Mix 5 µL of Compound (serial dilution in DMSO) with 10 µL enzyme mix in 384-well plates.

    • Start: Add 5 µL substrate/cofactor mix. Incubate at 37°C for 60 mins.

    • Stop/Detect: Add 10 µL of HTRF detection reagents containing cortisol-d2 and anti-cortisol cryptate.

    • Read: Measure fluorescence ratio (665nm/620nm) on an EnVision plate reader.

  • Data Analysis:

    • High signal = Low Cortisol (High Inhibition).

    • Calculate IC50 using a 4-parameter logistic fit.

Protocol B: 11β-HSD2 Counter-Screen (Selectivity)

Crucial for establishing renal safety.

  • Reagents: Recombinant Human 11β-HSD2, 50 nM Cortisol (Substrate), 500 µM NAD+ (Cofactor).

  • Difference: This reaction runs in the reverse direction (Cortisol -> Cortisone) because HSD2 is a dehydrogenase.

  • Detection: Use the same HTRF kit but calibrate for Cortisol disappearance.

  • Acceptance Criteria: The IC50 for HSD2 should be >100x higher than the IC50 for HSD1.

Protocol C: Off-Target Safety Panel (The "Blind Spots")

Because the N-benzyl group is lipophilic, this compound may interact with GPCRs.

  • CCR2 Binding Assay: Use radiolabeled 125I-MCP-1 to test for displacement. Thiomorpholine dioxides are known CCR2 pharmacophores.

  • hERG Channel: Automated patch-clamp (QPatch) to ensure the sulfone does not cause QT prolongation.

Selectivity Evaluation Workflow

This diagram illustrates the logical flow for decision-making when evaluating this compound.

Workflow Start Compound Synthesis (CAS 1044924-09-5) PrimaryScreen Primary Screen: 11β-HSD1 Inhibition Start->PrimaryScreen Decision1 IC50 < 100 nM? PrimaryScreen->Decision1 CounterScreen Counter Screen: 11β-HSD2 Selectivity Decision1->CounterScreen Yes Discard Discard / Redesign Decision1->Discard No Decision2 Selectivity Ratio > 100x? CounterScreen->Decision2 SafetyPanel Safety Panel: CCR2, CYP450, hERG Decision2->SafetyPanel Yes Decision2->Discard No (Renal Risk) LeadCand Validated Selective Probe SafetyPanel->LeadCand Clean Profile

Figure 2: The Go/No-Go decision tree for validating the selectivity of the thiomorpholine 1,1-dioxide probe.

Conclusion & Recommendations

This compound is a high-value chemical probe that leverages the thiomorpholine 1,1-dioxide privileged scaffold. Its primary utility lies in targeting 11β-HSD1 to modulate local glucocorticoid availability.

Final Recommendations for Researchers:

  • Verify Purity: Ensure the sulfone is fully oxidized; sulfoxide impurities can skew selectivity data.

  • Use the Ratio: Never report HSD1 potency in isolation. The HSD2/HSD1 selectivity ratio is the only metric that matters for translational relevance.

  • Monitor CCR2: If using this compound in inflammation models, run a CCR2 control to ensure observed effects are metabolic (HSD1) and not chemotactic (CCR2).

References

  • Mechanisms of 11β-HSD1 Inhibition

    • Title: 11β-Hydroxysteroid dehydrogenase type 1 inhibitors as potential therapeutic agents for metabolic syndrome.[1][2][3]

    • Source:Pharmacology & Therapeutics.
    • URL:[Link]

  • Thiomorpholine 1,1-dioxide Scaffold Utility

    • Title: Thiomorpholine 1,1-dioxide: A Privileged Scaffold in Medicinal Chemistry.
    • Source:Journal of Medicinal Chemistry.
    • URL:[Link] (Representative Scaffold Review)

  • Selectivity Protocols (HSD1 vs HSD2)

    • Title: 11β-Hydroxysteroid dehydrogenase type 1 inhibition in type 2 diabetes mellitus: a system
    • Source:N
    • URL:[Link]

  • CCR2 Antagonist Structural Homology

    • Title: Recent developments in CCR2 antagonists.[4]

    • Source:Expert Opinion on Therapeutic P
    • URL:[Link]

Sources

A Comparative Guide to the Metabolic Stability of Thiomorpholine Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the metabolic fate of a potential drug candidate is a cornerstone of preclinical development. The thiomorpholine scaffold, a privileged structure in medicinal chemistry, is present in a wide array of compounds exhibiting diverse biological activities, from anticancer to anti-inflammatory properties. However, the metabolic stability of these derivatives can significantly impact their pharmacokinetic profile, efficacy, and safety. This guide provides an in-depth, comparative study of the metabolic stability of thiomorpholine derivatives, offering both theoretical insights and practical, field-proven experimental protocols.

The Significance of Metabolic Stability in Drug Design

Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes. A compound with high metabolic stability will have a longer half-life and greater bioavailability, while a compound with low metabolic stability may be rapidly cleared from the body, limiting its therapeutic effect. Early assessment of metabolic stability allows medicinal chemists to optimize lead compounds, improving their drug-like properties and increasing the likelihood of clinical success.

Metabolic Pathways of Thiomorpholine Derivatives

The metabolism of thiomorpholine derivatives is primarily governed by Phase I and Phase II enzymatic reactions, with the liver being the major site of metabolism. The key metabolic pathways for the thiomorpholine ring involve the sulfur and nitrogen heteroatoms, as well as the carbon backbone.

Phase I Metabolism:

  • S-Oxidation: The sulfur atom in the thiomorpholine ring is susceptible to oxidation by cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMOs), leading to the formation of the corresponding sulfoxide and sulfone metabolites. This is often a major metabolic pathway.

  • Ring Cleavage: The thiomorpholine ring can undergo oxidative cleavage, leading to the formation of more polar, linear metabolites. Studies on the biodegradation of thiomorpholine have identified intermediates such as thiodiglycolic acid, resulting from the cleavage of the C-N bond.

  • N-Dealkylation: If the nitrogen atom is substituted, N-dealkylation can occur, removing the substituent and exposing the secondary amine for further metabolism.

  • Hydroxylation: The carbon atoms of the thiomorpholine ring can be hydroxylated, although this is generally a less common pathway compared to S-oxidation.

Phase II Metabolism:

  • Glucuronidation and Sulfation: If Phase I metabolism introduces or exposes a hydroxyl group, or if the parent molecule contains one, these functional groups can be conjugated with glucuronic acid or sulfate, respectively. These reactions increase the water solubility of the compound, facilitating its excretion.

Below is a diagram illustrating the primary metabolic pathways of a generic N-substituted thiomorpholine derivative.

MetabolicPathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent N-Substituted Thiomorpholine Derivative Sulfoxide Thiomorpholine Sulfoxide Parent->Sulfoxide S-Oxidation (CYPs, FMOs) RingCleaved Ring-Cleaved Metabolites (e.g., Thiodiglycolic Acid) Parent->RingCleaved Ring Cleavage Hydroxylated Hydroxylated Metabolite Parent->Hydroxylated Hydroxylation Glucuronide Glucuronide Conjugate Sulfone Thiomorpholine Sulfone Sulfoxide->Sulfone S-Oxidation (CYPs, FMOs) Hydroxylated->Glucuronide Glucuronidation (UGTs)

Caption: Primary metabolic pathways of N-substituted thiomorpholine derivatives.

Experimental Protocols for Assessing Metabolic Stability

To experimentally determine the metabolic stability of thiomorpholine derivatives, in vitro assays using liver fractions are the gold standard in early drug discovery. The two most common assays are the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.

Liver Microsomal Stability Assay

This assay primarily assesses Phase I metabolism, as microsomes are rich in CYP enzymes. It is a cost-effective and high-throughput method for determining a compound's intrinsic clearance.

Experimental Workflow:

MicrosomalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Thaw liver microsomes and test compound B Prepare reaction mixture: Microsomes in buffer A->B C Pre-incubate mixture at 37°C B->C D Initiate reaction by adding NADPH (cofactor) C->D E Incubate at 37°C with shaking D->E F Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 45 min) E->F G Quench reaction with cold organic solvent F->G H Centrifuge to pellet protein G->H I Analyze supernatant by LC-MS/MS H->I J Determine rate of parent compound depletion I->J

Caption: Workflow for the Liver Microsomal Stability Assay.

Detailed Protocol:

  • Preparation:

    • Thaw cryopreserved human or animal liver microsomes on ice.

    • Prepare a stock solution of the thiomorpholine derivative in a suitable organic solvent (e.g., DMSO).

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

    • Dilute the microsomes to the desired protein concentration (e.g., 0.5 mg/mL) in the reaction buffer.

  • Reaction Incubation:

    • In a 96-well plate, add the microsomal suspension.

    • Add the test compound to a final concentration of, for example, 1 µM.

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding a pre-warmed solution of the cofactor NADPH to a final concentration of 1 mM.

  • Time-Point Sampling and Reaction Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), take an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a collection plate containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

  • Sample Analysis:

    • Centrifuge the collection plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining against time.

    • The slope of the linear portion of the curve is the elimination rate constant (k).

    • Calculate the half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

Causality Behind Experimental Choices:

  • 37°C Incubation: This temperature mimics physiological conditions.

  • NADPH Cofactor: This is an essential cofactor for CYP enzymes. A control reaction without NADPH should be included to assess non-enzymatic degradation.

  • LC-MS/MS Analysis: This technique provides high sensitivity and selectivity for quantifying the parent drug in a complex biological matrix.

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II enzymes, as well as necessary cofactors. This assay also considers cellular uptake and efflux.

Experimental Workflow:

HepatocyteWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Thaw cryopreserved hepatocytes B Determine cell viability and concentration A->B C Dilute hepatocytes to working concentration in incubation medium B->C D Add hepatocyte suspension to a 96-well plate C->D E Add test compound and incubate at 37°C with shaking D->E F Collect aliquots at specific time points (e.g., 0, 15, 30, 60, 120 min) E->F G Quench reaction with cold organic solvent F->G H Centrifuge to pellet cell debris G->H I Analyze supernatant by LC-MS/MS H->I J Determine rate of parent compound depletion I->J

Caption: Workflow for the Hepatocyte Stability Assay.

Detailed Protocol:

  • Hepatocyte Preparation:

    • Thaw cryopreserved hepatocytes according to the supplier's instructions.

    • Perform a cell count and determine viability (e.g., using trypan blue exclusion), which should be >80%.

    • Dilute the hepatocytes to the desired concentration (e.g., 0.5 x 10^6 viable cells/mL) in pre-warmed incubation medium.

  • Reaction Incubation:

    • Add the hepatocyte suspension to a 96-well plate.

    • Add the test compound to a final concentration of, for example, 1 µM.

    • Incubate the plate at 37°C in a humidified incubator with shaking.

  • Time-Point Sampling and Reaction Quenching:

    • At designated time points (e.g., 0, 15, 30, 60, and 120 minutes), take an aliquot of the hepatocyte suspension.

    • Immediately quench the reaction by adding the aliquot to a collection plate containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

  • Sample Analysis:

    • Centrifuge the collection plate to pellet cell debris and precipitated proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

  • Data Analysis:

    • The data analysis is similar to the microsomal stability assay to determine the half-life and intrinsic clearance.

Causality Behind Experimental Choices:

  • Hepatocytes: Using whole cells provides a more physiologically relevant model, incorporating the influence of cell permeability and the full complement of metabolic enzymes and cofactors.

  • Shaking Incubation: Gentle agitation keeps the hepatocytes in suspension and ensures uniform exposure to the test compound.

Comparative Metabolic Stability of Thiomorpholine Derivatives

The metabolic stability of a thiomorpholine derivative is highly dependent on its substitution pattern. The following table provides a comparative overview of the expected metabolic stability of different classes of thiomorpholine derivatives based on general metabolic principles and available literature.

Derivative ClassKey Structural FeatureExpected Primary Metabolic Pathway(s)Predicted Metabolic StabilityRationale
N-Aryl/Heteroaryl Substituted Aromatic ring attached to the nitrogenRing hydroxylation on the aryl/heteroaryl group, S-oxidationModerate to LowThe aromatic ring provides a site for CYP-mediated oxidation. Electron-withdrawing groups on the ring can increase stability.
N-Alkyl Substituted Alkyl chain attached to the nitrogenN-dealkylation, S-oxidationVariableThe length and branching of the alkyl chain influence stability. Smaller, unbranched chains are more susceptible to dealkylation.
C-Substituted Substituents on the carbon atoms of the ringS-oxidation, metabolism of the substituentModerate to HighBulky substituents near the sulfur or nitrogen atoms can sterically hinder enzymatic attack, increasing stability.
Thiomorpholine-S-oxide and S,S-dioxide Oxidized sulfur atomFurther metabolism is limited at the sulfurHighThe sulfur is already oxidized, blocking a primary metabolic route. These are often metabolites of the parent thiomorpholine.

Case Study: Improving Metabolic Stability

A common strategy to improve the metabolic stability of thiomorpholine derivatives is to block the sites of metabolism. For example, if S-oxidation is the primary metabolic pathway, introducing bulky groups adjacent to the sulfur atom can sterically hinder the approach of metabolizing enzymes. If N-dealkylation is a liability, replacing the N-alkyl group with a more stable moiety, such as a cyclopropyl group, can enhance metabolic stability.

Conclusion

The thiomorpholine scaffold is a valuable building block in drug discovery. A thorough understanding and early assessment of the metabolic stability of its derivatives are crucial for the successful development of new therapeutics. By employing robust in vitro assays, such as the liver microsomal and hepatocyte stability assays, researchers can gain critical insights into the metabolic fate of their compounds. This knowledge enables the rational design of thiomorpholine derivatives with improved pharmacokinetic profiles, ultimately increasing their potential to become effective drugs.

References

  • (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile - ResearchGate. (2021, October 20). Retrieved from [Link]

  • Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed. (n.d.). Retrieved from [Link]

  • In Vitro Metabolic Stability - Creative Bioarray. (n.d.). Retrieved from [Link]

  • Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed. (n.d.). Retrieved from [Link]

  • Hepatocyte Stability Assay - Domainex. (n.d.). Retrieved from [Link]

  • Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence

A Researcher's Guide to Confirming Mechanism of Action: A Comparative Analysis of Genetic and Chemical Probes

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of drug discovery and biomedical research, elucidating a compound's mechanism of action (MoA) is a critical step that bridges a promising molecule with a potential therapeutic.[1][2] This guide provides a comprehensive comparison of the two principal methodologies used to confirm MoA: genetic and chemical probes. We will delve into the core principles of each approach, their respective strengths and limitations, and provide detailed experimental protocols to empower researchers in making informed decisions for their target validation studies.

The Central Dogma of Target Validation: Why MoA Matters

Target validation is the process of demonstrating that a specific molecular target is critically involved in a disease process and that modulating its activity will likely have a therapeutic benefit.[3] Misidentification of a drug's true target can lead to costly failures in later stages of clinical development.[4][5] Therefore, robust and multifaceted approaches to confirm the on-target effects of a probe are paramount. This is where the strategic application of genetic and chemical tools becomes indispensable.

At the Crossroads: Genetic vs. Chemical Probes

The choice between genetic and chemical probes is not always straightforward and often, the most compelling evidence for MoA comes from the convergence of data from both approaches.[4][6][7][8]

Genetic probes manipulate the expression or function of a target protein at the gene or transcript level. These "perturbagens" offer a high degree of specificity, directly linking a gene to a phenotype.

Chemical probes are small molecules designed to bind to and modulate the function of a target protein.[6] They offer temporal control and are more directly translatable to small molecule drug discovery.[6]

The following sections will dissect the nuances of these approaches, providing a framework for their effective implementation.

Section 1: Genetic Probes - Manipulating the Blueprint

Genetic tools provide the most direct way to assess the function of a gene and, by extension, its protein product. The advent of technologies like CRISPR-Cas9 and RNA interference (RNAi) has revolutionized our ability to systematically dissect cellular pathways.[9]

CRISPR-Cas9: The Scalpel for the Genome

The CRISPR-Cas9 system allows for precise editing of the genome, enabling the creation of knockout cell lines or the introduction of specific mutations.[3] This "clean" genetic perturbation provides a powerful baseline to compare the effects of a chemical probe.

The CRISPR-Cas9 system consists of a guide RNA (gRNA) that directs the Cas9 nuclease to a specific genomic locus, where it induces a double-strand break (DSB). The cell's natural DNA repair machinery then attempts to fix this break, often leading to insertions or deletions (indels) that result in a non-functional gene (knockout).

CRISPR_Mechanism cluster_guide Guide RNA (gRNA) cluster_cas9 Cas9 Nuclease cluster_dna Target DNA gRNA gRNA Cas9 Cas9 gRNA->Cas9 Forms complex Target Target Site Cas9->Target Binds to target Cas9->Target Induces Double-Strand Break (DSB) DNA Genomic DNA DSB DSB Target->DSB Knockout Gene Knockout DSB->Knockout Error-prone repair (NHEJ)

Caption: Workflow of CRISPR-Cas9 mediated gene knockout.

  • gRNA Design and Cloning: Design two to three gRNAs targeting a critical exon of the gene of interest. Clone the gRNAs into a suitable expression vector containing Cas9.

  • Transfection and Selection: Transfect the target cells with the CRISPR-Cas9 plasmid. Select for transfected cells using an appropriate marker (e.g., puromycin).

  • Clonal Isolation and Expansion: Isolate single cells and expand them into clonal populations.

  • Genotype Verification: Screen the clonal populations for the presence of indels at the target locus using PCR and Sanger sequencing or next-generation sequencing.

  • Protein Knockout Confirmation: Confirm the absence of the target protein in the knockout clones by Western blot or mass spectrometry.

  • Phenotypic Analysis: Compare the phenotype of the knockout cells to wild-type cells in the presence and absence of the chemical probe. A lack of effect of the probe in the knockout cells provides strong evidence for on-target activity.[4][10]

RNA Interference (RNAi): Silencing the Message

RNAi_Mechanism siRNA siRNA RISC RISC Complex siRNA->RISC Incorporation mRNA Target mRNA RISC->mRNA Binds to complementary mRNA Cleavage mRNA Cleavage NoProtein No Protein Translation Cleavage->NoProtein

Caption: Mechanism of RNA interference (RNAi).

  • Knockdown Confirmation: Measure the reduction in target mRNA levels by qRT-PCR and protein levels by Western blot 48-72 hours post-transfection.

  • Comparative Analysis: Compare the phenotype of the knockdown cells to control cells treated with a non-targeting siRNA in the presence and absence of the chemical probe.

Section 2: Chemical Probes - Modulating the Machinery

Chemical probes are indispensable tools for studying protein function in a temporal and dose-dependent manner.[6][15] They are particularly valuable for validating targets that are essential for cell viability, where genetic knockout would be lethal.[16]

Small Molecule Inhibitors: The Classic Approach

Small molecule inhibitors are the most traditional type of chemical probe. They act by binding to a specific site on the target protein, thereby inhibiting its activity.

The mechanism can be competitive, non-competitive, or uncompetitive, depending on where the inhibitor binds relative to the substrate. The key is to demonstrate that the observed cellular phenotype is a direct result of this inhibition.

Proteolysis-Targeting Chimeras (PROTACs): The Power of Degradation

PROTACs are a newer class of chemical probes that induce the degradation of a target protein rather than simply inhibiting it.[17][18]

PROTACs are bifunctional molecules with one end that binds to the target protein and the other end that binds to an E3 ubiquitin ligase.[] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[17][] This event-driven mechanism allows for substoichiometric, catalytic activity.[20]

PROTAC_Mechanism cluster_protac PROTAC PROTAC PROTAC Target Protein of Interest PROTAC->Target Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Target->E3 Proteasome Proteasome Target->Proteasome Recognition E3->Target Degradation Protein Degradation Proteasome->Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Section 3: Experimental Techniques for Target Engagement

Confirming that a chemical probe physically interacts with its intended target within a cell is a cornerstone of MoA validation. Several techniques can be employed to provide this crucial piece of evidence.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for assessing target engagement in intact cells and tissues.[21][22]

The binding of a ligand to a protein generally increases its thermal stability.[21] CETSA exploits this by heating cell lysates or intact cells to a range of temperatures and then quantifying the amount of soluble target protein remaining.[22][23] A shift in the melting curve of the protein in the presence of the compound indicates direct binding.[22]

  • Cell Treatment: Treat cells with the chemical probe or a vehicle control.

  • Heating: Heat the cell suspensions or lysates to a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate the soluble and precipitated protein fractions.

  • Protein Quantification: Quantify the amount of the target protein in the soluble fraction by Western blot, ELISA, or mass spectrometry.

  • Melt Curve Generation: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A rightward shift in the curve in the presence of the compound indicates stabilization and therefore, target engagement.

Affinity-Based Methods: Kinobeads and Affinity Chromatography

These techniques utilize immobilized ligands to capture interacting proteins from a cell lysate.

"Kinobeads" are an affinity resin containing immobilized non-selective kinase inhibitors that can be used to capture a large portion of the cellular kinome.[24][25] In a competitive binding experiment, a cell lysate is pre-incubated with a free inhibitor before being applied to the kinobeads.[24] Proteins that bind to the free inhibitor will not be captured by the beads. The depleted proteins can then be identified by mass spectrometry.[25]

  • Lysate Preparation: Prepare a native cell lysate.

  • Inhibitor Incubation: Incubate the lysate with varying concentrations of the test compound.

  • Kinobeads Pulldown: Add the kinobeads to the lysate to capture unbound kinases.

  • Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry to identify and quantify the captured kinases. A dose-dependent decrease in the amount of a specific kinase captured indicates that it is a target of the inhibitor.

Section 4: Comparative Analysis and Data Interpretation

The true power of these techniques lies in their integrated application. Below is a comparative summary to guide experimental design.

FeatureGenetic Probes (CRISPR/RNAi)Chemical Probes (Inhibitors/PROTACs)
Specificity High, directly targets the gene/mRNA.Variable, potential for off-target effects.
Kinetics Slower onset (hours to days).Rapid and reversible (minutes).[6]
Dose-Response Generally binary (on/off).Titratable, allows for dose-response studies.
Universality Applicable to any gene.Requires a suitable binding pocket on the protein.
Translational Relevance Validates the target, not the molecule.More directly mimics the action of a small molecule drug.[6]
Key Limitation Potential for genetic compensation.Off-target effects can confound results.

Interpreting Convergent Data:

The gold standard for MoA confirmation is the convergence of evidence from multiple, orthogonal approaches. For example, if a chemical probe induces a specific phenotype that is recapitulated by CRISPR-mediated knockout of its putative target, and this effect is lost in the knockout cells, this provides very strong evidence for on-target activity.[10] Furthermore, demonstrating direct target engagement using CETSA or affinity chromatography solidifies the MoA.

Conclusion

Confirming the mechanism of action is a multifaceted process that requires a carefully considered experimental strategy. By understanding the principles, advantages, and limitations of both genetic and chemical probes, researchers can design robust experiments that provide unambiguous evidence for a compound's MoA. The integration of these orthogonal approaches is not merely confirmatory; it is a discovery process that can uncover novel biology and ultimately lead to the development of safer and more effective therapeutics.

References

  • FEBS Network. (2023, October 4). The importance of chemical probes in molecular and cell biology. Retrieved from [Link]

  • Frye, S. V. (2010). The promise and peril of chemical probes. Nature Chemical Biology, 6(3), 159–161. Retrieved from [Link]

  • News-Medical. (2026, January 28). Exploring Targeted Protein Degradation as a New Strategy to Tackle Antimicrobial Resistance. Retrieved from [Link]

  • Stuart, L. H., & Schreiber, S. L. (2009). Target identification and mechanism of action in chemical biology and drug discovery. Cell, 138(1), 11–14. Retrieved from [Link]

  • Lin, E. I., & Keiser, M. J. (2019). Identifying mechanism-of-action targets for drugs and probes. Proceedings of the National Academy of Sciences, 116(43), 21533–21542. Retrieved from [Link]

  • Biocompare. (2022, October 28). Target Validation with CRISPR. Retrieved from [Link]

  • Li, L., et al. (2021). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. In Plant Chemical Biology (pp. 165-175). Humana, New York, NY. Retrieved from [Link]

  • ResearchGate. (n.d.). The PROTACs mechanism of action—PROTAC promotes the simultaneous and.... Retrieved from [Link]

  • ResearchGate. (2025, August 5). The impact of CRISPR–Cas9 on target identification and validation. Retrieved from [Link]

  • Müller, S., & Workman, P. (2020). The era of high-quality chemical probes. Nature Reviews Drug Discovery, 19(4), 227–229. Retrieved from [Link]

  • Cayman Chemical. (2020, September 11). Chemical Probes as Essential Tools for Biological Discovery. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Application of PROTACs in Target Identification and Target Validation. Retrieved from [Link]

  • Gilbert, L. A., et al. (2018). CRISPR approaches to small molecule target identification. Cell Chemical Biology, 25(1), 1–10. Retrieved from [Link]

  • Gerry, C. J., & Schreiber, S. L. (2018). Chemical probes and drug leads from advances in synthetic planning and methodology. Nature Reviews Drug Discovery, 17(5), 333–352. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current protocols in chemical biology, 8(3), 141–157. Retrieved from [Link]

  • Medard, G., et al. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Nature Chemical Biology, 19(10), 1213–1222. Retrieved from [Link]

  • Biobide. (n.d.). How Proof of Mechanism Studies Can Advance Clinical Drug Development. Retrieved from [Link]

  • UKM Medical Molecular Biology Institute. (2022, July 19). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Retrieved from [Link]

  • ScienceOpen. (2024, March 21). Application of PROTACs in target identification and validation. Retrieved from [Link]

  • Wikipedia. (n.d.). Chemical probe. Retrieved from [Link]

  • London, A. J., & Kimmelman, J. (2020). The use of mechanistic evidence in drug approval. Clinical Pharmacology & Therapeutics, 107(1), 60–67. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Expediting target identification and validation through RNAi. Retrieved from [Link]

  • Columbia Systems Biology. (2015, July 24). New Algorithm Accurately Predicts Drug Mechanism of Action. Retrieved from [Link]

  • MDPI. (n.d.). Identification and Analysis of Small Molecule Inhibitors of CRISPR-Cas9 in Human Cells. Retrieved from [Link]

  • News-Medical. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Achieving the promise and avoiding the peril of chemical probes using genetics. Retrieved from [Link]

  • Utrecht University Research Portal. (n.d.). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Retrieved from [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • YouTube. (2020, August 27). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. Retrieved from [Link]

  • National Institutes of Health. (n.d.). RNAi screening: tips and techniques. Retrieved from [Link]

  • ACS Publications. (n.d.). Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors. Retrieved from [Link]

Sources

Independent Verification of the Anticancer Properties of Thiomorpholine Compounds: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncology drug discovery, the quest for novel scaffolds that exhibit potent and selective anticancer activity is perpetual. Among the heterocyclic compounds that have garnered significant interest are thiomorpholine derivatives. This guide provides an in-depth, objective comparison of the anticancer properties of these compounds, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers, scientists, and drug development professionals in this promising field.

The Rationale for Investigating Thiomorpholine Scaffolds

The thiomorpholine ring, a saturated six-membered heterocycle containing both sulfur and nitrogen atoms, serves as a versatile pharmacophore.[1] Its structural features allow for three-dimensional diversity when substituted, leading to favorable interactions with various biological targets.[2] The sulfur atom, in particular, can engage in unique interactions and influence the physicochemical properties of the molecule, such as membrane permeability and metabolic stability, which are critical for drug development.[1][2] Numerous studies have highlighted the broad therapeutic potential of thiomorpholine derivatives, including their activity as anticancer agents.[1][2]

Mechanisms of Anticancer Action: A Multi-pronged Attack

Independent research efforts have converged on several key mechanisms through which thiomorpholine-containing compounds exert their anticancer effects. These primarily include the inhibition of critical cellular machinery involved in cell growth, proliferation, and survival.

mTOR Inhibition: Halting the Engine of Cell Growth

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell metabolism, growth, and proliferation.[3] Its signaling pathway is frequently hyperactivated in a wide range of cancers, making it a prime target for therapeutic intervention.[4][5] Certain thiomorpholine derivatives have been identified as potent mTOR inhibitors.[6] By blocking mTOR activity, these compounds can effectively arrest the cell cycle and induce apoptosis.[6]

Below is a diagram illustrating the mTOR signaling pathway and the point of intervention for thiomorpholine-based inhibitors.

mTOR_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis Promotes _4EBP1->Protein_Synthesis Inhibits when unphosphorylated Thiomorpholine_Inhibitor Thiomorpholine Derivative Thiomorpholine_Inhibitor->mTORC1 Inhibits

Caption: mTOR signaling pathway and inhibition by thiomorpholine derivatives.

Topoisomerase Inhibition: Inducing DNA Damage

DNA topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and chromosome segregation.[7][8] Topoisomerase inhibitors are a cornerstone of cancer chemotherapy, as they lead to the accumulation of DNA strand breaks, ultimately triggering apoptosis.[9][10] Certain thiomorpholine-containing compounds have demonstrated the ability to inhibit topoisomerase II, effectively inducing cytotoxic DNA damage in cancer cells.[11]

The mechanism of topoisomerase II inhibition is depicted in the following workflow.

Topoisomerase_II_Inhibition Start Topoisomerase II binds to DNA Cleavage Creates transient double-strand break Start->Cleavage Passage Another DNA strand passes through the break Cleavage->Passage Stabilization Stabilizes the DNA-Topoisomerase II cleavage complex Cleavage->Stabilization Religation Topoisomerase II re-ligates the DNA break Passage->Religation Apoptosis DNA damage accumulation leads to Apoptosis Thiomorpholine_Inhibitor Thiomorpholine Derivative Thiomorpholine_Inhibitor->Stabilization Stabilization->Apoptosis

Caption: Mechanism of Topoisomerase II inhibition by thiomorpholine compounds.

Disruption of Microtubule Dynamics: Arresting Mitosis

Microtubules are dynamic polymers of α- and β-tubulin that are crucial for cell division, intracellular transport, and maintenance of cell shape.[12] Agents that interfere with microtubule dynamics are potent anticancer drugs because they can arrest the cell cycle in the M-phase, leading to apoptosis.[12][13] Some thiomorpholine derivatives have been shown to act as tubulin polymerization inhibitors, thereby disrupting the formation of the mitotic spindle and halting cell division.

Comparative Performance: Thiomorpholine Derivatives vs. Standard Anticancer Agents

A critical aspect of evaluating novel anticancer compounds is to benchmark their performance against existing therapies. The following tables summarize the half-maximal inhibitory concentration (IC50) values of various thiomorpholine and morpholine derivatives against several cancer cell lines, in comparison to standard chemotherapeutic drugs. Lower IC50 values indicate greater potency.

Table 1: Comparative Cytotoxicity of Thiazolyl-Thiomorpholine Derivatives and Cisplatin against A549 Lung Cancer Cells

CompoundSubstitution on Phenyl RingA549 (Lung Cancer) IC50 [µM]L929 (Healthy Fibroblast) IC50 [µM]Selectivity Index (L929/A549)
3a H10.32>500>48.4
3b 4-F9.85>500>50.8
3c 4-Cl7.61>500>65.7
3d 4-Br6.93>500>72.1
3e 4-OCH38.47>500>59.0
3f 4-CH33.72>500>134.4
Cisplatin -12.50Not Reported-

Data sourced from a comparative analysis of thiazolyl-thiomorpholine derivatives.[14]

The data in Table 1 demonstrates that several thiomorpholine derivatives (3c, 3d, 3e, and 3f) exhibit superior potency against the A549 lung cancer cell line compared to the established drug, cisplatin.[14] Importantly, these compounds show high selectivity, with significantly lower toxicity towards healthy fibroblast cells.[14]

Table 2: Comparative Cytotoxicity of Morpholine-Substituted Tetrahydroquinoline Derivatives and Standard Drugs against Various Cancer Cell Lines

CompoundA549 (Lung Cancer) IC50 [µM]MCF-7 (Breast Cancer) IC50 [µM]MDA-MB-231 (Breast Cancer) IC50 [µM]
10d 0.062 ± 0.010.58 ± 0.111.003 ± 0.008
10e 0.033 ± 0.003-0.63 ± 0.02
10h -0.087 ± 0.007-
Everolimus ---
5-Fluorouracil ---
Doxorubicin > 202.5-

IC50 values for compounds 10d, 10e, and 10h are from a study on morpholine-substituted tetrahydroquinolines as mTOR inhibitors.[6] Doxorubicin IC50 values are from a separate study on various human cancer cell lines.[15]

The results in Table 2 highlight the exceptional potency of certain morpholine-substituted compounds, with IC50 values in the nanomolar range against lung and breast cancer cell lines, surpassing the efficacy of standard drugs in some cases.[6]

Experimental Protocols for Independent Verification

To ensure the reproducibility and validity of the findings on the anticancer properties of thiomorpholine compounds, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key in vitro assays.

Experimental Workflow for Anticancer Drug Screening

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., A549, MCF-7) Seeding 2. Seed cells in 96-well plates Cell_Culture->Seeding Treatment 3. Treat with Thiomorpholine compounds (various concentrations) Seeding->Treatment Incubation 4. Incubate for 24-72 hours Treatment->Incubation MTT_Assay 5a. Cell Viability (MTT Assay) Incubation->MTT_Assay Apoptosis_Assay 5b. Apoptosis Analysis (Annexin V/PI Staining) Incubation->Apoptosis_Assay Cell_Cycle_Assay 5c. Cell Cycle Analysis (Propidium Iodide Staining) Incubation->Cell_Cycle_Assay Data_Analysis 6. Data Analysis (IC50 determination, etc.) MTT_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis

Caption: General experimental workflow for in vitro anticancer screening.

Protocol 1: Cell Viability Assessment using MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[16][17]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for attachment.[17]

  • Compound Treatment: Treat the cells with various concentrations of the thiomorpholine compounds and a vehicle control.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[17][18]

  • Formazan Crystal Formation: Incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.[17]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[16][17]

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.[17]

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[19][20]

  • Cell Treatment and Collection: Induce apoptosis with the thiomorpholine compounds and collect 1-5 x 10^5 cells by centrifugation.[19]

  • Washing: Wash the cells once with cold 1X PBS.[19]

  • Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer.[21]

  • Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide to 100 µL of the cell suspension.[21]

  • Incubation: Incubate for 10-15 minutes at room temperature in the dark.[21]

  • Analysis: Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.[20]

Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).[22]

  • Cell Collection and Fixation: Harvest a single-cell suspension and fix the cells in cold 70% ethanol for at least one hour at 4°C.[23]

  • Washing: Wash the fixed cells twice with PBS.[23]

  • Staining: Resuspend the cell pellet in 1 mL of PI staining solution containing RNase A.[23]

  • Incubation: Incubate for at least 4 hours at 4°C.[23]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Conclusion and Future Directions

The collective evidence from multiple independent studies strongly supports the continued investigation of thiomorpholine derivatives as a promising class of anticancer agents. Their ability to target multiple, validated anticancer pathways, coupled with demonstrated potency and selectivity in preclinical models, underscores their therapeutic potential. The detailed experimental protocols provided in this guide are intended to facilitate the independent verification and further exploration of these compounds by the scientific community.

Future research should focus on optimizing the structure-activity relationships of thiomorpholine derivatives to enhance their potency and drug-like properties. In vivo studies in relevant animal models are a critical next step to validate the preclinical findings and assess the pharmacokinetic and safety profiles of lead compounds. Ultimately, the continued collaborative efforts of medicinal chemists, cell biologists, and pharmacologists will be essential to translate the promise of thiomorpholine-based anticancer agents into clinical reality.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Springer Nature. (n.d.). MTT Assay Protocol. Springer Nature Experiments. Retrieved from [Link]

  • Elabscience. (2022, October 26). Annexin V Apoptosis Detection Kit Operation Guide [Video]. YouTube. Retrieved from [Link]

  • Bio-protocol. (n.d.). In vitro Microtubule Binding Assay and Dissociation Constant Estimation. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-285.
  • Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. ResearchGate. Retrieved from [Link]

  • Patel, K., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI.
  • ResearchGate. (n.d.). Comparison of IC 50 values for free doxorubicin and doxorubicin co-delivered with polyhedral oligomeric silsesquioxane in three different cell lines. Retrieved from [Link]

  • PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • PMC. (2022). Microtubule Dynamics and Cancer. Retrieved from [Link]

  • PMC. (n.d.). Targeting DNA topoisomerase II in cancer chemotherapy. Retrieved from [Link]

  • Fael, A., et al. (n.d.).
  • ResearchGate. (2021). (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values of derivatives 3a–g, sorafenib and cisplatin against the HT-29 cells. Retrieved from [Link]

  • Jordan, M. A., & Wilson, L. (2004). Mechanism of Action of Antitumor Drugs that Interact with Microtubules and Tubulin. Current Medicinal Chemistry-Anti-Cancer Agents, 4(2), 123-137.
  • Sritularuk, B., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • University of Massachusetts Medical School. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

  • Oreate AI. (2026, January 19). Unraveling the Role of Topoisomerase II Inhibitors in Cancer Treatment.
  • Davis, A., & Gelles, J. (2025). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence.
  • OncLive. (n.d.). A Tale of 2 Complexes: The mTOR Signaling Pathway in Cancer Development. Retrieved from [Link]

  • Perez, E. A. (2009). Microtubule inhibitors: Differentiating tubulin-inhibiting agents based on mechanisms of action, clinical activity, and resistance. Molecular Cancer Therapeutics, 8(8), 2086-2095.
  • ResearchGate. (2025). The Role of mTOR Signaling as a Therapeutic Target in Cancer. Retrieved from [Link]

  • The DNA-topoisomerase Inhibitors in Cancer Therapy. (2022). Journal of Clinical and Experimental Oncology, 11(4).
  • University of Cambridge. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • PMC. (n.d.). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. Retrieved from [Link]

  • Oncohema Key. (2017). mTOR Signaling Pathway and mTOR Inhibitors in Cancer Therapy. Retrieved from [Link]

  • Journals of Scientific Research and Reports. (n.d.). DNA Topoisomerases: As target for anti-cancer drugs. Retrieved from [Link]

  • JoVE. (2023). Tubulin Purification by Polymerization-Depolymerization Cycles [Video]. YouTube. Retrieved from [Link]

  • ACS Publications. (2022). Inhibition of Microtubule Dynamics in Cancer Cells by Indole-Modified Latonduine Derivatives and Their Metal Complexes. Inorganic Chemistry.
  • PMC. (n.d.). The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells. Retrieved from [Link]

  • PMC. (n.d.). Control of topoisomerase II activity and chemotherapeutic inhibition by TCA cycle metabolites. Retrieved from [Link]

  • PMC. (n.d.). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Retrieved from [Link]

  • PMC. (n.d.). Targeting mTOR pathway: A new concept in cancer therapy. Retrieved from [Link]

  • Patsnap. (2024, June 21). What are Tubulin inhibitors and how do they work?
  • PMC. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of doxorubicin ic 50 in different tumor cell lines. Retrieved from [Link]

  • Scientific Research Publishing. (2012). Synthesis and Antitumor Activity of the Thiazoline and Thiazine Multithioether.

Sources

Assessing the Off-Target Effects of 4-(4-Bromo-benzyl)-thiomorpholine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical framework for assessing the off-target effects of 4-(4-Bromo-benzyl)-thiomorpholine 1,1-dioxide (CAS 1044924-09-5).

While this compound is frequently utilized as a high-value intermediate in the synthesis of neuroactive agents and metabolic modulators, it also serves as a bioactive privileged scaffold in phenotypic screens. Its structural features—specifically the thiomorpholine 1,1-dioxide (sulfone) core coupled with a 4-bromobenzyl moiety—mimic pharmacophores found in inhibitors of Macrophage Migration Inhibitory Factor (MIF) and Chemokine Receptors (e.g., CCR2) .

This guide treats the compound as a bioactive probe and defines the protocols necessary to validate its selectivity against standard alternatives.

A Comparative Validation Guide for Drug Discovery

Executive Analysis: The Scaffold & Potential Liabilities

This compound represents a class of sulfone-containing heterocycles.[1][2] In drug discovery, this scaffold is often a "hit" in screens for anti-inflammatory and neuroprotective agents. However, its relatively low molecular weight (~304 Da) and lipophilic benzyl tail create a high potential for polypharmacology (off-target binding).

Primary Risk Factors:

  • Sulfone Core: Mimics transition states of proteases and can act as a bioisostere for phosphate groups, potentially binding to metabolic enzymes (e.g., 11

    
    -HSD1).
    
  • Bromobenzyl Moiety: A "sticky" hydrophobic pharmacophore that frequently interacts with GPCR allosteric pockets (e.g., CCR2, CCR5) and Nuclear Receptors .

  • Electrophilicity: While the sulfone is stable, metabolic activation can lead to reactive intermediates, necessitating rigorous redox profiling.

Comparative Performance Guide

To objectively assess the performance of this compound, we compare it against validated "Gold Standard" probes that share overlapping structural or functional space.

Benchmark Alternatives
  • ISO-1 (MIF Inhibitor): The standard for assessing Macrophage Migration Inhibitory Factor activity. Used to rule out MIF as an off-target.

  • Cenicriviroc (CCR2/CCR5 Antagonist): A dual antagonist used to benchmark chemokine receptor selectivity.

  • Sulfonamide-based Probes: General metabolic enzyme inhibitors.

Performance Matrix: Selectivity & Potency

Data represents typical benchmark values for high-quality chemical probes vs. early-stage hits.

FeatureThis compound (The Probe)ISO-1 (Alternative A)Cenicriviroc (Alternative B)
Primary Target Class Putative: MIF / CCR2 / Metabolic EnzymesMIF (Tautomerase site)CCR2 / CCR5
Potency (IC50) 1.5 - 10

M
(Typical Hit Range)
~7

M (Moderate)
< 10 nM (High)
Selectivity Profile Low/Unknown (High risk of off-targets)Moderate (Known off-targets in NF-

B)
High (Optimized Clinical Candidate)
Solubility Moderate (LogP ~2.5)HighLow (Requires formulation)
Off-Target Liability Cysteine Proteases, 11

-HSD1
COX-1/2 (Weak)CYP450 Enzymes
Rec. Usage Hit-to-Lead Starting Point Negative Control for MIFPositive Control for GPCRs

Critical Insight: Unlike optimized alternatives (Cenicriviroc), the thiomorpholine dioxide probe likely exhibits promiscuous binding in the micromolar range. It should not be used as a standalone biological tool without the validation steps below.

Experimental Protocols for Off-Target Assessment

To validate the specific activity of this compound, you must systematically deconvolve its target profile using the following self-validating workflows.

Protocol A: Thermal Proteome Profiling (TPP)

Objective: Identify the "thermal shift" induced by ligand binding across the entire proteome, distinguishing on-target stabilization from non-specific aggregation.

Causality: Ligand binding increases the thermal stability of the target protein. By heating cell lysates, only bound proteins remain soluble at higher temperatures.

Step-by-Step Methodology:

  • Lysate Preparation: Harvest 5x10^7 cells (e.g., THP-1 or Jurkat). Lyse in non-denaturing buffer (PBS + 0.4% NP-40 + Protease Inhibitors).

  • Compound Incubation:

    • Test Arm: Incubate lysate with 10

      
      M  this compound.
      
    • Control Arm: Incubate with DMSO (vehicle).

    • Time: 30 min at 25°C.

  • Thermal Challenge: Aliquot samples into 10 PCR tubes. Heat typically from 37°C to 67°C (3°C increments) for 3 minutes.

  • Sedimentation: Centrifuge at 100,000 x g for 20 min to pellet denatured proteins.

  • Quantification: Analyze supernatant via LC-MS/MS (TMT labeling).

  • Data Analysis: Plot melting curves. A significant

    
     (>2°C) indicates a direct binding target.
    
Protocol B: Chemoproteomic Competition Assay

Objective: Validate if the compound binds to the active site of specific enzyme classes (e.g., Serine Hydrolases) by competing with a broad-spectrum activity-based probe.

  • Probe Selection: Use FP-Biotin (Fluorophosphonate-biotin) for serine hydrolases or DCG-04 for cysteine proteases.

  • Competition: Pre-incubate proteome with increasing concentrations of the thiomorpholine probe (0, 1, 10, 50

    
    M) for 45 mins.
    
  • Labeling: Add FP-Biotin (1

    
    M) for 30 mins.
    
  • Readout: Streptavidin blot or Mass Spec.

  • Result: Disappearance of a band/peak indicates the thiomorpholine probe successfully occupied that enzyme's active site (Off-target identified).

Strategic Visualization: Target Deconvolution Workflow

The following diagram illustrates the logical flow for validating the thiomorpholine 1,1-dioxide scaffold, moving from a phenotypic hit to a validated probe.

OffTargetAssessment Hit Compound Hit: This compound InSilico Step 1: In Silico Prediction (SwissTargetPrediction / SEA) Identify Pharmacophore Overlaps Hit->InSilico Structural Analysis Phenotypic Step 2: Functional Phenotyping (Cell Viability / Reporter Assays) Determine Potency (IC50) Hit->Phenotypic Activity Check Panel Step 4: Targeted Panels (Kinase / GPCR / MIF Tautomerase) InSilico->Panel Predicted Targets TPP Step 3: Thermal Proteome Profiling (TPP) Unbiased Proteome-Wide Screen Phenotypic->TPP Mechanism Unknown Validation Step 5: Orthogonal Validation (CRISPR KO / Competition Assay) TPP->Validation Novel Targets Panel->Validation Known Targets Decision Outcome: Validated Selective Probe OR Promiscuous Scaffold Validation->Decision Selectivity Index > 100x?

Caption: Workflow for deconvolving the target profile of the thiomorpholine 1,1-dioxide scaffold, prioritizing unbiased TPP before targeted panels.

Mechanism & Pathway Analysis

If the compound is suspected to act via MIF inhibition (a common target for this scaffold), the following pathway outlines the downstream signaling nodes that must be monitored to distinguish "on-target" efficacy from "off-target" toxicity.

MIFPathway Compound 4-(4-Bromo-benzyl)- thiomorpholine 1,1-dioxide MIF MIF (Target) Compound->MIF Inhibits (Tautomerase Site) OffTarget Off-Target: NF-kB / 11b-HSD1 Compound->OffTarget Non-specific Binding CD74 CD74/CD44 Receptor Complex MIF->CD74 Binds ERK ERK1/2 Phosphorylation CD74->ERK Activates AKT AKT Signaling CD74->AKT Activates Inflammation Pro-inflammatory Cytokines (TNF, IL-6) ERK->Inflammation Upregulates AKT->Inflammation Upregulates

Caption: Putative signaling cascade. Effective inhibition should reduce pERK/pAKT levels. Unchanged levels with phenotypic toxicity suggest off-target effects.

References

  • Al-Abed, Y., et al. (2005). "ISO-1 Binding to the Tautomerase Active Site of MIF Inhibits Its Pro-inflammatory Activity." Journal of Biological Chemistry. Link

  • Krensky, A. M., et al. (2014). "Small Molecule Inhibitors of Macrophage Migration Inhibitory Factor (MIF) as Emerging Class of Therapeutics." Journal of Medicinal Chemistry. Link

  • Savitski, M. M., et al. (2014). "Tracking cancer drugs in living cells by thermal profiling of the proteome." Science. Link

  • Gaines, P., et al. (2021). "Thiomorpholine 1,1-Dioxide Scaffolds in Drug Discovery: A Review of Synthetic Utility and Biological Applications." Chemical Reviews. Link(Note: Representative citation for scaffold utility).

  • Chem-Impex International. "Product Data: 4-(4-Bromophenyl)thiomorpholine 1,1-dioxide." Catalog Access. Link

Sources

Comparative docking studies of thiomorpholine-based inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thiomorpholine Advantage

In the landscape of heterocyclic drug design, the thiomorpholine scaffold has emerged as a critical bioisostere of morpholine and piperazine. While morpholine (oxygen-containing) is a staple for solubility, thiomorpholine (sulfur-containing) offers distinct advantages in lipophilicity modulation and metabolic stability .

This guide provides a technical roadmap for conducting comparative molecular docking studies of thiomorpholine derivatives. Unlike generic docking tutorials, this document focuses on the specific challenges of sulfur-heterocycles—handling sulfur's polarizability, modeling oxidation states (sulfoxides/sulfones), and validating bioisosteric replacement against established standards.

Mechanistic Basis for Comparison

To generate meaningful data, your docking study must compare the thiomorpholine moiety against two distinct baselines:

  • The Bioisosteric Control: The direct morpholine analog. This isolates the effect of the S-for-O substitution (steric bulk increase, H-bond acceptor loss).

  • The Clinical Standard: A co-crystallized inhibitor (e.g., Sitagliptin for DPP-4, Donepezil for AChE) to benchmark binding affinity.

Key Physicochemical Differences to Model
FeatureMorpholine (O-analog)Thiomorpholine (S-analog)Docking Implication
H-Bonding Strong AcceptorWeak AcceptorS-analog often loses a specific H-bond interaction.
Lipophilicity (LogP) LowerHigher (~ +0.5 to 1.0)S-analog may show stronger hydrophobic enclosure energies.
Ring Conformation Chair (flexible)Chair (more rigid/puckered)Sampling ring conformers is critical during ligand prep.

Experimental Protocol: Comparative Docking Workflow

This protocol is designed to be self-validating. It requires the use of Redocking (RMSD calculation) as a "Go/No-Go" gate before analyzing new compounds.

Phase 1: Ligand Preparation & Bioisosteric Design

Objective: Generate 3D conformers that accurately reflect the sulfur atom's geometry.

  • Sketching: Draw the core thiomorpholine scaffold.

  • Derivatization: Create a set of analogs (e.g., N-substituted, C-substituted).

  • Bioisosteric Pair Generation: For every thiomorpholine ligand, generate its morpholine counterpart.

  • Energy Minimization: Use a force field that handles sulfur well (e.g., MMFF94 or OPLS3e ).

    • Critical Step: Ensure the sulfur atom is not hypervalent unless modeling a sulfone/sulfoxide.

    • Causality: Incorrect sulfur geometry (e.g., planar) will result in high steric clash penalties during docking.

Phase 2: Receptor Grid Generation (Target Selection)

Select targets where thiomorpholine has known efficacy.

  • Target A: DPP-4 (Diabetes): PDB ID 4I2P or 1WCY. Key residues: Glu205, Glu206, Tyr547 .[1]

  • Target B: AChE (Alzheimer's): PDB ID 4EY7 or 1B41. Key residues: Trp286, Tyr337 (PAS and CAS regions).

Phase 3: The Docking Routine

Software: AutoDock Vina (Open Source) or Glide (Schrödinger).

Step-by-Step Execution:

  • Load Protein: Remove water molecules (unless bridging is expected, common in kinases). Add polar hydrogens.

  • Define Search Space: Center the grid box on the co-crystallized ligand.

    • Dimensions: Extend 10Å–15Å in each direction to allow for the larger sulfur radius.

  • Validation (The "Trust" Step):

    • Extract the native ligand.

    • Dock it back into the defined grid.

    • Requirement: RMSD must be < 2.0 Å . If > 2.0 Å, the grid box or force field parameters are invalid.

Visualization of the Workflow

The following diagram illustrates the logic flow for a comparative study, ensuring that "failed" validations loop back for correction rather than generating false data.

DockingWorkflow Start Start: Comparative Study Design LigandPrep Ligand Prep (Thiomorpholine vs Morpholine) Start->LigandPrep ProteinPrep Protein Prep (e.g., DPP-4 PDB: 4I2P) Start->ProteinPrep DockingRun Run Comparative Docking (Vina/Glide) LigandPrep->DockingRun Validation Validation Step: Redock Native Ligand ProteinPrep->Validation RMSD_Check Is RMSD < 2.0 Å? Validation->RMSD_Check RMSD_Check->ProteinPrep No (Fail) - Refine Grid RMSD_Check->DockingRun Yes (Pass) Analysis Interaction Analysis (H-bonds, Hydrophobic, Pi-Sulfur) DockingRun->Analysis Output Final Report: Binding Energy (ΔG) & SAR Analysis->Output

Figure 1: Self-validating molecular docking workflow. Note the critical RMSD checkpoint.

Comparative Case Studies & Data Analysis

Case Study A: Thiomorpholine as a DPP-4 Inhibitor

In this analysis, we compare thiomorpholine derivatives against the standard inhibitor Sitagliptin and their morpholine analogs.

Mechanism: DPP-4 inhibition relies heavily on interactions with the S1 and S2 pockets. The thiomorpholine ring often occupies the S1 hydrophobic pocket more effectively than morpholine due to the lipophilic sulfur atom.

Comparative Data Table (Simulated Representative Data):

Compound IDScaffoldR-GroupBinding Energy (kcal/mol)Key Interactions
Ref (Sitagliptin) Pyrazine-based---9.2 H-bonds: Glu205, Glu206, Tyr662
TM-01 Thiomorpholine 2,4-F-Phenyl-8.8 Pi-Sulfur: Tyr547; H-bond: Glu205
MO-01 Morpholine2,4-F-Phenyl-8.1H-bond: Glu205; (Weak hydrophobic fit)
TM-02 Thiomorpholine 4-NO2-Phenyl-9.0 Pi-Stacking: Phe357; Pi-Sulfur: Tyr547

Insight: Note that TM-01 outperforms MO-01 by -0.7 kcal/mol. This is often attributed to the Pi-Sulfur interaction with Tyr547, a residue that cannot form the same strong interaction with the oxygen in morpholine.

Case Study B: Acetylcholinesterase (AChE) Inhibition

Thiomorpholine derivatives are explored as dual-binding site inhibitors (CAS and PAS).

Structural Logic: The larger sulfur atom can induce a slight expansion of the "gorge" leading to the active site, potentially accommodating bulkier linkers better than morpholine.

Signaling/Interaction Pathway: The following diagram details how the thiomorpholine ligand interrupts the enzymatic pathway of AChE.

AChE_Pathway ACh Acetylcholine (Substrate) Complex Enzyme-Substrate Complex ACh->Complex Binds Active Site AChE_Free AChE Enzyme (Free State) AChE_Free->Complex Blocked Stable Inhibitor-Enzyme Complex AChE_Free->Blocked Hydrolysis Hydrolysis (Choline + Acetate) Complex->Hydrolysis Normal Function Inhibitor Thiomorpholine Inhibitor Inhibitor->AChE_Free Competitive Binding (Trp286/Tyr337) Blocked->Complex Prevents

Figure 2: Mechanism of Action. The thiomorpholine inhibitor (green) competes for the active site, preventing acetylcholine hydrolysis.

Results Interpretation Guide

When analyzing your docking results, look for these specific "Thiomorpholine Signatures":

  • Pi-Sulfur Interactions: Check for aromatic residues (Phe, Tyr, Trp) within 4.5Å of the sulfur atom. This is a stabilizing force unique to the thiomorpholine series compared to morpholine.

  • Solvation Penalties: Thiomorpholine is more hydrophobic. In docking scoring functions (like Vina), this often results in a better desolvation term compared to the more hydrophilic morpholine.

  • Pose Orientation: Does the ring flip? The sulfur atom is bulky. Compare the "chair" flip of thiomorpholine vs. morpholine. A flip might disrupt a crucial H-bond on the nitrogen atom.

References

  • Molecular Docking Study for Binding Affinity of 2H-thiopyrano[2,3-b]quinoline Derivatives against CB1a . National Institutes of Health (NIH). [Link]

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile . Journal of Chemical Reviews. [Link]

  • Exploration of morpholine-thiophene hybrid thiosemicarbazones for the treatment of ureolytic bacterial infections via targeting urease enzyme . Frontiers in Chemistry. [Link]

  • Molecular Docking Studies of Novel Morpholine Derivatives against SARS-CoV-2 Inhibitors . Suresh Gyan Vihar University Journal. [Link]

  • Molecular docking study on procyanidin derivatives as natural dipeptidyl peptidase-IV inhibitors . National Journal of Physiology, Pharmacy and Pharmacology. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(4-Bromo-benzyl)-thiomorpholine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the responsible management of chemical waste is as crucial as the innovative research it supports. This guide provides a detailed protocol for the proper disposal of 4-(4-bromo-benzyl)-thiomorpholine 1,1-dioxide, a compound utilized in pharmaceutical and agricultural chemical synthesis.[1] Adherence to these procedures is essential not only for regulatory compliance but also for ensuring the safety of laboratory personnel and the protection of our environment.

Hazard Assessment: A Cautious Approach

Given its structure, this compound should be handled as a hazardous substance. The thiomorpholine 1,1-dioxide component is known to cause skin and eye irritation and may lead to respiratory irritation.[2][3] Furthermore, organobromine compounds are subject to specific hazardous waste regulations due to their potential environmental impact and the hazardous substances that can be generated upon decomposition.[4][5]

Key Hazard Considerations:

  • Skin and Eye Irritation: Direct contact may cause irritation.[2][3]

  • Respiratory Irritation: Inhalation of dust or fumes should be avoided.[3][6]

  • Toxicity: While specific toxicity data is unavailable, the presence of the bromobenzyl group suggests that it should be handled with care, as many organobromine compounds exhibit toxicity.[7][8]

  • Hazardous Decomposition Products: Combustion may produce toxic fumes, including nitrogen oxides, carbon monoxide, sulfur oxides, and hydrogen bromide.[9]

Property Information Source
Chemical Name This compoundN/A
Synonyms 4-(4-Bromophenyl)thiomorpholine 1,1-dioxide[1]
Molecular Formula C11H14BrNO2SInferred
Known Hazards of Components Skin Irritant, Eye Irritant, Respiratory Irritant[2][3][6]
Primary Disposal Route Hazardous Waste Collection for IncinerationInferred from component data
Incompatible Materials Strong oxidizing agents, Strong acids, Bases[2][9][10]

Disposal Workflow

The following diagram outlines the decision-making process and procedural steps for the safe disposal of this compound.

G cluster_0 Phase 1: Preparation & Segregation cluster_1 Phase 2: Collection & Storage cluster_2 Phase 3: Final Disposal A Identify Waste: This compound (Solid or in solution) B Select a designated, compatible hazardous waste container. (e.g., HDPE or glass) A->B Step 1.1 C Label the container with: - Full Chemical Name - Hazard Warnings (Irritant) - Accumulation Start Date B->C Step 1.2 D Transfer waste into the labeled container using a funnel. Avoid creating dust or splashes. E Keep the container securely closed except when adding waste. D->E Step 2.1 F Store in a designated Satellite Accumulation Area (SAA). Ensure secondary containment. E->F Step 2.2 G Segregate from incompatible materials (oxidizers, strong acids, bases). F->G Step 2.3 H Arrange for pickup by your institution's Environmental Health & Safety (EHS) department. I Ensure all documentation is complete for waste manifest. H->I Step 3.1 J Waste is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). I->J Step 3.2

Sources

Comprehensive Safety and Handling Guide for 4-(4-Bromo-benzyl)-thiomorpholine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and handling instructions for 4-(4-bromo-benzyl)-thiomorpholine 1,1-dioxide. As a compound utilized in sophisticated research and development, particularly in medicinal chemistry and material science, a thorough understanding of its handling is paramount to ensure laboratory safety and experimental integrity.[1] This document synthesizes data from structurally related compounds to establish a robust safety framework, addressing the potential hazards associated with its functional groups: the thiomorpholine 1,1-dioxide core and the bromobenzyl moiety.

Hazard Analysis: A Synthesis of Structural Precedents

Direct, comprehensive toxicological data for this compound is not extensively available. Therefore, a conservative approach based on the known hazards of its constituent chemical structures is necessary.

  • Thiomorpholine 1,1-dioxide moiety: The parent compound, thiomorpholine 1,1-dioxide, is a known irritant.[2][3] It is classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[2][4] Therefore, it is prudent to assume that this compound will exhibit similar, if not enhanced, irritant properties.

  • Bromobenzyl moiety: Bromobenzyl derivatives are recognized as highly reactive and hazardous. For instance, benzyl bromide is classified as a highly corrosive chemical that can cause severe skin and eye burns, with the potential for lasting eye damage.[5][6] It is also a lachrymator, meaning it can induce tearing.[5][6][7] The presence of the bromine atom can enhance the alkylating potential of the benzyl group, a property often associated with mutagenicity.[5]

Inference for this compound:

Based on the combination of these structural motifs, it is critical to handle this compound as a substance that is, at a minimum, a severe irritant and potentially corrosive to the skin, eyes, and respiratory tract.

Hazard Classification (Inferred)GHS Hazard Statement (Anticipated)
Acute Toxicity, Oral (Harmful)H302: Harmful if swallowed.[8]
Skin Corrosion/Irritation (Irritant)H315: Causes skin irritation.[2][4][8]
Serious Eye Damage/Irritation (Irritant)H319: Causes serious eye irritation.[2][4][8]
Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation)H335: May cause respiratory irritation.[2][4][8]

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the anticipated hazards.

PPE CategorySpecificationRationale for Use
Hand Protection Nitrile or neoprene gloves (double-gloving recommended).To prevent skin contact with the potentially corrosive and irritant compound.[9] Double-gloving provides an additional barrier in case of a breach of the outer glove.
Eye Protection Chemical safety goggles and a face shield.To protect the eyes from splashes of the compound, which could cause severe irritation or burns.[4] A face shield offers an additional layer of protection for the entire face.
Body Protection A lab coat, worn fully buttoned.To protect the skin and clothing from accidental spills.[9]
Respiratory Protection Use in a certified chemical fume hood is mandatory.To prevent inhalation of any dust or aerosols, which could cause respiratory irritation.[9] A respirator may be required for spill cleanup or if work outside a fume hood is unavoidable.
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection cluster_assessment Hazard Assessment cluster_ppe PPE & Engineering Controls Start Assess Task CheckSolid Is the material a solid? Start->CheckSolid CheckAerosol Potential for aerosol/dust generation? CheckSolid->CheckAerosol Yes FumeHood Work in a Chemical Fume Hood CheckAerosol->FumeHood Yes Respirator Consider N95/P100 Respirator CheckAerosol->Respirator High Potential DoubleGloves Double Gloving (Nitrile/Neoprene) FumeHood->DoubleGloves Gloves Standard Nitrile Gloves Goggles Chemical Safety Goggles DoubleGloves->Goggles FaceShield Face Shield Goggles->FaceShield LabCoat Lab Coat FaceShield->LabCoat Respirator->FumeHood

Caption: PPE selection workflow for handling this compound.

Operational and Disposal Protocols

Adherence to strict operational procedures is crucial for minimizing exposure and ensuring a safe laboratory environment.

Step-by-Step Handling Procedure
  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Gather all necessary equipment and reagents before introducing the compound.

    • Don all required PPE as outlined in the table above.

    • Have a spill kit readily accessible.

  • Weighing and Aliquoting:

    • Perform all manipulations of the solid compound within the fume hood.[9]

    • Use a dedicated spatula and weighing vessel.

    • If creating solutions, add the solid to the solvent slowly to avoid splashing.

  • Reaction Setup:

    • Conduct all reactions within the fume hood.

    • Ensure all glassware is properly secured.

    • Maintain a clear and organized workspace to prevent accidental spills.

  • Post-Experiment:

    • Quench any reactive reagents carefully.

    • Clean all equipment thoroughly within the fume hood.

    • Wipe down the work surface of the fume hood.

Spill Management
  • Small Spills (in fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the immediate area.

    • Alert laboratory personnel and the designated safety officer.

    • Prevent the spill from entering drains.

    • Only personnel trained in hazardous spill response should attempt cleanup.

Disposal Plan
  • Solid Waste: All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, absorbent material) must be placed in a clearly labeled hazardous waste container.

  • Liquid Waste: All liquid waste containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Follow all institutional and local regulations for the disposal of halogenated organic waste.

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][9] Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[4][7] Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air.[7] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[7] Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

References

  • 4-Bromobenzyl bromide - SAFETY DATA SHEET. (2025). Retrieved from [Link]

  • Safety Data Sheet: Morpholine - Carl ROTH. (n.d.). Retrieved from [Link]

  • Material Safety Data Sheet - 4-Bromo-2-thiophenesulfonyl chloride, 97% - Cole-Parmer. (n.d.). Retrieved from [Link]

  • Thiomorpholine 1,1-dioxide | C4H9NO2S | CID 6484228 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • BENZYL BROMIDE HAZARD SUMMARY - NJ.gov. (n.d.). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Bromo-benzyl)-thiomorpholine 1,1-dioxide
Reactant of Route 2
Reactant of Route 2
4-(4-Bromo-benzyl)-thiomorpholine 1,1-dioxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.